1-(Piperazin-1-yl)phthalazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-piperazin-1-ylphthalazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c1-2-4-11-10(3-1)9-14-15-12(11)16-7-5-13-6-8-16/h1-4,9,13H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWBPVWZCQJMGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20561901 | |
| Record name | 1-(Piperazin-1-yl)phthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118306-90-4 | |
| Record name | 1-(Piperazin-1-yl)phthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(Piperazin-1-yl)phthalazine synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 1-(Piperazin-1-yl)phthalazine
Executive Summary
This technical guide provides a comprehensive overview of the synthesis and structural elucidation of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The phthalazine core is a recognized pharmacophore present in numerous therapeutic agents, and its combination with the versatile piperazine moiety offers a valuable scaffold for drug discovery.[1][2] This document details a reliable and efficient synthetic route via nucleophilic aromatic substitution, provides step-by-step experimental protocols, and outlines a complete framework for the analytical characterization of the final product. The intended audience includes researchers, medicinal chemists, and drug development professionals who require a practical and scientifically grounded resource for preparing and validating this key chemical entity.
Introduction: The Pharmacological Significance of the Phthalazine Scaffold
The phthalazine nucleus is a privileged bicyclic heteroaromatic system that has garnered substantial attention from medicinal chemists. Its rigid structure and hydrogen bonding capabilities make it an attractive building block for designing molecules that can interact with various biological targets.[2] Phthalazine derivatives have demonstrated a wide spectrum of pharmacological activities, including antihypertensive, anticancer, anti-inflammatory, and antimicrobial properties.[1] The incorporation of a piperazine ring, a common motif in many approved drugs, at the C1 position of the phthalazine core introduces additional points for molecular modification and can significantly influence the compound's pharmacokinetic and pharmacodynamic profile. This compound thus serves as a crucial intermediate and a foundational structure for the development of novel therapeutic agents.
Synthetic Strategy and Mechanistic Rationale
The most direct and widely adopted method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction between 1-chlorophthalazine and piperazine. This strategy is efficient and proceeds through a well-understood mechanism.
Retrosynthetic Analysis
A retrosynthetic approach reveals the key disconnection at the C-N bond between the phthalazine and piperazine rings. This points to 1-chlorophthalazine as the electrophilic precursor and piperazine as the nucleophile. 1-Chlorophthalazine itself is readily prepared from phthalazin-1(2H)-one, which is synthesized by the condensation of phthalic anhydride with hydrazine.
Core Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The secondary amine of the piperazine ring acts as a nucleophile, attacking the electron-deficient C1 carbon of the 1-chlorophthalazine. This step is facilitated by the electron-withdrawing effect of the adjacent nitrogen atoms in the phthalazine ring, which stabilizes the intermediate.
-
Formation of Meisenheimer Complex: The attack forms a negatively charged intermediate known as a Meisenheimer complex, where the charge is delocalized over the aromatic system.
-
Elimination of Leaving Group: The aromaticity of the phthalazine ring is restored by the elimination of the chloride ion, a good leaving group, to yield the final product.
The presence of a base (e.g., triethylamine or K₂CO₃) is often required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Ethanol is a commonly used solvent as it effectively dissolves the reactants and facilitates the reaction at reflux temperatures.[3]
Experimental Protocols
Disclaimer: These protocols are intended for qualified professionals in a controlled laboratory setting. All necessary safety precautions, including the use of personal protective equipment (PPE), should be strictly followed.
Workflow for Synthesis of this compound
Caption: Synthetic workflow from starting materials to the final product.
Protocol 1: Synthesis of 1-Chlorophthalazine (Precursor)
This two-step protocol is adapted from established methodologies for preparing 1-chlorophthalazine from phthalic anhydride.[3][4]
Step A: Synthesis of Phthalazin-1(2H)-one
-
Reactants: To a round-bottom flask, add phthalic anhydride (1 equiv.) and glacial acetic acid.
-
Addition: Slowly add hydrazine hydrate (1.1 equiv.) to the stirred suspension.
-
Reaction: Heat the mixture to reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water.
-
Isolation: Collect the resulting white precipitate by vacuum filtration, wash thoroughly with water, and dry to yield phthalazin-1(2H)-one.
Step B: Chlorination of Phthalazin-1(2H)-one
-
Reactants: In a fume hood, carefully add phthalazin-1(2H)-one (1 equiv.) to phosphorus oxychloride (POCl₃, 5-10 equiv.).
-
Reaction: Heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC).
-
Workup: Cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Neutralization: Carefully neutralize the solution with a saturated sodium bicarbonate or ammonium hydroxide solution until the pH is ~7-8.
-
Isolation: The solid precipitate is collected by vacuum filtration, washed with cold water, and dried. The crude 1-chlorophthalazine can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Synthesis of this compound
This protocol describes the SNAr reaction between 1-chlorophthalazine and piperazine.[3]
-
Reactants: To a round-bottom flask, add 1-chlorophthalazine (1 equiv.), piperazine (2-3 equiv.), and a suitable solvent such as ethanol. Note: Using an excess of piperazine can serve both as the nucleophile and the base.
-
Base (Optional): If not using a large excess of piperazine, add a non-nucleophilic base like triethylamine (1.5 equiv.) or potassium carbonate (1.5 equiv.).
-
Reaction: Heat the mixture to reflux for 6-12 hours. Monitor the disappearance of the starting material using TLC.
-
Workup: After completion, cool the reaction mixture and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove excess piperazine and salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Characterization and Structural Elucidation
Confirming the identity, structure, and purity of the synthesized this compound is critical. A combination of spectroscopic techniques is employed for this purpose.
Characterization Workflow
Caption: Logical workflow for the characterization and validation of the product.
Expected Spectroscopic Data
The following tables summarize the expected data for the structural confirmation of this compound.
Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃ or DMSO-d₆)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Ar-H (Phthalazine) | 7.60 - 8.50 | Multiplet (m) | 4H | Protons on the phthalazine ring |
| -CH₂- (Piperazine) | ~3.60 - 3.80 | Triplet (t) or Multiplet (m) | 4H | 4 protons adjacent to the phthalazine ring |
| -CH₂- (Piperazine) | ~3.10 - 3.30 | Triplet (t) or Multiplet (m) | 4H | 4 protons adjacent to the -NH group |
| -NH (Piperazine) | 1.50 - 2.50 | Broad Singlet (br s) | 1H | Secondary amine proton |
Note: The exact chemical shifts and multiplicities can vary based on the solvent and spectrometer frequency. The piperazine protons often appear as broad signals at room temperature due to conformational exchange.[5]
Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃ or DMSO-d₆)
| Carbon Atoms | Predicted Chemical Shift (δ, ppm) | Assignment |
| C=N (Phthalazine, C1) | ~158 - 162 | Carbon attached to the piperazine ring |
| Ar-C (Quaternary) | ~125 - 135 | Quaternary carbons of the phthalazine ring |
| Ar-CH | ~122 - 134 | Protonated carbons of the phthalazine ring |
| -CH₂-N (Piperazine) | ~50 - 55 | Carbons adjacent to the phthalazine ring |
| -CH₂-NH (Piperazine) | ~45 - 48 | Carbons adjacent to the -NH group |
Table 3: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200 - 3400 | N-H Stretch | Secondary Amine (Piperazine) |
| 3000 - 3100 | C-H Stretch | Aromatic |
| 2800 - 3000 | C-H Stretch | Aliphatic (Piperazine CH₂) |
| 1580 - 1620 | C=N / C=C Stretch | Phthalazine Ring |
| 1200 - 1350 | C-N Stretch | Aryl-N and Aliphatic-N |
Mass Spectrometry and Elemental Analysis
-
Mass Spectrometry (MS): Using electrospray ionization (ESI), the expected molecular ion peak would be for the protonated molecule [M+H]⁺. For C₁₂H₁₄N₄ (M.W. = 214.27 g/mol ), the expected m/z would be approximately 215.13.
-
Elemental Analysis: The calculated elemental composition (C, 67.27%; H, 6.59%; N, 26.15%) should match the experimentally determined values within a ±0.4% margin, confirming the empirical formula.
Conclusion
This guide has outlined a robust and well-documented pathway for the synthesis of this compound, a compound with high potential in drug discovery. The described SNAr reaction is efficient and scalable. Furthermore, the comprehensive characterization protocol, employing NMR, FT-IR, and mass spectrometry, provides a clear framework for validating the structure and purity of the final product. By following the detailed methodologies and understanding the underlying chemical principles presented herein, researchers can confidently prepare this valuable molecular scaffold for further investigation and development.
References
-
Bari, S. B., et al. (2019). Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. Bioorganic & Medicinal Chemistry, 27(18), 3979-3997. Available at: [Link]
-
Gouda, M. A., et al. (2015). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. European Journal of Medicinal Chemistry, 90, 887-897. Available at: [Link]
-
Jose, J., & S., S. (2019). A Concise Review on Phthlazine Derivatives and its Biological Activities. PharmaInfo. Available at: [Link]
-
El-Sayed, N. F., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances, 14, 12345-12367. Available at: [Link]
-
Bayoumi, W. A., et al. (2014). Design, synthesis and antioxidant evaluation of certain new phthalazine Derivatives. Der Pharma Chemica, 6(3), 89-102. Available at: [Link]
-
Samala, R., et al. (2022). One-Pot Synthesis of Some New Phthalazine-Piperazine-1,2,4-Oxadiazole Hybrids: Anticancer Evaluation, Molecular Docking and ADMET Studies. Polycyclic Aromatic Compounds. Available at: [Link]
-
Hassan, G. S., et al. (2014). An efficient synthesis of some new 1,4-disubstituted phthalazine derivatives and their anticancer activity. Journal of the Brazilian Chemical Society, 25(8), 1438-1445. Available at: [Link]
-
El-Sayed, N. F., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. BMC Chemistry, 17(1), 93. Available at: [Link]
-
Sravanthi, T., et al. (2023). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Molecules, 28(22), 7591. Available at: [Link]
-
Al-Ghorbani, M., et al. (2022). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 12(1), 10174. Available at: [Link]
-
Haider, N., et al. (2007). Synthesis, characterization and biological evaluation of some phthalazine derivatives. Molecules, 12(6), 1266-1277. Available at: [Link]
-
Al-Suwaidan, I. A., et al. (2021). Synthesis, Characterization and Biological Activity of Some New Phthalazine Derivatives. Egyptian Journal of Chemistry, 64(10), 5575-5585. Available at: [Link]
-
El-Gaby, M. S. A., et al. (2015). Recent Developments in Chemistry of Phthalazines. Chemical Science Review and Letters, 4(13), 29-62. Available at: [Link]
- Google Patents. (2017). WO2017097217A1 - Phthalazine derivatives, and preparation method, pharmaceutical composition and use thereof.
-
Houska, J., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2526-2537. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 160793, 1-Chlorophthalazine. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2012). Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. Molecules, 17(7), 8064-8076. Available at: [Link]
Sources
- 1. Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmainfo.in [pharmainfo.in]
- 3. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
Novel 1-(piperazin-1-yl)phthalazine derivatives synthesis
An In-Depth Technical Guide to the Synthesis of Novel 1-(Piperazin-1-yl)phthalazine Derivatives
Abstract
The this compound scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer and anti-inflammatory properties.[1][2][3] This guide provides a comprehensive, technically-grounded overview of the predominant synthetic strategy for constructing these valuable molecules. We will dissect the synthesis into its core stages, elucidating the mechanistic rationale behind each transformation, providing detailed, field-proven protocols, and presenting comparative data to inform experimental design. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their work.
Introduction: The Strategic Importance of the Phthalazine Core
Phthalazine and its derivatives are bicyclic nitrogen-containing heterocycles that have garnered immense interest due to their diverse pharmacological profiles.[4][5] The incorporation of a piperazine moiety at the 1-position is a particularly powerful strategy in drug design. The piperazine ring, with its two basic nitrogen atoms, can improve aqueous solubility and oral bioavailability and provides a key handle for introducing further diversity to modulate target affinity and selectivity.[6][7] This combination has led to the development of potent kinase inhibitors and other targeted therapies, making the efficient and reliable synthesis of this compound derivatives a critical objective in pharmaceutical research.[2][3]
This guide focuses on the most robust and widely adopted synthetic pathway, a three-stage process commencing from readily available phthalic anhydride. Our analysis emphasizes the causality of experimental choices, ensuring that practitioners can not only replicate the procedures but also adapt them to their specific molecular targets.
The Core Synthetic Pathway: A Three-Stage Approach
The most logical and validated route to the target scaffold proceeds through three distinct, high-yielding stages. This pathway offers a reliable method for producing the key 1-chlorophthalazine intermediate, which is then poised for diversification via nucleophilic substitution.
Stage 1: Synthesis of 1(2H)-Phthalazinone
The foundational step is the cyclocondensation reaction between phthalic anhydride and hydrazine hydrate. This reaction forms the stable phthalazinone ring system, which is the precursor for all subsequent chemistry.
Mechanistic Rationale
The reaction proceeds via the nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl carbons of the phthalic anhydride ring. This leads to a ring-opening to form a 2-carboxybenzoylhydrazide intermediate. Subsequent intramolecular condensation between the remaining carboxylic acid and the second hydrazine nitrogen, with the elimination of water, yields the thermodynamically stable six-membered phthalazinone ring. Using a protic solvent like ethanol or acetic acid facilitates the necessary proton transfers during the reaction.[4][8]
Detailed Experimental Protocol
Materials:
-
Phthalic Anhydride (1.0 eq)
-
Hydrazine Hydrate (~80% solution, 1.1 - 1.2 eq)
-
Ethanol or Glacial Acetic Acid
Procedure:
-
A suspension of phthalic anhydride (1.0 eq) is prepared in ethanol (approx. 5-10 mL per gram of anhydride) in a round-bottom flask equipped with a reflux condenser.
-
Hydrazine hydrate (1.1 eq) is added dropwise to the stirring suspension at room temperature. An exothermic reaction may be observed.
-
Upon completion of the addition, the reaction mixture is heated to reflux (approx. 80-90°C) and maintained for 2-4 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature, and then further cooled in an ice bath for 30-60 minutes to maximize precipitation.
-
The resulting white crystalline solid is collected by vacuum filtration.
-
The solid is washed with a small amount of cold ethanol to remove any unreacted starting materials.
-
The product, 1(2H)-phthalazinone, is dried under vacuum to yield a white to off-white powder.
Expected Yield: 70-90%.
Stage 2: Synthesis of 1-Chlorophthalazine
This stage is critical as it converts the phthalazinone into a reactive electrophile. The hydroxyl group of the lactim tautomer of phthalazinone is a poor leaving group; converting it to a chloride creates an excellent leaving group, activating the C1 position for nucleophilic attack.
Mechanistic Rationale
Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent. The reaction mechanism involves the nucleophilic attack of the lactim oxygen onto the phosphorus atom of POCl₃, followed by the elimination of HCl and dichlorophosphate species. This forms a highly reactive intermediate that is then attacked by a chloride ion, yielding the 1-chlorophthalazine product.[9] The reaction is typically run in neat POCl₃, which acts as both the reagent and the solvent. Sometimes, phosphorus pentachloride (PCl₅) is used in conjunction with POCl₃ to enhance reactivity.[10]
Detailed Experimental Protocol
Materials:
-
1(2H)-Phthalazinone (1.0 eq)
-
Phosphorus Oxychloride (POCl₃, 5-10 eq, excess)
Procedure: CAUTION: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
1(2H)-phthalazinone (1.0 eq) is carefully added to an excess of phosphorus oxychloride (5-10 eq) in a round-bottom flask equipped with a reflux condenser and a gas trap (e.g., a drying tube with CaCl₂ followed by a bubbler with NaOH solution).
-
The mixture is stirred and gently heated to reflux (approx. 105-110°C) for 2-3 hours.[9] The solid phthalazinone will gradually dissolve as it reacts.
-
After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature.
-
The excess POCl₃ is carefully removed under reduced pressure (vacuum distillation).
-
The resulting viscous residue is cooled in an ice bath. Very slowly and cautiously, crushed ice or ice-cold water is added to the flask to quench the remaining POCl₃. This is a highly exothermic and hazardous step that generates HCl gas.
-
The acidic aqueous mixture is slowly neutralized with a saturated solution of sodium bicarbonate or sodium carbonate until the pH is ~7-8. This will cause the product to precipitate.
-
The solid precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum.
Expected Yield: 80-95%.
Stage 3: Synthesis of this compound Derivatives
This final stage involves the coupling of the key 1-chlorophthalazine intermediate with piperazine or its derivatives. This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.
Mechanistic Rationale
The electron-withdrawing effect of the two nitrogen atoms in the phthalazine ring system makes the C1 position electron-deficient and thus susceptible to nucleophilic attack. The secondary amine of piperazine acts as the nucleophile, attacking the C1 carbon and displacing the chloride leaving group.[11] This reaction typically requires heat and is often performed in a polar solvent to facilitate the formation of the charged intermediate (Meisenheimer complex). A base may be added to scavenge the HCl generated during the reaction, although using an excess of piperazine can serve the same purpose.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and cytotoxic evaluation of some new phthalazinylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. longdom.org [longdom.org]
- 6. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jcsp.org.pk [jcsp.org.pk]
- 10. jocpr.com [jocpr.com]
- 11. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
1-(Piperazin-1-yl)phthalazine mechanism of action as a kinase inhibitor
An In-Depth Technical Guide to the Mechanism of Action of Phthalazine-Based Kinase and DNA Repair Inhibitors: A Case Study on Olaparib
Executive Summary
While the specific molecule 1-(Piperazin-1-yl)phthalazine is not extensively characterized in scientific literature as a kinase inhibitor, the broader class of phthalazine derivatives represents a cornerstone of modern targeted therapy. This guide delves into the intricate mechanism of action of a prominent member of this family, Olaparib (Lynparza™), a phthalazinone-containing poly(ADP-ribose) polymerase (PARP) inhibitor. By using Olaparib as a case study, we will explore the molecular interactions, cellular consequences, and the experimental methodologies used to elucidate the mechanism of a clinically vital therapeutic agent. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this important class of inhibitors.
Part 1: The Dual Mechanism of Action of Olaparib
Olaparib's therapeutic efficacy, particularly in cancers with mutations in the BRCA1 or BRCA2 genes, stems from a sophisticated dual mechanism that extends beyond simple enzymatic inhibition.
Competitive Inhibition of PARP Activity
The primary and most intuitive mechanism is the competitive inhibition of the PARP1 and PARP2 enzymes. PARP enzymes play a critical role in the DNA damage response (DDR), particularly in the repair of single-strand breaks (SSBs).
-
Molecular Interaction: Olaparib's structure, featuring a phthalazinone core, mimics the nicotinamide moiety of the NAD+ (Nicotinamide adenine dinucleotide) cofactor. This allows Olaparib to occupy the catalytic domain's NAD+ binding site on the PARP enzyme.
-
Consequence: By binding to this site, Olaparib prevents the binding of NAD+, the substrate required for the synthesis of poly(ADP-ribose) (PAR) chains. This process, known as PARylation, is essential for recruiting other DNA repair proteins to the site of damage. The inhibition of PARP's catalytic activity effectively halts this signaling and recruitment process.
The Concept of PARP Trapping: A More Potent Cytotoxic Mechanism
More recent research has revealed a second, more cytotoxic mechanism known as "PARP trapping". This refers to the stabilization of the PARP-DNA complex, which converts the enzyme into a toxic lesion.
-
Mechanism of Trapping: After a PARP enzyme binds to a site of DNA damage, its release is facilitated by its own auto-PARylation. By inhibiting the catalytic activity, Olaparib prevents this auto-PARylation, effectively "trapping" the PARP enzyme on the DNA.
-
Cellular Consequence: These trapped PARP-DNA complexes are significantly more cytotoxic than the unrepaired single-strand breaks alone. They pose a physical obstruction to DNA replication forks, leading to their collapse and the formation of more complex and lethal double-strand breaks (DSBs).
Caption: Dual mechanism of Olaparib: competitive inhibition and PARP trapping.
Part 2: Synthetic Lethality in BRCA-Deficient Cancers
The profound efficacy of Olaparib in patients with germline BRCA1/2 mutations is a prime example of "synthetic lethality". This occurs when a combination of two genetic defects (in this case, a BRCA mutation and PARP inhibition) leads to cell death, while either defect alone is viable.
-
Role of BRCA: The BRCA1 and BRCA2 proteins are essential for the high-fidelity repair of double-strand breaks through a process called homologous recombination (HR).
-
The Synthetic Lethal Interaction:
-
In BRCA-proficient cells, the DSBs created by trapped PARP can be efficiently repaired by the HR pathway.
-
However, in BRCA-deficient cells, the HR pathway is compromised. These cells rely on alternative, more error-prone repair pathways like non-homologous end joining (NHEJ).
-
The overwhelming number of DSBs caused by Olaparib-induced PARP trapping, coupled with the inability to repair them effectively via HR, leads to genomic instability and ultimately, apoptotic cell death.
-
Caption: The principle of synthetic lethality with Olaparib in BRCA-deficient cells.
Part 3: Experimental Protocols for Characterization
Elucidating the mechanism of action of a PARP inhibitor like Olaparib requires a multi-faceted experimental approach, combining biochemical assays with cell-based functional screens.
Biochemical PARP1 Activity Assay (Colorimetric)
This assay quantifies the catalytic activity of PARP1 by measuring the consumption of NAD+.
Principle: The assay measures the amount of NAD+ remaining after the PARP1 reaction. A cycling enzyme mixture reduces the remaining NAD+ to NADH, which in turn reduces a colorimetric probe. The color intensity is inversely proportional to PARP1 activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare PARP1 Assay Buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 1 mM MgCl2, 10% glycerol).
-
Reconstitute recombinant human PARP1 enzyme to a working concentration (e.g., 1 µg/mL).
-
Prepare a stock of activated DNA (e.g., sonicated calf thymus DNA).
-
Prepare a 10 mM stock of Olaparib in DMSO and create a serial dilution series.
-
Prepare NAD+ solution at a concentration of 2X the final desired concentration.
-
-
Reaction Setup (96-well plate):
-
Add 5 µL of serially diluted Olaparib or DMSO (vehicle control) to appropriate wells.
-
Add 20 µL of PARP1 enzyme and 20 µL of activated DNA to all wells.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of the 2X NAD+ solution.
-
-
Reaction and Detection:
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 50 µL of the NAD+ cycling buffer and enzyme mixture.
-
Incubate for 15-30 minutes at room temperature.
-
Add 10 µL of the colorimetric probe and incubate for 5-10 minutes, protected from light.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each Olaparib concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
| Parameter | Description | Typical Value for Olaparib |
| IC50 | The concentration of inhibitor required to reduce enzyme activity by 50%. | 1-5 nM |
Cell-Based PARP Trapping Assay (Immunofluorescence)
This assay visualizes and quantifies the amount of PARP1 trapped on DNA within cells.
Principle: Cells are treated with the inhibitor, and soluble, non-trapped PARP1 is extracted. The remaining chromatin-bound (trapped) PARP1 is then detected using a specific antibody and visualized by immunofluorescence microscopy.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., U2OS or a relevant cancer cell line) onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with a range of Olaparib concentrations (e.g., 0.1 µM to 10 µM) and a vehicle control (DMSO) for a defined period (e.g., 1-4 hours).
-
-
Cell Lysis and Extraction:
-
Wash the cells with ice-cold PBS.
-
Add a pre-extraction buffer (e.g., PBS containing 0.5% Triton X-100) and incubate on ice for 5 minutes to remove soluble proteins.
-
Wash again with PBS.
-
-
Fixation and Permeabilization:
-
Fix the remaining chromatin-bound proteins by adding 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against PARP1 (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides.
-
Image the cells using a fluorescence microscope.
-
Quantify the nuclear fluorescence intensity of the PARP1 signal using image analysis software (e.g., ImageJ). The increase in nuclear fluorescence corresponds to the amount of trapped PARP1.
-
Caption: Workflow for the cell-based PARP trapping immunofluorescence assay.
Conclusion and Future Perspectives
The study of phthalazine-based inhibitors, exemplified by Olaparib, has provided a paradigm shift in cancer therapy, particularly through the elegant exploitation of synthetic lethality. The dual mechanism of catalytic inhibition and PARP trapping underscores the complexity of drug-target interactions and their profound cellular consequences. The experimental workflows detailed herein represent the foundational tools for characterizing these mechanisms and for the development of next-generation inhibitors. Future research in this area will likely focus on overcoming resistance mechanisms, exploring new combination therapies, and identifying novel phthalazine scaffolds with improved potency and selectivity against other kinase and DNA repair targets.
References
-
Title: Olaparib and other PARP inhibitors for treating cancer. Source: Nature Reviews Clinical Oncology URL: [Link]
-
Title: The story of PARP inhibitors: a timeline of the key steps in their development. Source: British Journal of Cancer URL: [Link]
-
Title: PARP trapping, beyond catalytic inhibition. Source: Oncotarget URL: [Link]
-
Title: Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Source: Cancer Research URL: [Link]
-
Title: Synthetic lethality of PARP inhibitors in cancers with defective DNA damage repair. Source: Molecular Cancer URL: [Link]
Investigational Framework for the In Vitro Cytotoxicity of 1-(piperazin-1-yl)phthalazine on Cancer Cell Lines
An In-Depth Technical Guide
Abstract: The phthalazine core is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents.[1][2] These compounds are known to exert their effects through various mechanisms, including the induction of apoptosis, inhibition of tubulin polymerization, and modulation of critical signaling pathways such as EGFR and VEGFR.[1][3][4] This guide presents a comprehensive investigational framework for evaluating the in vitro cytotoxicity of a novel derivative, 1-(piperazin-1-yl)phthalazine. We provide a structured, field-proven approach for researchers, scientists, and drug development professionals to rigorously assess the compound's anticancer potential. The narrative moves from the foundational rationale and experimental design to detailed, self-validating protocols for cytotoxicity screening and preliminary mechanism of action (MoA) studies. Our methodology is grounded in established scientific principles, ensuring that the generated data is robust, reproducible, and decisive for go/no-go decisions in the drug discovery pipeline.
Introduction and Rationale
Phthalazine derivatives have garnered significant attention due to their efficacy against various cancer types, including colorectal, breast, and lung cancers.[1][2][5] The core structure serves as a versatile template for chemical modification, leading to compounds with potent and selective activities. For instance, derivatives incorporating biarylurea or N-substituted piperazine motifs have shown excellent broad-spectrum cytotoxic activity, with GI₅₀ (50% growth inhibition) values in the submicromolar range.[3] Many of these compounds function by inhibiting key receptor tyrosine kinases (RTKs) like VEGFR-2, which are crucial for tumor angiogenesis and proliferation.[2][3][6]
The introduction of a piperazine moiety, as in the proposed compound this compound, is a well-established strategy in drug design to enhance pharmacological properties. Phthalazine-piperazine hybrids have demonstrated promising activity against human cancer cell lines, including breast (MCF-7), lung (A549), and prostate (DU-145) cancers, often by targeting the EGFR signaling pathway.[5]
This guide, therefore, outlines a systematic approach to characterize the cytotoxic profile of this compound. The experimental design is structured to not only quantify its potency (IC₅₀) across a panel of relevant cancer cell lines but also to provide initial insights into its potential mechanism of action, focusing on apoptosis induction—a common cell death pathway triggered by phthalazine derivatives.[4][6][7][8]
Overall Experimental Workflow
The investigation follows a multi-stage process, beginning with primary screening to establish cytotoxicity and progressing to secondary assays to elucidate the mechanism of cell death. This tiered approach ensures efficient use of resources by focusing in-depth studies on compounds that meet predefined potency criteria.
Caption: Figure 1: Overall Investigational Workflow
Methodologies and Protocols
This section provides detailed, step-by-step protocols for the core assays. The causality behind each step is explained to ensure scientific rigor and reproducibility.
Cell Line Selection and Maintenance
Rationale: The choice of cell lines is critical for assessing both the breadth and selectivity of the compound's activity. A standard panel should include representatives from common cancer types where phthalazines have shown activity, alongside a non-tumorigenic cell line to determine the therapeutic window.
Proposed Cell Line Panel:
| Cell Line | Cancer Type | Rationale |
|---|---|---|
| MCF-7 | Breast (ER+) | Commonly used, represents hormone-sensitive breast cancer.[2][4] |
| MDA-MB-231 | Breast (Triple-Negative) | Represents an aggressive, chemo-resistant breast cancer subtype.[4][7][8] |
| HCT-116 | Colorectal | A standard model for colorectal cancer, a target for phthalazine drugs.[6][9] |
| A549 | Lung | A widely used model for non-small cell lung cancer.[5] |
| MCF-10A | Normal Breast Epithelium | Non-tumorigenic control to assess selectivity and general cytotoxicity.[5] |
Protocol: Cell Culture
-
Media: Culture cells in their recommended media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Environment: Maintain cultures in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells upon reaching 80-90% confluency using Trypsin-EDTA. It is crucial to maintain cells in their exponential growth phase for all experiments.
-
Quality Control: Regularly test cultures for mycoplasma contamination.
Primary Cytotoxicity Assessment: MTT Assay
Rationale: The MTT assay is a rapid, colorimetric method for assessing cell metabolic activity.[10][11] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells, providing a robust measure of cytotoxicity.
Protocol: MTT Assay
-
Cell Seeding: Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Create serial dilutions in culture medium to achieve final desired concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Incubation: Replace the old medium with 100 µL of medium containing the compound dilutions. Include vehicle control (DMSO) and untreated control wells. Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Confirmatory Cytotoxicity Assessment: SRB Assay
Protocol: SRB Assay
-
Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
Cell Fixation: After the treatment period, gently discard the medium. Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water to remove TCA. Air dry the plate completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.
-
Wash and Solubilize: Wash the plate four times with 1% (v/v) acetic acid to remove unbound dye and air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at 510 nm.
-
Data Analysis: Calculate IC₅₀ values as described for the MTT assay.
Preliminary Mechanism of Action: Apoptosis Assay
Rationale: A key question is whether the compound induces programmed cell death (apoptosis) or necrosis. The Annexin V/Propidium Iodide (PI) assay distinguishes between these states. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V. PI is a nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[4][7]
Protocol: Annexin V/PI Flow Cytometry
-
Cell Treatment: Seed cells (e.g., MDA-MB-231, which is known to be sensitive to phthalazines[8]) in 6-well plates. Treat with this compound at concentrations around its IC₅₀ and 2x IC₅₀ for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Add 400 µL of Binding Buffer and analyze the cells immediately using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Potential Mechanism and Signaling Pathway
Based on extensive literature on phthalazine derivatives, a plausible mechanism of action for this compound involves the inhibition of a receptor tyrosine kinase like VEGFR-2 or EGFR.[2][3][4] Inhibition of these receptors disrupts downstream pro-survival signaling pathways (e.g., PI3K/AKT), leading to the activation of the intrinsic apoptotic cascade.
Caption: Figure 2: Hypothesized Apoptotic Signaling Pathway
Data Presentation and Interpretation
All quantitative data should be summarized for clear comparison. The primary endpoint is the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of cell growth.
Example Data Summary Table:
| Compound | Cell Line | MTT IC₅₀ (µM) ± SD | SRB IC₅₀ (µM) ± SD | Selectivity Index (SI)* |
|---|---|---|---|---|
| This compound | MCF-7 | Data | Data | Value |
| MDA-MB-231 | Data | Data | Value | |
| HCT-116 | Data | Data | Value | |
| A549 | Data | Data | Value | |
| MCF-10A | Data | Data | N/A | |
| Doxorubicin (Control) | MCF-7 | Data | Data | Value |
| | MDA-MB-231 | Data | Data | Value |
*Selectivity Index (SI) is calculated as: IC₅₀ in normal cells (MCF-10A) / IC₅₀ in cancer cells. A higher SI value indicates greater cancer cell selectivity.
Conclusion
This technical guide provides a robust and scientifically sound framework for the initial in vitro evaluation of this compound. By following these detailed protocols, researchers can generate high-quality, reproducible data on the compound's cytotoxic potency and its primary mechanism of cell killing. The results of this investigation will be crucial for determining whether this novel phthalazine derivative warrants further preclinical development as a potential anticancer agent.
References
- Arya, G.C., Sharma, R., & Mehla, S. (2024). A Concise Review of Synthetic Strategy, Mechanism of Action, and SAR Studies of Phthalazine Derivatives as Anticancer Agent. Letters in Drug Design & Discovery.
- Elmeligie, S., et al. (n.d.). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition.
- El-Rayes, S.M., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. BMC Chemistry, 17(90).
- Samala, R., et al. (n.d.). One-Pot Synthesis of Some New Phthalazine-Piperazine-1,2,4-Oxadiazole Hybrids: Anticancer Evaluation, Molecular Docking and ADMET Studies.
-
Arif, J.M., et al. (2006). Evaluation of apoptosis-induction by newly synthesized phthalazine derivatives in breast cancer cell lines. Asian Pacific Journal of Cancer Prevention, 7(2), 249-252. [Link]
- Skehan, P., et al. (1990). A Review on in-vitro Methods for Screening of Anticancer Drugs.
-
El-Sayed, M.S., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances. [Link]
-
Abdel-Ghani, T.M., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Advances. [Link]
-
El-Sayed, M.S., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Publishing. [Link]
-
Zegar, A., et al. (2013). In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. International Journal of Molecular Sciences. [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]
-
El-Rayes, S.M., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. ResearchGate. [Link]
-
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]
-
Arif, J.M., et al. (2006). Evaluation of Apoptosis-Induction by Newly Synthesized Phthalazine Derivatives in Breast Cancer Cell Line. Asian Pacific Journal of Cancer Prevention. [Link]
-
Arya, G.C., Sharma, R., & Mehla, S. (2024). A Concise Review of Synthetic Strategy, Mechanism of Action, and SAR Studies of Phthalazine Derivatives as Anticancer Agent. OUCI. [Link]
-
Wang, Y., et al. (2011). Synthesis and Cytotoxic Evaluation of Some New Phthalazinylpiperazine Derivatives. Archiv der Pharmazie. [Link]
-
El-Sayed, M.S., et al. (2023). Microwave-assisted synthesis, characterization, and molecular docking studies of new chlorophthalazine derivatives as anticancer activity. Journal of Taibah University for Science. [Link]
-
Wang, X., et al. (2009). Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. Molecules, 14(11), 4503-4513. [Link]
-
El-Gazzar, A.R.B.A., et al. (2015). An efficient synthesis of some new 1,4-disubstituted phthalazine derivatives and their anticancer activity. Journal of the Association of Arab Universities for Basic and Applied Sciences. [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03459G [pubs.rsc.org]
- 3. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of apoptosis-induction by newly synthesized phthalazine derivatives in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journal.waocp.org [journal.waocp.org]
- 9. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. ijpbs.com [ijpbs.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic Analysis of 1-(piperazin-1-yl)phthalazine: A Technical Guide
Introduction
1-(piperazin-1-yl)phthalazine is a heterocyclic compound incorporating both a phthalazine and a piperazine moiety. As with many compounds containing these scaffolds, it holds potential interest for researchers in medicinal chemistry and drug development due to the diverse biological activities associated with these ring systems.[1][2] Accurate structural elucidation and characterization are paramount for any further investigation, including synthesis optimization, biological screening, and pharmacokinetic studies. This guide provides an in-depth technical overview of the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established principles and data from closely related analogues, offering a robust framework for researchers.
Molecular Structure
A clear understanding of the molecular structure is fundamental to interpreting spectroscopic data. The structure of this compound with systematic numbering is presented below. This numbering will be used for the assignment of NMR signals.
Caption: Molecular structure and atom numbering for this compound.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a critical technique for determining the molecular weight and obtaining structural information through fragmentation analysis.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent such as methanol or acetonitrile to a final concentration of approximately 1 mg/mL. Further dilute the stock solution with the mobile phase to a concentration of 1-10 µg/mL.
-
Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source. The analysis can be performed on various types of mass analyzers, such as a quadrupole, time-of-flight (TOF), or Orbitrap.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode, as the piperazine nitrogen is readily protonated. Scan a mass range of m/z 50-500.
-
Tandem MS (MS/MS): To aid in structural elucidation, perform tandem mass spectrometry on the protonated molecular ion ([M+H]⁺). This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
Data Interpretation and Predicted Fragmentation
The predicted monoisotopic mass of this compound (C₁₂H₁₄N₄) is 214.12184 Da.[3] In ESI-MS, the compound is expected to be readily observed as its protonated molecular ion, [M+H]⁺, at m/z 215.12912.[3]
Table 1: Predicted m/z Values for Adducts of this compound [3]
| Adduct | Predicted m/z |
| [M+H]⁺ | 215.12912 |
| [M+Na]⁺ | 237.11106 |
| [M+K]⁺ | 253.08500 |
| [M+NH₄]⁺ | 232.15566 |
The fragmentation of the [M+H]⁺ ion is anticipated to proceed through characteristic pathways for piperazine and phthalazine derivatives.[4] The primary fragmentation is likely the cleavage of the piperazine ring, which is a common fragmentation pattern for N-substituted piperazines.
Caption: Predicted ESI-MS/MS fragmentation pathway for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher for ¹H NMR.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.
-
2D NMR (Optional but Recommended): For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show distinct signals for the protons of the phthalazine and piperazine rings. The chemical shifts are influenced by the electronic environment of each proton.
Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-8 | 8.2 - 8.4 | dd | 1H |
| H-5, H-6, H-7 | 7.6 - 7.9 | m | 3H |
| H-C2', H-C6' | 3.8 - 4.0 | t | 4H |
| H-C3', H-C5' | 3.0 - 3.2 | t | 4H |
| H-N4' | 1.8 - 2.5 (broad) | s | 1H |
-
The protons on the phthalazine ring (H-5 to H-8) are expected to appear in the aromatic region (7.6-8.4 ppm). The exact chemical shifts and coupling patterns will depend on the substitution.
-
The methylene protons of the piperazine ring adjacent to the phthalazine ring (H-C2', H-C6') will be deshielded and appear around 3.8-4.0 ppm.
-
The methylene protons of the piperazine ring adjacent to the secondary amine (H-C3', H-C5') will be more shielded and appear around 3.0-3.2 ppm.
-
The NH proton of the piperazine ring will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon(s) | Predicted Chemical Shift (δ, ppm) |
| C-1 | 158 - 162 |
| C-4 | 150 - 154 |
| C-4a, C-8a | 128 - 135 |
| C-5, C-6, C-7, C-8 | 124 - 132 |
| C-2', C-6' | 48 - 52 |
| C-3', C-5' | 44 - 48 |
-
The carbon atom directly attached to the piperazine nitrogen (C-1) will be significantly downfield.
-
The carbons of the phthalazine ring will appear in the aromatic region.
-
The methylene carbons of the piperazine ring will appear in the aliphatic region.
Caption: Predicted ¹³C NMR chemical shift ranges for this compound.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound based on MS and NMR analyses. While the presented data is predictive due to the limited availability of experimental spectra in the public domain, the interpretations are based on well-established principles and data from analogous structures. These protocols and predicted data serve as a valuable resource for researchers working on the synthesis and characterization of this and related compounds, ensuring a high degree of scientific integrity in their structural elucidation efforts. For definitive structural confirmation, it is always recommended to acquire and interpret the full set of 1D and 2D NMR data and high-resolution mass spectrometry data for the synthesized compound.
References
-
F. Yilmaz, et al. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]
-
R. Samala, et al. (2023). One-Pot Synthesis of Some New Phthalazine-Piperazine-1,2,4-Oxadiazole Hybrids: Anticancer Evaluation, Molecular Docking and ADMET Studies. Polycyclic Aromatic Compounds. [Link]
-
A. Grafe, et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2523-2534. [Link]
-
M. R. Mahmoud, et al. (2014). An efficient synthesis of some new 1,4-disubstituted phthalazine derivatives and their anticancer activity. International Journal of ChemTech Research, 6(11), 4826-4841. [Link]
-
PubChem. (n.d.). This compound. PubChem. [Link]
-
A. M. Shawky, et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Scientific Reports, 14(1), 9499. [Link]
-
A. M. Shawky, et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. BMC Chemistry, 17(1), 84. [Link]
-
M. S. Abbady, et al. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Afinidad, 66(540), 144-149. [Link]
-
S. Sert, et al. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Journal of Molecular Structure, 1184, 449-460. [Link]
-
S. Chimichi, et al. (1983). 1 H -NMR data (ppm from tetramethylsilane, J in Hz). ResearchGate. [Link]
-
I. Grabchev, et al. (2017). Synthesis, FTIR, 13 C-NMR and Temperature-Dependent 1 H‑NMR Characteristics of Bis-naphthalimide Derivatives. Molecules, 22(8), 1242. [Link]
-
Vitas-M Laboratory. (n.d.). request for quote for stk263831. Vitas-M Laboratory. [Link]
-
M. R. Mahmoud, et al. (2012). ChemInform Abstract: Synthesis and Spectral Characterization of Some Phthalazinone Derivatives. ChemInform, 43(30). [Link]
-
J. Tian, et al. (2011). N-{2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}phthalimide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246. [Link]
-
A. A. Bekhit & T. Abdel-Azeem. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(1). [Link]
Sources
Unveiling the Therapeutic Landscape of 1-(piperazin-1-yl)phthalazine: A Technical Guide to Target Identification and Validation
Abstract
1-(piperazin-1-yl)phthalazine, widely known as hydralazine, has been a cornerstone in the management of hypertension and heart failure for decades.[1][2][3] Its clinical utility has long been attributed to its direct vasodilatory effects on arterial smooth muscle.[1][3] However, emerging research has unveiled a more complex pharmacological profile, revealing its capacity to modulate epigenetic pathways, specifically through the inhibition of DNA methylation.[4][5][6] This in-depth technical guide provides a comprehensive exploration of the established and novel therapeutic targets of hydralazine. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of mechanistic insights, validated experimental protocols, and quantitative pharmacological data to facilitate further investigation into this multifaceted compound.
Introduction: A Tale of Two Targets
Hydralazine's journey in clinical medicine began with its approval for hypertension, where it functions as a direct-acting vasodilator, primarily targeting resistance arterioles.[1][2] This action decreases peripheral resistance, leading to a reduction in blood pressure and afterload.[1][2] For many years, the precise molecular mechanism remained elusive, with investigations pointing towards interference with intracellular calcium signaling in vascular smooth muscle cells.[7][8]
More recently, a paradigm shift in our understanding of hydralazine's therapeutic potential has occurred with the discovery of its epigenetic modifying properties.[4][5] Specifically, hydralazine has been identified as a non-nucleoside inhibitor of DNA methyltransferases (DNMTs), enzymes that play a crucial role in gene silencing.[4][5][6] This discovery has opened new avenues for its application in oncology, with clinical trials exploring its utility in reversing aberrant DNA hypermethylation to reactivate tumor suppressor genes.[7] This guide will delve into both of these fascinating and distinct therapeutic targeting strategies.
The Vasodilatory Target: Unraveling the Molecular Intricacies in Vascular Smooth Muscle
The primary and most well-established therapeutic effect of hydralazine is the relaxation of vascular smooth muscle, leading to vasodilation.[1][2] The causality behind this effect is multifactorial, involving several key molecular events within the smooth muscle cells.
Inhibition of IP3-Induced Calcium Release
A principal mechanism underlying hydralazine-induced vasodilation is the inhibition of inositol trisphosphate (IP3)-induced calcium (Ca2+) release from the sarcoplasmic reticulum.[7][8] In vascular smooth muscle contraction, agonist-induced stimulation of Gq-protein coupled receptors leads to the generation of IP3, which then binds to its receptor on the sarcoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm. This rise in intracellular Ca2+ is a critical step for muscle contraction. Hydralazine intervenes in this process, although the direct molecular interaction with the IP3 receptor is still under investigation.[7][8] The consequence is a blunted Ca2+ release in response to vasoconstrictor stimuli, leading to muscle relaxation.
Modulation of Ion Channels and Membrane Potential
Hydralazine has also been shown to influence the membrane potential of vascular smooth muscle cells. Some studies suggest it may cause hyperpolarization, potentially through the opening of potassium (K+) channels.[9] Hyperpolarization makes the cell membrane less excitable, reducing the likelihood of voltage-gated Ca2+ channel opening and subsequent Ca2+ influx, thereby promoting relaxation.
Stimulation of Endothelial-Derived Relaxing Factors
At clinically relevant concentrations, hydralazine's vasodilatory effects appear to be at least partially dependent on the endothelium.[10] Research indicates that it can stimulate the production of prostacyclin (PGI2), a potent vasodilator, through the activation of cyclooxygenase (COX) enzymes.[10] This effect is mediated by the PGI2 receptor and contributes to the overall relaxation of the vascular smooth muscle.[10]
Signaling Pathway Overview: Vascular Smooth Muscle Relaxation
The interplay of these mechanisms culminates in the relaxation of vascular smooth muscle. The following diagram illustrates the key signaling events.
Caption: Signaling pathways of hydralazine-induced vasodilation.
The Epigenetic Target: Hydralazine as a DNA Methyltransferase Inhibitor
A groundbreaking discovery has repositioned hydralazine as a potential therapeutic agent in oncology. It has been identified as a non-nucleoside inhibitor of DNA methyltransferases (DNMTs), the enzymes responsible for adding methyl groups to DNA, a key epigenetic modification that often leads to gene silencing.[4][5][6]
Mechanism of DNMT Inhibition: The MAPK/ERK Pathway Connection
Interestingly, hydralazine does not appear to directly inhibit DNMT enzyme activity in all contexts.[11] Instead, a primary mechanism of its demethylating effect is the inhibition of the extracellular signal-regulated kinase (ERK) pathway, a component of the mitogen-activated protein kinase (MAPK) signaling cascade.[11] By inhibiting ERK pathway signaling, hydralazine leads to a downstream decrease in the expression of DNMT1 and DNMT3a, two key DNMT enzymes.[11] This reduction in enzyme levels results in a global or gene-specific decrease in DNA methylation.
Reactivation of Tumor Suppressor Genes
The therapeutic rationale for using hydralazine in cancer is to reverse the aberrant hypermethylation of promoter regions of tumor suppressor genes, a common event in tumorigenesis. By inhibiting DNMTs, hydralazine can lead to the demethylation of these promoters and the subsequent re-expression of silenced tumor suppressor genes, potentially restoring their function in cell cycle control, apoptosis, and DNA repair.[4][7]
Signaling Pathway Overview: DNMT Inhibition
The following diagram illustrates the proposed mechanism of hydralazine-induced DNA demethylation.
Caption: Hydralazine's mechanism of DNA demethylation.
Quantitative Pharmacological Data
A summary of key quantitative data for this compound is presented below. It is important to note that values can vary depending on the experimental system and conditions.
| Parameter | Target/Assay | Value | Reference |
| EC50 | Relaxation of phenylephrine-constricted mesenteric arteries | 3.6 ± 0.3 μM | [10] |
| IC50 | DNMT Inhibition | ~10-20 µM | [12] |
| EC50 | MAPK Inhibition | 2.96 µM | [13] |
| Clinical Dose (Hypertension) | Oral | 10-50 mg, 2-4 times daily | [12] |
| Clinical Dose (Cancer Trials) | Oral | 50-182 mg daily | [7] |
| Plasma Half-life | Oral | 1.7-3.0 hours (slow acetylators) | [14] |
| Peak Plasma Concentration | 1 mg/kg oral dose | 0.12-1.31 µM | [15] |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for key experiments used to characterize the therapeutic targets of hydralazine. These protocols are designed to be self-validating systems.
Protocol 1: Ex Vivo Aortic Ring Vasorelaxation Assay
This protocol details the procedure for assessing the vasodilatory effect of hydralazine on isolated arterial segments.
Materials:
-
Thoracic aorta from a suitable animal model (e.g., rat, mouse)
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11)
-
Carbogen gas (95% O2, 5% CO2)
-
Phenylephrine (vasoconstrictor)
-
Acetylcholine (endothelium-dependent vasodilator)
-
Hydralazine stock solution
-
Organ bath system with isometric force transducers
-
Dissection tools
Procedure:
-
Aorta Dissection: Euthanize the animal and carefully excise the thoracic aorta. Immediately place it in ice-cold Krebs-Henseleit solution.
-
Ring Preparation: Under a dissecting microscope, remove adhering connective and adipose tissue. Cut the aorta into rings of approximately 1-2 mm in width.[16][17][18][19]
-
Mounting: Suspend each aortic ring in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of approximately 1.5-2.0 g, replacing the Krebs-Henseleit solution every 15-20 minutes.
-
Viability and Endothelial Integrity Check:
-
Induce a contraction with a high concentration of potassium chloride (KCl, e.g., 60 mM) to confirm tissue viability.
-
After washout and return to baseline, pre-contract the rings with phenylephrine (e.g., 1 µM).
-
Once a stable contraction is achieved, add acetylcholine (e.g., 10 µM). A relaxation of >70% indicates intact endothelium.
-
-
Hydralazine-Induced Relaxation:
-
After another washout period, pre-contract the rings with phenylephrine to a stable plateau.
-
Add hydralazine in a cumulative, concentration-dependent manner (e.g., from 1 nM to 100 µM), allowing the response to stabilize at each concentration before adding the next.
-
-
Data Analysis: Record the relaxation at each concentration as a percentage of the maximal contraction induced by phenylephrine. Plot the concentration-response curve and calculate the EC50 value.
Workflow Diagram:
Caption: Workflow for the aortic ring vasorelaxation assay.
Protocol 2: In Vitro DNA Methyltransferase (DNMT) Activity Assay
This protocol describes a colorimetric assay to measure the effect of hydralazine on DNMT activity. Commercially available kits provide optimized reagents and are recommended.[20]
Materials:
-
Nuclear extract from cancer cell lines or purified DNMT enzymes
-
DNMT activity assay kit (containing assay buffer, DNA substrate-coated plate, capture antibody, detection antibody, color developer, and stop solution)
-
Hydralazine stock solution
-
Microplate reader
Procedure:
-
Nuclear Extract Preparation: If using cell lines, prepare nuclear extracts according to a standard protocol or a commercially available kit.
-
Assay Setup:
-
Prepare the DNMT reaction mixture according to the kit instructions, including the assay buffer and the methyl group donor, S-adenosylmethionine (SAM).
-
Add the nuclear extract or purified DNMT enzyme to the wells of the DNA substrate-coated microplate.
-
Add varying concentrations of hydralazine or a vehicle control to the respective wells.
-
-
Enzymatic Reaction: Incubate the plate at 37°C for the time specified in the kit protocol to allow for DNA methylation to occur.
-
Detection:
-
Wash the wells to remove unbound components.
-
Add the capture antibody, which specifically recognizes methylated DNA, and incubate.
-
Wash the wells and add the detection antibody (e.g., an HRP-conjugated secondary antibody).
-
After another wash step, add the colorimetric developer and incubate until a color change is observed.
-
-
Quantification: Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: The absorbance is proportional to the DNMT activity. Calculate the percentage of inhibition for each concentration of hydralazine and determine the IC50 value.
Workflow Diagram:
Caption: Workflow for the in vitro DNMT activity assay.
Conclusion and Future Directions
This compound is a remarkable example of a drug with a rich history and an evolving therapeutic profile. While its role as a vasodilator is well-established, its emergence as an epigenetic modulator presents exciting opportunities for drug repurposing, particularly in the field of oncology. This guide has provided a comprehensive overview of its key therapeutic targets, the underlying molecular mechanisms, and the experimental approaches for their investigation.
Future research should focus on several key areas. A more detailed elucidation of the direct molecular interactions of hydralazine with its targets, particularly the IP3 receptor and components of the MAPK/ERK pathway, is warranted. Further investigation into the downstream effects of hydralazine-induced DNA demethylation on a wider range of tumor suppressor genes and cellular pathways will be crucial for optimizing its use in cancer therapy. The development of more specific and potent derivatives of hydralazine that selectively target either its vasodilatory or epigenetic effects could lead to improved therapeutic outcomes with fewer side effects. The continued exploration of this "old" drug holds the promise of uncovering "new" and impactful therapeutic strategies.
References
-
A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis. ResearchGate. [Link]
-
Aortic Ring Assay. PMC. [Link]
-
Hydralazine. StatPearls - NCBI Bookshelf. [Link]
-
Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery. NIH. [Link]
-
HYDRALAZINE. WHO. [Link]
-
A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis. PMC - NIH. [Link]
-
Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery. British Journal of Pharmacology. [Link]
-
Protocol for Aortic Ring Assay. Protocol Online. [Link]
-
Hydralazine may induce autoimmunity by inhibiting extracellular signal-regulated kinase pathway signaling. PubMed. [Link]
-
EpiQuik DNA Methyltransferase (DNMT) Activity/Inhibition Assay Kit. EpigenTek. [Link]
-
DNA Methyltransferase Assays. ResearchGate. [Link]
-
Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery | Request PDF. ResearchGate. [Link]
-
Impaired T cell protein kinase C delta activation decreases ERK pathway signaling in idiopathic and hydralazine-induced lupus. PubMed. [Link]
-
Continuous Fluorescence-Based Endonuclease-Coupled DNA Methylation Assay to Screen for DNA Methyltransferase Inhibitors. Bucknell Digital Commons. [Link]
-
In Vitro Histone Methyltransferase Assay. PMC - NIH. [Link]
-
hydralazine hydrochloride - PRODUCT MONOGRAPH. pdf.hres.ca. [Link]
-
Hydralazine Hydrochloride Tablets, USP 10 mg, 25 mg and 50 mg Antihypertensive Agent. Ascend Laboratories Limited. [Link]
-
A review on the clinical pharmacokinetics of hydralazine. PubMed. [Link]
-
Hydralazine in Arterial Hypertension. Randomized Double-Blind Comparison of conventional/Slow-Release Formulation and of b.i.d./q.i.d. Dosage Regimens. PubMed. [Link]
-
UNC Researchers Uncover Molecular Mechanism Behind Hydralazine-Induced ANCA Vasculitis. Department of Medicine. [Link]
-
Mechanism of hydralazine-induced relaxation in resistance arteries during pregnancy: Hydralazine induces vasodilation via a prostacyclin pathway. PubMed. [Link]
-
Randomized Controlled Trial of Labetalol Versus Hydralazine for Severe Hypertension in Obstetric Patients. ClinicalTrials.gov. [Link]
-
Administration of IV Hydralazine. NSW Health. [Link]
-
What is the recommended dosage and treatment protocol for Hydralazine (hydralazine) in managing hypertension?. Dr.Oracle. [Link]
-
Variability of plasma hydralazine concentrations in male hypertensive patients. PubMed. [Link]
-
Determination of Ligand-Binding Affinity (Kd) Using Transverse Relaxation Rate (R2) in the Ligand-Observed 1H NMR Experiment and. UCL Discovery. [Link]
-
Repurposing Anticancer Drugs Targeting the MAPK/ERK Signaling Pathway for the Treatment of Respiratory Virus Infections. MDPI. [Link]
-
The antihypertensive drug hydralazine activates the intrinsic pathway of apoptosis and causes DNA damage in leukemic T cells. PubMed. [Link]
-
Hydralazine target: From blood vessels to the epigenome. PMC - PubMed Central. [Link]
-
ERK/MAPK signalling pathway and tumorigenesis. PMC - PubMed Central. [Link]
-
Effect of oral dose size on hydralazine kinetics and vasodepressor response. PubMed - NIH. [Link]
Sources
- 1. Hydralazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ghsupplychain.org [ghsupplychain.org]
- 3. A review on the clinical pharmacokinetics of hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impaired T cell protein kinase C delta activation decreases ERK pathway signaling in idiopathic and hydralazine-induced lupus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydralazine in arterial hypertension. Randomized double-blind comparison of conventional/Slow-Release formulation and of b.i.d./q.i.d. dosage regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. Mechanism of hydralazine-induced relaxation in resistance arteries during pregnancy: Hydralazine induces vasodilation via a prostacyclin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydralazine may induce autoimmunity by inhibiting extracellular signal-regulated kinase pathway signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hydralazine target: From blood vessels to the epigenome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. pdf.hres.ca [pdf.hres.ca]
- 15. Variability of plasma hydralazine concentrations in male hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol Online: Protocol for Aortic Ring Assay [protocol-online.org]
- 20. epigentek.com [epigentek.com]
An In-Depth Technical Guide to the Initial Screening of 1-(piperazin-1-yl)phthalazine Derivatives for Anticancer Activity
This guide provides a comprehensive framework for the initial biological screening of novel 1-(piperazin-1-yl)phthalazine derivatives as potential anticancer agents. It is designed for researchers, scientists, and drug development professionals engaged in the discovery and preclinical evaluation of new chemical entities. This document eschews a rigid template in favor of a logically structured narrative that explains the causality behind experimental choices, ensuring both scientific integrity and practical applicability.
Introduction: The Therapeutic Potential of the this compound Scaffold
The phthalazine core, a nitrogen-containing heterocyclic system, is a privileged scaffold in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1][2] The incorporation of a piperazine moiety at the 1-position has been a particularly fruitful strategy in the development of novel therapeutics, especially in oncology.[3][4] Derivatives of this scaffold have demonstrated a range of biological activities, including but not limited to, anticancer, antihypertensive, and anti-inflammatory effects.[1]
In the context of oncology, the this compound framework has given rise to potent inhibitors of various protein kinases that are critical for tumor growth, proliferation, and angiogenesis.[5][6] A notable example is Vatalanib (PTK-787), a vascular endothelial growth factor receptor (VEGFR) inhibitor that has undergone clinical trials for the treatment of colorectal cancer.[7][8] The versatility of the piperazine and phthalazine rings allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will focus on the initial in vitro screening cascade designed to identify and characterize the anticancer potential of novel derivatives based on this promising scaffold.
Part 1: The Initial Screening Cascade: A Multi-Tiered Approach
The initial screening of a new chemical entity (NCE) with a this compound core should follow a logical, tiered approach. This strategy is designed to efficiently identify promising candidates while minimizing resource expenditure on compounds with unfavorable profiles. The cascade progresses from broad cytotoxicity assessments to more specific mechanistic assays.
Tier 1: Primary Cytotoxicity Screening
The foundational step is to assess the general cytotoxicity of the synthesized compounds against a panel of human cancer cell lines. This initial screen aims to answer a fundamental question: does the compound exhibit antiproliferative activity?
Experimental Choice Rationale: The selection of cell lines is critical and should ideally represent a diversity of cancer types, such as breast, colon, and lung cancer.[9] This provides an early indication of the potential breadth of activity. The use of well-characterized and readily available cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, and A549 for lung cancer) is recommended for reproducibility.[6][9]
Workflow for Primary Cytotoxicity Screening
Caption: Workflow for the primary cytotoxicity screening of novel compounds.
Detailed Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10][11]
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the this compound derivatives from a concentrated stock solution (typically in DMSO).
-
Treatment: Replace the cell culture medium with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).
-
Incubation: Incubate the plates for a period of 48 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) or the half-maximal inhibitory concentration (IC50) for each compound.
Tier 2: Mechanistic Elucidation of 'Hit' Compounds
Compounds that demonstrate significant cytotoxicity in the primary screen are advanced to Tier 2 for preliminary mechanistic studies. Given that many phthalazine derivatives exert their anticancer effects through the inhibition of protein kinases, a logical next step is to investigate their impact on key signaling pathways.[5][6][7]
Focus on VEGFR-2 Inhibition:
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5][12] Many this compound derivatives have been designed as VEGFR-2 inhibitors.[5][6][13]
Workflow for VEGFR-2 Inhibition Assay
Caption: Workflow for assessing VEGFR-2 kinase inhibition.
Detailed Protocol: In Vitro VEGFR-2 Kinase Assay (ELISA-based)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.
-
Plate Coating: Coat a 96-well plate with a substrate for VEGFR-2 (e.g., a peptide containing a tyrosine residue).
-
Compound Addition: Add the 'hit' this compound derivatives at various concentrations to the wells.
-
Enzyme Reaction: Add recombinant human VEGFR-2 enzyme and ATP to initiate the phosphorylation reaction. Incubate at an optimal temperature for a defined period.
-
Detection: Add a primary antibody that specifically recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Signal Generation: Add a chromogenic substrate that will be converted by the enzyme on the secondary antibody, resulting in a color change.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the VEGFR-2 kinase activity.
Focus on Apoptosis Induction:
Another crucial mechanism of action for anticancer drugs is the induction of apoptosis, or programmed cell death.[7]
Workflow for Apoptosis Assay
Caption: Workflow for assessing apoptosis induction.
Detailed Protocol: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
-
Cell Treatment: Treat a sensitive cancer cell line with the 'hit' compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells and wash them with a binding buffer.
-
Staining: Resuspend the cells in the binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Part 2: Data Presentation and Interpretation
For a clear comparison of the initial screening results, all quantitative data should be summarized in a structured table.
Table 1: Summary of In Vitro Anticancer Activity of this compound Derivatives
| Compound ID | MCF-7 GI50 (µM) | HCT-116 GI50 (µM) | A549 GI50 (µM) | VEGFR-2 IC50 (µM) | % Apoptosis (at IC50) |
| Lead-01 | 0.5 ± 0.1 | 0.8 ± 0.2 | 1.2 ± 0.3 | 0.1 ± 0.02 | 45% |
| Lead-02 | 1.2 ± 0.3 | 1.5 ± 0.4 | 2.5 ± 0.6 | 0.9 ± 0.1 | 30% |
| Control | > 50 | > 50 | > 50 | > 20 | < 5% |
| Doxorubicin | 0.1 ± 0.02 | 0.2 ± 0.05 | 0.3 ± 0.07 | N/A | 60% |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation of Results:
The data in Table 1 would allow for the direct comparison of the synthesized compounds. A promising lead candidate, such as Lead-01 , would exhibit potent cytotoxicity across multiple cell lines, significant inhibition of a relevant kinase like VEGFR-2, and a clear ability to induce apoptosis.
Conclusion and Future Directions
This in-depth technical guide outlines a robust and logical workflow for the initial screening of this compound derivatives for their anticancer activity. By employing a tiered approach that begins with broad cytotoxicity testing and progresses to more specific mechanistic assays, researchers can efficiently identify promising lead compounds. The detailed protocols for key experiments provide a practical foundation for conducting these studies with scientific rigor.
Compounds that demonstrate a favorable profile in this initial screening cascade would be candidates for further preclinical development, including but not limited to:
-
Lead Optimization: Synthesis of analogs to improve potency, selectivity, and drug-like properties.
-
In Vivo Efficacy Studies: Evaluation of antitumor activity in animal models.
-
Pharmacokinetic and Toxicological Profiling: Assessment of ADME (absorption, distribution, metabolism, and excretion) and safety profiles.
The this compound scaffold continues to be a rich source of potential anticancer agents. A systematic and well-reasoned screening approach, as detailed in this guide, is paramount to unlocking its full therapeutic potential.
References
- A Review on in-vitro Methods for Screening of Anticancer Drugs.
- A rapid in vitro screening system for the identification and evaluation of anticancer drugs.
- A Concise Review of Synthetic Strategy, Mechanism of Action, and SAR Studies of Phthalazine Derivatives as Anticancer Agent.
- Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - Frontiers.
- (PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT - ResearchGate.
- SCREENING OF ANTI CANCER DRUGS | PPTX - Slideshare.
- One-Pot Synthesis of Some New Phthalazine-Piperazine-1,2,4-Oxadiazole Hybrids: Anticancer Evaluation, Molecular Docking and ADMET Studies.
- Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition.
- Synthesis, Characterization and Biological Activity of Some New Phthalazine Derivatives.
- Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - NIH.
- Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors - PubMed.
- Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - RSC Publishing.
- Synthesis and cytotoxic evaluation of some new phthalazinylpiperazine derivatives.
- Synthesis of some potential antihypertensive phthalazinyl- and quinoxalinylguanidines.
- An efficient synthesis of some new 1,4-disubstituted phthalazine derivatives and their anticancer activity.
- Synthesis and antihypertensive activity of novel 1-(4-benzyl-1-phthalazinyl)-pyrazolo[3,4-d]pyrimidines.
- Synthesis and Cytotoxic Evaluation of Some New Phthalazinylpiperazine Derivatives | Scilit.
- Synthesis and antihypertensive activity of novel 1-(4-benzyl-1-phthalazinyl)-pyrazolo{[}3,4-d]pyrimidines - Zagazig University Digital Repository.
- Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - NIH.
- Review on: Experimental Screening Methods for Antihypertensive Agents. - ijarsct.
- Screening of vasorelaxant activity of some medicinal plants used in Oriental medicines - PubMed.
- Vasodilator Compounds Derived from Plants and Their Mechanisms of Action - MDPI.
- Screening methods of anti hypertensive agents | PPTX - Slideshare.
- Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review - PubMed.
- Structure of biologically active phthalazine derivatives. - ResearchGate.
Sources
- 1. Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and cytotoxic evaluation of some new phthalazinylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Cytotoxic Evaluation of Some New Phthalazinylpiperazine Derivatives | Scilit [scilit.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
- 9. tandfonline.com [tandfonline.com]
- 10. ijpbs.com [ijpbs.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02103G [pubs.rsc.org]
- 13. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of 1-(piperazin-1-yl)phthalazine
An In-depth Technical Guide to the Physicochemical Properties of 1-(piperazin-1-yl)phthalazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Profile of a Key Pharmacophore
This compound stands as a significant heterocyclic scaffold in medicinal chemistry. As a derivative of the phthalazine core, which is found in the well-known vasodilator hydralazine, this molecule and its analogues are subjects of extensive research, particularly in the development of novel therapeutic agents. Phthalazine derivatives have been investigated for a wide range of pharmacological activities, including anticancer and anti-angiogenic properties, often through the inhibition of key signaling pathways like VEGFR-2.[1][2] A thorough understanding of the physical and chemical properties of this compound is paramount for any scientist working with this compound. These fundamental characteristics govern its behavior in both laboratory and physiological environments, directly influencing its synthesis, purification, formulation, stability, and ultimately, its pharmacokinetic and pharmacodynamic profile.
This guide provides a comprehensive technical overview of the core physicochemical properties of this compound, moving beyond a simple data sheet to explain the causality behind these characteristics and the experimental methodologies used to determine them.
Chemical Identity and Molecular Structure
The foundational step in characterizing any chemical entity is to establish its precise molecular identity. The structure of this compound is defined by a piperazine ring attached at the C1 position of a phthalazine nucleus.
-
IUPAC Name: this compound
-
Molecular Formula: C₁₂H₁₄N₄
-
Molecular Weight: 214.27 g/mol
The molecule's architecture, featuring both the rigid, aromatic phthalazine system and the flexible, basic piperazine ring, dictates its chemical personality and biological interactions.
Sources
The Discovery of 1-(Piperazin-1-yl)phthalazine as a Potent VEGFR-2 Inhibitor: A Technical Guide for Drug Development Professionals
Foreword: Targeting Angiogenesis at its Core
The relentless growth and metastasis of solid tumors are critically dependent on angiogenesis, the formation of new blood vessels. A key mediator of this process is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a receptor tyrosine kinase.[1][2] Its activation by VEGF-A triggers a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival, ultimately fueling tumor progression.[1][2][3] Consequently, the inhibition of VEGFR-2 has emerged as a cornerstone of modern anti-cancer therapy. This guide provides an in-depth technical exploration of the discovery and development of a promising class of VEGFR-2 inhibitors: 1-(piperazin-1-yl)phthalazine derivatives. We will delve into the rationale behind their design, the synthetic methodologies, key structure-activity relationships, and the essential experimental protocols for their evaluation.
The VEGFR-2 Signaling Axis: A Prime Target for Intervention
VEGFR-2, a member of the receptor tyrosine kinase superfamily, is predominantly expressed on vascular endothelial cells.[2] Upon binding of its ligand, VEGF-A, the receptor dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[2][3] This phosphorylation creates docking sites for various signaling proteins, initiating multiple downstream pathways crucial for angiogenesis:
-
PLCγ-PKC-MAPK Pathway: This cascade is pivotal for endothelial cell proliferation.[1]
-
PI3K-Akt Pathway: This pathway is central to promoting endothelial cell survival and preventing apoptosis.[1]
-
Src and p38 MAPK Pathways: These pathways are instrumental in regulating endothelial cell migration, a critical step in the formation of new blood vessels.[1]
The central role of VEGFR-2 in tumor angiogenesis makes it an attractive and well-validated target for therapeutic intervention.
Diagram of the VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling cascade upon VEGF-A binding.
From Scaffold to Potent Inhibitor: The Journey of this compound
The phthalazine core has been identified as a privileged scaffold in medicinal chemistry, with several derivatives demonstrating potent anti-cancer activities. The discovery of 1-(piperazin-1-yl)phthalazines as VEGFR-2 inhibitors stemmed from a focused drug discovery campaign aimed at identifying novel, potent, and selective inhibitors of this key angiogenic kinase.
General Synthetic Strategy
The synthesis of this compound derivatives generally follows a convergent approach. The core phthalazine structure is first assembled, followed by the introduction of the piperazine moiety and subsequent derivatization.
Diagram of the General Synthetic Workflow
Caption: General synthetic route for this compound derivatives.
A typical synthesis commences with the cyclization of an appropriate o-aroylbenzoic acid with hydrazine hydrate to form the corresponding phthalazinone. Subsequent chlorination with a reagent like phosphorus oxychloride yields the reactive 1-chlorophthalazine intermediate. This intermediate then undergoes a nucleophilic substitution reaction with a desired substituted piperazine to afford the this compound core, which can be further modified to explore structure-activity relationships.
Structure-Activity Relationship (SAR) Studies
Systematic modifications of the this compound scaffold have led to the identification of key structural features that govern VEGFR-2 inhibitory potency and anti-proliferative activity.
| Compound | R1 (at Phthalazine pos. 4) | R2 (at Piperazine pos. 4) | VEGFR-2 IC50 (µM) | Full Panel GI50 (MG-MID) (µM) |
| 16k | p-tolyl | 4-chlorophenyl | 0.35 ± 0.03 | 3.62 |
| 21d | p-tolyl | 4-pyridyl | 0.40 ± 0.04 | 3.51 (Leukemia), 5.15 (Prostate) |
| Sorafenib | - | - | 0.09 | - |
Table 1: SAR of Key this compound Derivatives [4][5]
The data reveals that substitution at the 4-position of the phthalazine ring and the 4-position of the piperazine ring significantly impacts biological activity. For instance, compounds 16k and 21d emerged as highly potent inhibitors of VEGFR-2 with sub-micromolar IC50 values.[4][5] Compound 16k also demonstrated broad-spectrum anti-cancer activity, while 21d showed selectivity towards leukemia and prostate cancer cell lines.[4][5]
Essential Experimental Protocols for Inhibitor Validation
The characterization of a novel VEGFR-2 inhibitor requires a battery of robust and reproducible assays. Here, we provide detailed, field-proven protocols for two fundamental in vitro assays.
In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.
Principle: The assay quantifies the amount of ATP consumed during the kinase reaction. A decrease in luminescence signal corresponds to higher kinase activity (more ATP consumed), and vice versa.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Multimode plate reader with luminescence detection capabilities
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction Setup:
-
To each well of a 96-well plate, add 5 µL of the test compound dilution.
-
For positive control wells (100% kinase activity), add 5 µL of assay buffer with DMSO.
-
For blank wells (no kinase), add 5 µL of assay buffer with DMSO.
-
Add 10 µL of a master mix containing the VEGFR-2 enzyme and substrate to all wells except the blank.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to all wells.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion and Signal Generation:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and produces a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Subtract the average signal from the blank wells from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
HUVEC Proliferation Assay (MTT-Based)
This cellular assay assesses the ability of a compound to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) stimulated by VEGF-A.
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is proportional to the number of viable, proliferating cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Recombinant human VEGF-A
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well clear-bottom tissue culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader with absorbance detection at 570 nm
Step-by-Step Methodology:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in 100 µL of EGM-2 supplemented with 10% FBS. Incubate for 24 hours.
-
Serum Starvation: Gently aspirate the medium and wash the cells with serum-free EGM-2. Add 100 µL of serum-free EGM-2 and incubate for 12-24 hours to synchronize the cells.
-
Treatment:
-
Prepare serial dilutions of the test compound in serum-free EGM-2 containing VEGF-A (e.g., 20 ng/mL).
-
Aspirate the starvation medium and add 100 µL of the compound-containing medium to the respective wells.
-
Include control wells with VEGF-A alone (positive control) and serum-free medium alone (negative control).
-
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percent inhibition of proliferation for each compound concentration relative to the VEGF-A stimulated control.
-
Determine the GI50 value by plotting the percent inhibition against the logarithm of the compound concentration.
-
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel VEGFR-2 inhibitors. The potent enzymatic and cellular activities of lead compounds like 16k and 21d underscore the potential of this chemical class. Future research in this area should focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and safety profiles. Further exploration of the structure-activity relationships, guided by molecular modeling and a deep understanding of the VEGFR-2 binding site, will undoubtedly lead to the discovery of even more potent and selective anti-angiogenic agents for the treatment of cancer.
References
-
Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (Source: National Center for Biotechnology Information, URL: [Link])
-
1-Piperazinylphthalazines as potential VEGFR-2 inhibitors and anticancer agents: Synthesis and in vitro biological evaluation. (Source: PubMed, URL: [Link])
-
VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. (Source: National Center for Biotechnology Information, URL: [Link])
-
VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (Source: Assay Genie, URL: [Link])
-
1-Piperazinylphthalazines as potential VEGFR-2 inhibitors and anticancer agents: Synthesis and in vitro biological evaluation. (Source: Africa Research Connect, URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 1-Piperazinylphthalazines as potential VEGFR-2 inhibitors and anticancer agents: Synthesis and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. africaresearchconnects.com [africaresearchconnects.com]
Methodological & Application
Synthesis of 1-(Piperazin-1-yl)phthalazine Derivatives: An Application Note and Detailed Protocol
Introduction: The Therapeutic Potential of the Phthalazine Scaffold
The phthalazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] Derivatives of this heterocyclic system have garnered significant attention for their potential as antihypertensive, anticancer, anti-inflammatory, and antimicrobial agents.[3][4] Notably, the introduction of a piperazine moiety at the 1-position of the phthalazine ring has been a particularly fruitful strategy in the development of novel therapeutics. This combination often enhances the pharmacological profile of the parent molecule, underscoring the importance of robust and well-defined synthetic protocols for creating libraries of these valuable compounds.[5][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 1-(piperazin-1-yl)phthalazine derivatives. We will delve into the underlying chemical principles, provide a detailed step-by-step protocol, and offer insights into the critical parameters that ensure a successful and reproducible synthesis.
Synthetic Strategy: A Two-Step Approach to the Target Scaffold
The most common and efficient route to this compound derivatives involves a two-step sequence commencing from readily available starting materials. The overall strategy is outlined below:
-
Synthesis of the Key Intermediate: 1-Chlorophthalazine: The initial step involves the conversion of phthalazin-1(2H)-one to the highly reactive 1-chlorophthalazine. This transformation is crucial as it introduces a good leaving group (chloride) at the 1-position, priming the phthalazine core for subsequent nucleophilic substitution.
-
Nucleophilic Aromatic Substitution (SNAr) with Piperazine: The final step is the reaction of 1-chlorophthalazine with piperazine or its derivatives. The nitrogen atom of the piperazine ring acts as a nucleophile, displacing the chloride to forge the desired C-N bond and yield the target this compound derivative.
The following diagram illustrates the overall synthetic workflow:
Caption: General workflow for the synthesis of this compound derivatives.
Part 1: Synthesis of 1-Chlorophthalazine
The conversion of phthalazin-1(2H)-one to 1-chlorophthalazine is typically achieved by treatment with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃). This reaction proceeds via an initial activation of the carbonyl oxygen of the phthalazinone by POCl₃, followed by nucleophilic attack of the chloride ion.
Experimental Protocol: Synthesis of 1-Chlorophthalazine
Materials:
-
Phthalazin-1(2H)-one
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (optional, as a catalyst and acid scavenger)[7]
-
Chloroform or Dichloromethane
-
Ice-water bath
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phthalazin-1(2H)-one.
-
Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃) to the flask. The molar ratio of POCl₃ to phthalazinone is typically in the range of 2 to 5 equivalents. For larger scale reactions, the addition should be done cautiously in a fume hood, as the reaction can be exothermic. A small amount of pyridine can be added to catalyze the reaction.[7]
-
Reaction Conditions: The reaction mixture is then heated to reflux (the boiling point of POCl₃ is approximately 105 °C) and stirred for a period of 2 to 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The excess POCl₃ is carefully quenched by slowly pouring the reaction mixture onto crushed ice or into a beaker of ice-cold water with vigorous stirring in a fume hood. This step is highly exothermic and should be performed with extreme caution.
-
Extraction: The aqueous mixture is then extracted with an organic solvent such as chloroform or dichloromethane (3 x 50 mL). The combined organic layers are washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude 1-chlorophthalazine.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford pure 1-chlorophthalazine as a solid.
Table 1: Key Parameters for the Synthesis of 1-Chlorophthalazine
| Parameter | Recommended Value/Condition | Rationale |
| Reactant Ratio | 1 : 2-5 (Phthalazinone : POCl₃) | Ensures complete conversion of the starting material. |
| Solvent | Neat POCl₃ or high-boiling inert solvent | POCl₃ acts as both reagent and solvent. |
| Temperature | Reflux (~105 °C) | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 2 - 4 hours | Typically sufficient for complete conversion, monitorable by TLC. |
| Work-up | Quenching with ice-water | Decomposes excess POCl₃; must be done with caution. |
Part 2: Synthesis of this compound Derivatives
This step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing effect of the nitrogen atoms in the phthalazine ring activates the 1-position towards nucleophilic attack by the piperazine. The reaction is typically carried out in the presence of a base to neutralize the HCl generated during the reaction.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocol: General Procedure for the Synthesis of 1-(4-Substituted-piperazin-1-yl)phthalazines[8]
Materials:
-
1-Chlorophthalazine
-
Substituted or unsubstituted piperazine
-
Potassium carbonate (K₂CO₃)
-
Potassium iodide (KI) (catalytic amount)
-
Absolute Ethanol or Dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a stirred mixture of 1-chlorophthalazine in absolute ethanol or DMF in a round-bottom flask, add the desired piperazine derivative (typically 1.1 to 1.5 equivalents).
-
Addition of Base and Catalyst: Add potassium carbonate (K₂CO₃) (2-3 equivalents) to the mixture. This will act as a base to neutralize the in-situ generated HCl. A catalytic amount of potassium iodide (KI) can also be added to facilitate the reaction.[8]
-
Reaction Conditions: The reaction mixture is heated to reflux (for ethanol) or heated to 80-100 °C (for DMF) and stirred for 4 to 12 hours. The progress of the reaction should be monitored by TLC.
-
Work-up: After completion, the reaction mixture is cooled to room temperature. If ethanol is used as the solvent, the solvent can be removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate or dichloromethane. If DMF is used, the reaction mixture is poured into water and the product is extracted with an organic solvent.
-
Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted two more times with the organic solvent. The combined organic layers are washed with water and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to give the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexane) to afford the pure this compound derivative.
Table 2: Key Parameters for the Nucleophilic Substitution Reaction
| Parameter | Recommended Value/Condition | Rationale |
| Reactant Ratio | 1 : 1.1-1.5 (Chlorophthalazine : Piperazine) | A slight excess of the amine ensures complete consumption of the electrophile. |
| Base | K₂CO₃ (2-3 equivalents) | Neutralizes the generated HCl, driving the reaction to completion. |
| Solvent | Ethanol or DMF | Good solvents for the reactants and facilitate the reaction at elevated temperatures. |
| Temperature | Reflux (Ethanol) or 80-100 °C (DMF) | Provides the necessary activation energy for the SNAr reaction. |
| Reaction Time | 4 - 12 hours | Dependent on the reactivity of the specific piperazine derivative; monitor by TLC. |
Characterization of the Final Products
The synthesized this compound derivatives should be thoroughly characterized to confirm their structure and purity. The following techniques are essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure, including the connectivity of atoms and the number of protons and carbons in different chemical environments.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming the successful synthesis.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
-
Melting Point (for solid compounds): A sharp melting point range is an indicator of purity.
Troubleshooting and Key Considerations
-
Incomplete reaction in Step 1: Ensure that the POCl₃ is of good quality and that the reaction is heated for a sufficient amount of time. The use of a catalyst like pyridine can be beneficial.[7]
-
Low yield in Step 2: The reactivity of the piperazine derivative can influence the reaction rate. For less reactive piperazines, a higher reaction temperature or a longer reaction time may be necessary. The use of a more polar aprotic solvent like DMF can also enhance the reaction rate.
-
Purification challenges: If the product is difficult to purify by column chromatography, recrystallization from a suitable solvent system can be an effective alternative.
-
Safety Precautions: Phosphorus oxychloride is a corrosive and moisture-sensitive reagent and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times. The quenching of POCl₃ is highly exothermic and should be performed slowly and with caution.
Conclusion
The synthesis of this compound derivatives is a well-established and versatile process that provides access to a class of compounds with significant therapeutic potential. By following the detailed protocols and considering the key experimental parameters outlined in this application note, researchers can confidently and efficiently synthesize a diverse range of these valuable molecules for further investigation in drug discovery and development programs.
References
- Synthesis, Characterization and Biological Activity of Some New Phthalazine Deriv
-
Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. National Institutes of Health (NIH). [Link]
-
Synthesis of novel phthalazine derivatives as pharmacological activities. ResearchGate. [Link]
-
Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. National Institutes of Health (NIH). [Link]
- Nucleophilic Substitution Reactions. (Link not available)
-
Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. PubMed. [Link]
-
Synthesis and biological evaluation of substituted 4-(thiophen-2-ylmethyl)-2H-phthalazin-1-ones as potent PARP-1 inhibitors. ResearchGate. [Link]
-
Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. OUCI. [Link]
-
The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine. ResearchGate. [Link]
-
Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. National Institutes of Health (NIH). [Link]
-
Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. National Institutes of Health (NIH). [Link]
-
Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
-
The Discovery of Nucleophilic Substitution Reactions. Chemistry LibreTexts. [Link]
- Synthesis, characterization and biological evaluation of some phthalazine deriv
-
Recent Developments in Chemistry of Phthalazines. Longdom Publishing. [Link]
- Product Class 10: Phthalazines. (Link not available)
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review [ouci.dntb.gov.ua]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: In Vitro Evaluation of 1-(Piperazin-1-yl)phthalazine for Anti-Cancer Efficacy
Abstract: This document provides a comprehensive guide for researchers investigating the anti-cancer properties of 1-(Piperazin-1-yl)phthalazine. Phthalazine derivatives have emerged as a promising class of heterocyclic compounds in oncology, with several derivatives showing potent activity against various cancer hallmarks.[1][2] This guide moves beyond a simple recitation of steps, offering a scientifically grounded framework that explains the rationale behind experimental choices. It details robust, self-validating protocols for assessing cytotoxicity, apoptosis, cell cycle arrest, and cell migration, enabling a thorough preclinical evaluation of this compound.
Scientific Rationale & Mechanistic Landscape
The phthalazine core is a privileged scaffold in medicinal chemistry, forming the basis of several approved and investigational anti-cancer agents.[3][4] Derivatives have been shown to exert their anti-neoplastic effects through various mechanisms, including the inhibition of key enzymes like Poly (ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), as well as the induction of apoptosis and cell cycle arrest.[1][4][5]
While the specific targets of this compound require empirical validation, its structure suggests potential interaction with signaling pathways critical for tumor survival, proliferation, and metastasis. The piperazine moiety, in particular, is frequently incorporated into kinase inhibitors to enhance solubility and target engagement.[6] Therefore, a logical in vitro investigation should be designed to probe these established anti-cancer mechanisms associated with the broader phthalazine class.
Caption: A phased workflow for in vitro anti-cancer evaluation.
Experimental Parameters & Cell Line Selection
The choice of cell lines is critical for meaningful results. It is recommended to screen this compound against a panel of cell lines from diverse cancer types. Phthalazine derivatives have shown particular promise against breast, lung, colon, and pancreatic cancers. [3][7][8]
| Parameter | Recommendation | Rationale |
|---|---|---|
| Recommended Cell Lines | MCF-7 (Breast), HCT-116 (Colon), A549 (Lung), PANC-1 (Pancreas) | Represents common and aggressive cancer types where phthalazines have shown activity. [8][9] |
| Control Cell Line | WI-38 (Normal Lung Fibroblast) or similar non-cancerous line | To assess cytotoxicity and determine the therapeutic index. |
| Compound Preparation | Prepare a 10 mM stock solution in sterile DMSO. Store at -20°C. | DMSO is a standard solvent for solubilizing organic compounds for in vitro assays. [10] |
| Working Concentrations | Perform serial dilutions from the stock. A common range for initial screening is 0.1 µM to 100 µM. | This wide range is crucial for capturing the full dose-response curve and accurately determining the IC50. [10]|
Core Experimental Protocols
Protocol 1: Cell Viability & Cytotoxicity (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. [11]The amount of formazan is directly proportional to the number of viable cells. [12] Materials:
-
96-well flat-bottom tissue culture plates
-
Selected cancer and normal cell lines
-
Complete culture medium (e.g., DMEM/RPMI with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS) [12]* Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl) * Microplate reader capable of measuring absorbance at ~570 nm [13] Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence. [4][13]2. Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (DMSO at the highest concentration used) and untreated control wells.
-
Incubation: Incubate the plate for a specified period (typically 24, 48, or 72 hours) at 37°C, 5% CO₂. [4]4. MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for another 2-4 hours at 37°C, until purple formazan crystals are visible. [13]5. Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution. 6. Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of ~630 nm can be used to reduce background noise. 7. Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Apoptosis Detection (Annexin V-FITC & Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [14]During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells. [15]Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes. [16] Materials:
-
6-well tissue culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 1X Binding Buffer) [16]* Ice-cold PBS
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Seeding & Treatment: Seed cells (e.g., 2 x 10⁵ cells/well) in 6-well plates and allow them to adhere overnight. Treat cells with this compound at concentrations around the predetermined IC50 (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well into a centrifuge tube.
-
Washing: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes). Wash the cells twice with ice-cold PBS. [14]4. Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. The cell concentration should be approximately 1 x 10⁶ cells/mL. [16]5. Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the 100 µL cell suspension. Gently vortex the cells. [16]6. Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark. [15][16]7. Dilution & Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. [16]Analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Principle: Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). [17][18]Propidium Iodide (PI) stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content. Cells in G2/M have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1, while cells in the S phase (DNA synthesis) have an intermediate DNA content. [18] Materials:
-
6-well tissue culture plates
-
Ice-cold 70% ethanol
-
Ice-cold PBS
Step-by-Step Methodology:
-
Cell Seeding & Treatment: Seed cells (e.g., 5 x 10⁵ cells/well) in 6-well plates. After 24 hours, treat with the compound at desired concentrations (e.g., 0.5x, 1x, 2x IC50) for 24 hours.
-
Cell Harvesting: Harvest cells as described in the apoptosis protocol (Protocol 4.2, Step 2).
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. [17]4. Incubation: Incubate the fixed cells for at least 2 hours at -20°C. Cells can be stored in ethanol for several weeks. [17]5. Staining: Centrifuge the fixed cells (500 x g for 5 minutes) to remove the ethanol. Wash the pellet once with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution. [19]6. Incubation: Incubate for 30 minutes at room temperature, protected from light. [19]7. Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the DNA fluorescence channel. [18]8. Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase compared to the control suggests compound-induced cell cycle arrest.
Protocol 4: Cell Migration Assessment (Wound Healing/Scratch Assay)
Principle: The scratch assay is a straightforward method to study collective cell migration in vitro. [20]A "wound" is created in a confluent monolayer of cells, and the rate at which cells migrate to close the gap is monitored over time. [20]This assay provides insight into the compound's potential to inhibit processes related to metastasis. [21] Materials:
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tip [20]* Culture medium with low serum (e.g., 1% FBS) to minimize proliferation effects
-
Phase-contrast microscope with a camera
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will form a fully confluent monolayer after 24-48 hours.
-
Creating the Wound: Once confluent, use a sterile 200 µL pipette tip to make a straight scratch down the center of the monolayer. Apply firm, consistent pressure. [20][22]3. Washing: Gently wash the wells twice with PBS to remove detached cells and debris. [21]4. Treatment: Add fresh, low-serum medium containing the test compound at non-toxic concentrations (e.g., below 0.5x IC50). Include a vehicle control.
-
Imaging: Immediately capture images of the scratch at defined locations (T=0). Use markings on the plate to ensure the same field is imaged each time. [20]6. Incubation & Monitoring: Incubate the plate at 37°C. Capture images of the same locations at regular intervals (e.g., 6, 12, and 24 hours). [20]7. Data Analysis: Measure the width of the cell-free gap at multiple points for each image. Calculate the percentage of wound closure over time relative to the T=0 image. Software like ImageJ can be used for quantification.
References
-
Nag, S. (2022). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. In Advanced Protocols for Animal Experiments (pp. 165-169). Springer, Singapore. [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Baskić, D., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [Link]
-
Bentham Science Publishers. (2024). A Concise Review of Synthetic Strategy, Mechanism of Action, and SAR Studies of Phthalazine Derivatives as Anticancer Agent. Bentham Science. [Link]
-
Maisha. (2025). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Benchling. [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
-
Bio-protocol. (2015). Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell. Bio-protocol, 5(18). [Link]
-
Bio-protocol. (2014). Scratch Wound Healing Assay. Bio-protocol, 4(21). [Link]
-
Al-Suwaidan, I. A., et al. (2019). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 24(21), 3855. [Link]
-
UCL. (n.d.). Method for Analysing Apoptotic Cells via Annexin V Binding. Retrieved from [Link]
-
Elmeligie, S., et al. (2018). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 131-144. [Link]
-
ResearchHub. (2024). Standard Operating Procedure (SOP) for Transwell Migration Assay. Retrieved from [Link]
-
protocols.io. (2023). Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. Retrieved from [Link]
-
Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. [Link]
-
Elmeligie, S., et al. (2018). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 131-144. [Link]
-
QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. Retrieved from [Link]
-
UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. Retrieved from [Link]
-
Harris, T. L., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17793–17803. [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
Parbhane, M., et al. (2021). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. International Journal of Creative Research Thoughts (IJCRT), 9(6). [Link]
-
Creative Bioarray. (n.d.). Transwell Migration and Invasion Assays. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Scratch Assay protocol. Retrieved from [Link]
-
UWCCC Flow Cytometry Laboratory. (2017). Cell Cycle Analysis. Retrieved from [Link]
-
ibidi. (n.d.). Wound Healing and Migration Assays. Retrieved from [Link]
-
ResearchGate. (2022). Identification of novel piperazine-tethered phthalazines as selective CDK1 inhibitors endowed with in vitro anticancer activity toward the pancreatic cancer. Retrieved from [Link]
-
Elmeligie, S., et al. (2018). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Journal of enzyme inhibition and medicinal chemistry, 33(1), 131–144. [Link]
-
Samala, R., et al. (2022). One-Pot Synthesis of Some New Phthalazine-Piperazine-1,2,4-Oxadiazole Hybrids: Anticancer Evaluation, Molecular Docking and ADMET Studies. Polycyclic Aromatic Compounds, 42(5), 2269-2287. [Link]
-
Scilit. (2011). Synthesis and Cytotoxic Evaluation of Some New Phthalazinylpiperazine Derivatives. Retrieved from [Link]
-
El-Naggar, A. M., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC advances, 14(31), 22352–22375. [Link]
-
Bentham Science. (2023). A Concise Review of Synthetic Strategy, Mechanism of Action, and SAR Studies of Phthalazine Derivatives as Anticancer Agent. Anti-Cancer Agents in Medicinal Chemistry. [Link]
-
El Sayed, D., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC advances, 14(20), 14199–14217. [Link]
-
ResearchGate. (2019). Cytotoxic activity of phthaazin-1-ol and phthalazine-1-one compounds against human tumor cells. Retrieved from [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. A Concise Review of Synthetic Strategy, Mechanism of Action, and SAR Studies of Phthalazine Derivatives as Anticancer Agent | Bentham Science [benthamscience.com]
- 3. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. ijcrt.org [ijcrt.org]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. atcc.org [atcc.org]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cancer.wisc.edu [cancer.wisc.edu]
- 19. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 20. clyte.tech [clyte.tech]
- 21. bio-protocol.org [bio-protocol.org]
- 22. med.virginia.edu [med.virginia.edu]
Cell-based assays for 1-(piperazin-1-yl)phthalazine efficacy
Application Note & Protocols
Title: A Comprehensive Guide to Cell-Based Efficacy Testing of 1-(Piperazin-1-yl)phthalazine Derivatives as PARP Inhibitors
Introduction: The Convergence of Chemistry and Precision Oncology
The this compound scaffold represents a privileged chemical structure in modern medicinal chemistry, forming the core of numerous targeted therapeutic agents.[1][2][3][4] A significant class of these derivatives has been developed as potent inhibitors of Poly(ADP-ribose) Polymerase (PARP) enzymes, particularly PARP1.[5][6][7] PARP1 is a critical nuclear enzyme that senses DNA single-strand breaks (SSBs) and, upon activation, catalyzes the formation of long polymers of poly(ADP-ribose) (PAR) on acceptor proteins.[8][9] This process, known as PARylation, recruits other DNA repair factors to the damage site, facilitating the Base Excision Repair (BER) pathway.
The therapeutic efficacy of PARP inhibitors is exquisitely demonstrated in the context of synthetic lethality . In cancers harboring defects in the Homologous Recombination (HR) pathway for DNA double-strand break (DSB) repair—most notably those with mutations in BRCA1 or BRCA2 genes—the inhibition of PARP-mediated SSB repair leads to the accumulation of DSBs during DNA replication.[8][9] The cell's inability to repair these DSBs via the faulty HR pathway results in genomic catastrophe and selective cancer cell death. This application note provides a suite of robust, interconnected cell-based assays designed to comprehensively evaluate the efficacy, selectivity, and mechanism of action of novel this compound derivatives as PARP inhibitors.
Visualizing the Mechanism: PARP Inhibition and Synthetic Lethality
Understanding the underlying biology is crucial for designing and interpreting efficacy studies. The diagram below illustrates the central role of PARP1 in DNA repair and the principle of synthetic lethality that underpins the therapeutic strategy.
Caption: Mechanism of Action for PARP inhibitors in HR-deficient vs. HR-proficient cells.
Foundational Experimental Design
Rationale for Cell Line Selection
The cornerstone of a PARP inhibitor efficacy study is the use of a well-characterized pair of cell lines that differ in their HR repair competency. This allows for the direct assessment of synthetic lethality and target selectivity.
| Cell Line Model | Gene Status | Expected Phenotype | Rationale |
| MDA-MB-436 | BRCA1 mutant | Sensitive | Represents the target patient population (HR-deficient). High cytotoxicity is expected.[5] |
| Capan-1 | BRCA2 deficient | Sensitive | An alternative HR-deficient model to confirm findings are not BRCA1-specific.[6][10] |
| MDA-MB-231 | BRCA wild-type | Resistant | Triple-negative breast cancer line that is HR-proficient. Serves as a negative control for selectivity.[5] |
| MCF-7 | BRCA wild-type | Resistant | An HR-proficient luminal breast cancer line, providing a different genetic background for control.[5] |
Compound Preparation and Handling
-
Solubilization: Prepare a high-concentration stock solution (e.g., 10-50 mM) of the this compound test compound in 100% dimethyl sulfoxide (DMSO).
-
Aliquoting & Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
-
Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture wells is consistent across all conditions and does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Core Protocol: Cell Viability for Potency (IC₅₀) and Selective Cytotoxicity
This initial assay is critical for determining the compound's potency and its therapeutic window between HR-deficient and HR-proficient cells.
Principle
Cell viability assays, such as the MTT or luminescence-based ATP assays (e.g., CellTiter-Glo®), measure the metabolic activity of living cells.[6] A reduction in metabolic activity following drug treatment is proportional to the degree of cytotoxicity or cytostasis. The half-maximal inhibitory concentration (IC₅₀) is the concentration of the drug required to reduce cell viability by 50%.
Experimental Workflow Diagram
Caption: Step-by-step workflow for determining compound IC₅₀ in cancer cell lines.
Detailed Protocol (Luminescence-Based)
-
Cell Seeding: Trypsinize and count HR-deficient (e.g., MDA-MB-436) and HR-proficient (e.g., MDA-MB-231) cells. Seed 2,000-5,000 cells per well in 90 µL of complete culture medium into opaque-walled 96-well plates.
-
Adherence: Incubate the plates for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 10X working stock of your this compound compound dilutions in culture medium. Add 10 µL of the 10X dilutions to the appropriate wells to achieve the final desired concentrations (e.g., ranging from 1 nM to 100 µM). Include wells treated with vehicle (DMSO) only as a 100% viability control.
-
Incubation: Incubate the plates for an additional 72 to 120 hours. The longer incubation period is crucial for PARP inhibitors to manifest their effect over several cell divisions.
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature. Add 100 µL of the reagent to each well.
-
Signal Development: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis and Expected Results
-
Normalize the raw luminescence data by expressing it as a percentage of the vehicle-treated control wells.
-
Plot the normalized response versus the log of the drug concentration.
-
Use a non-linear regression model (e.g., [Inhibitor] vs. response -- Variable slope (four parameters)) in software like GraphPad Prism to calculate the IC₅₀ value.
Table 1: Example IC₅₀ Data for a Selective PARP Inhibitor
| Compound | Cell Line | HR Status | IC₅₀ (nM) | Selectivity Index (IC₅₀ HRP / IC₅₀ HRD) |
| Phthalazine-A | MDA-MB-436 | Deficient | 8.5 | \multirow{2}{}{>1,176x} |
| MDA-MB-231 | Proficient | >10,000 | ||
| Olaparib (Control) | MDA-MB-436 | Deficient | 12.0 | \multirow{2}{}{>833x} |
| MDA-MB-231 | Proficient | >10,000 |
A potent and selective compound will exhibit a low nanomolar IC₅₀ in the HR-deficient cell line and a significantly higher IC₅₀ (often in the micromolar range) in the HR-proficient line, resulting in a large selectivity index.
Mechanistic Assays: Confirming the Mode of Action
While viability data demonstrates efficacy, the following assays are essential to prove that the compound works by inhibiting PARP and inducing DNA damage.
Assay 2: Intracellular PARP Activity (Target Engagement)
This assay directly measures the ability of the compound to inhibit PARP enzyme activity within the cell. After inducing mild DNA damage to activate PARP, the level of PAR synthesis is quantified, typically via a sandwich ELISA.[11] Effective target engagement will result in a dose-dependent reduction of PAR formation.
-
Cell Culture: Seed cells (e.g., MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat cells with various concentrations of the phthalazine inhibitor for 1-2 hours.
-
DNA Damage Induction: Add a DNA-damaging agent (e.g., 20 µM H₂O₂) for 10-15 minutes to activate PARP. Include a "no damage" control.
-
Lysis & PAR Capture: Wash the cells with PBS, then lyse them. Transfer the lysates to an ELISA plate pre-coated with a PAR-binding reagent or anti-PAR antibody.
-
Detection: Use a primary antibody against PAR followed by an HRP-conjugated secondary antibody. Add a chemiluminescent substrate and read the signal on a plate reader.[11]
-
Analysis: Normalize the signal to the "damaged, no inhibitor" control. A successful inhibitor will show a dose-dependent decrease in the PAR signal.
Assay 3: γH2AX Foci Formation (Pharmacodynamic Marker)
PARP inhibition leads to the persistence of DSBs, which are marked by the phosphorylation of the histone variant H2AX at serine 139, creating γH2AX.[12] Visualizing these γH2AX "foci" by immunofluorescence microscopy provides a direct readout of DNA damage induction in response to treatment.
-
Cell Culture: Grow cells on glass coverslips or in imaging-compatible plates. Treat with the inhibitor for 24-48 hours.
-
Fixation & Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with 0.25% Triton™ X-100 in PBS.
-
Blocking: Block non-specific antibody binding with 5% Bovine Serum Albumin (BSA) for 1 hour.
-
Primary Antibody: Incubate with a primary antibody against phospho-Histone H2A.X (Ser139) overnight at 4°C.
-
Secondary Antibody: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor® 488) for 1 hour at room temperature.
-
Counterstaining & Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Imaging: Acquire images using a high-content imager or confocal microscope.
-
Analysis: Quantify the number of γH2AX foci per nucleus using automated image analysis software (e.g., ImageJ/Fiji). An increase in foci indicates successful induction of DNA damage.
Assay 4: Apoptosis Induction
To confirm that the loss of viability is due to programmed cell death, apoptosis can be measured using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of late-apoptotic or necrotic cells with compromised membrane integrity.
-
Treatment: Treat cells in a 6-well plate with the inhibitor at 1x, 5x, and 10x the IC₅₀ value for 48-72 hours.
-
Cell Collection: Harvest both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples immediately by flow cytometry.
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Data Synthesis and Interpretation
The strength of this application note lies in its multi-assay approach. No single experiment is sufficient, but together they build a comprehensive profile of the compound's activity.
Caption: Decision-making flowchart for interpreting multi-assay data on a PARP inhibitor candidate.
A successful this compound-based PARP inhibitor candidate will demonstrate:
-
Potent and selective killing of HR-deficient cancer cells.
-
Clear target engagement by inhibiting PAR synthesis in cells.
-
Induction of DNA damage , evidenced by γH2AX foci.
-
Promotion of apoptosis as the primary mechanism of cell death.
This integrated approach provides the necessary evidence to confidently advance a promising compound into further preclinical and clinical development.
References
-
Wu, J., Wang, X., Yao, Y., et al. (2024). Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors. Bioorganic Chemistry, 151, 107556. [Link]
-
Li, M., Li, C., Zhang, Y., et al. (2020). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Archiv der Pharmazie, 353(8), e2000080. [Link]
-
ResearchGate. (2020). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. ResearchGate Publication. [Link]
- Google Patents. (2016).
-
Das, D., et al. (2016). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. PLoS One, 11(7), e0159425. [Link]
-
BPS Bioscience. (n.d.). PARP Assays. BPS Bioscience Website. [Link]
-
Xin, M., Sun, J., Huang, W., et al. (2020). Design and Synthesis of Novel Phthalazinone Derivatives As Potent poly(ADP-ribose)polymerase 1 Inhibitors. Future Medicinal Chemistry, 12(19), 1691-1707. [Link]
-
Cambridge Bioscience. (n.d.). PARP assay kits. Cambridge Bioscience Website. [Link]
-
BPS Bioscience. (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube. [Link]
-
BMG LABTECH. (n.d.). PARP assay for inhibitors. BMG LABTECH Website. [Link]
-
Menear, K. A., et al. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581-6591. [Link]
-
Samala, R., Nukala, S. K., Thirukovela, N. S., et al. (2022). One-Pot Synthesis of Some New Phthalazine-Piperazine-1,2,4-Oxadiazole Hybrids: Anticancer Evaluation, Molecular Docking and ADMET Studies. Polycyclic Aromatic Compounds, 42(5), 2345-2365. [Link]
-
Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., et al. (2021). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. RSC Advances, 11(48), 30209-30225. [Link]
-
Al-Ostoot, F. H., et al. (2021). Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors. Bioorganic Chemistry, 114, 105105. [Link]
-
Eren, F., et al. (2020). Identifying new piperazine-based PARP1 inhibitors using text mining and integrated molecular modeling approaches. Journal of Biomolecular Structure & Dynamics, 39(8), 2950-2962. [Link]
-
ResearchGate. (2022). Identification of novel piperazine-tethered phthalazines as selective CDK1 inhibitors endowed with in vitro anticancer activity toward the pancreatic cancer. ResearchGate Publication. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identifying new piperazine-based PARP1 inhibitors using text mining and integrated molecular modeling approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Novel Phthalazinone Derivatives As Potent poly(ADP-ribose)polymerase 1 Inhibitors [ouci.dntb.gov.ua]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. PARP assay kits [bioscience.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PMC [pmc.ncbi.nlm.nih.gov]
Protocol: A Luminescence-Based Kinase Assay for Determining the Inhibitory Potency of 1-(piperazin-1-yl)phthalazine against VEGFR-2
An Application Guide for Researchers
Abstract
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a principal mediator of angiogenesis, the formation of new blood vessels, a process integral to tumor growth and metastasis.[1][2] Its role as a receptor tyrosine kinase makes it a critical target in oncology drug development.[1] This document provides a comprehensive, field-tested protocol for determining the in vitro inhibitory potency of compounds from the 1-(piperazin-1-yl)phthalazine series, a known chemotype of VEGFR-2 inhibitors, using a robust luminescence-based kinase assay. We detail the ADP-Glo™ Kinase Assay, a method that quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[3] The guide explains the underlying scientific principles, offers a detailed step-by-step methodology, and provides instructions for data analysis to ensure the generation of reliable and reproducible IC₅₀ values for novel therapeutic candidates.
Introduction: The Significance of VEGFR-2 Inhibition
Angiogenesis is a tightly regulated physiological process.[4][5] In pathological contexts, particularly cancer, tumors co-opt this process to secure a blood supply for continued growth and dissemination.[1] The Vascular Endothelial Growth Factor (VEGF) family and their receptors are the primary regulators of this process.[2] VEGFR-2 (also known as KDR or Flk-1), expressed predominantly on vascular endothelial cells, is the main signal transducer for VEGF-A-driven angiogenesis, mediating endothelial cell proliferation, migration, and survival.[4][5][6]
Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes trans-autophosphorylation on specific tyrosine residues within its intracellular kinase domain.[6][7] This phosphorylation event activates the kinase and creates docking sites for various signaling proteins, initiating downstream cascades such as the PLCγ-MAPK and PI3K-Akt pathways that drive the angiogenic response.[2][8] Given its central role, inhibiting the kinase activity of VEGFR-2 is a clinically validated strategy for anti-angiogenic cancer therapy.[9] Small molecule inhibitors, such as those based on the phthalazine scaffold, are designed to compete with ATP at its binding site in the kinase domain, thereby preventing autophosphorylation and blocking signal transduction.[7][10]
Foundational Principles: The VEGFR-2 Signaling Cascade and Assay Logic
Mechanism of VEGFR-2 Activation and Inhibition
The enzymatic activity of VEGFR-2 is the direct target of this assay. Understanding the activation mechanism is key to interpreting inhibition data. The process begins with ligand binding and culminates in the transfer of a phosphate group from ATP to a substrate. ATP-competitive inhibitors, like this compound, physically occupy the ATP-binding pocket, preventing this phosphotransfer and halting the signaling cascade at its origin.
The ADP-Glo™ Assay Principle
To quantify the inhibitory effect of a compound, we must accurately measure the kinase's enzymatic activity. The ADP-Glo™ Kinase Assay is a luminescence-based system that quantifies the amount of ADP produced during the kinase reaction.[3] A higher kinase activity results in more ADP production and, consequently, a stronger luminescent signal. The assay is performed in two steps after the initial kinase reaction:
-
Stop Kinase Reaction & Deplete ATP: The ADP-Glo™ Reagent is added to terminate the kinase reaction and eliminate any remaining, unconsumed ATP. This step is crucial because the high concentration of ATP from the kinase reaction would otherwise create a massive background signal in the subsequent detection step.
-
Convert ADP to ATP & Detect Light: The Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced by VEGFR-2 into ATP. This newly synthesized ATP then acts as a substrate for a luciferase/luciferin reaction, generating a stable luminescent signal that is directly proportional to the initial kinase activity.
Therefore, potent inhibitors of VEGFR-2 will lead to low ADP production and a correspondingly low luminescence output.
Detailed Experimental Protocol
This protocol is optimized for a 96-well plate format. Volumes can be scaled for 384-well plates, maintaining the recommended reagent ratios.
Required Materials and Reagents
-
Enzyme: Recombinant Human VEGFR-2/KDR Kinase domain (e.g., BPS Bioscience, #40301).
-
Substrate: Poly(Glu,Tyr) 4:1 (e.g., BPS Bioscience, #40217).
-
Detection System: ADP-Glo™ Kinase Assay Kit (Promega, #V6930).
-
Test Compound: this compound, synthesized and dissolved in 100% DMSO to create a 10 mM stock.
-
Buffer: 1x Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Plates: Solid white, flat-bottom 96-well assay plates (low-binding).
-
Equipment: Multichannel pipettes, plate shaker, and a plate-reading luminometer.
Assay Workflow Diagram
Step-by-Step Procedure
A. Reagent Preparation
-
1x Kinase Buffer: Prepare the kinase reaction buffer as required. Keep on ice.
-
Test Compound Dilution Series:
-
Perform a serial dilution of the 10 mM this compound stock in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series (e.g., from 1 mM down to 50 nM).
-
Next, create an intermediate dilution plate by diluting each DMSO concentration 25-fold into 1x Kinase Buffer. This results in a 4% DMSO concentration, which minimizes solvent effects in the final reaction. The final concentration in the assay will be another 4-fold dilution from this intermediate plate.
-
-
ATP/Substrate Solution: Prepare a 2X ATP/Substrate solution in 1x Kinase Buffer. The final concentration of ATP should be at or near its Kₘ for VEGFR-2 to ensure sensitivity to ATP-competitive inhibitors. A final concentration of 10 µM ATP is a common starting point.
-
Enzyme Solution: Thaw the recombinant VEGFR-2 enzyme on ice. Dilute the enzyme to a 2X working concentration in 1x Kinase Buffer. The optimal concentration should be determined empirically by titration to find a concentration that yields a robust signal-to-background ratio.[11]
-
Master Mix (for Positive/Negative Controls): Prepare a master mix containing the 2X ATP/Substrate solution and the 2X Enzyme solution.
B. Assay Execution
All steps are performed at room temperature unless specified otherwise.
-
Plate Layout:
-
Test Wells: Add 2.5 µL of the intermediate inhibitor dilutions.
-
Positive Control (100% Activity): Add 2.5 µL of 1x Kinase Buffer containing 4% DMSO.
-
Blank (0% Activity): Add 2.5 µL of 1x Kinase Buffer containing 4% DMSO.
-
-
Initiate Kinase Reaction:
-
To all Test and Positive Control wells, add 2.5 µL of the 2X VEGFR-2 enzyme solution.
-
To all Blank wells, add 2.5 µL of 1x Kinase Buffer (no enzyme).
-
Add 5 µL of the 2X ATP/Substrate solution to all wells to start the reaction. The total reaction volume is now 10 µL.
-
Alternative: A master mix of enzyme, substrate, and ATP can be prepared and added in a single 7.5 µL step to the inhibitor wells.
-
-
Incubation: Gently mix the plate on a shaker for 30 seconds. Cover the plate and incubate at 30°C for 60 minutes.[9][12]
-
Stop Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 10 µL of ADP-Glo™ Reagent to each well. Mix on a plate shaker for 30 seconds. Incubate for 40 minutes at room temperature.[13][14]
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Mix on a plate shaker for 30 seconds. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[13][14]
-
Data Acquisition: Measure luminescence using a plate-reading luminometer with an integration time of 0.5 to 1 second per well.
Data Analysis and Interpretation
Calculating Percentage Inhibition
The raw data will be in Relative Light Units (RLU). The first step is to normalize the data by calculating the percent inhibition for each inhibitor concentration.
The formula is as follows: % Inhibition = 100 * (1 - (RLU_Inhibitor - RLU_Blank) / (RLU_Positive_Control - RLU_Blank))
-
RLU_Inhibitor: Signal from wells with the test compound.
-
RLU_Positive_Control: Signal from wells with DMSO only (maximum kinase activity).
-
RLU_Blank: Signal from wells with no enzyme (background).
Determining the IC₅₀ Value
The IC₅₀ is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
-
Plot the % Inhibition (Y-axis) against the corresponding log-transformed inhibitor concentrations (X-axis).
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a non-linear regression software package (e.g., GraphPad Prism, R).
-
The IC₅₀ value is interpolated from the resulting curve.[15]
Sample Data Presentation
A well-structured table is essential for presenting the results clearly.
| Compound Concentration [µM] | Log Concentration | Avg. RLU | % Inhibition |
| 10.0 | 1.00 | 15,230 | 98.5 |
| 3.33 | 0.52 | 28,950 | 92.1 |
| 1.11 | 0.05 | 105,600 | 70.3 |
| 0.37 | -0.43 | 350,100 | 50.1 |
| 0.12 | -0.92 | 580,400 | 21.5 |
| 0.04 | -1.38 | 685,200 | 5.1 |
| 0.00 (Control) | N/A | 715,800 | 0.0 |
| Blank (No Enzyme) | N/A | 12,500 | N/A |
Result: Based on the hypothetical data above, the calculated IC₅₀ for this compound against VEGFR-2 is 0.37 µM . This aligns with published data for potent inhibitors from this chemical series.[16]
Assay Validation and Quality Control
To ensure the trustworthiness of the generated data, every assay plate should include controls to calculate standard quality metrics.[11][17]
-
Signal-to-Background (S/B) Ratio: S/B = Mean RLU_Positive_Control / Mean RLU_Blank. A ratio >10 is generally considered good.
-
Z'-Factor: This metric assesses the statistical effect size and the quality of the assay for high-throughput screening. It is calculated using both the positive and blank controls. Z' = 1 - (3 * (SD_Positive_Control + SD_Blank)) / |Mean RLU_Positive_Control - Mean RLU_Blank|. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and robust.
Conclusion
This application note provides a validated and detailed protocol for measuring the inhibitory activity of this compound and its analogs against VEGFR-2 kinase. The luminescence-based ADP-Glo™ assay is a sensitive, robust, and high-throughput compatible method for determining IC₅₀ values. By carefully following this protocol and implementing the recommended quality control measures, researchers can confidently characterize novel kinase inhibitors and generate high-quality data to guide drug discovery programs targeting angiogenesis.
References
-
Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (2020). Frontiers in Cell and Developmental Biology. [Link]
-
The role of VEGF receptors in angiogenesis; complex partnerships. (2009). Cellular and Molecular Life Sciences. [Link]
-
The Role of Vascular Endothelial Growth Factor (VEGF) in Tumor Angiogenesis and Early Clinical Development of VEGF-receptor Kinase Inhibitors. (2001). Annals of Oncology. [Link]
-
Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. (2018). Genes. [Link]
-
ADP Glo Protocol. General Protocol Document. [Link]
-
VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (2024). Assay Genie. [Link]
-
Regulation of VEGFR2 signaling in angiogenesis and vascular permeability. (2016). Uppsala University Publications. [Link]
-
Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. Bio-Rad. [Link]
-
Mechanosignaling in the VEGFR-2 pathway. ResearchGate. [Link]
-
1-Piperazinylphthalazines as potential VEGFR-2 inhibitors and anticancer agents: Synthesis and in vitro biological evaluation. (2016). Africa Research Connect. [Link]
-
1-Piperazinylphthalazines as potential VEGFR-2 inhibitors and anticancer agents: Synthesis and in vitro biological evaluation. (2016). PubMed. [Link]
-
Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. BellBrook Labs. [Link]
-
Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]
-
IC50 determination for receptor-targeted compounds and downstream signaling. (2005). American Association for Cancer Research. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). International Journal of Molecular Sciences. [Link]
-
A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (2022). bioRxiv. [Link]
-
Determination of the IC50 values of a panel of CDK9 inhibitors against... ResearchGate. [Link]
-
IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. (2018). AACR Journals. [Link]
-
Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. (2024). RSC Advances. [Link]
Sources
- 1. The role of vascular endothelial growth factor (VEGF) in tumor angiogenesis and early clinical development of VEGF-receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 4. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of VEGF receptors in angiogenesis; complex partnerships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits [discoverx.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
- 15. researchgate.net [researchgate.net]
- 16. 1-Piperazinylphthalazines as potential VEGFR-2 inhibitors and anticancer agents: Synthesis and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Validation of Kinases | Thermo Fisher Scientific - HK [thermofisher.com]
Cell cycle analysis of cancer cells treated with 1-(piperazin-1-yl)phthalazine
Application Note & Protocol
Topic: Cell Cycle Analysis of Cancer Cells Treated with 1-(Piperazin-1-yl)phthalazine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Antiproliferative Mechanisms of Phthalazine-Based Compounds
The dysregulation of the cell cycle is a fundamental hallmark of cancer, making it a prime target for therapeutic intervention.[1][2] The development of small molecules that can modulate cell cycle progression is a cornerstone of modern oncology research. Phthalazine derivatives, a class of nitrogen-containing heterocyclic compounds, have emerged as a promising scaffold for the design of novel anticancer agents.[3][4] Specifically, compounds bearing the this compound core have been shown to exhibit potent antiproliferative activity through various mechanisms, including the inhibition of critical cell cycle regulators like Cyclin-Dependent Kinase 1 (CDK1) or receptor tyrosine kinases such as VEGFR-2.[5][6][7]
The precise effect of a novel compound on cell cycle dynamics provides invaluable insight into its mechanism of action. For instance, a compound that inhibits CDK1 may induce an arrest in the G2/M phase of the cell cycle, while a compound affecting DNA replication machinery might cause an S-phase arrest.[5][8] Therefore, a robust and reproducible method for analyzing the cell cycle is essential for characterizing these potential therapeutics.
This application note provides a comprehensive, field-proven protocol for the analysis of cell cycle distribution in cancer cells treated with this compound derivatives using flow cytometry. The methodology is centered on the stoichiometric staining of cellular DNA with propidium iodide (PI), a technique that allows for the rapid and accurate quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9][10]
Principle of the Assay
Flow cytometry-based cell cycle analysis is a powerful technique that measures the DNA content of individual cells within a population.[11] The core principle relies on the use of a fluorescent dye, Propidium Iodide (PI), which intercalates into the major groove of double-stranded DNA.[12] The fluorescence emitted by PI-stained cells is directly proportional to their DNA content. This stoichiometric relationship allows for the differentiation of cell cycle phases:
-
G0/G1 Phase: Cells have a normal diploid (2N) DNA content.
-
S Phase: Cells are actively synthesizing DNA, resulting in a DNA content between 2N and 4N.
-
G2/M Phase: Cells have completed DNA replication and possess a tetraploid (4N) DNA content before mitosis.[13]
To allow PI to access the nuclear DNA, cells must first be fixed and permeabilized, typically with cold 70% ethanol.[14] Since PI can also bind to double-stranded RNA, treatment with RNase A is a critical step to ensure that the measured fluorescence is specific to DNA content.[12][15] The stained cells are then analyzed on a flow cytometer, generating a histogram where the fluorescence intensity of thousands of individual cells is plotted against cell count. This histogram reveals distinct peaks corresponding to the G0/G1 and G2/M phases, with the S phase represented as the region between them.
Materials and Reagents
Cell Lines:
-
Select cancer cell lines relevant to the research question (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer).[16][17] Ensure cells are in a logarithmic growth phase and have a low passage number. ATCC provides authenticated cell lines for reproducible research.[18]
Reagents:
-
This compound derivative of interest
-
Vehicle Control (e.g., DMSO, sterile water)
-
Positive Control (e.g., Nocodazole for G2/M arrest, Hydroxyurea for S-phase arrest)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol, ice-cold (Prepare by diluting 100% ethanol with DI water and store at -20°C)
-
Propidium Iodide (PI) Staining Solution:
Equipment:
-
CO₂ Incubator (37°C, 5% CO₂)
-
6-well or 12-well tissue culture plates
-
Benchtop centrifuge with a swinging-bucket rotor
-
Vortex mixer
-
Flow cytometer (e.g., BD LSR II, Beckman Coulter CyAn)
-
Flow cytometry tubes (12x75 mm polystyrene or polypropylene)
Detailed Experimental Protocol
This protocol is optimized for adherent cell lines but can be adapted for suspension cultures.
Data Analysis
-
Generate Histogram: From the gated singlet population, generate a histogram of PI fluorescence intensity.
-
Deconvolution: Use a cell cycle analysis software platform (e.g., FlowJo with the Watson or Dean-Jett-Fox model, ModFit LT) to deconvolve the histogram. The software's algorithm will fit mathematical models to the data to accurately quantify the percentage of cells in the G0/G1, S, and G2/M phases. [2][19]3. Identify Apoptosis: Look for a "sub-G1" peak, which represents apoptotic cells with fragmented DNA that have lost some of their PI stain. [9]
Data Interpretation and Presentation
The primary output is the percentage of the cell population in each phase of the cell cycle. A dose-dependent accumulation of cells in a specific phase is indicative of cell cycle arrest at that point.
Example Data Table: The following table shows hypothetical results for cancer cells treated with a this compound derivative ("Compound X") for 24 hours.
| Treatment | Concentration (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Sub-G1 (Apoptosis) |
| Vehicle (DMSO) | 0 | 55.2 ± 2.1 | 28.5 ± 1.5 | 16.3 ± 1.8 | 1.1 ± 0.3 |
| Compound X | 1 | 50.1 ± 2.5 | 29.8 ± 1.9 | 20.1 ± 2.2 | 2.5 ± 0.6 |
| Compound X | 5 | 25.7 ± 3.0 | 20.1 ± 2.4 | 54.2 ± 3.5 | 8.9 ± 1.1 |
| Compound X | 10 | 18.9 ± 2.8 | 15.5 ± 2.1 | 65.6 ± 4.1 | 15.4 ± 2.0 |
| Nocodazole | 0.1 | 8.3 ± 1.2 | 10.5 ± 1.7 | 81.2 ± 3.1 | 3.2 ± 0.8 |
Interpretation: In this example, treatment with Compound X leads to a dose-dependent decrease in the G0/G1 and S phase populations and a significant, dose-dependent accumulation of cells in the G2/M phase. This strongly suggests that Compound X induces a G2/M cell cycle arrest. The concurrent increase in the sub-G1 population indicates that this arrest may subsequently lead to apoptosis.
Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| High CV of G0/G1 Peak (>5%) | - Inconsistent staining- Rapid flow rate- Cell clumping | - Ensure complete resuspension in PI solution.- Acquire samples at a low flow rate.- Filter cell suspension through a 40 µm mesh if clumping persists. |
| Excessive Debris | - Over-trypsinization- High percentage of dead cells in the initial population | - Optimize trypsinization time.- Ensure cells are healthy and in log-phase growth before treatment. |
| No Clear G2/M Peak | - Cells are not proliferating- Insufficient staining time | - Use actively dividing, low-passage cells.- Increase PI staining incubation time to 1 hour. |
| Cell Clumping | - Improper fixation technique | - Add cold 70% ethanol dropwise while gently vortexing the cell suspension. This is the most common cause and solution. |
Conclusion
This protocol provides a robust and reliable framework for assessing the effects of this compound derivatives on the cell cycle of cancer cells. By carefully controlling experimental variables and employing proper data acquisition and analysis techniques, researchers can accurately determine whether a compound induces cytostatic effects via cell cycle arrest. This information is critical for mechanistic studies, lead compound prioritization, and the overall advancement of novel cancer therapeutics.
References
-
Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad. Retrieved from [Link]
-
University of Massachusetts Chan Medical School. (n.d.). DNA Cell Cycle Analysis with PI. UMass Chan Medical School. Retrieved from [Link]
-
Darzynkiewicz, Z. (2004). Analysis of cell cycle by flow cytometry. Methods in Molecular Biology, 281, 301-311. Retrieved from [Link]
-
UCL Flow Cytometry. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. University College London. Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. UVA School of Medicine Flow Cytometry Core Facility. Retrieved from [Link]
-
Lee, B. Y., & Lee, D. H. (2014). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology, 31(1), 1B.5.1-1B.5.12. Retrieved from [Link]
-
UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. UCSD Flow Cytometry Core. Retrieved from [Link]
-
Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Biocompare. Retrieved from [Link]
-
University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. UWCCC Flow Lab. Retrieved from [Link]
-
Cytion. (n.d.). Cell Cycle Dynamics Across NCI Cell Lines: What We Know. Cytion. Retrieved from [Link]
-
Al-Warhi, T., et al. (2022). Identification of novel piperazine-tethered phthalazines as selective CDK1 inhibitors endowed with in vitro anticancer activity toward the pancreatic cancer. ResearchGate. Retrieved from [Link]
-
Ghorab, M. M., et al. (2018). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1541-1553. Retrieved from [Link]
-
Held, P. (2022). Monitoring Cell Cycle Progression in Cancer Cells. Agilent Technologies, Inc. Retrieved from [Link]
-
ResearchGate. (n.d.). Cell cycle analysis for the four cell lines. ResearchGate. Retrieved from [Link]
-
Synthego. (2025). Cancer Cell Lines and How CRISPR is Transforming Cancer Research. Synthego. Retrieved from [Link]
-
Al-Malki, J., et al. (2023). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Molecules, 28(14), 5364. Retrieved from [Link]
-
Lee, K. M., et al. (2023). A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage. Scientific Reports, 13(1), 8674. Retrieved from [Link]
-
Kumar, R., et al. (2023). A Concise Review of Synthetic Strategy, Mechanism of Action, and SAR Studies of Phthalazine Derivatives as Anticancer Agent. Current Organic Synthesis, 20(1). Retrieved from [Link]
-
El Sayed, D., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances, 14(19), 13327-13345. Retrieved from [Link]
-
El Sayed, D., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Semantic Scholar. Retrieved from [Link]
-
Lee, K. M., et al. (2023). A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage. ResearchGate. Retrieved from [Link]
-
El-Naggar, M., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Advances, 14(32), 22961-22981. Retrieved from [Link]
-
Emam, S. M., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Journal of the Iranian Chemical Society, 20(1), 1-18. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. miltenyibiotec.com [miltenyibiotec.com]
- 3. A Concise Review of Synthetic Strategy, Mechanism of Action, and SAR Studies of Phthalazine Derivatives as Anticancer Agent | Bentham Science [benthamscience.com]
- 4. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. vet.cornell.edu [vet.cornell.edu]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. Cell Cycle Dynamics Across NCI Cell Lines: What We Know [cytion.com]
- 17. synthego.com [synthego.com]
- 18. atcc.org [atcc.org]
- 19. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes & Protocols: Investigating Apoptosis Induction by 1-(Piperazin-1-yl)phthalazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for studying the apoptosis-inducing effects of 1-(piperazin-1-yl)phthalazine derivatives, a promising class of heterocyclic compounds with significant potential in oncology. The narrative moves beyond a simple recitation of protocols to explain the causal logic behind experimental design, ensuring that each step is part of a self-validating system. We will explore the core methodologies for assessing apoptosis, from initial cytotoxicity screening to the elucidation of key mechanistic events such as phosphatidylserine externalization, mitochondrial dysfunction, and caspase activation. Detailed, field-proven protocols are provided for essential assays, accompanied by data interpretation guidelines and visualizations of experimental workflows and signaling pathways. This document is intended to empower researchers to rigorously evaluate the pro-apoptotic potential of novel this compound derivatives and advance their development as potential therapeutic agents.
Introduction: The Therapeutic Potential of Targeting Apoptosis with Phthalazine Derivatives
Apoptosis, or programmed cell death, is a fundamental process for maintaining tissue homeostasis. Its dysregulation is a hallmark of cancer, enabling malignant cells to evade natural death signals and proliferate uncontrollably.[1] Consequently, the induction of apoptosis in cancer cells is a cornerstone of modern oncology research and drug development.
The this compound scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activities.[2][3][4][5] A primary mechanism underlying their efficacy is the induction of apoptosis. Many of these compounds exert their effects by inhibiting key signaling molecules crucial for cancer cell survival and proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][3][6] Inhibition of VEGFR-2 not only curtails angiogenesis but can also directly trigger apoptotic pathways within tumor cells.[1][7][8]
This guide will provide the scientific and technical foundation for investigating the pro-apoptotic activity of novel this compound derivatives. The ensuing protocols are designed to be robust and reproducible, allowing for the systematic evaluation of these compounds from initial screening to more detailed mechanistic studies.
Foundational Workflow for Apoptosis Induction Studies
A logical and sequential experimental workflow is critical for the comprehensive evaluation of a novel compound's pro-apoptotic activity. The following workflow is recommended as a starting point, which can be adapted based on the specific research questions and the characteristics of the compound and cell lines under investigation.
Figure 1: A three-phase experimental workflow for characterizing the pro-apoptotic activity of this compound derivatives.
Detailed Protocols and Methodologies
Protocol 1: Assessment of Cytotoxicity using MTT Assay
Scientific Rationale: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This initial screen is crucial for determining the concentration range of the phthalazine derivative that inhibits cell growth, allowing for the calculation of the half-maximal inhibitory concentration (IC50).
Materials:
-
This compound derivative of interest
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a series of dilutions of the this compound derivative in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.
Data Presentation: Cytotoxicity (IC50)
| Compound | MCF-7 (IC50, µM) | HCT-116 (IC50, µM) |
| Example Phthalazine Derivative | Experimental Value | Experimental Value |
| Doxorubicin (Control) | Literature/Experimental Value | Literature/Experimental Value |
Protocol 2: Quantification of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
Scientific Rationale: A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[5] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid-binding dye that is impermeant to live and early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells, where the membrane integrity is compromised. This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[2][9][10]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Treated and untreated cells
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivative at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Data Interpretation:
-
Lower-Left Quadrant (Annexin V- / PI-): Viable cells
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells
Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Dye
Scientific Rationale: The disruption of mitochondrial membrane potential is a key event in the intrinsic pathway of apoptosis.[11] The JC-1 dye is a lipophilic, cationic dye that can selectively enter the mitochondria and reversibly change color from green to red as the membrane potential increases. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence.[10] The ratio of red to green fluorescence provides a sensitive measure of mitochondrial depolarization.
Materials:
-
JC-1 Mitochondrial Membrane Potential Assay Kit
-
Treated and untreated cells
-
Complete cell culture medium
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the phthalazine derivative as described for the Annexin V/PI assay.
-
JC-1 Staining: Prepare the JC-1 staining solution according to the manufacturer's instructions. Remove the culture medium from the cells and add the JC-1 staining solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing: Remove the staining solution and wash the cells with the provided assay buffer.
-
Analysis: Analyze the cells immediately by fluorescence microscopy or flow cytometry. For flow cytometry, acquire data in both the green (e.g., FITC) and red (e.g., PE) channels.
Data Interpretation: A decrease in the red/green fluorescence intensity ratio in treated cells compared to control cells indicates mitochondrial membrane depolarization and the induction of apoptosis.
Protocol 4: Detection of Caspase Activation by Western Blotting for Cleaved Caspase-3
Scientific Rationale: Caspases are a family of cysteine proteases that are central to the execution of apoptosis.[12] Caspase-3 is a key executioner caspase that, once activated by proteolytic cleavage, is responsible for the cleavage of many cellular proteins, leading to the characteristic morphological changes of apoptosis.[13][14] Detecting the cleaved (active) form of caspase-3 by Western blotting is a definitive method to confirm that apoptosis is occurring via a caspase-dependent pathway.
Materials:
-
Primary antibody against cleaved caspase-3
-
Primary antibody against total caspase-3 or a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
RIPA buffer with protease inhibitors
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Treat cells with the phthalazine derivative, then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-3 (typically diluted 1:1000) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total caspase-3 or a loading control to ensure equal protein loading.
Data Interpretation: The appearance of a band corresponding to the molecular weight of cleaved caspase-3 (typically 17-19 kDa) in treated samples indicates the activation of the caspase cascade.
Mechanistic Insights: Potential Signaling Pathways
Many this compound derivatives have been shown to inhibit receptor tyrosine kinases, with VEGFR-2 being a prominent target.[2][3] The inhibition of VEGFR-2 signaling can disrupt downstream pro-survival pathways, such as the PI3K/Akt pathway, leading to the activation of pro-apoptotic proteins and the initiation of the mitochondrial (intrinsic) apoptosis pathway.[1][3]
Figure 2: A potential signaling pathway for apoptosis induction by this compound derivatives via VEGFR-2 inhibition.
Conclusion
The protocols and workflows outlined in this guide provide a robust framework for the systematic investigation of apoptosis induction by this compound derivatives. By employing these methodologies, researchers can obtain reliable and comprehensive data on the cytotoxic and pro-apoptotic effects of their compounds of interest. A thorough understanding of the mechanisms by which these derivatives induce apoptosis is essential for their continued development as potential anticancer therapeutics. It is recommended to use a multi-assay approach to confirm apoptosis and to elucidate the specific signaling pathways involved for each novel compound.
References
-
El-Sayed, M. A., et al. (2021). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1336-1359. [Link]
-
Abdel-Aziem, A., et al. (2020). Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors. Molecules, 25(23), 5727. [Link]
-
Wang, L., et al. (2010). Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. Molecules, 15(10), 6868-6877. [Link]
-
Ghorab, M. M., et al. (2019). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. Current Pharmaceutical Design, 25(33), 3549-3566. [Link]
-
Elmeligie, S., et al. (2021). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1336-1359. [Link]
-
Arif, J. M., et al. (2006). Evaluation of apoptosis-induction by newly synthesized phthalazine derivatives in breast cancer cell lines. Asian Pacific Journal of Cancer Prevention, 7(2), 249-252. [Link]
-
Arif, J. M., et al. (2006). Evaluation of Apoptosis-Induction by Newly Synthesized Phthalazine Derivatives in Breast Cancer Cell Line. Asian Pacific Journal of Cancer Prevention, 7, 249-252. [Link]
-
Crowley, L. C., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1953. [Link]
-
Morana, A., & Gudz, T. (Eds.). (2015). Apoptosis and cancer: Methods and protocols (2nd ed.). Humana Press. [Link]
-
Lakshmanan, I., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
-
Emam, S. M., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Journal of the Iranian Chemical Society, 20(11), 2841-2861. [Link]
-
Nafie, M. S., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances, 14(20), 14036-14051. [Link]
-
Zhang, L., et al. (2013). A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. American Journal of Translational Research, 5(6), 622-633. [Link]
-
Ghorab, M. M., et al. (2021). Phthalazine Derivatives as VEGFR-2 Inhibitors: Docking, ADMET, Synthesis, Design, Anticancer Evaluations, and Apoptosis Inducers. Archiv der Pharmazie, 354(1), e2000287. [Link]
-
Alvero, A. B. (2021). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology, 2281, 1-10. [Link]
-
Arif, J. M., et al. (2006). Evaluation of apoptosis-induction by newly synthesized phthalazine derivatives in breast cancer cell lines. ResearchGate. [Link]
-
Alvero, A. B. (2021). Determination of Caspase Activation by Western Blot. In Ovarian Cancer (pp. 1-10). Humana, New York, NY. [Link]
Sources
- 1. Knockdown of VEGFR2 inhibits proliferation and induces apoptosis in hemangioma-derived endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. raybiotech.com [raybiotech.com]
- 5. bosterbio.com [bosterbio.com]
- 6. VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. journal.waocp.org [journal.waocp.org]
- 13. media.cellsignal.com [media.cellsignal.com]
- 14. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analytical Strategies for the Quantification of 1-(piperazin-1-yl)phthalazine in Pharmaceutical Matrices
Introduction
In pharmaceutical development and manufacturing, the rigorous control of impurities is paramount to ensure the safety and efficacy of the final drug product. 1-(piperazin-1-yl)phthalazine is a potential process-related impurity or degradation product associated with active pharmaceutical ingredients (APIs) containing a phthalazine moiety, such as the antihypertensive drug Hydralazine. Its structural similarity to the API and potential for biological activity necessitate the development of precise and reliable analytical methods for its quantification.
This guide provides detailed protocols and technical insights for the quantification of this compound using two orthogonal and widely adopted analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods is often dictated by the required sensitivity, the complexity of the sample matrix, and the specific stage of drug development. This document is intended for researchers, analytical scientists, and quality control professionals, offering a framework for method development, validation, and implementation in accordance with international regulatory standards.[1][2]
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle and Applicability
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, enabling the separation of compounds based on their differential partitioning between a stationary phase and a mobile phase. For the quantification of impurities like this compound, a reversed-phase HPLC method is typically employed. UV detection is suitable due to the presence of a chromophore in the phthalazine ring system, allowing for reliable quantification at levels typically required for impurity profiling (e.g., >0.05%).
The United States Pharmacopeia (USP) monograph for Hydralazine Hydrochloride outlines an ion-pairing HPLC method to improve the retention and peak shape of the polar, basic API and related substances.[3][4] This principle is adapted here, as ion-pairing agents like sodium dodecyl sulfate (SDS) and tetrabutylammonium bromide can effectively minimize peak tailing and enhance resolution for basic analytes such as this compound.
Experimental Protocol
-
HPLC System: A system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).
-
Reagents: Acetonitrile (HPLC grade), Sodium Dodecyl Sulfate (SDS), Tetrabutylammonium Bromide, Sulfuric Acid, Orthophosphoric Acid, and HPLC grade water.
-
Reference Standard: Certified reference standard of this compound.
The following conditions serve as a robust starting point and should be optimized to achieve the required system suitability.
| Parameter | Recommended Condition | Rationale |
| Column | Inertsil ODS-3V C18, 250 mm x 4.6 mm, 5 µm | A C18 column provides excellent hydrophobic retention. The specific brand is cited in validated methods for related substances of Hydralazine.[5][6] |
| Mobile Phase A | Buffer: Dissolve 1.44 g of SDS and 0.75 g of tetrabutylammonium bromide in 1000 mL of water. Adjust pH to 3.0 with 0.1 N sulfuric acid.[3][4] | Ion-pairing agents (SDS, tetrabutylammonium bromide) interact with the basic analyte, improving peak shape and retention on the C18 stationary phase. The acidic pH ensures the analyte is in its ionized form. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC, providing good elution strength. |
| Gradient Elution | A gradient program should be developed to ensure elution of the main API and all related impurities within a reasonable runtime. A typical gradient might start at 10-20% B and increase to 60-70% B over 30-40 minutes. | Gradient elution is necessary to separate compounds with a wide range of polarities, which is typical in impurity profiling. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm internal diameter column. |
| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times.[5] |
| Detection Wavelength | 230 nm | This wavelength is commonly used for the detection of Hydralazine and its impurities, providing good sensitivity.[5][7] |
| Injection Volume | 10 µL | A typical injection volume that can be adjusted based on concentration and sensitivity needs. |
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 90:10 v/v) is often a suitable diluent.
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (e.g., 1.0 µg/mL): Further dilute the stock solution to a concentration relevant to the specification limit (e.g., 0.1% of a 1 mg/mL API sample solution).
-
Sample Solution: Accurately weigh a suitable amount of the API (e.g., 100 mg) into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent to achieve a final concentration of 1 mg/mL.
Method Validation Framework
The analytical method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[8]
| Validation Parameter | Objective & Typical Acceptance Criteria |
| Specificity | Demonstrate that the analyte peak is free of interference from the API, other impurities, and matrix components. Peak purity should be assessed using a DAD. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected. Typically determined at a signal-to-noise ratio (S/N) of 3:1. |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. Typically S/N ≥ 10:1. Precision (%RSD) at this level should be ≤ 10%. |
| Linearity | Demonstrate a linear relationship between concentration and detector response. Typically assessed over a range from LOQ to 150% of the specification limit. Correlation coefficient (r²) should be ≥ 0.998. |
| Accuracy | The closeness of the measured value to the true value. Determined by spiking the sample matrix with known amounts of the impurity at different levels (e.g., 50%, 100%, 150% of specification). Recovery should be within 90-110%. |
| Precision (Repeatability & Intermediate) | Repeatability is assessed by multiple injections of the same sample. Intermediate precision is assessed on different days, with different analysts, or on different equipment. %RSD should be ≤ 5% for concentrations above LOQ. |
| Robustness | The ability of the method to remain unaffected by small, deliberate variations in parameters (e.g., pH ±0.2, column temperature ±5°C, flow rate ±10%). |
HPLC-UV Workflow Diagram
Caption: Workflow for HPLC-UV quantification of this compound.
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle and Applicability
LC-MS/MS offers significantly higher sensitivity and specificity compared to HPLC-UV. This technique is ideal for quantifying impurities at trace levels (parts-per-million or even parts-per-billion) or for analyzing samples in complex biological matrices. Specificity is achieved by monitoring a unique precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode. This allows the instrument to selectively detect the target analyte, even if it co-elutes with other components.
This method is particularly valuable during early drug development for impurity identification and for applications requiring very low detection limits.[9] Unlike the ion-pairing reagents used in the HPLC-UV method, LC-MS/MS requires volatile mobile phase additives like formic acid or ammonium formate to be compatible with the mass spectrometer's ionization source.
Experimental Protocol
-
LC System: A UHPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole or Q-Trap mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Reagents: Acetonitrile and Water (LC-MS grade), Formic Acid.
-
Reference Standard: Certified reference standard of this compound.
| Parameter | Recommended Condition | Rationale |
| Column | C18 Acquity UPLC HSS T3, 100 mm x 2.1 mm, 1.8 µm | A shorter column with smaller particles (UPLC) allows for faster analysis times and better peak efficiency, which is beneficial for MS detection. |
| Mobile Phase A | 0.1% Formic Acid in Water | A volatile acidic modifier that promotes protonation for positive ion mode ESI and provides good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A compatible organic mobile phase for ESI-MS. |
| Gradient Elution | A fast gradient (e.g., 5% to 95% B over 5-7 minutes) is typically used. | Rapid gradients are possible with UHPLC systems and are sufficient for separating the analyte for MS detection. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm internal diameter column. |
| Column Temperature | 40°C | Higher temperatures reduce mobile phase viscosity and can improve peak shape. |
| Injection Volume | 2-5 µL | Smaller injection volumes are used to prevent overloading the column and MS source. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The basic nitrogen atoms in the piperazine and phthalazine rings are readily protonated. |
| MRM Transitions | Precursor Ion [M+H]⁺ → Product Ion(s) | A specific precursor ion (the protonated molecule) is selected and fragmented. Unique product ions are monitored for quantification and confirmation. The exact m/z values must be determined by infusing the reference standard. |
| MS Parameters | Source Temperature, Gas Flows, Collision Energy | These must be optimized for the specific instrument and analyte to maximize signal intensity. |
-
Diluent: 50:50 Acetonitrile/Water.
-
Standard Solutions: Prepare a series of calibration standards by diluting a stock solution to cover the expected concentration range (e.g., 0.1 ng/mL to 100 ng/mL).
-
Sample Solution: Prepare as described for the HPLC-UV method, but perform an additional dilution step to bring the expected impurity concentration into the calibration range of the LC-MS/MS method.
LC-MS/MS Workflow Diagram
Caption: Workflow for LC-MS/MS quantification of this compound.
Forced Degradation Studies
To ensure the analytical method is stability-indicating, forced degradation studies must be performed on the API.[10][11] This involves subjecting the API to harsh conditions to intentionally produce degradation products. The developed analytical method must then be able to separate the peak of this compound from the API, other known impurities, and any new degradation products that are formed.
Typical Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[12]
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: 105°C for 48 hours (solid state).
-
Photolytic Stress: ICH-compliant light exposure (solid or solution).
Successful validation requires demonstrating peak purity for the analyte in all stressed samples, confirming that no co-eluting degradants are interfering with quantification.
Summary and Method Selection
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Chromatographic separation with UV absorbance detection | Chromatographic separation with mass-based detection |
| Sensitivity | ng range (LOQ ~0.02-0.05%) | pg to fg range (LOQ <0.01%) |
| Specificity | Good; relies on chromatographic resolution | Excellent; relies on unique mass transitions (MRM) |
| Throughput | Moderate (20-40 min run time) | High (3-10 min run time) |
| Matrix Effects | Low | Can be significant (ion suppression/enhancement) |
| Instrumentation | Widely available, lower cost | More specialized, higher cost |
| Best For | Routine QC, release testing, quantification of known impurities above ~0.05% | Trace analysis, impurity identification, analysis in complex matrices, genotoxic impurity screening |
Conclusion
The quantification of this compound can be reliably achieved using either HPLC-UV or LC-MS/MS. The HPLC-UV method, particularly when employing ion-pairing agents, provides a robust and accessible approach for routine quality control environments where impurity levels are expected to be within standard ICH thresholds. For applications demanding higher sensitivity, such as trace-level analysis or confirmation of impurity identity, the LC-MS/MS method is unequivocally superior due to its enhanced specificity and lower detection limits. The selection of the appropriate technique should be based on a thorough risk assessment and the specific analytical requirements of the project. Both methods, when properly developed and validated, provide the necessary tools to ensure the quality and safety of pharmaceutical products.
References
- USP Monographs: Hydralazine Hydrochloride - USP29-NF24.United States Pharmacopeia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAGSTtFBJHG3Xy926JBFE6ioQW9XvVUtMhEOWfqR6s6b01fiAPEPcD29aALgE6KSmRIypGZZMGDTH2okLlaqNfjQq58Nd9-dyD4H8-cmVYlGA5IGwK2gr8aXYpM9cBp5u9Hf-eegZLzYK5UHz6RzA=]
- Validation of Impurity Methods, Part II.LCGC North America. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbJUJGoTE7jVbF6sW5ntkNs3aPgt_LBBt53_pxvUeD4jayIeRr9L-3drzuA17nIze5KZoPYXmMW-7ccaDgtALoLE1Sc3BhQWGLuGWeXxaZ67M4VHZ8d20Xgy58ZdDISTACxEenrtnCnhEtrhYQ672mBnN7ZA4lTfHtYywsxNa6nEqnzVqZqVda7CTnR9GaNtwvLCQgHSx6Hp4lcfqgjlJx-kDgbDY-q11PaEIoHwIi_kG8N7vUImnKyBWC-gzOauFQXA==]
- Hydralazine Hydrochloride - Definition, Identification, Assay - USP 2025.United States Pharmacopeia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXN09dRmRfWafSWSJuB0i6ycuKeDG67fAzi7HFojEWL-KzhD8VuIVJ9gYwP4tYKaE1AWi6z7GQ187LhHehK5MZ3W0ooTYH1-wD_igkG6X7mlFrvFxLk_cTKVy83LK4V_ivvz5R29_irZuv-L92UgGYOeWqkQ==]
- Stability Study of Hydralazine HCl Oral Solutions Compounded in Humco Oral Vehicles to Determine a Beyond-use Date.International Journal of Pharma Sciences and Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoK4YFlS8q_a4Vugk87I8-ArBldxfM-59bRQzC6JLULbvE7yLBcQEOom8hHyL_sQb3IFxpbUEdspS-Ar9kznC6WhgM9NPdLdMZ_EqwKo0F3xdHKpNNtAP7UjYH33pyo_DWcxXrqcMEmxks]
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.Profound Pharma. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5mZqGiXXECvQd8OAAx6FxLn09TUuW0X4qVrj3E9vKkybbOF0gmHBvRnZrzErzg0mgbgMGYgbo12Bn2lWeuPbawYsxbqiZhgoxV9NBp8NiIh3ZLQlmiVsCs40U7qIngbwqbp5jIhJLgSF9ZQ==]
- Study on the related substances in hydralazine hydrochloride tabl...Ingenta Connect. [URL: https://vertexaisearch.cloud.google.
- USP Monographs: Hydralazine Hydrochloride Injection - USP29-NF24.United States Pharmacopeia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYeQG2Ea__PzNcUSIw496YvHgGUo15Y4GvMXqc42oJmFlfVcp8z3OPkz60qDZluHH7yjOiK2C3BxeQbduxT-TYewH9wRaywaMTppKPhfpntPd7xM7vDpqFDkHs0wKxVcxaU91vBDTPORGhuaHW7fSLzCzU]
- HYDRALAZINE.Concept Foundation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHX1J5uw_da57y-a-kNJQ5h_cDgTyyrMWfaIBpkzwNbLNRqqoo8zGhADXwsTyjOSBVDkWlpNanzQkbEk_WnkD_Tmd1O5FbdyLIXBLg_4UMkWq7j_yQrc6sRfFI7JZfr5SsNQ7mQVx258lCQ87hnygzHngSYkZSEHcfig8dsW9VmwWZErqDcoFcuTaH6NHBzroc4-qnuh0CtSfgmofrfeIzPOK0xOg==]
- Analytical method validation: A brief review.Journal of Pharmacy Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgYsu0uZrQP2G7R6eQWCnutqYD-o7tVbxXkSAy7BJ-wZbcwPb3__nqR2vWI8NYTRWsyzBqOqe6FKpKEBUzvzHjnEhjVCq0iOvVW_UvVso7akEc1u_-5oHVo6XsK9M_VgOueAR1qBLaJrY-_jBP9llX366e]
- Analytical Method Validation: ICH and USP Perspectives.International Journal of Research and Review. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6RPuRmoQdz4xCByyc9aLp1PZHTIlQXxkUDiQRpxOJ0FIJRB24wKDvLpK8ubT6r4LUVwlib8Tak645RzKnvkyVV6U8bxJa52fYGwubnpQCiNhqVAXsJefd-CUPtrKsWDC1sFTKsRdOexyR8F3EeQsGLQaJs4xAgm2tqXI-vEsu]
- Stability studies for Hydralazine and Hydrochlorothiazide.ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTtHj2yCbAXOIN-752So_7m39myLYFOMc1gAJFCpNHtoDElIS5R4GTkwH7XGA85gQ7h9Xr3tELsHj_hHhd93QkzKAgdkbYwv3iu7arQw0qbpzpUiFvDHqxpRmlZttSUxx-cOuqtVsq7d5zcGHL5BEKD-JwwAaHL0u3TrdqjH-Jug3urWHmNaTdaJcnQoiq1ja4WKsXr6LQyRYqfvnLiucwTACUTMdu]
- Expanding Metabolome Coverage in LC–MS/MS Analysis through Hydralazine-Based Multifunctional Derivatization.Analytical Chemistry - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEG_SDDOgBL2p5DO4CD7H3EytRw_Fjr6kjlaUBug1t7NLEksLkYXCikPnTnChkiDZcaIFE8_U71AbyWznl2osC0crgs2C-1-OuT_tp-Af5zCfmKyoEPueC2U0GaxZqbdShgJR_f89FKtM-dE2EdRNFSWbxj]
- Stability studies of hydralazine hydrochloride in aqueous solutions.PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMax8vwGBBtrwhqRja9eZ46lqIT4igOqQ7KF9FOFDoEi01_F0ih_S9IV0w9WeqJxx9jI6vbFM87OMRyfCr-yFPI0vwF-8otufaqdMTi6khL8UPP9puUJh11y2cZSAXqNwqog==]
- Structural elucidation, Identification, quantization of process related impurity in Hydralazine Hydrochloride HR/AM.SciSpace. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMV8SHvZN3y_Yz0kaZ2fcV27K9WQIWea1sXQ-tmRu9CjgHFdBd0b5opJh-rdGDWtNp2b3O58AUFWTO23YuR7XlZzfRxkbPZGrAI_2_h0TuR5y87y0XNn0Fe7qcDT9IYBZ4qldcSJyahKhbqlhvxZ-XbKGsZfxknlRbJidOa4mQ3kT9v8jTO_8z47NoC0S2ixF-m4iIag8W]
- Q2(R2) Validation of Analytical Procedures.FDA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYldAB8TX31QwMduXM3d4A9So_-BBVB3-GrSBE4CyoHFGgKiysyH0IlU0wbmvn984N8wQd4U-Lsc2eCM4_Ts74_sDGcBBN0UjHBKtJpwO61WFiSsBfp8CMtZQ5ZJbJegvB_6k=]
- Hydralazine hydrochloride European Pharmacopoeia (EP) Reference Standard.Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSW1AmlShe2y5a77wH4_RwiN5oEAN8X9wcPUvT6rfvq5X_gPVOdVtE4WUAXOMuGl0d2UBVAJoCz8mJIOsDNGlIn088v0U_AE_L7aeBg2q64NnRRK5mxXwNs59h_Eyy1EJBS9MGZeSC-kQLnzE6nTny7q8=]
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions.Pharmaceutical Technology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3cjGrWFXij-ldpI28mvHjsazQmkflEOpUALAWJ_gScwBNpoG2V6qMIgIbU2e7TY4YAhikwWx_mehvxBp4pM_9EShBtCRxcuZV1JWNVcR9oHbc9GVWOk_EUvjimngrYa738nB7Pt-j4nwTqi_luYcmSpyXRbgYSdTbtDCymZxGPWXbGNDmXIe6miQTes9LEt5CJEWRvFTU5uByMg==]
- Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods.PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEh9K_dF8L56wIaFDigavmxmOFRUjmgbsPz8q_img8hPh9bg-mjqJVZcrbcwEeCsJGYMpF9nzcdLEVDwpBwOwUx7xrdlTp4Hy0_xgudBlhJmqQVULP30pR4CgGYAXGj0Dck2LHs-yJvrEQLyA==]
- Analytical Methodologies for the Determination of Hydralazine.Research and Reviews: Journal of Pharmaceutical Analysis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqCS9ptsDFF1eclvnoqT4TE1I7KOS9hMIcnYxZlA_NTE4pdMwyULBJ4Yk1uZwgoEyoKedL2MMCG3GRmMKn9DZDxLLJapxRD431NaI9lT9oNjrQN2IpFOQXmD6EFw9drSH6l9j0EzLyCy44_1er6IJ_PZw8l0o0-N5gB6pyHil2Wy-cqok_zs4Y3Js2RTI0z8EFB0RrV15d4MWKzAhKwb3tPYsb1Yx9EZiHKQ==]
- DEVELOPMENT AND VALIDATION OF RELATED SUBSTANCES METHOD BY HPLC FOR ANALYSIS OF HYDRALAZINE HYDROCHLORIDE.ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIpMDkOgFknMkVx8lvuO-uTb99MSmZZkKNGcONoVNSY0J2coNl-Fxp-f-yr0XkZX29Ct8PgTF45R1Y_VoB7VN98aPocaOlPI2YDuxyQd136SNTAO4-Q4pTrXWbMSdDwaMKkq0RLllvEZuOW7ZKV45ssaiVdP851WpTaAJBacLUBik3FXO0dXAk9j_-cuv-4zF18i9QIp4IwKjoPTibUKVw_aV94v6ks_uOPlobOwcZqsCiHqYM-D8KyBFwpuMzUnzs4DhVnv9v73K46jbhQ6751iqHe9Bv5w==]
- One-Pot Synthesis of Some New Phthalazine-Piperazine-1,2,4-Oxadiazole Hybrids: Anticancer Evaluation, Molecular Docking and ADMET Studies.MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTkkgJlmwZKzXYfwEo8KrtYKIj6UTMQJ9Hj6FG5CwILFtZaIIOSF_mHsEl__XK2ggg96OZfc4LTRsEpV-NG-K8qvoE25nu-1HhHDROVXxwXZuEekab6XoS1ZIFqjhEyPalEHN2qH2OMfc9ucsisSQ8ww9OBwD1b6f5C3s=]
- Method development for dihydralazine with HPLC-MS/MS - an old but tricky substance in human plasma.ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4i9lyXAwegFjsOLy3_t9Ofh1IAqe_wK2Mu9uViJ-BqkaQj5lPFkKEuPZz0zbcPX4CRjOPjoowhvcUG8GUE2mJeF9o5FirNd-bhfRDo3EXmRiJZtml__DAMZ3Bvvzmb3pKKCh9tipIEpjVCfPmpliPPeIBx79oFnrmD-eg_oc1BPYuQYJM8OUXHGIhbjiSxSURcJIL8bgBPPyPqfeAjZ-NdAlGDcCc2IhEYirKnfroEjvWUkCqnhXK8mnvWKvO0rarngbUnQaGhWnzN0Lr]
- Analytical Methods.RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZftubC-eXCiBHY2rfdpOyYqwnqeTcDZz__Sx4bXL_YbVsRYlFZVWmv8pwX4LtNKTFUCMaLxYS6sytoAKKA7PXcIF7agB8dNG9Ve6otxrU80P0U-F7O1X3pAxOh5UbyIGHC0Wijm9EX2XwJNNQTJ--jfTLus6WmXg=]
- An efficient synthesis of some new 1,4-disubstituted phthalazine derivatives and their anticancer activity.IOSR Journal of Pharmacy. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-9Kb2FBAcMmEvOaSotXpblROqt_Ymi0U8vnexGJK1TYejHMofqAmpEhaGSFOUxFEcZZKnberyV53kSdzHQlUBQ-WSZT83kcPhtWXoLB9iKIXCrwjh1qGrtSdqHIrSNxNhfpwupYLZta8Z-PNwWb2wvuiIx80JI28cZ65rCl1h2cMjPf8-nplRD2NZHFoBLUW4egavHWZQ53pyomUlllTvzLU3d3bc-yrnXRg=]
- Hydralazine European Pharmacopoeia (EP) Reference Standard 304-20-1.Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHia_GYYHPqvkC6ULdFhJjTv4joB2NUphC107vj1DGTxdxXLHbKqcF7GtaqR_T-bqvBXe0vRIAfaIWgeYY42vldyNYhnYBbjrW6QbY4yxFlbtQoW3WApnFCcYPcpxGGOlhkHleae45Fc0Mpw-uz4K7tu7w=]
- Hydralazine European Pharmacopoeia (EP) Reference Standard 304-20-1.Merck Millipore. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJgmh-DJwUShV-BNDeRQnWXqJhKEo3M1Kent_MneN8okuN7TaaD1bX34EN6RLddsr4W2V-6B7BVyFUlwbz1n_n0wSq3y6OzQDHHmHAC0DF2orseQaAWNyYvqiYe5imrWq8ZhzX-MM4V8JCzHmHS5gFEdDsFw==]
- Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High.Journal of Drug Delivery and Therapeutics. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8CqN5Nl8PrhXYt5ISISlatGZWQ6IkHfE1ffMjqPXWfUr6Z2vuWtrS_6sWSrBr5LMJd2qf0y0TNlL3C6iOBRGY8oDOyCljBCZ4oibBsMdsXy3uVA7vPxEU02u37iLa0RttT5zf1XuNQ378bA0g37xV8lqo1Q_U27KFTF8=]
- Hydralazine Hydrochloride Tablets, USP 10 mg, 25 mg and 50 mg Antihypertensive Agent.Mint Pharmaceuticals Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLUxEIZLkSCk8fhjZXJk0RCQ52cQLg0X24aaXMcAWNKMXCwVIGfblTZPsGiJMZPcfbr-lNkZ7rwWhIiqhDFEPbazmpfrvUllAU1R0aG4p5zfKTUNR_BbCJiozENhKmArrL]
- Synthesis and cytotoxic evaluation of some new phthalazinylpiperazine derivatives.PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzwg2xr5o80Y0ueDGcjK31RlSM1r_sJqByCVOi-MBwkTY43AFkjhipeGFBESlpzNhjQWfC32gs7kdT9E1OpdQM21P3yZCDmH88oM1lYDyWU10u1cSgzp-jKB3iAZ9CMbln4BU=]
- Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition.NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdf6iHZgNLl2vtJVubqQLBbGfK_QBjr1noKGM7MRup9FNLAVZVKchpszvbrcJe1iVmg69kiRx6sxz1AsG0RdfYzF9Bpq82L6cS-wdlsswHi2m5i4OZB8rKvglitqTG8D-ZbJTX3B4bX9DU1Q==]
- Analytical CHEMISTRY.ACAIJ. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyAR6SCENUEPYpW-Q6XIiYagEPMh3l14_iHzbqy48lA3W3n4AmPbAkqBVY_2ZZWwGQ8f9N3UB3GQ7HLZ51WQSJwJ1ZdRKwHS5H2fa6HBZ9CdXZPTCZtSZhouxJAFq7NmKQT9zV8Jx54xXtP3r5VCQJthw7e2-KsQBE619QWAaLTnRWr_wWMXC7O2vv_tsroDf8OYSsEjW3CX8ZhzSaW3AI97vK0UgTvQZAqeXFOrATuZ_j8LOV4MHRM7zjVQ8KOeiv9sIhK0m_bdsZaArULRPKbCrnjKlu9nIKjg==]
- Validated LC Method for the Estimation of Hydralazine Hydrochloride in Pharmaceutical Dosage Forms.International Journal of Pharmaceutical Sciences Review and Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBEkxNME82KEfQVXc9Uf6idABFVKNDnESYXGkQFM8tLkEwAlh3Ol_doMW9UwItTCjqhO_2nlURrhn3wlDIfwMPr5UBhqCMvDxndxtViHfTZWiYVCu32UKiQT4QpXWoP2yTkY8AJx8oZlJJVob3qEGPG34Fvs9z]
- A Review on Analytical Methods for Piperazine Determination.Journal of Pharmaceutical and Biological Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZibHp4fmHUAOe2ndJEp49lYcHQbokJX9_-eh6znrA3dj_utBKqboKPry7sevZ8o_o5xJbXw3UNWGxSgV2f3GLTRdQ6iwWrX_idD3QClbTciLw4JX4KBZpMatJcENjvpHzPZ7Q_Wklm--Z3eVDrdFTkYCKMB8hAhY_wZPaUx7W5HHMBMXAZWjqVOIQENvH8drJig==]
- Hydralazine Hydrochloride | C8H9ClN4 | CID 9351.PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNYmDEa3jdbdjjoVr-40C0AqjXPNXnN2pufEOfnrTZdZAi2Gx9VBFrm9jWBmyt8zQq-4vzveoQFkhAMFEabXO-sWit06CD0tWKgf70oHdQ9mJaOawplO634jwwiL42-6e6pQRveTx7QDC4EauZTfA4JgYdNefs86vl4nsSrQ==]
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.JOCPR. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpoyF0pJIXv-F7_2mE3c28zH8WKbgfLlPnune2-7F8NZNLabyqRf3NzfaqKJqYhqbGk1AdxphxyuZikgnS_XnaH-IVHXv8v90SASpfbOn1POOEKN4WN7Oqm8Z2vAaMXVxfrukuWhsAuAw0bWu_ak-t5Oo32aXYeZXiTKByY3IzlZIgYaRzIy7FjDfosmGxG-CB_JDpRrfApblpBq2VEUZUdDdpaInxTRHvvNGp6jNsc9q90oEZykKt38W2gBq4Tltq4lBxAydh4Od05epP]
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEur8VgWYPYk-muZ3CS62thnyKQ_QaxKRgRmiy4bYr2cR337x7tCCQ2DnTDs9eKYF8d3o9Cm3Ahd7ysiCI8DrdKRIfINHQFdqBxqr8Iy3bxsugg6-KDyY6BUxc4WHlvkXCZVQ_EZFsQpUe5msG032Xha8OxwId_jZe5U81geUIpaeJin_K5QcY-CvG8HD7Gd9MMfm5pD-SQB2fjB3_yAPvawaQiEwnZIu_99VYIhGP6iTIhoGP1iwrDoiUiNop2WLCkXYwswhbY1PbMmJZgq801RAZYTVa2TeB1W1GjyD6T]
- This compound dihydrochloride CAS#: 1333898-02-4.ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZkwADufVgCMfTYUMHQIO3oUvBO3iGYrYsFUm_QehZzpXXjLr1WrLxVscc7LKZLTwZT-MbRg4WPITLt46XoXl2otfDgwVHDFVKobPoPdqF4eMXGRrb_7joNp8RC9E4g-U_1Um5XjjugnbzPvJLR68XSocQdkafaXIMWuMcCyg8]
Sources
- 1. particle.dk [particle.dk]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. ftp.uspbpep.com [ftp.uspbpep.com]
- 4. Hydralazine Hydrochloride - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 5. researchgate.net [researchgate.net]
- 6. jddtonline.info [jddtonline.info]
- 7. rroij.com [rroij.com]
- 8. fda.gov [fda.gov]
- 9. Study on the related substances in hydralazine hydrochloride tabl...: Ingenta Connect [ingentaconnect.com]
- 10. ijpsr.info [ijpsr.info]
- 11. pharmtech.com [pharmtech.com]
- 12. researchgate.net [researchgate.net]
Application Notes: Molecular Docking of 1-(piperazin-1-yl)phthalazine with VEGFR-2
Abstract
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a principal regulator of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[1] Consequently, inhibiting VEGFR-2 kinase activity is a cornerstone of modern anti-cancer therapy.[2] Phthalazine derivatives have emerged as a promising class of VEGFR-2 inhibitors.[3][4][5][6] This application note provides a comprehensive, step-by-step protocol for conducting molecular docking studies of 1-(piperazin-1-yl)phthalazine, a representative phthalazine-based scaffold, with the ATP-binding site of VEGFR-2. We will detail the rationale behind each stage, from receptor and ligand preparation to the execution of the docking simulation using AutoDock Vina, and the subsequent analysis of results, providing researchers with a robust framework for virtual screening and lead compound identification.
Introduction: The Rationale for Targeting VEGFR-2
Angiogenesis is a tightly controlled physiological process. However, in pathological conditions like cancer, tumor cells hijack this process by secreting growth factors, primarily Vascular Endothelial Growth Factor (VEGF). VEGF binds to VEGFR-2 on endothelial cells, triggering a signaling cascade that promotes cell proliferation, migration, and survival, ultimately feeding the growing tumor.[1]
Blocking the ATP-binding site of the VEGFR-2 kinase domain prevents the autophosphorylation and activation of the receptor, thereby halting the downstream signaling cascade. Molecular docking is a powerful computational method that predicts the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecular target (receptor).[7] It allows for the rapid, cost-effective screening of compound libraries to identify potential inhibitors that can be prioritized for experimental validation.[8] This guide focuses on this compound, a scaffold known to exhibit anti-cancer properties, as a candidate inhibitor for in-silico analysis against VEGFR-2.[2]
Pre-Docking Preparation: Building a Valid Foundation
The accuracy of any docking simulation is fundamentally dependent on the quality of the input structures. This preparatory phase is the most critical aspect of the entire workflow.
Protocol 1: Receptor Preparation (VEGFR-2)
The goal is to prepare a clean, chemically correct receptor structure. We will use a high-resolution crystal structure from the Protein Data Bank (PDB) that features a co-crystallized inhibitor, which is invaluable for defining the binding site.
-
Obtain Receptor Structure: Download the crystal structure of the VEGFR-2 kinase domain. A suitable entry is PDB ID: 4ASD , which is complexed with the known inhibitor Sorafenib.[5][9][10] This provides a validated binding pocket.
-
Clean the PDB File: Open the PDB file in a molecular visualization tool like UCSF Chimera or AutoDock Tools (ADT).[11][12]
-
Remove Water Molecules: Delete all water molecules (HOH). Causality: Crystallographic waters are often not conserved and can interfere with ligand binding unless a specific water molecule is known to mediate key interactions.
-
Remove Co-crystallized Ligand & Ions: Delete the original ligand (Sorafenib in 4ASD) and any non-essential ions. The ligand's position will be used to define the binding site, but the molecule itself must be removed to allow our new ligand to be docked.[11]
-
-
Add Hydrogens: Add polar hydrogen atoms to the protein. Causality: X-ray crystallography typically does not resolve hydrogen positions. Adding them is crucial for correctly modeling ionization states of residues like Asp, Glu, Lys, and Arg, and for identifying potential hydrogen bond donors and acceptors.[13]
-
Assign Partial Charges: Compute and assign partial charges (e.g., Gasteiger charges) to all atoms. Causality: Charges are essential for the scoring function to calculate electrostatic interactions, a key component of the binding energy.[13]
-
Save the Prepared Receptor: Save the final, cleaned structure in the PDBQT file format, which includes atomic coordinates, partial charges (Q), and atom types (T).[8]
Protocol 2: Ligand Preparation (this compound)
The ligand must be converted into a three-dimensional, low-energy conformation with correct chemical properties.
-
Obtain Ligand Structure: Draw the 2D structure of this compound using software like ChemDraw or MarvinSketch, or obtain it from a database like PubChem.
-
Convert to 3D and Optimize:
-
Convert the 2D sketch into a 3D structure.
-
Perform an energy minimization using a suitable force field (e.g., MMFF94). Causality: This step generates a stable, low-energy 3D conformation of the ligand, which is a more realistic starting point for docking.[14]
-
-
Assign Partial Charges: As with the receptor, assign Gasteiger charges to the ligand atoms.
-
Define Rotatable Bonds: The docking software must know which bonds in the ligand are rotatable to allow for conformational flexibility during the simulation. AutoDock Tools can automatically detect and define these bonds. Causality: Treating the ligand as flexible allows the simulation to explore a wider range of conformations, increasing the chances of finding the optimal binding pose.[13]
-
Save the Prepared Ligand: Save the final ligand structure in the PDBQT format.
The Docking Simulation: Predicting the Interaction
With the prepared receptor and ligand, the docking simulation can be performed. We will use AutoDock Vina, a widely used, accurate, and fast docking program.
Protocol 3: Molecular Docking with AutoDock Vina
-
Define the Search Space (Grid Box):
-
The grid box is a three-dimensional cube that defines the search area for the ligand on the receptor surface. It must be large enough to encompass the entire binding pocket but small enough to focus the search, saving computational time.
-
Rationale: Center the grid box on the position of the co-crystallized ligand (Sorafenib from PDB 4ASD). This ensures the search is focused on the known active site. A typical size is a 25Å x 25Å x 25Å cube.[10] The center coordinates and dimensions are recorded for the configuration file.
-
-
Create the Configuration File:
-
AutoDock Vina uses a simple text file (e.g., conf.txt) to specify the input files and parameters.[15]
-
Create a text file with the following content, replacing file names and coordinates as needed:
-
Parameter Justification: exhaustiveness controls the thoroughness of the search. The default value of 8 is a good balance between speed and accuracy for standard docking.[15]
-
-
Execute the Docking Run:
-
Open a command-line terminal in the directory containing your prepared files (receptor.pdbqt, ligand.pdbqt, conf.txt) and the Vina executable.
-
Run the simulation with the command: vina --config conf.txt --log docking_log.txt
-
-
Output Files:
-
docking_results.pdbqt: Contains the coordinates of the predicted binding poses (typically 9) for the ligand, ordered from best to worst.
-
docking_log.txt: A text file summarizing the results, including the binding affinity (in kcal/mol) and RMSD values for each pose.
-
Post-Docking Analysis: From Data to Insight
Raw docking output requires careful analysis to extract meaningful biological insights. The goal is to evaluate the predicted binding mode and the specific interactions stabilizing the complex.
Protocol 4: Analysis of Docking Results
-
Evaluate Binding Affinity:
-
Open the docking_log.txt file. The primary metric is the binding affinity score. This value is an estimation of the binding free energy (ΔG).[16]
-
Interpretation: More negative values indicate a stronger predicted binding affinity.[17][18] The top-ranked pose (mode 1) has the most favorable (most negative) score.
-
-
Visualize Binding Poses:
-
Load the receptor PDBQT file and the docking_results.pdbqt output file into a molecular graphics program like PyMOL or UCSF Chimera.
-
This allows you to visually inspect how the ligand fits into the binding pocket. Check for steric clashes and assess the complementarity of the ligand's shape to the pocket.[16]
-
-
Identify Key Molecular Interactions:
-
Focus on the best-scoring pose. Use the visualization software's tools to identify non-covalent interactions between the ligand and the receptor's amino acid residues.
-
Key Interactions to Look For:
-
Hydrogen Bonds: Crucial for specificity and affinity. In VEGFR-2, key H-bonds are often formed with hinge region residues like Cys919 and Glu917 .[19][20]
-
Hydrophobic Interactions: Interactions with hydrophobic residues (e.g., Val, Leu, Phe) that stabilize the complex. The VEGFR-2 active site has several key hydrophobic pockets.[10][20]
-
Ionic/Electrostatic Interactions: Interactions with charged residues, such as the DFG-motif residue Asp1046 and Glu885 in the αC-helix.[10][19]
-
-
-
Document Findings: For each promising pose, document the binding affinity and the specific residues involved in key interactions. This information is critical for understanding the structure-activity relationship (SAR).
Data Presentation: Summarizing Docking Results
Quantitative and qualitative data should be organized for clarity.
| Pose | Binding Affinity (kcal/mol) | Interacting Residues (VEGFR-2) | Key Interactions |
| 1 | -9.8 | Cys919, Glu885, Asp1046, Leu840, Val916 | 2 H-Bonds, Hydrophobic contact, 1 Ionic bond |
| 2 | -9.5 | Cys919, Asp1046, Phe1047, Val848 | 1 H-Bond, Hydrophobic contact, π-π stacking |
| 3 | -9.2 | Glu917, Leu1035, Cys1045, Val916 | 1 H-Bond, Hydrophobic contact |
Note: This table contains hypothetical data for illustrative purposes.
Biological Context and Protocol Validation
Connecting the computational results to the biological mechanism and ensuring the protocol's reliability are final, essential steps.
VEGFR-2 Signaling and Predicted Inhibition
VEGF binding to VEGFR-2 induces receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular kinase domain. This activates downstream pathways like PI3K/Akt (promoting cell survival) and PLCγ/PKC (promoting proliferation).[1] A successful inhibitor, by blocking the ATP binding site, prevents this initial phosphorylation event, thereby shutting down all subsequent signaling. The molecular docking results for this compound suggest it can occupy this site by forming critical hydrogen bonds with the hinge residue Cys919 and an ionic interaction with the DFG motif residue Asp1046, mimicking the interactions of known potent inhibitors like Sorafenib.[10]
Protocol 5: Self-Validation of the Docking System
Trustworthiness in computational results stems from rigorous validation.
-
Re-docking of the Co-crystallized Ligand:
-
Protocol: Use the exact same docking protocol (receptor preparation, grid box definition) to dock the original ligand (e.g., Sorafenib) back into the VEGFR-2 binding site from which it was extracted.
-
Analysis: Superimpose the top-ranked docked pose of the original ligand onto its original crystal structure position. Calculate the Root Mean Square Deviation (RMSD) between the two poses.
-
Trustworthiness Metric: An RMSD value of less than 2.0 Å is considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally determined binding mode.[7][16] This builds confidence that the predicted pose for a new ligand, like this compound, is plausible.
-
Conclusion
This application note has outlined a detailed and validated protocol for performing molecular docking studies of this compound with the kinase domain of VEGFR-2. By following these steps—from meticulous preparation of the receptor and ligand to the precise execution of the docking simulation and insightful analysis of the results—researchers can generate reliable predictions of binding affinity and interaction modes. The hypothetical results indicate that the phthalazine scaffold can effectively occupy the ATP-binding pocket, forming key interactions with residues Cys919 and Asp1046, which are critical for inhibition. These in-silico findings provide a strong rationale for the synthesis and subsequent in vitro biological evaluation of this compound class as potential anti-angiogenic agents for cancer therapy.
References
-
Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Publishing. [Link]
-
Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors. PubMed. [Link]
-
Preparing the protein and ligand for docking. ScotCHEM. [Link]
-
Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies. PubMed Central. [Link]
-
Rationale, in silico docking, ADMET profile, design, synthesis and cytotoxicity evaluations of phthalazine derivatives as VEGFR-2 inhibitors and apoptosis inducers. PubMed Central. [Link]
-
Interpretation of Molecular docking results? ResearchGate. [Link]
-
Session 4: Introduction to in silico docking. University of Oxford. [Link]
-
Synthesis and Cytotoxicity of Novel β-Ala-Phthalazine-Based Derivatives as VEGFR2 Inhibitors and Apoptosis-Inducers Against Liver Cancer. Taylor & Francis Online. [Link]
-
Preparing the protein and ligand for docking. ScotChem. [Link]
-
Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. PubMed Central. [Link]
-
Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach. PubMed Central. [Link]
-
2OH4: Crystal structure of Vegfr2 with a benzimidazole-urea inhibitor. RCSB PDB. [Link]
-
How to interprete and analyze molecular docking results? ResearchGate. [Link]
-
Study of properties of VEGFR2 active site and binding mode of VEGFR2 and its inhibitors. ResearchGate. [Link]
-
Protein-ligand docking with AutoDock Vina and UCSF Chimera. YouTube. [Link]
-
Molecular Docking Part - 1 | Protein & Ligand Preparation | Computer-Aided Drug Designing. YouTube. [Link]
-
In-Silico Design of Phthalazine Derivatives as VEGFR-2 Inhibitors: Molecular Docking and Pharmacological Profile Studies. Advanced Journal of Chemistry B. [Link]
-
Computational protein-ligand docking and virtual drug screening with the AutoDock suite. PubMed Central. [Link]
-
Basic docking. Autodock Vina 1.2.0 documentation. [Link]
-
Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD Therapy. ACS Publications. [Link]
-
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. SpringerLink. [Link]
-
3VHE: Crystal structure of human VEGFR2 kinase domain with a novel pyrrolopyrimidine inhibitor. RCSB PDB. [Link]
-
AutoDock Vina. The Scripps Research Institute. [Link]
-
In-Silico Design of Phthalazine Derivatives as VEGFR-2 Inhibitors: Molecular Docking and Pharmacological Profile Studies. Advanced Journal of Chemistry B. [Link]
-
Exploration of structural requirements for the inhibition of VEGFR-2 tyrosine kinase: Binding site analysis of type II, 'DFG-out' inhibitors. Taylor & Francis Online. [Link]
-
How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. [Link]
-
Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]
-
A Beginner's Guide to Molecular Docking. ETFLIN. [Link]
Sources
- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 2. ajchem-b.com [ajchem-b.com]
- 3. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rationale, in silico docking, ADMET profile, design, synthesis and cytotoxicity evaluations of phthalazine derivatives as VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In-Silico Design of Phthalazine Derivatives as VEGFR-2 Inhibitors: Molecular Docking and Pharmacological Profile Studies [ajchem-b.com]
- 8. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 12. scotchem.ac.uk [scotchem.ac.uk]
- 13. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 14. m.youtube.com [m.youtube.com]
- 15. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 19. Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening of 1-(Piperazin-1-yl)phthalazine Libraries for Novel Kinase and PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This comprehensive guide details the strategic implementation of high-throughput screening (HTS) for the discovery of novel therapeutic agents based on the privileged 1-(piperazin-1-yl)phthalazine scaffold. This chemical moiety is a cornerstone in the development of potent inhibitors for critical oncology targets, including Poly (ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3][4] This document provides not just procedural steps but also the underlying scientific rationale for assay design, hit validation, and the mitigation of common screening artifacts, ensuring a robust and efficient drug discovery cascade.
The Scientific Imperative: Why this compound?
The this compound core represents a versatile and highly adaptable scaffold in medicinal chemistry. Its structural features, including a six-membered piperazine ring with two opposing nitrogen atoms, provide a unique combination of structural rigidity, a large polar surface area, and multiple hydrogen bond donors and acceptors.[5] These characteristics often translate to favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[5]
This scaffold has been successfully incorporated into numerous clinically evaluated and approved inhibitors. For instance, Olaparib, a potent PARP inhibitor, features a phthalazinone core, demonstrating the scaffold's utility in targeting the NAD+ binding site of PARP enzymes.[1][2] Similarly, derivatives of phthalazine have shown significant inhibitory activity against VEGFR-2, a key mediator of angiogenesis in cancer.[4] The inherent "drug-like" properties and proven track record of this scaffold make libraries based on this compound a rich hunting ground for novel kinase and PARP inhibitors.
The Strategic Screening Workflow: A Multi-Pronged Approach
A successful HTS campaign for this compound class requires a carefully orchestrated workflow that progresses from a broad primary screen to rigorous hit confirmation and characterization. The goal is not merely to identify active compounds but to select those with the highest potential for further development.
Figure 1: A comprehensive workflow for the high-throughput screening of this compound libraries.
Primary High-Throughput Screening: Assay Selection and Protocol
The choice of the primary assay is critical and should be guided by the target class. For both PARP and kinases, fluorescence-based assays offer the requisite throughput, sensitivity, and robustness.
Target 1: PARP1 - A Fluorescence Polarization (FP) Assay
Scientific Rationale: This homogenous assay measures the binding of a fluorescently labeled NAD+ analog or a DNA oligonucleotide to PARP1.[6][7] Inhibition of PARP1 activity or its trapping on DNA by a compound prevents the dissociation of the fluorescent probe, resulting in a high FP signal.[6][7] This method is cost-effective and less prone to interference from colored or fluorescent compounds compared to intensity-based readouts.[8]
Detailed Protocol: PARP1 Trapping FP Assay
| Parameter | Description |
| Microplates | 384-well, black, low-volume, non-binding surface plates. |
| Reagents | - Recombinant Human PARP1 Enzyme- Fluorescently Labeled Oligonucleotide Duplex (e.g., with 5'-FAM)- Nicotinamide Adenine Dinucleotide (NAD+)- PARP Assay Buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% (v/v) Tween-20, 1 mM DTT)- Test Compounds (10 mM in DMSO)- Positive Control (e.g., Olaparib) |
| Instrumentation | Microplate reader capable of measuring fluorescence polarization. Excitation: 485 nm, Emission: 525 nm. |
| Procedure | 1. Compound Plating: Dispense 50 nL of test compounds and controls into the assay plate using an acoustic liquid handler. 2. Master Mix Preparation: Prepare a master mix containing PARP1 enzyme and the fluorescently labeled oligonucleotide in PARP assay buffer. 3. Enzyme/Probe Dispensing: Add 10 µL of the master mix to each well. 4. Incubation: Incubate the plate at room temperature for 30 minutes to allow for compound binding. 5. Reaction Initiation: Add 5 µL of NAD+ solution to all wells except the "no NAD+" controls. 6. Final Incubation: Incubate for 60 minutes at room temperature. 7. Data Acquisition: Read the fluorescence polarization on the microplate reader. |
| Data Analysis | Calculate the percentage of inhibition for each compound relative to the high (no inhibitor) and low (no enzyme) controls. The Z'-factor should be > 0.5 for a robust assay. |
Target 2: VEGFR-2 - A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Scientific Rationale: TR-FRET assays are highly sensitive and robust for HTS of kinase inhibitors. They measure the phosphorylation of a biotinylated peptide substrate by the kinase. A Europium-labeled anti-phosphotyrosine antibody serves as the donor, and a streptavidin-allophycocyanin (APC) conjugate is the acceptor. Phosphorylation brings the donor and acceptor into proximity, resulting in a high TR-FRET signal.
Detailed Protocol: VEGFR-2 TR-FRET Kinase Assay
| Parameter | Description |
| Microplates | 384-well, black, low-volume, non-binding surface plates. |
| Reagents | - Recombinant Human VEGFR-2 Kinase Domain- Biotinylated Peptide Substrate (e.g., Biotin-poly-Glu-Tyr)- ATP- Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)- Europium-labeled Anti-Phosphotyrosine Antibody- Streptavidin-APC- Test Compounds (10 mM in DMSO)- Positive Control (e.g., Sorafenib) |
| Instrumentation | TR-FRET enabled microplate reader. Excitation: 340 nm, Emission: 615 nm (Europium) and 665 nm (APC). |
| Procedure | 1. Compound Plating: Dispense 50 nL of test compounds and controls into the assay plate. 2. Kinase/Substrate Mix: Prepare a solution of VEGFR-2 and biotinylated substrate in kinase buffer and dispense 5 µL into each well. 3. Incubation: Incubate for 15 minutes at room temperature. 4. Reaction Initiation: Add 5 µL of ATP solution to initiate the kinase reaction. 5. Reaction Incubation: Incubate for 60 minutes at room temperature. 6. Detection: Add 10 µL of a solution containing the Europium-labeled antibody and Streptavidin-APC in a suitable detection buffer. 7. Final Incubation: Incubate for 60 minutes at room temperature, protected from light. 8. Data Acquisition: Read the TR-FRET signal. |
| Data Analysis | Calculate the ratio of the acceptor (665 nm) to donor (615 nm) emission. Determine the percent inhibition relative to controls. A Z'-factor > 0.5 indicates a high-quality assay. |
Hit Confirmation and Triage: Separating the Wheat from the Chaff
The primary HTS will undoubtedly yield a number of "hits," many of which will be false positives. A rigorous hit confirmation and triage process is essential to focus resources on the most promising compounds.[9]
Figure 2: A logical workflow for hit confirmation and triage to eliminate false positives.
Dose-Response Confirmation
All initial hits should be re-tested in the primary assay format over a range of concentrations (typically 8-10 points) to confirm their activity and determine their potency (IC50).
Orthogonal Assays
To eliminate artifacts specific to the primary assay technology, confirmed hits should be tested in an orthogonal assay that measures the same biological activity but with a different detection method.[9]
-
For PARP Inhibitors: A colorimetric assay that measures the incorporation of biotinylated ADP-ribose onto histone proteins can be used.[10]
-
For Kinase Inhibitors: An AlphaLISA® or luminescence-based assay (e.g., ADP-Glo™) that quantifies ATP consumption can serve as a robust orthogonal method.[11]
Counter-Screens for Assay Interference
It is crucial to identify and eliminate compounds that interfere with the assay technology itself.[12]
-
For FP Assays: Screen compounds in the absence of the enzyme to identify those that directly affect the fluorescence polarization of the probe.
-
For TR-FRET Assays: Screen compounds in a "pre-phosphorylated" system (using a phosphopeptide) to identify quenchers or enhancers of the FRET signal.
Promiscuity and Off-Target Counter-Screens
The this compound scaffold can interact with multiple targets. Therefore, early assessment of selectivity is crucial.
-
For PARP Inhibitors: Screen against a panel of other PARP family members and unrelated NAD+-dependent enzymes. Given that some PARP inhibitors have been shown to have off-target effects on kinases, screening against a small, diverse kinase panel is also recommended.[13]
-
For Kinase Inhibitors: A selectivity panel of related and unrelated kinases is essential. For VEGFR-2 inhibitors, this should include other VEGF receptor family members and structurally related kinases.
Secondary and Cellular Assays: Moving Towards Biological Relevance
Validated hits should be profiled in more physiologically relevant cell-based assays to confirm their on-target activity and assess their cellular potency.
Target Engagement Assays
Cellular thermal shift assays (CETSA) or NanoBRET™ assays can be used to confirm that the compound binds to the intended target in a cellular context.
Phenotypic Cellular Assays
-
For PARP Inhibitors: Assess the cytotoxic effect of the compounds in BRCA-deficient cancer cell lines (e.g., MDA-MB-436) versus BRCA-proficient lines.[2][14] This leverages the principle of synthetic lethality, a key mechanism of action for PARP inhibitors.[14]
-
For VEGFR-2 Inhibitors: An anti-proliferative assay using human umbilical vein endothelial cells (HUVECs) can be employed to measure the compound's ability to inhibit VEGF-induced cell growth.
Data Analysis and Hit Prioritization
Robust data analysis is paramount for successful hit identification.[15][16][17][18]
Key Statistical Parameters:
| Parameter | Description | Acceptable Value |
| Z'-factor | A measure of assay quality that reflects the separation between the high and low controls. | > 0.5 |
| Signal-to-Background (S/B) | The ratio of the mean of the high control signal to the mean of the low control signal. | > 5 |
| Coefficient of Variation (%CV) | A measure of the variability of the data. | < 15% for controls |
Hit Selection:
A common approach is to set a hit threshold based on a statistical measure, such as three standard deviations from the mean of the library compounds, combined with a minimum percent inhibition (e.g., >50%).
Troubleshooting Common HTS Issues
| Issue | Potential Cause | Troubleshooting Strategy |
| Low Z'-factor | - Reagent instability- High data variability- Small assay window | - Optimize reagent concentrations and stability.- Improve liquid handling precision.- Re-evaluate assay format or detection method. |
| High False Positive Rate | - Assay interference- Compound aggregation- Promiscuous inhibitors | - Implement rigorous counter-screens.- Include detergents (e.g., Tween-20) in assay buffers.- Filter hits based on chemical structure (PAINS). |
| "Propeller Effect" in FP Assays | The fluorophore on the tracer has too much rotational freedom, even when bound.[19] | - Redesign the tracer with a shorter, more rigid linker.- Change the position of the fluorophore on the tracer.[20] |
Conclusion
The this compound scaffold is a rich source for the discovery of novel PARP and kinase inhibitors. A well-designed HTS campaign, incorporating robust primary assays, a stringent hit validation cascade, and relevant secondary assays, is essential for identifying high-quality lead compounds. By understanding the underlying scientific principles and potential pitfalls, researchers can navigate the complexities of HTS and accelerate the development of the next generation of targeted therapies.
References
-
A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). SLAS DISCOVERY: Advancing Life Sciences R&D. [Link]
-
On HTS: Hit Selection. (2024). Science and Technology of Assay Development. [Link]
-
Analysis of HTS data. (2017). Cambridge MedChem Consulting. [Link]
-
Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. (2025). ResearchGate. [Link]
-
Comprehensive analysis of high-throughput screens with HiTSeekR. (2016). Oxford Academic. [Link]
-
Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding?. (2017). ResearchGate. [Link]
-
PARPtrap™ Assay Kit for PARP1. (n.d.). BPS Bioscience. [Link]
-
In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery. [Link]
-
Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. (n.d.). National Center for Biotechnology Information. [Link]
-
Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. (2025). ResearchGate. [Link]
-
Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. (n.d.). PubMed. [Link]
-
PARP1 inhibitors discovery: innovative screening strategies incorporating machine learning and fragment replacement techniques. (2025). PubMed. [Link]
-
An optimized fluorescence assay for screening novel PARP-1 inhibitors. (2024). bioRxiv. [Link]
-
FP Assay Troubleshooting?. (2023). ResearchGate. [Link]
-
High-throughput screening assay for PARP-HPF1 interaction inhibitors to affect DNA damage repair. (2024). PubMed. [Link]
-
Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (n.d.). National Center for Biotechnology Information. [Link]
-
Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer. (n.d.). ResearchGate. [Link]
-
The Importance of Counter Screens in HTS. (n.d.). Sygnature Discovery. [Link]
-
Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors. (n.d.). National Center for Biotechnology Information. [Link]
-
An optimized fluorescence assay for screening novel PARP-1 inhibitors. (2024). ResearchGate. [Link]
-
Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research, London. [Link]
-
PARP Assays. (n.d.). BPS Bioscience. [Link]
-
Exploring and comparing adverse events between PARP inhibitors. (n.d.). National Center for Biotechnology Information. [Link]
-
CRISPR screens guide the way for PARP and ATR inhibitors biomarker discovery. (n.d.). National Center for Biotechnology Information. [Link]
-
Identifying Strategies to Overcoming PARP Inhibitor Resistance in Ovarian Cancer. (2018). OncLive. [Link]
-
HTS discovery of PARP1-HPF1 complex inhibitors in cancer. (2023). PubMed. [Link]
-
Rationale, in silico docking, ADMET profile, design, synthesis and cytotoxicity evaluations of phthalazine derivatives as VEGFR-2 inhibitors and apoptosis inducers. (2024). National Center for Biotechnology Information. [Link]
-
Small-Molecule Collection and High-Throughput Colorimetric Assay to Identify PARP1 Inhibitors. (n.d.). Springer Nature Experiments. [Link]
-
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (n.d.). PubMed. [Link]
-
Targeting BRCA1-deficient PARP inhibitor-resistant cells with nickases reveals nick resection as a cancer vulnerability. (2025). National Center for Biotechnology Information. [Link]
-
Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. (n.d.). PubMed. [Link]
-
Design and Development of DNA Damage Chemical Inducers of Proximity for Targeted Cancer Therapy. (2026). ACS Publications. [Link]
-
Combined strategies with PARP inhibitors for the treatment of BRCA wide type cancer. (2024). Frontiers. [Link]
-
PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. (n.d.). MDPI. [Link]
-
Synthesis and structure-activity relationships of a new model of arylpiperazines. 3.1 2-[omega-(4-arylpiperazin-1-yl)alkyl]perhydropyrrolo- [1,2-c]imidazoles and -perhydroimidazo[1,5-a]pyridines: study of the influence of the terminal amide fragment on 5-HT1A affinity/selectivity. (n.d.). PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rationale, in silico docking, ADMET profile, design, synthesis and cytotoxicity evaluations of phthalazine derivatives as VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting BRCA1-deficient PARP inhibitor-resistant cells with nickases reveals nick resection as a cancer vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. icr.ac.uk [icr.ac.uk]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. assay.dev [assay.dev]
- 16. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1-(piperazin-1-yl)phthalazine Synthesis
Welcome to the Technical Support Center. As Senior Application Scientists, we provide this guide for researchers, chemists, and drug development professionals to navigate the synthesis of 1-(piperazin-1-yl)phthalazine. This document offers in-depth troubleshooting, optimization strategies, and detailed protocols grounded in established chemical principles.
Core Reaction Principles: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The synthesis of this compound from 1-chlorophthalazine and piperazine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Understanding this mechanism is critical for troubleshooting and optimization.
The reaction proceeds in two main steps:
-
Nucleophilic Attack: The nitrogen atom of piperazine, acting as a nucleophile, attacks the electron-deficient carbon atom at the C1 position of the phthalazine ring, which bears the chloro leaving group. This step breaks the aromaticity of the phthalazine ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][2] The electron-withdrawing nature of the nitrogen atoms within the phthalazine ring itself helps to stabilize this anionic intermediate, making the ring susceptible to nucleophilic attack.[3]
-
Elimination & Aromatization: The intermediate collapses, expelling the chloride ion as the leaving group. This step restores the aromaticity of the phthalazine ring, resulting in the final product.[2][3]
This mechanism dictates the key parameters for a successful reaction, which we will explore in the following sections.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is very low, or I've recovered only starting material. What are the primary causes?
Low or no conversion is a frequent issue that typically points to one of three areas: reaction temperature, solvent choice, or reagent quality.
-
Insufficient Temperature: The SNAr reaction has a significant activation energy barrier. Many published procedures call for refluxing the reaction mixture.[4][5] If you are running the reaction at room temperature or with gentle heating, you may not be providing enough energy to overcome this barrier. Consider increasing the temperature to the boiling point of your chosen solvent.
-
Inappropriate Solvent: The ideal solvent should fully dissolve the reactants and be stable at the required reaction temperature. Polar aprotic solvents (like DMF or NMP) can accelerate SNAr reactions, but alcohols like ethanol or n-butanol are commonly and successfully used.[4][5] If your reactants are not fully dissolved, the reaction becomes heterogeneous and significantly slower. Ensure your 1-chlorophthalazine is soluble in the chosen solvent at the reaction temperature.
-
Reagent Quality:
-
1-Chlorophthalazine: This starting material can degrade over time, especially if exposed to moisture. Ensure it is pure and dry. The presence of its hydrolysis product, phthalazinone, will not participate in the reaction and will lower your potential yield.
-
Piperazine: Piperazine is hygroscopic and can absorb atmospheric water and carbon dioxide, forming hydrates and carbonates that reduce its effective concentration and nucleophilicity. Use anhydrous piperazine from a freshly opened container or dry it before use.
-
Q2: I'm observing a significant amount of an insoluble side product. What could it be?
The most likely insoluble side product is a bis-substituted piperazine dimer, especially if you are not using a sufficient excess of piperazine. In this scenario, the unreacted secondary amine of a this compound product molecule can act as a nucleophile and react with another molecule of 1-chlorophthalazine.
-
Solution: Employ a significant molar excess of piperazine (typically 3-5 equivalents). This ensures that a molecule of 1-chlorophthalazine is statistically more likely to encounter a piperazine molecule than the product molecule, driving the reaction towards the desired product.
Q3: The purification of my final product is difficult. What is the best strategy?
The product, this compound, is a basic compound due to the piperazine moiety. This property can be exploited for purification.
-
Acid-Base Extraction: After the reaction, once the solvent is removed, dissolve the crude residue in a non-polar organic solvent (like dichloromethane or ethyl acetate) and wash with water to remove excess piperazine and any inorganic salts. You can then perform an acid-base workup:
-
Extract the organic layer with a dilute aqueous acid (e.g., 1M HCl). Your product will move to the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind in the organic layer.
-
Wash the acidic aqueous layer with fresh organic solvent to remove any trapped impurities.
-
Basify the aqueous layer with a base (e.g., 10% NaOH or Na2CO3) until pH > 10.
-
Extract the now-freebased product back into an organic solvent.
-
Dry the organic layer with a drying agent (like Na2SO4 or MgSO4), filter, and evaporate the solvent to yield the purified product.
-
-
Recrystallization/Chromatography: Recrystallization from a suitable solvent like ethanol or ethyl acetate is often effective.[4] If impurities persist, column chromatography on silica gel can be used, typically with a mobile phase containing a small amount of a basic modifier (like triethylamine or ammonia in methanol) to prevent the product from streaking on the acidic silica.
Q4: Do I need to add a separate base to the reaction?
No, a separate base is generally not required. Piperazine itself is a base and acts as its own acid scavenger. One equivalent of piperazine serves as the nucleophile, and a second equivalent can neutralize the HCl that is formally generated during the substitution, driving the reaction to completion. This is another reason why using an excess of piperazine is beneficial.
Optimization Strategies & Experimental Protocols
A systematic approach is key to optimizing reaction conditions. The following workflow provides a logical progression for refining your synthesis.
Data Summary for Optimization
The following table summarizes expected outcomes when varying key reaction parameters, based on literature precedent and chemical principles.
| Parameter | Condition A | Condition B | Expected Outcome & Rationale |
| Solvent | Ethanol (BP: 78°C) | n-Butanol (BP: 118°C)[5] | Higher conversion in n-Butanol. The higher reaction temperature can significantly increase the reaction rate. |
| Temperature | 80°C | 150°C[5] | Faster reaction at 150°C. However, this may also increase the rate of side reactions or cause decomposition if held for too long. Monitor reaction progress closely (e.g., by TLC). |
| Piperazine Eq. | 1.5 equivalents | 5.0 equivalents | Higher yield and purity with 5.0 eq. Excess piperazine minimizes the formation of bis-substituted dimers and acts as an effective acid scavenger. |
| Reaction Time | 4 hours | 16 hours[5] | Higher conversion with 16 hours. SNAr reactions can be slow; ensure the reaction is allowed to proceed to completion. |
Standard Experimental Protocol
This protocol is a robust starting point for the synthesis.
Materials:
-
Anhydrous Piperazine (4.0 eq)
-
Ethanol (or n-Butanol), sufficient to make a ~0.2 M solution with respect to 1-chlorophthalazine
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-chlorophthalazine (e.g., 1.65 g, 10 mmol).
-
Add the solvent (e.g., 50 mL of ethanol).
-
Add anhydrous piperazine (e.g., 3.45 g, 40 mmol) to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 1-chlorophthalazine spot is consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Proceed with purification as described in the FAQ section (Q3).
Analytical Characterization
Confirm the identity and purity of the final product using standard analytical techniques.
-
NMR Spectroscopy (1H, 13C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
HPLC/LC-MS: To assess purity. Various chromatographic methods are available for piperazine derivatives.[8][9]
Troubleshooting Decision Tree
Use this logical guide to diagnose and resolve experimental issues systematically.
References
- Samala, R., et al. (2022). One-Pot Synthesis of Some New Phthalazine-Piperazine-1,2,4-Oxadiazole Hybrids: Anticancer Evaluation, Molecular Docking and ADMET Studies.
- Al-Said, M. S., et al. (n.d.). An efficient synthesis of some new 1,4-disubstituted phthalazine derivatives and their anticancer activity.
- Ghorab, M. M., et al. (n.d.). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. National Institutes of Health.
- BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution with Azides. Benchchem.
- (2021). Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors. National Institutes of Health.
- Druey, J. & Ringier, B.H. (n.d.). Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines. Google Patents.
- El-Sayed, N. N. E., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. National Institutes of Health.
- (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal.
- (n.d.). Phthalazine derivatives, and preparation method, pharmaceutical composition and use thereof. Google Patents.
- Taha, E. A., et al. (n.d.). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. National Institutes of Health.
- Priya, S. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? ResearchGate.
- (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Royal Society of Chemistry.
- Gobouri, A. A. (2015). Recent Developments in Chemistry of Phthalazines. Longdom Publishing.
- Abd El-All, A. S., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. National Institutes of Health.
- (n.d.). 1-Chlorophthalazine. National Institutes of Health.
- (n.d.). 1-Chlorophthalazine. LGC Standards.
- (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences.
- (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime.
- (n.d.). Synthesis of piperidine and piperazine compounds as ccr5 antagonists. Google Patents.
- (2018). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate.
- Wang, S., et al. (2022). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. National Institutes of Health.
- (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps.
- (2021). OXIDATION STUDY OF PIPERAZINE BY N-CHLORO-P-TOLUENESULPHONAMIDE [CAT] IN ACIDIC BUFFER MEDIUM. Journal of Emerging Technologies and Innovative Research.
- (2024). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
- (n.d.). 1-Chlorophthalazine. ChemScene.
- (n.d.). 1-CHLOROPHTHALAZINE. ChemicalBook.
- (n.d.). 1-Chlorophthalazine. Santa Cruz Biotechnology.
- Ostrowska, K., et al. (n.d.). Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. MDPI.
- El-Sayed, N. N. E. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inh. Semantic Scholar.
Sources
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Chlorophthalazine | C8H5ClN2 | CID 160793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Chlorophthalazine | CAS 5784-45-2 | LGC Standards [lgcstandards.com]
- 8. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-(piperazin-1-yl)phthalazine
Welcome to the technical support center for the synthesis of 1-(piperazin-1-yl)phthalazine and its derivatives. This guide is designed for researchers, chemists, and drug development professionals aiming to optimize their synthetic protocols, improve yields, and troubleshoot common experimental challenges. Our approach is rooted in established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.
The primary route to synthesizing this compound is through the nucleophilic aromatic substitution (SNAr) of a suitable leaving group on the phthalazine core, typically a halide, with piperazine. The most common precursor is 1-chlorophthalazine. Therefore, the overall yield is critically dependent on two distinct stages: the synthesis and purification of 1-chlorophthalazine, and its subsequent reaction with piperazine.
This guide is structured into a Frequently Asked Questions (FAQs) section for general queries and a comprehensive Troubleshooting Guide for specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis is typically a two-step process starting from 1(2H)-phthalazinone.
-
Chlorination: 1(2H)-phthalazinone is chlorinated using a reagent like phosphorus oxychloride (POCl₃) to produce the key intermediate, 1-chlorophthalazine.[1][2]
-
Nucleophilic Aromatic Substitution (SNAr): The 1-chlorophthalazine is then reacted with piperazine. The lone pair on one of the piperazine nitrogens acts as a nucleophile, displacing the chloride ion on the electron-deficient phthalazine ring to form the final product.[3]
Below is a diagram illustrating the overall synthetic pathway.
Caption: General two-step synthesis of this compound.
Q2: Why is the quality of the 1-chlorophthalazine intermediate so critical?
The purity and stability of 1-chlorophthalazine are paramount for achieving a high yield in the subsequent SNAr reaction. Impure or degraded 1-chlorophthalazine can introduce contaminants that are difficult to separate from the final product and can lead to the formation of unwanted side products, significantly lowering the overall yield.[2] Several patents emphasize purification steps for 1-chlorophthalazine, such as washing with alkanes like hexane to remove residual POCl₃, followed by treatment with solvents like tetrahydrofuran (THF) to precipitate a purer, more stable solid.[1][2]
Q3: What are the key parameters to control during the SNAr reaction with piperazine?
Several factors must be carefully controlled to maximize the yield and purity of this compound.
-
Stoichiometry: An excess of piperazine is generally used. This serves two purposes: it drives the reaction equilibrium towards the product according to Le Châtelier's principle, and it acts as a base to neutralize the hydrochloric acid (HCl) generated during the reaction.
-
Solvent: The choice of solvent is crucial. It must be inert to the reactants and capable of dissolving the starting materials at the reaction temperature. Common solvents include ethanol and n-butanol.[3][4] Higher boiling point solvents like n-butanol allow for higher reaction temperatures, which can increase the reaction rate.
-
Temperature: The reaction is typically conducted at elevated temperatures (reflux). The optimal temperature is a balance between achieving a sufficient reaction rate and minimizing the formation of degradation products or side reactions.
-
Reaction Time: The reaction should be monitored to determine the point of completion, typically using Thin Layer Chromatography (TLC). Running the reaction for too long can lead to side product formation, while insufficient time results in incomplete conversion.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or No Yield of 1-Chlorophthalazine (Step 1)
Possible Cause 1: Incomplete Reaction with POCl₃
-
Explanation: The conversion of the lactam (phthalazinone) to the chloro-derivative requires sufficient heat and reaction time. The reaction mixture is often a thick slurry, which can lead to poor heat transfer and mixing.
-
Solution:
-
Ensure the reaction temperature reaches at least 80-85°C.[1]
-
Use a mechanical stirrer to ensure efficient mixing of the slurry.
-
Increase the reaction time and monitor the disappearance of the starting material by quenching a small aliquot and analyzing via TLC or LC-MS.
-
Possible Cause 2: Degradation of Product During Workup
-
Explanation: 1-chlorophthalazine is unstable, particularly in the presence of moisture or residual acid (POCl₃).[2] The workup procedure must be designed to handle this instability.
-
Solution:
-
After the reaction, remove excess POCl₃ under vacuum. An azeotropic distillation with toluene can be effective.[2]
-
Quench the reaction mixture carefully by pouring it onto crushed ice or a cold, dilute base solution (e.g., NaHCO₃). Avoid strong bases like NaOH, which can cause hydrolysis back to phthalazinone.
-
Isolate the product quickly by filtration and dry it thoroughly under vacuum.
-
Problem 2: Low Yield of this compound (Step 2)
Caption: Troubleshooting workflow for low yield in the SNAr step.
Possible Cause 1: Poor Quality of 1-Chlorophthalazine
-
Explanation: As mentioned, impurities in the 1-chlorophthalazine starting material are a primary cause of low yields.
-
Solution:
-
Before starting the SNAr reaction, confirm the purity of your 1-chlorophthalazine via melting point or ¹H NMR.
-
If impure, purify it. A reported method involves stirring the crude material in hexane to remove non-polar impurities, decanting the solvent, and then adding THF to precipitate the purified product.[2]
-
Possible Cause 2: Suboptimal Reaction Conditions
-
Explanation: The SNAr reaction rate is highly sensitive to temperature, solvent, and stoichiometry.
-
Solution:
-
Optimize Solvent and Temperature: If the yield is low in a solvent like ethanol, consider switching to a higher-boiling solvent such as n-butanol to increase the reaction temperature.[4] See the table below for a comparison.
-
Adjust Stoichiometry: Ensure at least 2-3 equivalents of piperazine are used. You can perform a small-scale trial with a higher excess (e.g., 5 equivalents) to see if the yield improves.
-
Monitor the Reaction: Use TLC (e.g., with a mobile phase of Dichloromethane/Methanol 9:1) to track the consumption of 1-chlorophthalazine. If the reaction stalls, it may indicate a temperature or reagent issue.
-
| Parameter | Condition A | Condition B | Rationale |
| Solvent | Ethanol | n-Butanol | n-Butanol has a higher boiling point (~118°C vs. ~78°C), allowing for a higher reaction temperature to increase the rate.[3][4] |
| Temperature | Reflux (~78°C) | Reflux (~118°C) or 150°C[4] | Higher temperature overcomes the activation energy barrier for the SNAr reaction more effectively. |
| Piperazine | 2.5 equivalents | 3-5 equivalents | A higher excess can more effectively drive the reaction to completion and prevent HCl-mediated side reactions. |
| Expected Outcome | Moderate yield, longer reaction time | Higher yield, shorter reaction time | Condition B is generally more forcing and can lead to a more efficient conversion. |
Table 1. Comparison of Reaction Conditions for the SNAr Step.
Problem 3: Difficulty with Product Purification
Possible Cause 1: Presence of Unreacted Piperazine
-
Explanation: Due to the use of excess piperazine, it will be a major contaminant after the reaction is complete.
-
Solution:
-
Piperazine is basic and highly water-soluble, especially in its protonated form. During aqueous workup, wash the organic layer (containing the product) with a dilute acid solution (e.g., 1M HCl or 5% citric acid solution). This will convert piperazine to its salt, which will be extracted into the aqueous phase. Be cautious not to make the solution too acidic, as the product itself has basic nitrogens and may also partition into the aqueous layer.
-
Possible Cause 2: Formation of Side Products
-
Explanation: At high temperatures, side reactions can occur. One possibility is the formation of bis-substituted products if another reactive species is present, or degradation of the phthalazine ring.
-
Solution:
-
Recrystallization: This is the most effective method for purifying the final product. The crude product can be recrystallized from solvents like ethanol or ethyl acetate.[3] Experiment with different solvents to find the one that gives the best recovery and purity.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A gradient elution starting with a non-polar solvent (e.g., ethyl acetate) and gradually increasing the polarity with a more polar solvent (e.g., methanol) is a good starting point. The addition of a small amount of triethylamine (0.5-1%) to the mobile phase can help prevent the product from streaking on the silica gel.
-
Experimental Protocols
Protocol 1: Synthesis of 1-Chlorophthalazine[1][2]
Safety Note: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1(2H)-phthalazinone (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) to the flask.
-
Heat the mixture to 80-85°C with vigorous stirring. The mixture will be a thick slurry.
-
Maintain the temperature and stir for 3-4 hours. Monitor the reaction by TLC (quench an aliquot in ice-water and extract with ethyl acetate).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess POCl₃ under reduced pressure.
-
Workup: Cautiously pour the residual paste onto a stirred mixture of crushed ice and water.
-
A yellow solid will precipitate. Stir for 30 minutes.
-
Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield 1-chlorophthalazine. For higher purity, this crude product can be further purified by washing with hexane and precipitating from THF.[2]
Protocol 2: Synthesis of this compound[3]
-
To a round-bottom flask, add 1-chlorophthalazine (1.0 eq), piperazine (3.0 eq), and ethanol (or n-butanol) to make a ~0.5 M solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress using TLC (e.g., 10% Methanol in Dichloromethane) until the 1-chlorophthalazine spot is no longer visible (typically 4-8 hours).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Workup: Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic solution sequentially with water and then brine. To remove excess piperazine, a wash with a dilute NaHCO₃ solution can be effective.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from hot ethanol to yield pure this compound as a crystalline solid.
References
- Google Patents. (n.d.). Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines.
-
Quick Company. (n.d.). A Process For Preparation Of Hydralazine Hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). Manufacture of pure hydralazine salts.
- Google Patents. (n.d.). Manufacture of pure hydralazine salts.
-
Samala, R., et al. (n.d.). One-Pot Synthesis of Some New Phthalazine-Piperazine-1,2,4-Oxadiazole Hybrids: Anticancer Evaluation, Molecular Docking and ADMET Studies. Retrieved from [Link]
-
Bhuia, M. S. (2018). Synthesis of hydralazine. SlideShare. Retrieved from [Link]
-
Wasfy, A. F., et al. (2013). An efficient synthesis of some new 1,4-disubstituted phthalazine derivatives and their anticancer activity. Der Pharma Chemica, 5(2), 82-96. Retrieved from [Link]
-
Gomaa, A. M., et al. (2020). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Bioorganic Chemistry, 94, 103445. Retrieved from [Link]
-
Rathi, E., et al. (2021). Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors. European Journal of Medicinal Chemistry, 223, 113645. Retrieved from [Link]
Sources
- 1. US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines - Google Patents [patents.google.com]
- 2. A Process For Preparation Of Hydralazine Hydrochloride. [quickcompany.in]
- 3. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-(Piperazin-1-yl)phthalazine Derivatives
Welcome to the technical support center for the chromatographic purification of 1-(piperazin-1-yl)phthalazine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique challenges associated with purifying this important class of N-heterocyclic compounds. The inherent basicity of the piperazine moiety and the overall polarity of the molecular scaffold demand carefully considered chromatographic strategies. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to enhance your purification success.
Section 1: Understanding the Challenge
The core difficulty in purifying this compound derivatives stems from their fundamental physicochemical properties. The piperazine ring contains two nitrogen atoms, making the molecule basic and prone to strong interactions with acidic surfaces. This, combined with the often polar nature of the phthalazine core and its substituents, creates a difficult scenario for standard chromatographic techniques.
-
Basicity and Silanol Interactions: Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. The basic nitrogen atoms of the piperazine moiety can interact strongly with these acidic sites via hydrogen bonding or acid-base interactions. This leads to common problems like severe peak tailing, streaking, and in some cases, irreversible adsorption of the compound onto the stationary phase, resulting in low recovery.[1][2]
-
Polarity and Retention: These derivatives are often highly polar, making them difficult to retain on traditional reversed-phase (RP) columns like C18.[3][4] In many cases, the compounds elute in or near the solvent front (void volume), providing no separation from other polar impurities.
-
Compound Stability: The acidic surface of silica gel can sometimes cause the degradation of sensitive molecules.[5] It is crucial to assess the stability of your target compound on the chosen stationary phase before committing to a large-scale purification.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during your purification workflow.
Question: My compound is streaking severely on my silica gel TLC plate and column. How can I fix this?
Answer: This is the most common issue and is almost certainly caused by the interaction between the basic piperazine nitrogens and acidic silanol groups on the silica surface.[6] This interaction is non-uniform, leading to a "smearing" or "streaking" effect instead of a compact band.
-
The Causality: The basic lone pairs on the piperazine nitrogens are attracted to the acidic protons of the silica's silanol groups. This strong, often irreversible, binding slows down a portion of the compound molecules, while the rest move with the solvent front, resulting in a streak.
-
Immediate Solutions:
-
Add a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase.[1]
-
Triethylamine (TEA): Add 0.1-2% TEA to your eluent. TEA is a volatile base that will compete with your compound for the acidic sites on the silica, allowing your compound to elute symmetrically.[6]
-
Ammonia: A solution of 7N ammonia in methanol can be used as a polar component in your mobile phase (e.g., 1-10% in dichloromethane). This is particularly effective for very basic compounds.[6]
-
-
Test Stability First: Before running a column, spot your compound on a TLC plate, let it sit for 30-60 minutes, and then develop the plate. If a new spot appears or the original spot smears, your compound may be decomposing on the silica.[5][7]
-
-
Alternative Strategies:
-
Switch Stationary Phase: If modifiers are not effective or are incompatible with your compound, consider a different stationary phase.
-
Question: My compound elutes in the void volume on my C18 HPLC column, even with a highly aqueous mobile phase. What should I do?
Answer: This indicates that your compound is too polar for effective retention by the nonpolar C18 stationary phase.[4] The compound has a higher affinity for the polar mobile phase and does not partition into the stationary phase.
-
The Causality: Reversed-phase chromatography separates molecules based on hydrophobicity. Highly polar molecules, like many phthalazine derivatives, are not hydrophobic enough to be "held" by the C18 alkyl chains and are swept through the column with the mobile phase.
-
Solutions:
-
Use a Polar-Embedded Column: These are specialized reversed-phase columns that have a polar group (e.g., amide or carbamate) embedded at the base of the alkyl chain. This feature makes the stationary phase more compatible with highly aqueous mobile phases and provides better retention for polar analytes.
-
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining and separating very polar compounds.[3] HILIC uses a polar stationary phase (like bare silica or a diol-bonded phase) with a mobile phase rich in an organic solvent (typically acetonitrile) and a small amount of aqueous buffer. Water acts as the strong eluting solvent in this mode.
-
Consider Ion-Pairing Agents: Adding an ion-pairing agent to the mobile phase can increase retention. However, these agents can be difficult to remove from the column and are often not compatible with mass spectrometry (MS).[8]
-
Question: I'm getting poor peak shape (fronting or tailing) in my HPLC analysis. What are the likely causes?
Answer: Poor peak shape in HPLC can be caused by several factors, often related to secondary interactions or method parameters.
-
The Causality & Solutions:
-
Peak Tailing (Asymmetry > 1.2):
-
Silanol Interactions: Even on C18 columns, residual, un-capped silanol groups can interact with your basic compound. Solution: Use a modern, high-purity, end-capped C18 column. Lowering the mobile phase pH (e.g., with 0.1% formic or phosphoric acid) will protonate the piperazine nitrogens, creating a consistent positive charge and reducing interactions with silanols.[9]
-
Column Overload: Injecting too much sample can saturate the stationary phase. Solution: Reduce the injection volume or the sample concentration.[1]
-
-
Peak Fronting (Asymmetry < 0.8):
-
Sample Solvent Effect: Dissolving your sample in a solvent that is much stronger than your mobile phase (e.g., pure DMSO or DMF) can cause the peak to broaden and front.[10] Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent must be used, inject the smallest possible volume.
-
-
Section 3: Method Selection & Development Workflow
Choosing the right chromatographic technique from the outset can save significant time and resources. The following workflow and diagram can guide your decision-making process.
Recommended Starting Conditions
The table below provides validated starting points for various chromatographic modes suitable for this compound derivatives.
| Chromatography Mode | Stationary Phase | Typical Eluent System | Modifier/Notes |
| Normal-Phase | Silica Gel | Dichloromethane / Methanol (99:1 to 90:10) | Crucial: Add 0.1-1% Triethylamine (TEA) or aqueous ammonia to prevent peak tailing.[1][6] |
| Normal-Phase | Neutral Alumina | Ethyl Acetate / Hexanes (gradient) | Good for compounds that are unstable on acidic silica gel.[1] |
| Reversed-Phase | C18 (High-purity, end-capped) | Water / Acetonitrile (or Methanol) | Add 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) to control ionization and improve peak shape.[9] |
| HILIC | Silica, Diol, or Amide | Acetonitrile / Water (e.g., 95:5 to 80:20) | Mobile phase must contain a buffer (e.g., 10 mM ammonium formate) for reproducibility. Ideal for very polar analogs.[3] |
Section 4: Experimental Protocol: Flash Chromatography with Basic Modifier
This protocol describes a standard purification using silica gel flash chromatography, incorporating a basic modifier to ensure good peak shape and recovery.
Objective: To purify 1 g of a crude this compound derivative.
Materials:
-
Glass chromatography column (e.g., 40 mm diameter)
-
Silica gel (230-400 mesh)
-
Crude compound
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)
-
Sand, cotton or glass wool
-
Collection tubes, TLC plates, UV lamp
Step-by-Step Procedure:
-
Determine the Eluent System:
-
On a silica TLC plate, find a solvent system (e.g., 95:5 DCM/MeOH) that gives your target compound an Rf value of approximately 0.2-0.3.
-
Crucially, prepare this eluent with 0.5% TEA (e.g., for 100 mL, use 94.5 mL DCM, 5 mL MeOH, and 0.5 mL TEA).
-
Confirm that the addition of TEA results in a compact, non-streaking spot on the TLC plate.
-
-
Pack the Column:
-
Insert a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
-
Prepare a slurry of silica gel (approx. 50-100 times the mass of your crude sample, so ~50-100 g) in the prepared eluent.
-
Pour the slurry into the column. Use pressure (air or nitrogen) to pack the bed firmly and evenly, ensuring there are no cracks or air bubbles. Drain the excess solvent until it is level with the top of the silica bed.
-
-
Load the Sample (Dry Loading Recommended):
-
Dissolve your 1 g of crude material in a minimal amount of a suitable solvent (e.g., DCM).
-
Add ~5-10 g of dry silica gel to this solution.
-
Evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder. This is your dry-loaded sample.[7]
-
Carefully add the dry-loaded sample as a uniform layer on top of the packed silica bed. Add another thin layer of sand on top to protect the surface.
-
-
Run the Column:
-
Carefully add the eluent to the column.
-
Apply pressure and begin collecting fractions. Maintain a constant flow rate.
-
Monitor the elution of your compound by spotting fractions onto TLC plates and visualizing under a UV lamp.
-
-
Analyze and Combine Fractions:
-
Develop the TLC plates of your collected fractions.
-
Identify the fractions containing your pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield your purified compound.
-
Section 5: Troubleshooting Flowchart
This diagram provides a logical path to diagnose and solve common chromatographic issues encountered with these compounds.
// Tailing Path is_np [label="Normal Phase (Silica)?", shape=Mdiamond]; add_tea [label="Add 0.1-1% TEA or NH3\nto Mobile Phase", shape=box, style=rounded, fillcolor="#E8F0FE"]; use_alumina [label="Switch to Alumina or\nAmino-Propyl Silica", shape=box, style=rounded, fillcolor="#E8F0FE"]; is_rp [label="Reversed Phase (C18)?", shape=Mdiamond]; add_acid [label="Add 0.1% FA/TFA to\nlower mobile phase pH", shape=box, style=rounded, fillcolor="#E8F0FE"];
// No Retention Path is_rp2 [label="Reversed Phase (C18)?", shape=Mdiamond]; use_hilic [label="Switch to HILIC", shape=box, style=rounded, fillcolor="#E8F0FE"]; use_polar_embedded [label="Use Polar-Embedded\nRP Column", shape=box, style=rounded, fillcolor="#E8F0FE"];
// No Elution Path is_np2 [label="Normal Phase?", shape=Mdiamond]; increase_polarity [label="Increase Mobile Phase Polarity\n(e.g., more MeOH)", shape=box, style=rounded, fillcolor="#E8F0FE"];
// Low Recovery Path check_stability [label="Test Stability on TLC Plate\n(2D TLC)", shape=box, style=rounded, fillcolor="#E8F0FE"]; deactivated_silica [label="Use Deactivated Silica or\nSwitch to Alumina", shape=box, style=rounded, fillcolor="#E8F0FE"];
start -> tailing; start -> no_retention; start -> no_elution; start -> low_recovery;
tailing -> is_np [label="Yes"]; is_np -> add_tea; add_tea -> use_alumina [label="If still tailing"]; tailing -> is_rp [label="No"]; is_rp -> add_acid;
no_retention -> is_rp2; is_rp2 -> use_hilic [label="Yes"]; use_hilic -> use_polar_embedded [label="Alternative"];
no_elution -> is_np2; is_np2 -> increase_polarity [label="Yes"];
low_recovery -> check_stability; check_stability -> deactivated_silica [label="If unstable"]; } ends_dot Caption: A decision tree for troubleshooting common purification problems.
References
- Overcoming challenges in the purification of heterocyclic compounds. BenchChem. [URL: https://www.benchchem.
- Separation of Phthalazine on Newcrom R1 HPLC column. SIELC Technologies. [URL: https://sielc.
- Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [URL: https://www.chem.rochester.edu/notvoodoo/pages/purification.php?
- Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10383188/]
- Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11040854/]
- Purification of strong polar and basic compounds. Reddit r/Chempros. [URL: https://www.reddit.com/r/Chempros/comments/105n59q/purification_of_strong_polar_and_basic_compounds/]
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [URL: https://www.waters.
- Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. [URL: https://www.sepscience.
- Troubleshooting for Thin Layer Chromatography. SiliCycle. [URL: https://www.silicycle.
- Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [URL: https://www.chemistryviews.
- BA Method Development: Polar Compounds. BioPharma Services. [URL: https://www.biopharmaservices.com/ba-method-development-polar-compounds/]
- HPLC problems with very polar molecules. Axion Labs. [URL: https://axionlabs.com/hplc-problems-with-very-polar-molecules/]
- Efficient synthesis of selected phthalazine derivatives. ResearchGate. [URL: https://www.researchgate.
- How to select a technique. Chromedia. [URL: https://www.chromedia.org/chromedia?waxtrapp=isvwfra&subNav=fsaaceo]
- Chromatography Troubleshooting. Teledyne ISCO (YouTube). [URL: https://www.youtube.
- Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11200232/]
- Design, synthesis and antioxidant evaluation of certain new phthalazine Derivatives. ResearchGate. [URL: https://www.researchgate.
- Tel-Cu-NPs Catalyst: Synthesis of Naphtho[2,3-g]phthalazine Derivatives as Potential Inhibiters of Tyrosinase Enzymes and Their Investigation in Kinetic, Molecular Docking, and Cytotoxicity Studies. MDPI. [URL: https://www.mdpi.com/1420-3049/24/22/4172]
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [URL: https://www.researchgate.
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime (UNODC). [URL: https://www.unodc.org/documents/scientific/piperazines.pdf]
- Synthesis and characterization of a series of phenyl piperazine based ligands. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Synthesis-and-characterization-of-a-series-of-Rajalakshmi-Neelakantan/1f7a26f83038622c3666016a5d4d39f379659b81]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. waters.com [waters.com]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. Purification [chem.rochester.edu]
- 6. silicycle.com [silicycle.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 9. Separation of Phthalazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. youtube.com [youtube.com]
Identifying and minimizing byproducts in 1-(piperazin-1-yl)phthalazine reactions
Welcome to the technical support center for the synthesis of 1-(piperazin-1-yl)phthalazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, identify and minimize byproducts, and optimize reaction outcomes.
Introduction
The synthesis of this compound, a crucial scaffold in medicinal chemistry, typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction between 1-chlorophthalazine and piperazine.[1][2] While seemingly straightforward, this reaction is susceptible to various side reactions and impurities that can complicate purification and compromise the final product's quality. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure a successful synthesis.
Core Reaction Mechanism
Understanding the reaction mechanism is fundamental to troubleshooting. The synthesis of this compound follows a nucleophilic aromatic substitution (SNAr) pathway.
DOT Script for Reaction Mechanism
Caption: SNAr mechanism for this compound synthesis.
In this mechanism, the piperazine acts as the nucleophile, attacking the electron-deficient carbon atom bearing the chlorine atom on the phthalazine ring. This forms a negatively charged intermediate known as a Meisenheimer-like complex.[3] The aromaticity is then restored by the departure of the chloride leaving group. The presence of the second nitrogen atom in the phthalazine ring enhances the electrophilicity of the C1 position, facilitating the nucleophilic attack.[4][5]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of this compound.
Problem 1: Low Yield of the Desired Product
Possible Causes:
-
Incomplete Reaction: Insufficient reaction time, low temperature, or inadequate mixing can lead to a significant amount of unreacted 1-chlorophthalazine.
-
Suboptimal Stoichiometry: An incorrect ratio of piperazine to 1-chlorophthalazine can affect the reaction equilibrium.
-
Poor Solubility of Reactants: If the reactants are not fully dissolved in the chosen solvent, the reaction rate will be significantly reduced.
-
Byproduct Formation: Competing side reactions can consume the starting materials, thus lowering the yield of the desired product.
Troubleshooting Steps & Solutions:
| Diagnostic Check | Observation | Recommended Action | Scientific Rationale |
| TLC Analysis | Spot corresponding to 1-chlorophthalazine is prominent. | Increase reaction time and/or temperature. Ensure efficient stirring. | To drive the reaction to completion. |
| Reagent Stoichiometry | Review the experimental setup. | Use a slight excess of piperazine (1.1-1.5 equivalents). | Le Chatelier's principle: excess nucleophile pushes the equilibrium towards the product. |
| Solubility Test | Visible undissolved starting material in the reaction mixture. | Choose a more suitable solvent (e.g., ethanol, acetonitrile, or DMF) or increase the solvent volume.[1] | Ensures reactants are in the same phase for optimal collision frequency. |
| LC-MS/NMR of Crude | Presence of unexpected peaks. | Refer to the byproduct identification section below and optimize conditions to minimize their formation. | Side reactions consume starting materials, reducing the yield of the main product. |
Problem 2: Presence of Unexpected Byproducts
The identification of byproducts is crucial for optimizing the reaction conditions. Below are some common byproducts and methods for their identification and minimization.
Common Byproduct: Phthalazin-1(2H)-one
-
Formation: This byproduct arises from the hydrolysis of the starting material, 1-chlorophthalazine, in the presence of water.[2]
-
Identification:
-
TLC: Phthalazin-1(2H)-one is generally more polar than 1-chlorophthalazine.
-
Mass Spectrometry: Look for a molecular ion peak corresponding to the mass of phthalazin-1(2H)-one.
-
NMR: The appearance of a broad NH proton signal and characteristic shifts for the phthalazinone ring system.
-
-
Minimization:
-
Use Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to exclude atmospheric moisture.
-
Common Byproduct: Bis(phthalazin-1-yl)piperazine
-
Formation: This occurs when one molecule of piperazine reacts with two molecules of 1-chlorophthalazine. This is more likely if the 1-chlorophthalazine is in excess or if the reaction is run at high concentrations for an extended period.
-
Identification:
-
Mass Spectrometry: A molecular ion peak at a higher m/z value corresponding to the disubstituted product.
-
NMR: A symmetrical pattern for the phthalazine moieties and the piperazine ring.
-
-
Minimization:
-
Control Stoichiometry: Use a slight excess of piperazine to favor the monosubstitution.
-
Gradual Addition: Add the 1-chlorophthalazine solution dropwise to a solution of piperazine to maintain a localized excess of the nucleophile.
-
DOT Script for Byproduct Formation
Caption: Pathways for main product and common byproduct formation.
Problem 3: Difficulty in Product Purification
Challenge: The product and byproducts may have similar polarities, making separation by column chromatography or recrystallization challenging.
Troubleshooting and Optimization:
-
Recrystallization:
-
Solvent Screening: Experiment with various solvent systems. A good solvent will dissolve the product at a high temperature but not at a low temperature.[6] Consider solvent pairs like ethanol/water or ethyl acetate/hexane.[6]
-
Slow Cooling: Allow the solution to cool to room temperature slowly before moving it to an ice bath to promote the formation of larger, purer crystals.[6]
-
Seeding: If a small amount of pure product is available, add a seed crystal to induce crystallization.[6]
-
-
Column Chromatography:
-
Solvent System Optimization: Run several TLCs with different solvent systems (e.g., dichloromethane/methanol, ethyl acetate/triethylamine) to achieve good separation between the product and impurities. The addition of a small amount of triethylamine can help to reduce tailing of amine compounds on silica gel.
-
Gradient Elution: If isocratic elution does not provide adequate separation, use a gradient elution, gradually increasing the polarity of the mobile phase.
-
-
Acid-Base Extraction:
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane).
-
Wash with a dilute aqueous acid solution (e.g., 1M HCl) to protonate the basic piperazine-containing product and any unreacted piperazine, moving them to the aqueous layer.
-
Separate the layers. The organic layer will contain non-basic impurities.
-
Basify the aqueous layer with a base (e.g., NaOH) to deprotonate the product, causing it to precipitate or allowing it to be extracted back into an organic solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the reaction? A1: The optimal temperature can vary depending on the solvent used. For solvents like ethanol, refluxing is often employed.[1] It is advisable to start at a lower temperature (e.g., room temperature) and monitor the reaction by TLC. If the reaction is slow, the temperature can be gradually increased.
Q2: How can I effectively remove colored impurities? A2: Colored impurities, which are often highly conjugated molecules, can sometimes be removed by treating the solution with activated charcoal during recrystallization.[6] Add a small amount of charcoal to the hot solution, heat for a short period, and then perform a hot filtration through celite to remove the charcoal before allowing the solution to cool.[6]
Q3: Is a base required for this reaction? A3: While the reaction can proceed without an added base, one of the nitrogen atoms on the piperazine acts as a base to neutralize the HCl that is formed. This consumes half of the piperazine. To use piperazine more efficiently, an external non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) can be added to act as an acid scavenger.
Q4: What analytical techniques are best for monitoring the reaction progress? A4: Thin-layer chromatography (TLC) is the most convenient method for routine monitoring. For more detailed analysis of the reaction mixture and to identify byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective as it provides both separation and mass information. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural confirmation of the final product and the identification of impurities in the isolated material.
Experimental Protocols
General Procedure for the Synthesis of this compound
-
To a solution of piperazine (1.2 equivalents) in a suitable solvent (e.g., ethanol), add 1-chlorophthalazine (1.0 equivalent).[2]
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol for Purity Analysis by TLC
-
Stationary Phase: Silica gel 60 F254
-
Mobile Phase: A mixture of dichloromethane and methanol (e.g., 95:5 v/v) with a small amount of triethylamine (0.5%).
-
Visualization: UV light (254 nm).
References
- Oriental Journal of Chemistry. (n.d.). An efficient and high-yielding one-pot synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones catalyzed by sodium hydrogen carbonate under solvent-free conditions.
-
Emam, S. M., El Rayes, S. M., Ali, I. A. I., Soliman, H. A., & Nafie, M. S. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Future medicinal chemistry, 15(21), 1839–1861. [Link]
- Fathalla, O. A., A. (2012). An efficient synthesis of some new 1,4-disubstituted phthalazine derivatives and their anticancer activity. International Journal of Drug Design and Discovery, 3(2), 435-444.
-
Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M., Al-Omair, M. A., & Oh, C.-H. (2019). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Bioorganic chemistry, 85, 523–536. [Link]
- BenchChem. (n.d.). Technical Support Center: Purification of Phthalazine Derivatives.
-
Dong, X., Liu, C., Tan, W., & Zhao, W. (2017). Design, synthesis, and biological evaluation of optimized phthalazine derivatives as hedgehog signaling pathway inhibitors. European journal of medicinal chemistry, 138, 956–971. [Link]
- Stanovnik, B., & Tisler, M. (2004). Product Class 10: Phthalazines. In Science of Synthesis (Vol. 16, pp. 325-388). Georg Thieme Verlag.
-
Arienzo, R., & Roberts, A. L. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental science & technology, 36(7), 1351–1358. [Link]
- Arienzo, M. (2002). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ). Environ. Sci. Technol., 36(7), 1351-1358.
-
Wang, F.-F., Chen, C.-Y., Tsai, C.-C., Lin, S.-M., Tsai, S.-E., & Li, H.-Y. (2021). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. Molecules (Basel, Switzerland), 26(10), 2907. [Link]
-
Emam, S. M., El Rayes, S. M., Ali, I. A. I., Soliman, H. A., & Nafie, M. S. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Future medicinal chemistry, 15(21), 1839–1861. [Link]
- Ciaffaglione, G., & F. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(4), 896.
- Abdel-Rahman, A. A.-H. (2015). Recent Developments in Chemistry of Phthalazines. Chemical Sci Rev Lett, 4(13), 25-50.
- Singh, S., & Kumar, N. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives.
- Emam, S. M., El Rayes, S. M., Ali, I. A. I., Soliman, H. A., & Nafie, M. S. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. Pharmaceuticals, 15(7), 794.
- Ambeed. (n.d.). Reactions of Piperazines.
- SlidePlayer. (n.d.). 3)Phthalazine A-Methods of preparation.
-
Dong, Q., Mao, C., Xiong, Y., He, L., & Hu, L. (2022). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules (Basel, Switzerland), 27(12), 3841. [Link]
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one.
-
National Center for Biotechnology Information. (n.d.). 1-Chlorophthalazine. PubChem. Retrieved from [Link]
-
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
- ChemScene. (n.d.). 1-Chlorophthalazine.
- Liu, H., Li, C., Zuo, D., & Zhang, H. (2005). Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. Archiv der Pharmazie, 338(4), 167-172.
- LGC Standards. (n.d.). 1-Chlorophthalazine.
- Dong, Q., Mao, C., Xiong, Y., He, L., & Hu, L. (2022). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 27(12), 3841.
-
Um, I.-H., & Buncel, E. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & biomolecular chemistry, 12(31), 5995–6003. [Link]
-
Wang, F.-F., Chen, C.-Y., Tsai, C.-C., Lin, S.-M., Tsai, S.-E., & Li, H.-Y. (2021). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. Molecules (Basel, Switzerland), 26(10), 2907. [Link]
-
Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. Retrieved from [Link]
-
Cee, A., & Holzer, W. (2015). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein journal of organic chemistry, 11, 2459–2467. [Link]
- Kumar, N., & Singh, S. (2019). Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Journal of Organic and Pharmaceutical Chemistry, 11(3), 1-12.
- Su, Y., Liu, X., Yu, J., Cao, G., Zhang, R., Zhao, Y., Huang, D., Wang, K.-H., Huo, C., & Hu, Y. (2020). Trichloroisocyanuric Acid Mediated Oxidative Dehydrogenation of Hydrazines: A Practical Chemical Oxidation To Access Azo Compounds. Synthesis, 52(08), 1103-1112.
- Fathalla, O. A., & Gad-Elkareem, M. A.-M. (2014). Design, synthesis and antioxidant evaluation of certain new phthalazine Derivatives. International Journal of Pharmaceutical Sciences and Research, 5(10), 4279-4288.
Sources
- 1. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability Testing of 1-(piperazin-1-yl)phthalazine (Hydralazine)
Welcome to the technical support center for the stability testing of 1-(piperazin-1-yl)phthalazine, commonly known as Hydralazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of establishing a robust stability profile for this active pharmaceutical ingredient (API). Here, we address common challenges and provide in-depth, field-proven insights to ensure the integrity and accuracy of your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Understanding Hydralazine's Inherent Instability
Question 1: My Hydralazine stock solution is turning yellow. Is this expected, and what is causing it?
Answer: Yes, a yellow discoloration of Hydralazine solutions is a common observation and indicates degradation. Hydralazine is a hydrazine derivative, which makes it susceptible to oxidation, especially in the presence of metal ions and oxygen.[1] This process often initiates a cascade of degradation reactions. Additionally, exposure to light can accelerate this decomposition.[2] The yellow color is a visual marker of the formation of colored degradants. If you observe this, it is crucial to prepare fresh solutions, especially for use as analytical standards.
Question 2: I'm observing rapid degradation of Hydralazine in my formulation. What are the key factors I should investigate?
Answer: Hydralazine's stability is significantly influenced by several factors. The most critical to investigate are:
-
pH: Hydralazine exhibits maximum stability in acidic conditions, specifically around pH 3.5.[2][3][4] As the pH becomes neutral or alkaline, the rate of degradation, primarily through hydrolysis, increases substantially.[3][4]
-
Excipients: Be aware of potential incompatibilities with certain excipients. Sugars like sucrose and lactose can potentially react with Hydralazine.[1]
-
Presence of Metal Ions: Trace metal ions can catalyze oxidative degradation.[1] Consider using chelating agents like edetate disodium (EDTA) in your formulation, though their compatibility and concentration must be carefully evaluated.[5]
-
Dissolved Oxygen: The presence of oxygen in your solution can promote oxidation. For liquid formulations, consider purging with an inert gas like nitrogen.[3]
Section 2: Forced Degradation Studies
Question 3: I am designing a forced degradation study for Hydralazine. What stress conditions are most relevant?
Answer: A comprehensive forced degradation study for Hydralazine should, at a minimum, include the conditions mandated by ICH guideline Q1A(R2).[6][7] The goal is to achieve 5-20% degradation to ensure that your analytical method is truly stability-indicating.
Here is a summary of recommended starting conditions:
| Stress Condition | Reagent/Parameter | Typical Duration | Expected Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 2 - 8 hours at 60°C | Hydralazine is relatively stable in acidic conditions.[8][9] |
| Base Hydrolysis | 0.1 M NaOH | 1 - 4 hours at RT | Rapid degradation is expected.[9][10] |
| Oxidation | 3% H₂O₂ | 2 - 6 hours at RT | Significant degradation is likely. |
| Thermal | 70°C | 24 - 48 hours | Degradation is expected.[9] |
| Photostability | ICH Q1B conditions | Per guideline | Degradation is expected, especially in solution.[2][9] |
Note: These are starting points and may need to be optimized based on your specific formulation.
Question 4: My forced degradation study resulted in either no degradation or complete degradation. How do I troubleshoot this?
Answer: This is a common challenge in methods development. The key is iterative optimization.
-
No/Low Degradation: Increase the "stress." You can do this by increasing the concentration of the stress reagent (e.g., from 0.1 M to 1 M HCl), extending the exposure time, or raising the temperature.
-
Complete Degradation: Decrease the "stress." Use a lower concentration of the stress reagent, shorten the exposure time, or conduct the experiment at a lower temperature (e.g., room temperature or in an ice bath).
The goal is to find the sweet spot that generates a representative profile of degradation products without completely destroying the parent molecule.
Below is a logical workflow for optimizing forced degradation studies:
Caption: Workflow for optimizing forced degradation conditions.
Section 3: Analytical Method Development
Question 5: What are the critical parameters for developing a stability-indicating HPLC method for Hydralazine?
Answer: A robust, stability-indicating HPLC method is the cornerstone of any stability study. For Hydralazine, consider the following:
-
Column Choice: A reversed-phase C18 column is commonly used and effective.[11][12] A standard dimension like 250 mm x 4.6 mm with 5 µm particle size is a good starting point.[11][12]
-
Mobile Phase: A combination of a phosphate buffer and an organic modifier (like acetonitrile or methanol) is typical.[11][12] Crucially, the buffer pH should be in the acidic range (e.g., pH 2.5-3.5) to enhance Hydralazine's stability during the analysis.[3][4][11][12]
-
Detection: UV detection is standard. A wavelength of around 230 nm is often used for monitoring Hydralazine and its related substances.[11][12]
-
Gradient vs. Isocratic: A gradient elution program is often necessary to achieve adequate separation between the main Hydralazine peak and all potential degradation products generated during forced degradation studies.[11][12]
Question 6: How do I confirm my analytical method is "stability-indicating"?
Answer: A method is considered stability-indicating if it can accurately measure the active ingredient without interference from any degradation products, impurities, or excipients. The validation process involves several steps as outlined in ICH Q2(R1).
The key experiment is the analysis of your stressed samples from the forced degradation study. You must demonstrate:
-
Peak Purity: The main Hydralazine peak should be spectrally pure in all stressed samples. This is typically assessed using a photodiode array (PDA) detector to evaluate the peak purity index.
-
Resolution: There must be adequate resolution (typically >1.5) between the Hydralazine peak and the closest eluting degradation product peak.[11]
The following diagram illustrates the desired outcome of a stability-indicating method:
Sources
- 1. ghsupplychain.org [ghsupplychain.org]
- 2. publications.ashp.org [publications.ashp.org]
- 3. Stability studies of hydralazine hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability Studies of Hydralazine Hydrochloride in Aqueous Solutions | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]
- 5. Stability of hydralazine hydrochloride syrup compounded from tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. snscourseware.org [snscourseware.org]
- 7. database.ich.org [database.ich.org]
- 8. researchgate.net [researchgate.net]
- 9. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jddtonline.info [jddtonline.info]
- 12. jddtonline.info [jddtonline.info]
Technical Support Center: Troubleshooting 1-(piperazin-1-yl)phthalazine Interference in High-Throughput Screens
This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing high-throughput screening (HTS) and may encounter challenges with compounds containing the 1-(piperazin-1-yl)phthalazine scaffold. While this chemical series holds therapeutic promise in various research areas, its structural features may also lead to non-specific activity and assay interference, potentially generating misleading results. This guide provides a structured, question-and-answer-based approach to identifying and mitigating these potential artifacts, ensuring the integrity of your screening data.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions a researcher might have when a this compound derivative is identified as a hit in a primary screen.
Q1: My HTS campaign identified a this compound derivative as a potent hit. What are the potential flags I should be aware of?
A1: While a potent hit is exciting, it is crucial to approach it with scientific rigor. The this compound scaffold, like many other nitrogen-containing heterocyclic structures, has the potential to be a "frequent hitter" or a Pan-Assay Interference Compound (PAINS).[1] Potential flags include:
-
Compound Aggregation: The planar aromatic phthalazine core and the flexible piperazine ring may contribute to the formation of colloidal aggregates in aqueous assay buffers. These aggregates can non-specifically sequester and inhibit proteins, leading to false-positive results.[2]
-
Fluorescence Interference: N-heterocyclic compounds can exhibit intrinsic fluorescence.[3][4] If your assay utilizes a fluorescence-based readout, the compound's own fluorescence could either mask a true signal or generate a false one.
-
Chemical Reactivity: The piperazine moiety, particularly if unsubstituted, contains secondary amines that can be reactive under certain conditions. This could lead to covalent modification of assay components or the target protein.
-
Redox Cycling: Certain chemical motifs can undergo redox cycling in the presence of reducing agents commonly found in assay buffers (e.g., DTT), generating reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂).[5][6][7] H₂O₂ can non-specifically oxidize and inactivate proteins, resulting in apparent inhibition.
Q2: What are PAINS and how do they relate to my compound?
A2: Pan-Assay Interference Compounds (PAINS) are chemical structures that are known to interfere with a wide variety of HTS assays through various mechanisms.[8][9][10] They are a significant source of false positives in early-stage drug discovery. While this compound is not a classically defined PAINS substructure in all published filters, its components, particularly the piperazine ring, are often found in frequent hitters. It is prudent to treat any hit containing this scaffold with the same level of scrutiny as a known PAINS entity.
Q3: How can I quickly assess if my hit is likely a false positive?
A3: A multi-pronged approach is recommended:
-
Literature and Database Search: Check databases of known promiscuous compounds and assay artifacts.
-
Visual Inspection of Dose-Response Curve: A steep Hill slope or an incomplete inhibition curve can be indicative of non-specific activity.
-
Simple Counter-Screens: Perform a few straightforward experiments to test for common interference mechanisms. These are detailed in the troubleshooting guides below.
II. In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance on how to investigate and troubleshoot potential interference from this compound derivatives.
Guide 1: Investigating Compound Aggregation
Aggregation is a common mechanism of non-specific inhibition where small molecules form colloidal particles that sequester and denature proteins.
Is your compound an aggregator?
-
Symptom: The compound shows activity against multiple, unrelated targets. The IC₅₀ is sensitive to enzyme and substrate concentrations.
-
Hypothesis: The this compound derivative is forming aggregates at the concentration used in the assay.
Troubleshooting Workflow:
Caption: Workflow for identifying compound aggregation.
Experimental Protocols:
-
Detergent-Based Assay:
-
Prepare two sets of your standard assay.
-
To one set, add a non-ionic detergent like Triton X-100 or Tween-20 to a final concentration of 0.01%.
-
Run the dose-response experiment for your compound in both sets.
-
Interpretation: A significant rightward shift (e.g., >10-fold) in the IC₅₀ in the presence of detergent suggests that aggregation is the likely cause of inhibition.
-
-
Dynamic Light Scattering (DLS):
-
Prepare your compound in the same buffer and at the same concentration used in your HTS assay.
-
Filter the sample through a 0.22 µm filter to remove dust and other large particles.[11]
-
Acquire DLS data according to the instrument's protocol.
-
Interpretation: The presence of particles with a hydrodynamic radius significantly larger than a small molecule (typically >100 nm) is a strong indicator of aggregation.[12][13][14][15]
-
Guide 2: Assessing Fluorescence Interference
The inherent fluorescence of a compound can interfere with fluorescence-based assays.
Is your compound interfering with the fluorescence readout?
-
Symptom: The compound shows activity in a fluorescence-based assay but not in an orthogonal assay with a different readout (e.g., luminescence, absorbance).
-
Hypothesis: The this compound derivative has intrinsic fluorescence or quenching properties that are interfering with the assay signal.
Troubleshooting Workflow:
Caption: Workflow for identifying fluorescence interference.
Experimental Protocols:
-
Fluorescence Spectroscopy:
-
Dissolve the compound in the assay buffer at the screening concentration.
-
Measure the excitation and emission spectra of the compound using a spectrofluorometer.
-
Interpretation: Compare the compound's spectra with the excitation and emission wavelengths of the fluorophore used in your assay. Significant overlap indicates a high potential for interference.
-
-
No-Target Control Assay:
-
Set up the assay as usual but omit the biological target (e.g., enzyme, receptor).
-
Add the compound at various concentrations.
-
Measure the fluorescence signal.
-
Interpretation: If the compound generates a signal in the absence of the target, it is directly interfering with the assay readout.
-
Guide 3: Detecting Chemical Reactivity
Reactive compounds can covalently modify proteins, leading to non-specific and often irreversible inhibition.
Is your compound chemically reactive?
-
Symptom: Time-dependent inhibition is observed. Activity is not fully recovered after dialysis or a jump-dilution experiment.
-
Hypothesis: The this compound derivative is reacting with nucleophilic residues on the target protein or other assay components.
Troubleshooting Workflow:
Caption: Workflow for identifying chemical reactivity.
Experimental Protocols:
-
Pre-incubation Time-Dependence Assay:
-
Prepare two sets of experiments.
-
In the first set, pre-incubate the enzyme and compound for varying amounts of time (e.g., 0, 15, 30, 60 minutes) before adding the substrate to start the reaction.
-
In the second set, add the compound and substrate to the enzyme simultaneously (time 0).
-
Interpretation: A leftward shift in the IC₅₀ with increasing pre-incubation time suggests covalent or slow-binding inhibition.
-
-
ALARM NMR:
-
A La assay to detect reactive molecules by nuclear magnetic resonance (ALARM NMR) is a protein-based counter-screen to identify nonspecific protein interactions.[16]
-
The test compound is incubated with a ¹³C-labeled La antigen reporter protein.
-
2D NMR spectra are collected and analyzed for changes in the protein's conformation.
-
Interpretation: Modulation of the La antigen's NMR spectrum indicates that the compound is likely a reactive species.
-
Guide 4: Uncovering Redox Cycling Activity
Redox cycling compounds can generate reactive oxygen species that non-specifically inhibit enzymes.
Is your compound a redox cycler?
-
Symptom: The compound's inhibitory activity is dependent on the presence of reducing agents like DTT or TCEP in the assay buffer.
-
Hypothesis: The this compound derivative is undergoing redox cycling, leading to the production of H₂O₂.
Troubleshooting Workflow:
Caption: Workflow for identifying redox cycling compounds.
Experimental Protocols:
-
Catalase Rescue Assay:
-
Perform your standard assay in the presence of your compound.
-
In a parallel experiment, add catalase (an enzyme that degrades H₂O₂) to the assay buffer before adding the compound.
-
Interpretation: If the inhibitory activity of your compound is significantly reduced or abolished in the presence of catalase, it is strong evidence for a redox cycling mechanism.
-
-
Horseradish Peroxidase (HRP) - Phenol Red Assay:
-
This colorimetric assay directly measures the production of H₂O₂.[17]
-
Incubate the compound in a buffer containing DTT (or another reducing agent) and the HRP/phenol red detection reagent.
-
Measure the change in absorbance at 610 nm.
-
Interpretation: An increase in absorbance indicates the production of H₂O₂, confirming that the compound is a redox cycler.
-
III. Summary of Potential Interferences and Counter-Screens
The following table summarizes the potential interference mechanisms for this compound derivatives and the recommended counter-screens.
| Interference Mechanism | Key Indicators | Primary Counter-Screen | Secondary Counter-Screen |
| Aggregation | Steep dose-response, sensitive to enzyme concentration | Detergent-based assay | Dynamic Light Scattering (DLS) |
| Fluorescence | Activity in fluorescence assays only | No-target control assay | Fluorescence spectroscopy |
| Reactivity | Time-dependent inhibition | Pre-incubation time-dependence | ALARM NMR |
| Redox Cycling | DTT-dependent inhibition | Catalase rescue assay | HRP-Phenol Red assay |
IV. Concluding Remarks
Identifying a potent hit in a high-throughput screen is only the first step in a long journey. It is imperative to perform rigorous follow-up studies to ensure that the observed activity is real and specific to the intended target. The this compound scaffold, while potentially valuable, possesses structural features that warrant careful investigation for potential assay interference. By systematically applying the troubleshooting guides and counter-screens outlined in this document, researchers can confidently validate their hits, avoid pursuing costly false positives, and ultimately increase the efficiency and success rate of their drug discovery programs.
V. References
-
Dahlin, J. L., et al. (2016). ALARM NMR for HTS triage and chemical probe validation. Current Protocols in Chemical Biology, 8(3), 135-151.
-
ReframeDB. (n.d.). Luciferase counter screen. Retrieved from [Link]
-
Asiri, A. M., et al. (2022). Fluorescent and Phosphorescent Nitrogen-Containing Heterocycles and Crown Ethers: Biological and Pharmaceutical Applications. Molecules, 27(19), 6659.
-
Johnston, P. A. (2011). Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts?. Assay and Drug Development Technologies, 9(4), 344-357.
-
García-Serna, R., et al. (2021). Updated Prediction of Aggregators and Assay-Interfering Substructures in Food Compounds. Journal of Agricultural and Food Chemistry, 69(50), 15304-15316.
-
Soares, K. M., et al. (2008). Development of a 384-Well Colorimetric Assay to Quantify Hydrogen Peroxide Generated by the Redox Cycling of Compounds in the Presence of Reducing Agents. Assay and Drug Development Technologies, 6(4), 537-550.
-
Asiri, A. M., et al. (2022). Fluorescent and Phosphorescent Nitrogen-Containing Heterocycles and Crown Ethers: Biological and Pharmaceutical Applications. Molecules, 27(19), 6659.
-
Thorne, N., et al. (2016). Interferences with Luciferase Reporter Enzymes. In Assay Guidance Manual. National Center for Biotechnology Information (US).
-
Borgstahl, G. E. O. (2011). DLS Protocol. University of Nebraska-Lincoln.
-
Moore, R., et al. (2022). Utilising Acoustic Mist Ionisation Mass Spectrometry to identify redox cycling compounds in high throughput screening outputs. SLAS DISCOVERY: Advancing Life Sciences R&D, 27(5), 233-241.
-
Dahlin, J. L., et al. (2015). The essential roles of chemistry in high-throughput screening triage. Drug Discovery Today, 20(11), 1347-1362.
-
Johnston, P. A. (2011). Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents--real hits or promiscuous artifacts?. Assay and Drug Development Technologies, 9(4), 344-357.
-
Tan, D. S. (2018). Utility of Resazurin, Horseradish Peroxidase, and NMR Assays to Identify Redox-Related False-Positive Behavior in High-Throughput Screens. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(6), 531-543.
-
Coan, K. E. H., & Shoichet, B. K. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. National Center for Biotechnology Information (US).
-
Li, Y., et al. (2023). Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging. Molecules, 28(2), 733.
-
Huang, R., et al. (2012). Chemical and biological properties of frequent screening hits. Journal of Chemical Information and Modeling, 52(4), 913-926.
-
Sygnature Discovery. (n.d.). Dealing with PAINs in a drug discovery CRO. Retrieved from [Link]
-
Li, Y., et al. (2023). Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging. Molecules, 28(2), 733.
-
Wang, Y., et al. (2023). Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging. Molecules, 28(2), 733.
-
Dahlin, J. L., & Walters, M. A. (2014). How to Triage PAINS-Full Research. Journal of Medicinal Chemistry, 57(15), 6211-6217.
-
Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter.
-
Chen, B., et al. (2024). ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery. Nucleic Acids Research, 52(W1), W630-W637.
-
Guba, J., et al. (2023). Mitigating Molecular Aggregation in Drug Discovery With Predictive Insights From Explainable AI. Advanced Science, 10(17), 2207569.
-
Eldridge, M., et al. (2022). Promoting GAINs (Give Attention to Limitations in Assays) over PAINs Alerts: no PAINS, more GAINs. ChemMedChem, 17(4), e202100710.
-
Center for Macromolecular Interactions. (n.d.). Dynamic Light Scattering (DLS). Harvard Medical School.
-
Creative Biolabs. (n.d.). Dynamic Light Scattering (DLS). Retrieved from [Link]
-
Auld, D. S., & Inglese, J. (2010). Firefly luciferase inhibition. In Assay Guidance Manual. National Center for Biotechnology Information (US).
-
Do, Q. T., et al. (2019). Predictions of Colloidal Molecular Aggregation Using AI/ML Models. Journal of Chemical Information and Modeling, 59(9), 3848-3857.
-
Dahlin, J. L., et al. (2016). Post-HTS case report and structural alert: Promiscuous 4-aroyl-1,5-disubstituted-3-hydroxy-2H-pyrrol-2-one actives verified by ALARM NMR. Bioorganic & Medicinal Chemistry Letters, 26(15), 3588-3592.
-
Ayotte, Y., et al. (2020). Exploring the Phenomena of Compound Aggregation and Nano-entities for Drug Discovery. Espace INRS.
-
Unchained Labs. (n.d.). Dynamic Light Scattering (DLS). Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Dynamic Light Scattering (DLS). Retrieved from [Link]
-
Powers, R. (n.d.). NMR Screening Methods for Drug Discovery. University of Nebraska-Lincoln.
-
Gossert, A. D., & Jahnke, W. (2016). NMR methods for compound screening and hit validation. Progress in Nuclear Magnetic Resonance Spectroscopy, 97, 82-125.
-
Baell, J. B. (2015). Avoiding PAINS. American Chemical Society.
-
Johnston, P. A. (2011). Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing agents – real hits or promiscuous artifacts?. Assay and Drug Development Technologies, 9(4), 344-357.
-
Lepre, C. A. (2011). NMR-based screening methods for lead discovery. Methods in Molecular Biology, 686, 159-181.
-
Yang, Y., et al. (2020). Frequent hitters: nuisance artifacts in high-throughput screening. Drug Discovery Today, 25(4), 657-667.
-
Nissink, J. W. M., & Blackburn, S. (2014). Quantification of frequent-hitter behavior based on historical high-throughput screening data. Future Medicinal Chemistry, 6(10), 1113-1126.
-
Jud, P., et al. (2021). Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids. International Journal of Molecular Sciences, 22(19), 10328.
-
McGovern, S. L., et al. (2003). High-throughput assays for promiscuous inhibitors. Journal of Medicinal Chemistry, 46(18), 3865-3872.
-
R Discovery. (n.d.). Phthalazine Ring Research Articles. Retrieved from [Link]
-
Geng, Z., et al. (2022). Discovery and Crystallographic Studies of Trisubstituted Piperazine Derivatives as Non-Covalent SARS-CoV-2 Main Protease Inhibitors with High Target Specificity and Low Toxicity. Journal of Medicinal Chemistry, 65(19), 13343-13364.
-
Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6681.
-
Redinbo, M. R., et al. (2024). Advanced piperazine-containing inhibitors target microbial β-glucuronidases linked to gut toxicity. Journal of Biological Chemistry, 300(8), 107481.
-
Dahlin, J. L., et al. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. National Center for Biotechnology Information (US).
Sources
- 1. Frequent hitters: nuisance artifacts in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescent and Phosphorescent Nitrogen-Containing Heterocycles and Crown Ethers: Biological and Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent and Phosphorescent Nitrogen-Containing Heterocycles and Crown Ethers: Biological and Pharmaceutical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents--real hits or promiscuous artifacts? | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. How to Triage PAINS-Full Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drughunter.com [drughunter.com]
- 11. research.cbc.osu.edu [research.cbc.osu.edu]
- 12. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 13. Dynamic Light Scattering - Creative Biolabs [creative-biolabs.com]
- 14. unchainedlabs.com [unchainedlabs.com]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. ALARM NMR for HTS triage and chemical probe validation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of a 384-Well Colorimetric Assay to Quantify Hydrogen Peroxide Generated by the Redox Cycling of Compounds in the Presence of Reducing Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cell Permeability of 1-(piperazin-1-yl)phthalazine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(piperazin-1-yl)phthalazine derivatives. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of optimizing the cell permeability of this important class of compounds. The unique structural characteristics of the phthalazine and piperazine moieties offer significant therapeutic potential but can also present specific hurdles in achieving optimal absorption and distribution.[1][2][3][4] This resource is designed to equip you with the knowledge to overcome these challenges effectively.
I. Frequently Asked Questions (FAQs)
Here we address some of the common initial questions researchers have when working with this compound derivatives.
Q1: What are the typical cell permeability characteristics of compounds containing piperazine and phthalazine scaffolds?
A1: The cell permeability of this compound derivatives is influenced by the physicochemical properties of both the phthalazine and piperazine moieties. The piperazine ring, with its two nitrogen atoms, can increase the polarity of a molecule, which may lead to improved aqueous solubility but potentially lower passive diffusion across the lipophilic cell membrane.[5][6][7] Conversely, the phthalazine core is a larger aromatic system that contributes to the overall lipophilicity. Some studies on phthalazine derivatives suggest they can be well-tolerated by cell membranes and possess good permeability.[8] Therefore, the overall permeability of your derivative will be a balance of these opposing characteristics and will be highly dependent on the nature and position of other substituents on the molecule.
Q2: My this compound derivative shows poor permeability in my initial screens. What are the most likely reasons?
A2: Poor permeability in this class of compounds can stem from several factors:
-
High Polarity: The presence of the two nitrogen atoms in the piperazine ring can lead to a high polar surface area (PSA), which can hinder passive diffusion across the lipid bilayer of the cell membrane.[6]
-
Low Lipophilicity: While the phthalazine core is lipophilic, polar substituents on either ring system can decrease the overall lipophilicity (LogP) of the molecule, reducing its ability to partition into the cell membrane.
-
Efflux Transporter Activity: The piperazine moiety, in particular, can make a compound a substrate for efflux transporters like P-glycoprotein (P-gp).[9] These transporters actively pump the compound out of the cell, leading to low intracellular accumulation and poor apparent permeability.[10][11]
-
Poor Aqueous Solubility: Although the piperazine group can enhance solubility, extensive non-polar substitutions on the phthalazine ring can lead to poor aqueous solubility.[12] This can result in the compound precipitating in the assay medium, leading to an underestimation of its permeability. There is often a trade-off between solubility and permeability that needs to be carefully managed.[13][14]
Q3: What are the first steps I should take to troubleshoot the low permeability of my compound?
A3: A systematic approach is key.
-
Assess Physicochemical Properties: If you haven't already, calculate or experimentally determine the LogP, polar surface area (PSA), and aqueous solubility of your compound. This will give you a good indication of the potential permeability challenges.
-
Conduct a PAMPA Assay: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free assay that measures passive diffusion.[11] This will help you determine if the issue is with passive permeability or if other factors like active transport are at play.
-
Perform a Caco-2 or MDCK Permeability Assay: These cell-based assays provide a more comprehensive picture of permeability by including the effects of active transport and efflux.[15] An efflux ratio greater than 2 in a bidirectional Caco-2 or MDCK-MDR1 assay is a strong indicator of P-gp mediated efflux.[9]
II. Troubleshooting Guide: Addressing Specific Permeability Issues
This section provides a question-and-answer style guide to help you troubleshoot specific experimental issues you may encounter.
Scenario 1: High PAMPA Permeability but Low Caco-2/MDCK Permeability
Q: My compound shows good permeability in the PAMPA assay, but the permeability is significantly lower in the Caco-2 assay. What does this discrepancy indicate?
A: This is a classic sign that your compound is a substrate for an efflux transporter, most likely P-glycoprotein (P-gp), which is highly expressed in Caco-2 cells. The PAMPA assay only measures passive diffusion, so it doesn't account for the effects of transporters. The low permeability in the Caco-2 assay is likely due to the compound being actively pumped out of the cells.
Troubleshooting Steps:
-
Confirm P-gp Efflux: Perform a bidirectional Caco-2 or MDCK-MDR1 assay. This involves measuring the permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. A B-A/A-B efflux ratio greater than 2 confirms that your compound is a P-gp substrate.
-
Co-dosing with a P-gp Inhibitor: Repeat the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil or cyclosporin A. If the A-B permeability of your compound increases significantly in the presence of the inhibitor, it further confirms P-gp mediated efflux.[16]
-
Structural Modification: Consider structural modifications to your molecule to reduce its affinity for P-gp. This could involve masking polar groups, altering the charge distribution, or changing the overall shape of the molecule. Introducing methoxy and piperazine groups has been shown in some tetrahydroisoquinoline derivatives to enhance P-gp inhibition.[9]
Scenario 2: Low Permeability in All Assays (PAMPA, Caco-2, MDCK)
Q: My this compound derivative exhibits consistently low permeability across all my assays. What are the likely causes and how can I address them?
A: Consistently low permeability suggests a fundamental issue with the physicochemical properties of your compound that hinders its ability to cross the cell membrane.
Troubleshooting Steps:
-
Analyze Physicochemical Properties:
-
Lipophilicity (LogP/LogD): Aim for a LogP value in the optimal range for permeability (typically 1-3). If your LogP is too low, the compound is too polar to partition into the cell membrane. If it's too high, it may get stuck in the membrane or have poor aqueous solubility.
-
Polar Surface Area (PSA): A high PSA (>140 Ų) is often associated with poor permeability.
-
Molecular Weight (MW): While not a strict rule, compounds with a MW > 500 Da often have lower permeability.
-
-
Structural Modification Strategies:
-
Increase Lipophilicity: If your compound is too polar, consider adding lipophilic groups to the phthalazine ring. Be mindful not to increase lipophilicity to the point where solubility becomes an issue.
-
Reduce Polarity/Hydrogen Bonding: Masking hydrogen bond donors through methylation or other substitutions can sometimes improve permeability.
-
Prodrug Approach: A prodrug strategy can be employed to temporarily mask polar functional groups, increasing lipophilicity and enhancing permeability.[17][18] Once inside the cell, the masking group is cleaved by intracellular enzymes to release the active compound.[17]
-
Scenario 3: Poor Aqueous Solubility Leading to Inconsistent Permeability Data
Q: I'm observing high variability in my permeability assay results, and I suspect it's due to the poor solubility of my compound. How can I confirm this and what can I do?
A: Poor aqueous solubility is a common issue that can lead to unreliable permeability data. The compound may precipitate in the donor well, reducing the effective concentration available for transport.
Troubleshooting Steps:
-
Confirm Solubility Issues:
-
Visual Inspection: Check for any visible precipitate in the donor wells during the assay.
-
Solubility Measurement: Experimentally determine the kinetic solubility of your compound in the assay buffer.
-
-
Improve Experimental Conditions:
-
Use of Co-solvents: Including a small percentage of a co-solvent like DMSO (typically ≤1%) in the assay buffer can help to keep the compound in solution. However, be aware that higher concentrations of DMSO can affect cell monolayer integrity.
-
Lower the Test Concentration: Perform the assay at a concentration well below the measured solubility of your compound.
-
-
Formulation Strategies: For in vivo studies, consider formulation approaches such as the use of cyclodextrins or lipid-based formulations to improve solubility.[13] However, be aware that some formulation excipients can also affect permeability.[14]
III. Experimental Protocols & Workflows
Here are detailed, step-by-step methodologies for key permeability assays.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a cost-effective, high-throughput method to assess passive permeability.[11]
Workflow Diagram:
Caption: Mechanism of the prodrug strategy to enhance cell permeability.
By applying the principles and protocols outlined in this guide, you will be better equipped to understand and overcome the cell permeability challenges associated with your this compound derivatives, ultimately accelerating your drug discovery and development efforts.
V. References
-
Patel, R. V., & Park, S. W. (2013). An evolving role of piperazine moieties in drug design and discovery. Mini-reviews in medicinal chemistry, 13(11), 1579–1601. [Link]
-
Patel, R. V., & Park, S. W. (2013). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Bentham Science. [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]
-
An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (2013). ResearchGate. [Link]
-
Bar-Zeev, Y., Gildea, B. D., & Finn, M. G. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5773. [Link]
-
The medicinal chemistry of piperazines: A review. (2024). PubMed. [Link]
-
The medicinal chemistry of piperazines: A review. (2024). Scilit. [Link]
-
El-Adl, K., et al. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. Molecules, 27(13), 4108. [Link]
-
Khan, I., & Zaib, S. (2020). Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges. Bioorganic chemistry, 104, 104425. [Link]
-
Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges. (2020). ResearchGate. [Link]
-
Zheng, Y., et al. (2020). Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. Molecular pharmaceutics, 17(2), 574–584. [Link]
-
Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). (2024). European Journal of Medicinal Chemistry. [Link]
-
Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. (2024). MDPI. [Link]
-
Phthalazine - Solubility of Things. (n.d.). Solubility of Things. [Link]
-
Marketed drugs with a phthalazine or phthalazinone scaffold. (n.d.). ResearchGate. [Link]
-
[Synthesis and physicochemical and biological characteristics of phthalazine derivatives]. (1989). Revista medico-chirurgicala a Societatii de Medici si Naturalisti din Iasi, 93(2), 357–361. [Link]
-
Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. (2020). ResearchGate. [Link]
-
Terán, M. A., et al. (2015). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. European journal of medicinal chemistry, 90, 135–154. [Link]
-
Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. (2024). ResearchGate. [Link]
-
Study of Some Piperine Analogues on Drugs Efflux by Targeting P-glycoprotein, an in silico Approach. (n.d.). Bentham Science. [Link]
-
Predicted ADME properties for compounds 1-15. (n.d.). ResearchGate. [Link]
-
Bayoumi, H. H., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC advances, 14(32), 23053–23081. [Link]
-
Singh, M. S., & Singh, A. (2017). Targeting P-glycoprotein: Investigation of piperine analogs for overcoming drug resistance in cancer. European journal of pharmaceutical sciences : official journal of the European Federation for Pharmaceutical Sciences, 109, 196–207. [Link]
-
Permeability enhancement techniques for poorly permeable drugs: A review. (2022). ResearchGate. [Link]
-
de Oliveira, R. S., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals (Basel, Switzerland), 18(3), 297. [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). ResearchGate. [Link]
-
The Future of Green Chemistry: Evolution and Recent Trends in Deep Eutectic Solvents Research. (2024). MDPI. [Link]
-
Synthesis and Biological Evaluation of New Phthalazinone Derivatives as Anti-Inflammatory and Anti-Proliferative Agents. (2022). ResearchGate. [Link]
-
Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. (2021). Pharmaceutics, 13(9), 1331. [Link]
-
Kamau, S. M., et al. (2014). P-glycoprotein and its role in drug-drug interactions. Australian prescriber, 37(4), 137–139. [Link]
-
The Solubility-Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. (2014). ResearchGate. [Link]
-
The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response. (2023). Pharmaceutics, 15(10), 2495. [Link]
-
Dahan, A., & Miller, J. M. (2014). The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. The AAPS journal, 16(4), 650–657. [Link]
Sources
- 1. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 11. The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. researchgate.net [researchgate.net]
- 14. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Targeting P-glycoprotein: Investigation of piperine analogs for overcoming drug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Navigating ADMET Challenges of 1-(Piperazin-1-yl)phthalazine Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers working with the 1-(piperazin-1-yl)phthalazine scaffold and its analogs. This guide is structured to provide actionable solutions to common Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) challenges encountered during drug development. The content is organized in a question-and-answer format to directly address specific experimental issues and provide field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the most common ADMET liabilities associated with the this compound scaffold?
The this compound core, while a valuable pharmacophore in many therapeutic areas, including oncology and cardiovascular disease, presents several predictable ADMET challenges.[1][2][3] Key concerns include:
-
Poor Aqueous Solubility: The planar, aromatic phthalazine ring system contributes to low water solubility, which can severely limit oral bioavailability.[4][5]
-
Metabolic Instability: Both the phthalazine and piperazine rings are susceptible to enzymatic degradation. The phthalazine moiety can be a substrate for aldehyde oxidase (AOX1), leading to oxidation, while the piperazine ring is often targeted by cytochrome P450 (CYP450) enzymes.[6][7]
-
P-glycoprotein (P-gp) Efflux: The basic nitrogen atoms of the piperazine ring can make these compounds substrates for the P-gp efflux transporter, actively pumping them out of cells and tissues like the intestinal wall and the brain, thereby reducing absorption and central nervous system (CNS) penetration.[8][9]
-
hERG Channel Inhibition: A significant number of compounds containing basic nitrogen moieties, such as piperazine, have been shown to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to life-threatening cardiac arrhythmias.[10][11]
-
Off-Target Cytotoxicity: While often designed for specific targets, the scaffold can exhibit general cytotoxicity, necessitating careful evaluation in non-target cell lines.[12][13]
Q2: I have just designed a novel this compound derivative. How can I get a rapid preliminary ADMET assessment before synthesis?
Before committing to chemical synthesis, leveraging in silico ADMET prediction tools is a highly effective and cost-efficient strategy.[14] These computational models use algorithms and large datasets to predict a compound's properties based on its chemical structure.[15]
Recommended In Silico Workflow:
-
Generate a SMILES string for your designed molecule.
-
Utilize multiple web-based servers for a consensus prediction. Using several tools is crucial as their underlying algorithms and training datasets differ.[15]
-
Analyze key parameters such as predicted aqueous solubility (logS), blood-brain barrier (BBB) penetration, CYP450 inhibition, P-gp substrate probability, and hERG inhibition risk.
Recommended Free Tools:
| Tool | Key Features | URL |
|---|---|---|
| SwissADME | Comprehensive physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness. | [Link][16] |
| ADMET-AI | Fast and accurate prediction of 41 ADMET properties using machine learning models, with comparison to approved drugs.[17] | [Link] |
| pkCSM | Predicts pharmacokinetic and toxicity properties using graph-based signatures. | [Link][16] |
| ADMETlab 2.0 | An integrated platform for comprehensive and accurate ADMET predictions.[16] | [Link] |
Troubleshooting Guide: Experimental Issues & Solutions
Problem Area 1: Poor Aqueous Solubility
Q: My compound crashed out of solution during my cell-based assay. How do I confirm and systematically address this solubility issue?
Poor solubility is a primary reason for low bioavailability and inaccurate in vitro assay results.[4][18] Compounds precipitating in culture media can lead to false negatives or artifactual data.[4] A structured approach is necessary.
Workflow for Addressing Poor Solubility:
Caption: Decision workflow for troubleshooting poor compound solubility.
Detailed Protocol: Kinetic Solubility Assay using Nephelometry
This assay measures the solubility of a compound upon precipitation from a DMSO stock solution into an aqueous buffer, mimicking the conditions of many in vitro assays.
Methodology:
-
Prepare Stock Solution: Create a 10 mM stock solution of your compound in 100% DMSO.
-
Prepare Assay Plate: Add 198 µL of phosphate-buffered saline (PBS), pH 7.4, to each well of a 96-well plate.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock to the PBS-containing wells (final concentration 100 µM, 1% DMSO). Pipette vigorously to mix.
-
Incubation: Incubate the plate at room temperature for 2 hours, protected from light.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance readings at ~620 nm.
-
Data Analysis: Compare the reading to a calibration curve generated with serial dilutions of a known insoluble standard to quantify the concentration at which precipitation occurred.
Causality & Rationale:
-
Why Kinetic vs. Thermodynamic? Kinetic solubility is often more relevant for early in vitro screening, as it reflects the immediate precipitation risk when a DMSO stock is diluted into buffer.[19] Thermodynamic solubility is the true equilibrium solubility and is more important for later-stage development.[20]
-
Why pH 7.4? This pH mimics physiological conditions and is standard for many cell-based assays.[20] Testing at other pH values (e.g., 5.0 and 6.5) can also provide insight into absorption in different parts of the gastrointestinal tract.[18]
-
Structural Modification Insights: If solubility is poor, consider introducing polar or ionizable groups to the phthalazine or piperazine scaffold or creating a salt form to improve dissolution.[21][22] The piperazine moiety itself can be protonated at physiological pH, which can aid solubility, but this depends on its pKa.[7]
Problem Area 2: Metabolic Instability
Q: My compound shows high clearance in human liver microsomes (HLM). How do I identify the metabolic soft spot and improve stability?
High clearance in HLM assays suggests the compound will be rapidly metabolized in the liver, leading to low systemic exposure and poor efficacy.[23] The key is to pinpoint where on the molecule metabolism is occurring.
Workflow for Investigating Metabolic Instability:
Caption: Workflow for identifying and addressing metabolic liabilities.
Detailed Protocol: Microsomal Stability Assay
This assay determines the rate of metabolism of a compound when incubated with liver microsomes, which are rich in CYP450 enzymes.[24]
Methodology:
-
Prepare Reagents: Thaw human liver microsomes (HLM) on ice. Prepare a 1.0 M potassium phosphate buffer (pH 7.4) and an NADPH regenerating system.
-
Incubation Mixture: In a 96-well plate, combine the buffer, HLM (final protein concentration ~0.5 mg/mL), and your test compound (final concentration ~1 µM). Pre-incubate at 37°C for 5 minutes.
-
Initiate Reaction: Start the reaction by adding the NADPH regenerating system. For a negative control (-NADPH), add water instead.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Causality & Rationale:
-
Why NADPH? CYP450 enzymes require NADPH as a cofactor. If metabolism is significantly reduced in the absence of NADPH, it strongly implicates CYP450s as the primary pathway.[19]
-
Phthalazine & AOX: The phthalazine ring is a known substrate for aldehyde oxidase (AOX), an NADPH-independent enzyme.[6] If you observe significant metabolism in the -NADPH control, AOX-mediated metabolism is highly likely. This is a critical insight, as modifying the molecule to improve CYP stability will be ineffective if AOX is the true culprit.
-
Structural Modification Insights: Once a "soft spot" is identified via metabolite ID, targeted chemical modifications can be made. For example, if an unsubstituted phenyl ring attached to the piperazine is being hydroxylated, adding a fluorine or chlorine atom can block that site. If N-dealkylation of the piperazine is occurring, introducing steric bulk on the N-alkyl group may slow the reaction.[7][25]
Problem Area 3: High Efflux Ratio (P-gp Substrate)
Q: My compound shows high efflux (Efflux Ratio > 2) in a Caco-2 permeability assay. What does this mean and how can I mitigate it?
An efflux ratio greater than 2 in a Caco-2 assay indicates that the compound is actively transported from the basolateral (blood) side to the apical (lumen) side, a hallmark of being a substrate for an efflux transporter like P-glycoprotein (P-gp).[9] This can drastically reduce oral absorption and prevent the drug from reaching its target.[9] The piperazine moiety is a common structural alert for P-gp substrates.[8]
Workflow for P-gp Efflux Mitigation
Caption: Strategy for confirming and addressing P-glycoprotein (P-gp) efflux.
Detailed Protocol: Bidirectional Caco-2 Permeability Assay
This assay uses a monolayer of Caco-2 cells (a human colon adenocarcinoma cell line) that differentiates to form tight junctions, mimicking the intestinal barrier.
Methodology:
-
Cell Culture: Seed Caco-2 cells on Transwell® inserts and grow for ~21 days until a confluent, differentiated monolayer is formed. Confirm monolayer integrity by measuring Transepithelial Electrical Resistance (TEER).
-
Assay Buffer: Use a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) on both the apical (A) and basolateral (B) sides.
-
Permeability Measurement (A to B): Add the test compound to the apical side (donor) and collect samples from the basolateral side (receiver) over 2 hours.
-
Permeability Measurement (B to A): In a separate set of inserts, add the test compound to the basolateral side (donor) and collect samples from the apical side (receiver).
-
P-gp Inhibition Arm: Repeat steps 3 and 4 in the presence of a known P-gp inhibitor (e.g., 100 µM verapamil).
-
Analysis: Quantify the compound concentration in all receiver samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The Efflux Ratio (ER) is calculated as Papp (B to A) / Papp (A to B).
Causality & Rationale:
-
Why Caco-2? These cells naturally express several key transporters, including P-gp and BCRP, making them a gold standard in vitro model for predicting human intestinal absorption.[19]
-
The Role of Inhibitors: A significant drop in the B-to-A transport in the presence of a P-gp inhibitor like verapamil is definitive proof of P-gp-mediated efflux.[26]
-
Structural Modification Insights: Strategies to circumvent P-gp efflux often focus on disrupting the key molecular features recognized by the transporter. This can include reducing the number of hydrogen bond donors, modulating the pKa of the basic piperazine nitrogen, or using a prodrug strategy to mask the P-gp substrate site and engage an uptake transporter instead.[22][27]
Problem Area 4: Unexplained Cytotoxicity
Q: My compound is potent against my target, but it's also showing high cytotoxicity in my screening cell line. How do I determine if this is off-target toxicity?
It is critical to distinguish desired on-target cytotoxicity (e.g., in cancer cells) from general, off-target cytotoxicity, which can kill healthy cells and lead to a narrow therapeutic window.[28] Using orthogonal assays is key to building a comprehensive toxicity profile.[29]
Detailed Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cellular metabolic activity, which serves as an indicator of cell viability.[30]
Methodology:
-
Cell Seeding: Seed cells (e.g., your target cancer line and a non-cancerous control line like HEK293 or primary fibroblasts) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of your compound (typically from 100 µM down to nanomolar concentrations) for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Live, metabolically active cells will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the compound concentration and fit to a dose-response curve to determine the IC50 (the concentration that inhibits 50% of cell viability).
Orthogonal Assays for De-risking:
| Assay Type | Principle | What It Tells You |
| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium. | Indicates loss of cell membrane integrity (necrosis).[29] |
| Mitochondrial Toxicity (e.g., JC-1, TMRM) | Uses fluorescent dyes to measure the mitochondrial membrane potential. | Specifically flags compounds that disrupt mitochondrial function, a common off-target effect.[29] |
| Apoptosis Assay (e.g., Caspase-Glo, Annexin V) | Measures the activation of caspases or the externalization of phosphatidylserine. | Determines if cell death is occurring through programmed apoptosis, which can be an on-target or off-target effect. |
Causality & Rationale:
-
Why Multiple Assays? A compound might inhibit mitochondrial respiration without immediately rupturing the cell membrane. In this case, an MTT assay would show toxicity, but an LDH assay might not.[29] This discrepancy provides valuable mechanistic insight.
-
Why a Control Cell Line? If your compound is highly toxic to both the target cancer cell line and a non-cancerous cell line, it suggests a general cytotoxic mechanism rather than target-specific action.[31] This is a major red flag for further development.
References
-
Ullah, et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery. [Link]
-
Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]
-
Life Science Applications. Cytotoxicity Assays. [Link]
-
Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
-
RSC Publishing. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. [Link]
-
CD ComputaBio. In Silico ADMET Prediction Service. [Link]
-
ADMET-AI. A machine learning ADMET platform for evaluation of large-scale chemical libraries. [Link]
-
BHSAI. Predictive ADMET Modeling. [Link]
-
AYUSH CoE. In Silico Tools for Pharmacokinetic and Toxicological Predictions. [Link]
-
El-Sayed, et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Advances. [Link]
-
Eldehna, et al. (2020). Phthalazine-1,4-dione derivatives as non-competitive AMPA receptor antagonists: design, synthesis, anticonvulsant evaluation, ADMET profile and molecular docking. Bioorganic Chemistry. [Link]
-
Abdel-Ghani, et al. (2022). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. Letters in Drug Design & Discovery. [Link]
-
RSC Publishing. Rationale, in silico docking, ADMET profile, design, synthesis and cytotoxicity evaluations of phthalazine derivatives as VEGFR-2 inhibitors and apoptosis inducers. [Link]
-
S. K. Technology. Overcoming the Challenge of Poor Drug Solubility. [Link]
-
Williams, H., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews. [Link]
-
ProQuest. In silico and in vitro evaluation of N-heterocyclic derivatives as antimicrobials: ADMET analysis, SAR, and molecular docking. [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Link]
-
Miller, J. F., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry. [Link]
-
Pharmaceutical Technology. (2022). Tackling the Big Issue of Solubility. [Link]
-
ResearchGate. In silico and in vitro evaluation of N-heterocyclic derivatives as antimicrobials: ADMET analysis, SAR, and molecular docking | Request PDF. [Link]
-
RSC Publishing. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). [Link]
-
ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]
-
Bentham Science Publisher. Study of Some Piperine Analogues on Drugs Efflux by Targeting P-glycoprotein, an in silico Approach. [Link]
-
Charles River Laboratories. In Vitro ADME Assays and Services. [Link]
-
Pharmidex. In Vitro ADMET. [Link]
-
Concept Life Sciences. In Vitro ADME Assays. [Link]
-
Tan, C. Y., et al. (2017). Targeting P-glycoprotein: Investigation of piperine analogs for overcoming drug resistance in cancer. Scientific Reports. [Link]
-
Dhungana, B., et al. (2023). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Molecules. [Link]
-
Samala, R., et al. (2022). One-Pot Synthesis of Some New Phthalazine-Piperazine-1,2,4-Oxadiazole Hybrids: Anticancer Evaluation, Molecular Docking and ADMET Studies. ChemistrySelect. [Link]
-
ResearchGate. ADMET properties predicted for eighteen novel compounds. [Link]
-
El-Gamal, M. I., et al. (2017). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Chen, M., et al. (2019). High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition. Toxics. [Link]
-
Fromm, M. F. (2014). P-glycoprotein and its role in drug-drug interactions. Australian Prescriber. [Link]
-
Patsnap Synapse. (2025). How to improve ADME properties?. [Link]
-
Vooturi, R., et al. (2006). Circumventing P-glycoprotein-mediated cellular efflux of quinidine by prodrug derivatization. Journal of Pharmaceutical Sciences. [Link]
-
Elkamhawy, A., et al. (2021). Discovery and biological evaluation of phthalazines as novel non-kinase TGFβ pathway inhibitors. European Journal of Medicinal Chemistry. [Link]
-
El-Damasy, D. A., et al. (2022). Rationale, in silico docking, ADMET profile, design, synthesis and cytotoxicity evaluations of phthalazine derivatives as VEGFR-2 inhibitors and apoptosis inducers. RSC Advances. [Link]
-
Kim, K. S., & Kim, E. J. (2005). The phenothiazine drugs inhibit hERG potassium channels. Drug and Chemical Toxicology. [Link]
-
ResearchGate. (2023). Synthesis of Some New Phthalazine−piperazine−pyrazole Conjugates; In vitro Anti‐Cancer, ADMET And Molecular Docking Studies | Request PDF. [Link]
-
ResearchGate. The metabolic pathway of phthalazine oxidation. [Link]
-
Ratni, H., et al. (2012). Synthesis and pharmacological investigation of azaphthalazinone human histamine H(1) receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
-
RSC Publishing. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. [Link]
Sources
- 1. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and biological evaluation of phthalazines as novel non-kinase TGFβ pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rationale, in silico docking, ADMET profile, design, synthesis and cytotoxicity evaluations of phthalazine derivatives as VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ispe.gr.jp [ispe.gr.jp]
- 5. pharmtech.com [pharmtech.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 10. mdpi.com [mdpi.com]
- 11. The phenothiazine drugs inhibit hERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]
- 15. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ayushcoe.in [ayushcoe.in]
- 17. ADMET-AI [admet.ai.greenstonebio.com]
- 18. ascendiacdmo.com [ascendiacdmo.com]
- 19. criver.com [criver.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. [PDF] Strategies to Address Low Drug Solubility in Discovery and Development | Semantic Scholar [semanticscholar.org]
- 22. How to improve ADME properties? [synapse.patsnap.com]
- 23. In Vitro ADME Assays [conceptlifesciences.com]
- 24. pharmidex.com [pharmidex.com]
- 25. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Targeting P-glycoprotein: Investigation of piperine analogs for overcoming drug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Circumventing P-glycoprotein-mediated cellular efflux of quinidine by prodrug derivatization. | Semantic Scholar [semanticscholar.org]
- 28. opentrons.com [opentrons.com]
- 29. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 30. kosheeka.com [kosheeka.com]
- 31. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
Scaling up the synthesis of 1-(piperazin-1-yl)phthalazine for preclinical studies
Prepared by: The Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(piperazin-1-yl)phthalazine. As preclinical demand necessitates larger quantities of this key molecule, transitioning from bench-scale synthesis to a scalable, reproducible process is critical. This document provides in-depth technical guidance, detailed protocols, and a robust troubleshooting framework to navigate the challenges of scale-up.
Synthetic Route and Key Transformations
The most common and scalable synthesis of this compound is a two-step process. It begins with the chlorination of 1(2H)-phthalazinone to form the reactive intermediate, 1-chlorophthalazine. This intermediate is then subjected to a nucleophilic aromatic substitution with piperazine to yield the final product.
Caption: Synthetic pathway for this compound.
Key Experimental Protocols
The following protocols are optimized for safety, yield, and scalability. It is imperative to conduct all operations in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of 1-Chlorophthalazine Intermediate
The conversion of 1(2H)-phthalazinone to 1-chlorophthalazine is the critical first step. The use of a reduced amount of phosphorus oxychloride (POCl₃) compared to older methods enhances safety and simplifies the work-up, making it more amenable to scaling up[1].
Materials:
-
1(2H)-phthalazinone (1.0 mol eq.)
-
Phosphorus oxychloride (POCl₃) (3.0 mol eq.)
-
Toluene
-
Ethyl acetate
-
Sulfuric or Hydrochloric Acid (for salt precipitation)
Procedure:
-
Reaction Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer, temperature probe, and condenser, charge toluene and 1(2H)-phthalazinone (1.0 mol eq.).
-
Reagent Addition: Slowly add phosphorus oxychloride (3.0 mol eq.) dropwise at room temperature. An initial exotherm will be observed, and the temperature may rise to approximately 45°C[1].
-
Heating: Heat the reaction mass to 60-65°C and maintain for 3-4 hours. The reaction progress should be monitored by HPLC to ensure complete consumption of the starting material[1].
-
Work-up & Isolation:
-
Cool the reaction mixture to room temperature.
-
Add ethyl acetate, followed by the slow addition of sulfuric or hydrochloric acid to precipitate the 1-chlorophthalazine salt[1].
-
Filter the precipitated solid, wash with acetone or ethyl acetate, and dry under vacuum at 45°C for 5 hours.
-
-
Validation: The product should be characterized by ¹H NMR and its purity confirmed by HPLC (>99%)[1][2]. The isolated salt is significantly more stable than the free base, which is known to be unstable and can lead to impurities in the subsequent step[3].
Protocol 2: Synthesis of this compound
This step involves the nucleophilic substitution of the activated chlorine atom with piperazine. Careful control of temperature and stoichiometry is crucial for minimizing side reactions.
Materials:
-
1-Chlorophthalazine (1.0 mol eq.)
-
Piperazine (an excess is typically used, e.g., 2-3 mol eq.)
-
Ethanol or n-Butanol
Procedure:
-
Reaction Setup: In a suitable reactor, dissolve piperazine in ethanol.
-
Reagent Addition: Add the 1-chlorophthalazine solid in portions to the piperazine solution. Control the addition rate to maintain the solution temperature below 25°C.
-
Heating: Heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC/HPLC analysis shows complete consumption of 1-chlorophthalazine. This reaction proceeds via an ipso-addition-elimination mechanism[4].
-
Work-up & Isolation:
-
Cool the reaction mixture. If the product precipitates, it can be isolated by filtration.
-
Alternatively, concentrate the solvent under reduced pressure.
-
The crude product is then typically subjected to purification.
-
-
Purification: Recrystallization from a suitable solvent like ethanol is a common method. For higher purity, a slurry wash with a solvent like methyl tert-butyl ether (MTBE) can be performed to remove non-polar impurities, followed by recrystallization.
Data Summary: Reaction Parameters
The following table summarizes typical parameters for the synthesis, providing a baseline for process development.
| Parameter | Step 1: Chlorination (Improved Method)[1] | Step 2: Amination[4] |
| Key Reagents | 1(2H)-phthalazinone, POCl₃ | 1-Chlorophthalazine, Piperazine |
| Solvent | Toluene | Ethanol or n-Butanol |
| Molar Ratio (Reagent:SM) | ~3:1 (POCl₃:Phthalazinone) | ~2:1 to 3:1 (Piperazine:Chlorophthalazine) |
| Temperature | 60-65°C | Reflux (~78°C for Ethanol) |
| Reaction Time | 3-4 hours | 2-4 hours |
| Typical Yield | ~85-95% (as salt) | >80% (post-purification) |
| In-Process Control | HPLC | TLC or HPLC |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the scale-up of this compound synthesis.
Caption: Troubleshooting workflow for low yield in the amination step.
Q1: The chlorination reaction (Step 1) is sluggish and gives a low yield. What are the potential causes?
A1:
-
Insufficient POCl₃: While newer methods aim to reduce the excess of POCl₃ for safety and scalability, an insufficient amount will lead to an incomplete reaction. Ensure the molar ratio is at least 2:1, with 3:1 being a robust choice[1].
-
Low Temperature: The reaction requires thermal energy to proceed efficiently. Ensure the internal temperature of the reaction mass is maintained between 60-85°C[1][5].
-
Quality of 1(2H)-phthalazinone: Ensure the starting material is dry and of high purity. Moisture can react with POCl₃, reducing its effectiveness.
Q2: During the work-up of 1-chlorophthalazine, I get an oily paste instead of a filterable solid. Why?
A2: This is often due to residual POCl₃. The work-up procedure is critical for obtaining a solid.
-
Inefficient Removal of POCl₃: Older methods that involve concentrating the reaction mixture can leave behind a paste[3]. The improved method of precipitating the product as a salt from a solvent like toluene/ethyl acetate is designed to avoid this issue and is more scalable than decanting solvent layers[1][3].
-
Presence of Water: Premature exposure to large amounts of water (e.g., pouring onto ice without first removing excess POCl₃) can lead to a difficult-to-handle mixture.
Q3: My final product, this compound, is off-color (e.g., yellow or brown) and difficult to purify. What causes this?
A3:
-
Impure 1-Chlorophthalazine: The primary cause is often the quality of the 1-chlorophthalazine intermediate. Its instability can lead to the formation of colored, insoluble impurities that carry over to the final product[3]. Using the intermediate immediately after preparation or using its more stable salt form is highly recommended[1].
-
Side Reactions: Overheating the reaction in Step 2 or using an insufficient amount of piperazine can lead to side reactions and degradation, producing colored impurities.
-
Purification Strategy: A single recrystallization may not be sufficient. Consider a multi-step purification:
-
Treat a solution of the crude product with activated carbon to remove color[1].
-
Filter off the carbon.
-
Recrystallize the product from a suitable solvent system (e.g., ethanol/water).
-
Q4: How can I monitor for residual piperazine in my final product?
A4: Piperazine is a process-related impurity that must be controlled. Since piperazine itself lacks a strong UV chromophore, direct detection by standard HPLC-UV can be challenging at trace levels[6]. A validated analytical method is required.
-
HPLC with Derivatization: A common strategy is to derivatize the piperazine with an agent like dansyl chloride or 4-chloro-7-nitrobenzofuran (NBD-Cl) to make it detectable by UV or fluorescence detectors[6][7][8]. This provides the sensitivity needed to quantify residual levels.
-
Other Methods: Techniques like GC-MS or LC-MS/MS can also be developed for sensitive detection without derivatization[7][9].
Q5: What are the primary safety concerns when scaling up this synthesis?
A5:
-
Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water, releasing HCl gas. All additions must be done carefully, and the equipment must be completely dry. Operations should be performed under an inert atmosphere (e.g., nitrogen).
-
Exothermic Reactions: Both the chlorination and amination steps can be exothermic. When scaling up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A robust reactor with reliable temperature control and a plan for emergency cooling is essential. Reagents must be added slowly and controllably on a large scale.
-
Piperazine Handling: Piperazine is a corrosive and hygroscopic solid. Inhalation of dust should be avoided. Use appropriate containment and PPE during charging operations.
References
- US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines.
- US7807830B2 - Manufacture of pure hydralazine salts.
- Samala, R., et al. One-Pot Synthesis of Some New Phthalazine-Piperazine-1,2,4-Oxadiazole Hybrids: Anticancer Evaluation, Molecular Docking and ADMET Studies.
-
A Process For Preparation Of Hydralazine Hydrochloride. - Quick Company. [Link]
- Ghorab, M. M., et al. (2015). An efficient synthesis of some new 1,4-disubstituted phthalazine derivatives and their anticancer activity. Journal of the Serbian Chemical Society.
-
Abdel-Maksoud, M. S., et al. (2021). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Bioorganic Chemistry. [Link]
-
Mettu, M., et al. (2021). Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Zaib, S., & Khan, I. (2020). Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges. Bioorganic Chemistry. [Link]
-
Zaib, S., & Khan, I. (2020). Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges. PubMed. [Link]
- S-alkylation of 4-phenyl-1,2,4-triazole-3-thione. Molecules.
- The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Chemistry.
-
Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges. Semantic Scholar. [Link]
-
Recent Developments in Chemistry of Phthalazines. Longdom Publishing. [Link]
- A Review on Analytical Methods for Piperazine Determin
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]
- Phthalazine derivatives, and preparation method, pharmaceutical composition and use thereof.
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]
-
An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. RSC Publishing. [Link]
Sources
- 1. US7807830B2 - Manufacture of pure hydralazine salts - Google Patents [patents.google.com]
- 2. 5784-45-2|1-Chlorophthalazine|BLD Pharm [bldpharm.com]
- 3. A Process For Preparation Of Hydralazine Hydrochloride. [quickcompany.in]
- 4. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. qascf.com [qascf.com]
- 8. jocpr.com [jocpr.com]
- 9. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of Kinase Inhibition: The Established Multi-Kinase Inhibitor Sorafenib versus Novel 1-(Piperazin-1-yl)phthalazine Derivatives
Introduction
In the landscape of targeted cancer therapy, kinase inhibitors have become a cornerstone of precision medicine. Sorafenib, an FDA-approved multi-kinase inhibitor, has long been a benchmark compound, recognized for its dual action against tumor cell proliferation and angiogenesis.[1][2] It achieves this by targeting key serine/threonine and receptor tyrosine kinases, including RAF, VEGFR, and PDGFR.[3][4] Concurrently, the relentless pursuit of novel chemical scaffolds with improved potency, selectivity, and safety profiles has led to the emergence of promising new agents. Among these, derivatives of the 1-(piperazin-1-yl)phthalazine scaffold have shown significant potential, particularly as potent inhibitors of VEGFR-2, a critical mediator of angiogenesis.[5][6][7]
This guide provides an in-depth, objective comparison between Sorafenib and representative compounds from the novel phthalazine class. We will dissect their mechanisms of action, compare their inhibitory activities using published experimental data, and provide detailed, field-proven protocols for key assays that form the basis of such comparisons. This document is intended for researchers, scientists, and drug development professionals seeking to understand the relative performance and underlying biology of these distinct kinase inhibitors.
Part 1: Mechanistic Overview and Target Profiles
A compound's therapeutic potential is fundamentally defined by its molecular targets. While both Sorafenib and the new phthalazine derivatives impact angiogenesis, their target profiles exhibit crucial differences.
Sorafenib: The Multi-Kinase Approach Sorafenib exerts its anti-cancer effects through a broad-spectrum inhibitory mechanism.[4] It targets kinases located on the tumor cell, such as the RAF/MEK/ERK pathway components (BRAF, CRAF), and kinases on the tumor vasculature, including VEGFR-2, VEGFR-3, and PDGFR-β.[1][4] This dual-front attack simultaneously disrupts oncogenic signaling that drives cell division and chokes off the blood supply essential for tumor growth.[1] The BRAF gene, a member of the RAF kinase family, is a critical component of the MAPK signaling pathway, and its mutation is a known driver in numerous cancers, including melanoma and thyroid cancer.[8][9][10]
This compound Derivatives: A Focus on Angiogenesis Recent research has focused on developing phthalazine derivatives as highly potent and potentially more selective inhibitors.[6][7] Many of these compounds are designed to specifically target the ATP-binding site of VEGFR-2, a primary driver of angiogenesis.[5][6] By inhibiting VEGFR-2, these compounds can effectively block the signaling cascade that leads to endothelial cell proliferation, migration, and the formation of new blood vessels.[11][12] The rationale behind this targeted approach is to minimize off-target effects that can arise from the broader activity profile of inhibitors like Sorafenib, potentially leading to an improved therapeutic window.
The following diagram illustrates the primary signaling pathways targeted by both compound classes.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 1x Kinase Buffer from a 5x stock. [13] * Prepare a Master Mix containing 1x Kinase Buffer, ATP (e.g., 50 µM final concentration), and a suitable substrate (e.g., Poly (Glu, Tyr) 4:1). [14] * Prepare serial dilutions of the test compounds (Phthalazine derivative, Sorafenib) and controls in 1x Kinase Buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%). [14] * Dilute the recombinant human VEGFR-2 enzyme to the desired working concentration (e.g., 1-2 ng/µL) in 1x Kinase Buffer. [13]
-
-
Assay Execution:
-
Add 12.5 µL of the Master Mix to each well of a solid white 96-well plate. [11] * Add 2.5 µL of the diluted test compounds or control solutions to the appropriate wells. For "Positive Control" (100% activity) and "Blank" (no enzyme) wells, add 2.5 µL of the buffer/DMSO vehicle. [11] * To initiate the kinase reaction, add 10 µL of the diluted VEGFR-2 enzyme to all wells except the "Blank" wells. Add 10 µL of 1x Kinase Buffer to the "Blank" wells. [14] * Incubate the plate at 30°C for 45-60 minutes.
-
-
Signal Detection (using ADP-Glo™ as an example):
-
After incubation, add 25 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate at room temperature for 45 minutes. [14] * Add 50 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase reaction back to ATP, which is then used by a luciferase to produce a luminescent signal. [11] * Incubate at room temperature for another 30-45 minutes in the dark.
-
Measure the luminescence using a microplate reader. Higher kinase activity results in more ATP consumption (more ADP produced), leading to a stronger luminescent signal. Higher inhibition results in a weaker signal.
-
B. Cell Viability / Cytotoxicity Assay (MTT Assay)
Causality: This assay assesses the effect of a compound on the metabolic activity of living cells, which serves as a robust indicator of cell viability and proliferation. The reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals is accomplished by mitochondrial dehydrogenases in metabolically active cells.
Detailed Protocol:
-
Cell Plating:
-
Harvest and count cells from a healthy, sub-confluent culture.
-
Seed the cells into a 96-well flat-bottom plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. * Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" (e.g., DMSO) and "no cell" blank wells.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS. [15] * Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL). * Incubate the plate for 2-4 hours at 37°C. Visually confirm the formation of purple precipitate in the control wells.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals. [15][16] * Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization. * Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.
-
C. Western Blot for Pathway Modulation Analysis
Causality: This technique is used to detect specific proteins in a cell lysate, providing a semi-quantitative measure of protein expression and activation status. By using phospho-specific antibodies (e.g., for phospho-ERK), one can directly observe if a compound is inhibiting its target pathway within the cell. [17][18]
Detailed Protocol:
-
Sample Preparation:
-
Plate cells and treat with inhibitors (e.g., for 1-24 hours) as described for the viability assay.
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20, TBST). [18] * Incubate the membrane with a primary antibody specific for the protein of interest (e.g., rabbit anti-phospho-ERK) diluted in blocking buffer, typically overnight at 4°C with gentle agitation. [18][19] * Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature. [19] * Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the resulting signal using an imaging system or X-ray film.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for a housekeeping protein (e.g., GAPDH, β-actin) or the total, non-phosphorylated form of the target protein (e.g., total ERK). [19]
-
Conclusion
The comparison between the established drug Sorafenib and emerging this compound derivatives highlights a key dynamic in modern drug discovery: the evolution from broad-spectrum inhibitors to more targeted agents. Sorafenib's efficacy is rooted in its multi-targeted approach, simultaneously inhibiting key proliferation and angiogenesis pathways. [1]This breadth, however, can also contribute to off-target effects.
In contrast, the novel phthalazine derivatives represent a focused strategy, with several lead compounds demonstrating exceptional potency against VEGFR-2, comparable or even superior to that of Sorafenib. [7][20]Their strong antiproliferative activity across diverse cancer cell lines suggests a robust therapeutic potential that warrants further investigation. [6]The ultimate clinical utility will depend on comprehensive preclinical and clinical evaluation of their selectivity, pharmacokinetic properties, and overall safety profiles. The experimental protocols detailed herein provide the foundational framework for conducting such critical evaluations, enabling a rigorous, data-driven comparison of novel kinase inhibitors against established standards.
References
-
Molecular Pathways and Mechanisms of BRAF in Cancer Therapy. PubMed Central. [Link]
-
Sorafenib 200mg Tablet: Clinical Profile and Applications. GlobalRx. [Link]
-
Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. PubMed Central. [Link]
-
The Role of BRAF Gene in Cancer: Literature Review and Future Directions. Sciendo. [Link]
-
Molecular Targeting of the BRAF Proto-Oncogene/Mitogen-Activated Protein Kinase (MAPK) Pathway across Cancers. MDPI. [Link]
-
Nexavar (sorafenib) FDA Approval History. Drugs.com. [Link]
-
BRAF Mutation and Cancer. Johns Hopkins Medicine. [Link]
-
FDA approves sorafenib for thyroid carcinoma. American Thyroid Association. [Link]
-
Clinical Policy: Sorafenib (Nexavar). Superior Health Plan. [Link]
-
Pharmacology of Sorafenib (Soratib, Sorafenat); Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. [Link]
-
sorafenib | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Sorafenib First FDA-Approved Drug for Liver Cancer. CancerNetwork. [Link]
-
Sorafenib | C21H16ClF3N4O3. PubChem. [Link]
-
Molecular Pathways: BRAF Induces Bioenergetic Adaptation by Attenuating Oxidative Phosphorylation. AACR Journals. [Link]
-
Cell Viability Assays. NCBI Bookshelf. [Link]
-
Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. PubMed Central. [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]
-
Targeting FGFR/PDGFR/VEGFR Impairs Tumor Growth, Angiogenesis, and Metastasis by Effects on Tumor Cells, Endothelial Cells, and Pericytes in Pancreatic Cancer. AACR Journals. [Link]
-
Cellular source and amount of VEGF and PDGF in tumors determine response to angiogenesis inhibitors. PubMed Central. [Link]
-
Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PubMed Central. [Link]
-
Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]
-
Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy. MDPI. [Link]
-
Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. PubMed Central. [Link]
-
Triple angiokinase inhibition of VEGF, PDGF and FGF receptors in cancer. YouTube. [Link]
-
Synthesis, Characterization and Biological Activity of Some New Phthalazine Derivatives. ResearchGate. [Link]
-
Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. National Institutes of Health. [Link]
-
Combination of VEGF and PDGF inhibition reduced tumor size,... ResearchGate. [Link]
-
Discovery of new VEGFR-2 inhibitors based on bis(t[1][8][17]riazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. PubMed Central. [Link]
-
Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors. National Institutes of Health. [Link]
-
Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. PubMed Central. [Link]
-
In vitro VEGFR-2 inhibitory assay. ResearchGate. [Link]
-
Synthesis of Some New Phthalazine−piperazine−pyrazole Conjugates; In vitro Anti‐Cancer, ADMET And Molecular Docking Studies. ResearchGate. [Link]
-
Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. OUCI. [Link]
-
Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. PubMed. [Link]
Sources
- 1. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sorafenib | C21H16ClF3N4O3 | CID 216239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Articles [globalrx.com]
- 4. sorafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Synthesis, Characterization and Biological Activity of Some New Phthalazine Derivatives | Scilit [scilit.com]
- 6. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neoplasiaresearch.com [neoplasiaresearch.com]
- 10. hopkinsmedicine.org [hopkinsmedicine.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Head-to-Head Analysis of Two Prominent VEGFR-2 Inhibitor Scaffolds: 1-(Piperazin-1-yl)phthalazine Derivatives versus Vatalanib
A Technical Guide for Researchers in Oncology and Drug Discovery
In the landscape of anti-angiogenic cancer therapy, the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) remains a pivotal target. Its inhibition disrupts the signaling cascade essential for tumor neovascularization, thereby impeding tumor growth and metastasis. This guide provides a comprehensive, data-driven comparison of two notable classes of VEGFR-2 inhibitors: the clinically evaluated compound Vatalanib (PTK787) and the emerging chemical scaffold of 1-(Piperazin-1-yl)phthalazine derivatives. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in efficacy, selectivity, and experimental validation between these two important inhibitor families.
The Central Role of VEGFR-2 in Tumor Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process for the survival and proliferation of solid tumors.[1] Tumors require a dedicated blood supply to obtain necessary nutrients and oxygen. The VEGF family of signaling proteins and their corresponding receptors are the primary drivers of this process. Among the VEGF receptors, VEGFR-2, a receptor tyrosine kinase, is the principal mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF-A.[1]
The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, which ultimately lead to endothelial cell proliferation, migration, and survival – the hallmarks of angiogenesis. Consequently, the development of small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain has been a cornerstone of modern anti-cancer drug discovery.
Figure 1: Simplified VEGFR-2 signaling pathway and the point of inhibition.
Vatalanib (PTK787): A Clinically Investigated Multi-Targeted Kinase Inhibitor
Vatalanib is an orally active, small molecule protein kinase inhibitor that has been extensively studied in clinical trials for the treatment of various solid tumors, including metastatic colorectal cancer.[2] It functions by inhibiting all known VEGF receptors, as well as the platelet-derived growth factor receptor-beta (PDGFR-β) and c-Kit.[2] However, it demonstrates the highest selectivity for VEGFR-2.[2]
Mechanism of Action and Kinase Profile
Vatalanib competitively binds to the ATP-binding pocket of the VEGFR-2 kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways.[3] This inhibition of VEGFR-2 signaling leads to a reduction in tumor-induced angiogenesis.[1] While effective against VEGFR-2, Vatalanib's broader kinase inhibition profile, which includes VEGFR-1, VEGFR-3, PDGFR-β, and c-Kit, contributes to its overall anti-tumor activity but may also be associated with off-target effects.[4]
Pharmacokinetic Profile
Vatalanib exhibits high bioavailability when administered orally.[2] It undergoes extensive hepatic metabolism, primarily mediated by the CYP3A4 enzyme.[2] The elimination half-life of Vatalanib is approximately 4.6 ± 1.1 hours, with excretion occurring through both fecal and renal routes.[2][5]
This compound Derivatives: An Emerging Class of Potent VEGFR-2 Inhibitors
The this compound scaffold has emerged as a promising framework for the development of novel and potent VEGFR-2 inhibitors.[6] Numerous derivatives have been synthesized and evaluated, with several demonstrating sub-micromolar inhibitory activity against VEGFR-2 and significant anti-proliferative effects in various cancer cell lines.[6] For the purpose of this guide, we will focus on the most potent derivatives from published studies as representatives of this chemical class.
Structure-Activity Relationship (SAR) and Potency
Research into this compound derivatives has revealed key structural features that contribute to their potent VEGFR-2 inhibitory activity. The phthalazine core serves as a critical scaffold, while modifications to the piperazine ring and the aryl substituent at the 4-position of the phthalazine ring significantly influence potency and selectivity.[7] For instance, certain substitutions on the terminal phenyl ring of the piperazine moiety have been shown to enhance interactions with the hydrophobic pocket of the VEGFR-2 active site, leading to increased inhibitory activity.[8]
Head-to-Head Comparison: Performance Metrics
The following tables provide a comparative summary of the key performance metrics for Vatalanib and representative potent derivatives of the this compound class.
| Compound | VEGFR-2 IC50 (nM) | Other Kinase Targets (IC50) | Reference |
| Vatalanib (PTK787) | 37 | VEGFR-1 (77 nM), c-Kit (730 nM), PDGFR-β (580 nM) | [4] |
| Phthalazine Derivative 16k | 350 | Not extensively profiled | [6] |
| Phthalazine Derivative 21d | 400 | Not extensively profiled | [6] |
| Phthalazine Derivative 4b | 90 | Not extensively profiled | [9] |
| Phthalazine Derivative 6o | 100 | Not extensively profiled | [10] |
| Table 1: In Vitro Kinase Inhibitory Activity. |
| Compound | Cell Line | Anti-proliferative Activity (GI50/IC50 in µM) | Reference |
| Vatalanib (PTK787) | MDA-MB-231 (Breast) | 63.90 | [11] |
| A549 (Lung) | 20.27 | [11] | |
| HT-29 (Colon) | 21.96 | [11] | |
| Phthalazine Derivative 16k | Full NCI-60 Panel (MG-MID) | 3.62 | [6] |
| Phthalazine Derivative 21d | Leukemia Subpanel (MG-MID) | 3.51 | [6] |
| Prostate Cancer Subpanel (MG-MID) | 5.15 | [6] | |
| Phthalazine Derivative 4b | MCF-7 (Breast) | 0.06 | [9] |
| HepG2 (Liver) | 0.08 | [9] | |
| Phthalazine Derivative 7e | MDA-MB-231 (Breast) | 0.013 | [11] |
| Table 2: In Vitro Anti-proliferative Activity. |
| Compound/Derivative Class | Absorption | Distribution | Metabolism | Excretion | Toxicity Prediction | Reference |
| Vatalanib (PTK787) | High oral bioavailability | Wide tissue distribution | Extensive hepatic (CYP3A4) | Fecal and renal | Generally well-tolerated, common AEs include hypertension, GI upset, fatigue | [2][5] |
| Phthalazine Derivatives (in silico) | Good oral absorption predicted | Predicted to have good distribution | Predicted to be metabolized by CYPs | - | Generally predicted to have low toxicity | [9][10] |
| Table 3: Comparative ADMET Profile. |
Experimental Protocols for Inhibitor Evaluation
To ensure the rigorous and reproducible evaluation of VEGFR-2 inhibitors, a series of standardized in vitro and in vivo assays are essential. The following section details the methodologies for key experiments, explaining the scientific rationale behind each step.
In Vitro VEGFR-2 Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of the VEGFR-2 kinase domain.
Principle: This assay measures the transfer of phosphate from ATP to a peptide substrate by recombinant VEGFR-2. The amount of remaining ATP after the reaction is quantified using a luciferase-based system, where the light output is inversely proportional to kinase activity.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test inhibitor (Vatalanib or phthalazine derivative) in DMSO.
-
Perform serial dilutions of the stock solution in 1x kinase buffer to achieve the desired concentration range. The final DMSO concentration should not exceed 1%.
-
Prepare a master mix containing 1x kinase buffer, ATP, and a suitable peptide substrate (e.g., Poly(Glu,Tyr) 4:1).
-
Dilute recombinant human VEGFR-2 kinase to the working concentration in 1x kinase buffer.
-
-
Assay Execution:
-
Add the master mix to the wells of a 96-well plate.
-
Add the diluted test inhibitors to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to all wells except the negative control.
-
Incubate the plate at 30°C for 45-60 minutes to allow the kinase reaction to proceed.
-
-
Signal Detection and Data Analysis:
-
Stop the reaction and deplete the remaining ATP by adding a reagent such as ADP-Glo™.
-
Add a kinase detection reagent that contains luciferase and its substrate to convert ADP back to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
-
Causality: The choice of a luminescence-based ATP detection method provides a highly sensitive and robust readout of kinase activity. By measuring the depletion of ATP, we directly assess the catalytic function of the enzyme. The inclusion of appropriate controls ensures that the observed effects are due to the specific inhibition of the kinase and not other factors.
Figure 2: Workflow for the in vitro VEGFR-2 kinase assay.
Cellular VEGFR-2 Phosphorylation Assay
Objective: To assess the ability of a compound to inhibit VEGF-A-induced VEGFR-2 autophosphorylation in a cellular context.
Principle: Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express VEGFR-2, are treated with the test compound prior to stimulation with VEGF-A. The level of phosphorylated VEGFR-2 is then quantified using an ELISA-based method.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture HUVECs in appropriate media until they reach 80-90% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal receptor phosphorylation.
-
Pre-incubate the cells with various concentrations of the test inhibitor for 1-2 hours.
-
Stimulate the cells with a predetermined optimal concentration of VEGF-A for a short period (e.g., 5-10 minutes).
-
-
Cell Lysis and Phospho-VEGFR-2 Detection:
-
Wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration in the lysates.
-
Use a sandwich ELISA kit to specifically measure the amount of phosphorylated VEGFR-2 in the lysates.
-
-
Data Analysis:
-
Normalize the phospho-VEGFR-2 signal to the total protein concentration.
-
Calculate the percentage of inhibition of VEGF-A-induced phosphorylation for each inhibitor concentration.
-
Determine the IC50 value from the dose-response curve.
-
Causality: This cell-based assay provides a more physiologically relevant measure of inhibitor activity by accounting for cell permeability and target engagement within a living cell. Serum starvation is a critical step to lower the background signal and enhance the window for detecting VEGF-A-induced phosphorylation.
HUVEC Proliferation Assay
Objective: To evaluate the effect of the inhibitor on the proliferation of endothelial cells, a key process in angiogenesis.
Principle: The proliferation of HUVECs in response to VEGF-A stimulation is measured in the presence of varying concentrations of the test inhibitor. Cell viability is typically assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.
Detailed Protocol:
-
Cell Seeding and Treatment:
-
Seed HUVECs in a 96-well plate and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours.
-
Treat the cells with serial dilutions of the test inhibitor in the presence of a constant concentration of VEGF-A. Include appropriate controls (no inhibitor, no VEGF-A).
-
Incubate the plate for 48-72 hours.
-
-
Cell Viability Measurement:
-
Add the chosen viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of VEGF-A-stimulated proliferation for each inhibitor concentration.
-
Determine the IC50 value from the dose-response curve.
-
Causality: This assay directly assesses the functional consequence of VEGFR-2 inhibition on endothelial cell biology. The use of VEGF-A as a mitogen ensures that the observed anti-proliferative effects are mediated through the intended pathway.
In Vivo Tumor Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of the VEGFR-2 inhibitor in a preclinical animal model.
Principle: Human tumor cells are implanted subcutaneously into immunocompromised mice. Once the tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
Detailed Protocol:
-
Tumor Cell Implantation:
-
Inject a suspension of human tumor cells (e.g., a cell line known to be responsive to anti-angiogenic therapy) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth by measuring tumor volume with calipers.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound (formulated in a suitable vehicle) and the vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., immunohistochemistry for microvessel density).
-
-
Data Analysis:
-
Compare the tumor growth rates between the treatment and control groups.
-
Calculate the tumor growth inhibition (TGI) for the treated group.
-
Causality: The tumor xenograft model provides the most comprehensive assessment of a compound's anti-cancer potential, as it takes into account its pharmacokinetic and pharmacodynamic properties in a living organism. The choice of an appropriate tumor model and dosing regimen is crucial for obtaining meaningful results.
Conclusion
Both Vatalanib and the this compound class of compounds have demonstrated significant potential as VEGFR-2 inhibitors. Vatalanib, a multi-targeted kinase inhibitor, has the advantage of extensive clinical evaluation, providing a wealth of data on its safety and efficacy in humans. However, its broader kinase profile may contribute to a higher incidence of off-target effects.
The this compound derivatives represent a promising and more recent avenue of research. Several derivatives have shown potent and, in some cases, superior in vitro activity against VEGFR-2 compared to Vatalanib, along with impressive anti-proliferative effects in cancer cell lines. The modular nature of this scaffold allows for fine-tuning of its pharmacological properties, potentially leading to the development of more selective and potent VEGFR-2 inhibitors.
For researchers in the field, the choice between pursuing a Vatalanib-like multi-targeted approach or a more selective this compound-based strategy will depend on the specific therapeutic goals. This guide has provided the foundational data and experimental frameworks to aid in this decision-making process and to facilitate the continued development of novel and effective anti-angiogenic therapies.
References
-
Vatalanib - Wikipedia. Available at: [Link]
-
Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - RSC Publishing. Available at: [Link]
-
Metabolism and Disposition of Vatalanib (PTK787/ZK-222584) in Cancer Patients - DOI. Available at: [Link]
-
VEGFR-2 inhibitor - Wikipedia. Available at: [Link]
-
Rationale, in silico docking, ADMET profile, design, synthesis and cytotoxicity evaluations of phthalazine derivatives as VEGFR-2 inhibitors and apoptosis inducers - RSC Publishing. Available at: [Link]
-
Rationale, in silico docking, ADMET profile, design, synthesis and cytotoxicity evaluations of phthalazine derivatives as VEGFR-2 inhibitors and apoptosis inducers - PubMed Central. Available at: [Link]
-
In-Silico Design of Phthalazine Derivatives as VEGFR-2 Inhibitors: Molecular Docking and Pharmacological Profile Studies. Available at: [Link]
-
Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme - PubMed. Available at: [Link]
-
Metabolism and disposition of vatalanib (PTK787/ZK-222584) in cancer patients - PubMed. Available at: [Link]
-
Vatalanib (PTK787) is an Inhibitor of VEGFR2/KDR - Network of Cancer Research. Available at: [Link]
-
Rationale, in silico docking, ADMET profile, design, synthesis and cytotoxicity evaluations of phthalazine derivatives as VEGFR-2 inhibitors and apoptosis inducers - ResearchGate. Available at: [Link]
-
Combination of vatalanib and a 20-HETE synthesis inhibitor results in decreased tumor growth in an animal model of human glioma - PubMed Central. Available at: [Link]
-
In-Silico Design of Phthalazine Derivatives as VEGFR-2 Inhibitors: Molecular Docking and Pharmacological Profile Studies. Available at: [Link]
-
Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PubMed Central. Available at: [Link]
-
1-Piperazinylphthalazines as potential VEGFR-2 inhibitors and anticancer agents: Synthesis and in vitro biological evaluation - Africa Research Connect. Available at: [Link]
-
SAR of piperazine bearing phthalazinone derivatives. - ResearchGate. Available at: [Link]
-
A Phase II Study of the Oral VEGF Receptor Tyrosine Kinase Inhibitor Vatalanib (PTK787/ZK222584) in Myelodysplastic Syndrome: Cancer and Leukemia Group B Study 10105 (Alliance) - PubMed Central. Available at: [Link]
-
Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile a... - Ingenta Connect. Available at: [Link]
-
Compound: VATALANIB (CHEMBL101253) - ChEMBL - EMBL-EBI. Available at: [Link]
-
Synthesis and cytotoxic evaluation of some new phthalazinylpiperazine derivatives. Available at: [Link]
-
Pharmacological action and SAR of Phthalazine derivatives-A Review - ResearchGate. Available at: [Link]
-
An efficient synthesis of some new 1,4-disubstituted phthalazine derivatives and their anticancer activity. Available at: [Link]
Sources
- 1. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Vatalanib - Wikipedia [en.wikipedia.org]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. A Phase II Study of the Oral VEGF Receptor Tyrosine Kinase Inhibitor Vatalanib (PTK787/ZK222584) in Myelodysplastic Syndrome: Cancer and Leukemia Group B Study 10105 (Alliance) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism and disposition of vatalanib (PTK787/ZK-222584) in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. africaresearchconnects.com [africaresearchconnects.com]
- 7. researchgate.net [researchgate.net]
- 8. ajchem-b.com [ajchem-b.com]
- 9. Rationale, in silico docking, ADMET profile, design, synthesis and cytotoxicity evaluations of phthalazine derivatives as VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and cytotoxic evaluation of some new phthalazinylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Novel 1-(Piperazin-1-yl)phthalazine Derivatives and Sunitinib: A Guide for Cancer Researchers
In the landscape of targeted cancer therapy, the inhibition of receptor tyrosine kinases (RTKs) remains a cornerstone of drug development. Sunitinib, a multi-targeted RTK inhibitor, has been a clinical mainstay for various solid tumors, primarily through its potent anti-angiogenic and anti-proliferative effects. Concurrently, the scientific community is actively exploring novel chemical scaffolds to identify next-generation inhibitors with improved selectivity and efficacy. Among these, the 1-(piperazin-1-yl)phthalazine scaffold has emerged as a promising platform for the development of potent kinase inhibitors.
This guide provides a detailed head-to-head comparison of two promising this compound derivatives, Compound 16k and Compound 21d , against the well-established drug, Sunitinib. We will delve into their mechanisms of action, comparative biochemical and cellular activities, and provide detailed experimental protocols to empower researchers in their own investigations.
Introduction to the Contenders
Sunitinib: The Established Multi-Targeted Inhibitor
Sunitinib (marketed as Sutent®) is an orally available small molecule that inhibits multiple RTKs involved in tumor growth, angiogenesis, and metastatic progression.[1] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, and VEGFR3), Platelet-Derived Growth Factor Receptors (PDGFRA and PDGFRB), and the stem cell factor receptor (c-KIT).[2][3] This broad spectrum of activity has led to its FDA approval for the treatment of advanced renal cell carcinoma (RCC), imatinib-resistant gastrointestinal stromal tumors (GIST), and progressive, well-differentiated pancreatic neuroendocrine tumors (pNET).[1][4] However, its multi-targeted nature can also contribute to a range of side effects.[5]
This compound Derivatives: A New Frontier in Kinase Inhibition
The phthalazine core is a privileged scaffold in medicinal chemistry, and its derivatives have been extensively investigated for various therapeutic applications, including as anticancer agents.[6][7] The addition of a piperazine moiety at the 1-position has been a successful strategy in designing potent kinase inhibitors. Recent research has led to the synthesis and evaluation of numerous this compound derivatives, with several compounds demonstrating significant inhibitory activity against key oncogenic kinases, particularly VEGFR-2.[8] For this comparison, we will focus on two standout compounds from a notable study:
-
Compound 16k: 1-(4-(4-chlorophenyl)piperazin-1-yl)-4-(4-methoxyphenyl)phthalazine
-
Compound 21d: 4-(4-(4-chlorophenyl)piperazin-1-yl)-1-(p-tolyl)phthalazine
These compounds have been selected based on their potent sub-micromolar inhibition of VEGFR-2 and their documented anti-proliferative activity.[8]
Mechanism of Action and Signaling Pathways
Both Sunitinib and the this compound derivatives exert their primary anti-cancer effects by targeting the ATP-binding pocket of receptor tyrosine kinases, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and angiogenesis.
The Central Role of the VEGF/VEGFR-2 Pathway
The VEGF/VEGFR-2 signaling cascade is a critical driver of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen. Overexpression of VEGF and its receptors is a hallmark of many cancers. As illustrated below, the binding of VEGF to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events that ultimately lead to endothelial cell proliferation, migration, and survival.
Caption: Simplified VEGF/VEGFR-2 signaling pathway and points of inhibition.
Comparative Kinase Selectivity
A key differentiator between these compounds is their kinase selectivity profile. Sunitinib is a multi-targeted inhibitor, affecting a range of kinases beyond VEGFR-2. This broad activity can be advantageous in targeting multiple oncogenic pathways simultaneously but may also lead to off-target toxicities. The this compound derivatives 16k and 21d have been primarily characterized as potent VEGFR-2 inhibitors. A more extensive kinase panel would be necessary to fully elucidate their selectivity profile compared to Sunitinib.
Head-to-Head Performance: Biochemical and Cellular Assays
The following tables summarize the available in vitro data for Sunitinib and the selected this compound derivatives.
Biochemical Assay: VEGFR-2 Kinase Inhibition
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the isolated VEGFR-2 kinase.
| Compound | VEGFR-2 IC50 (µM) | Reference |
| Sunitinib | 0.08 | [3] |
| Compound 16k | 0.35 ± 0.03 | [8] |
| Compound 21d | 0.40 ± 0.04 | [8] |
Interpretation: All three compounds are potent inhibitors of VEGFR-2 in a biochemical setting, with Sunitinib demonstrating the highest potency. Compounds 16k and 21d also exhibit strong sub-micromolar inhibitory activity.
Cellular Assay: Anti-proliferative Activity (NCI-60)
The NCI-60 screen is a 60-human tumor cell line screen used to assess the anti-proliferative activity of compounds. The GI50 value represents the concentration at which cell growth is inhibited by 50%.
| Compound | Mean GI50 (µM) (Full Panel) | Reference |
| Sunitinib (NSC 736511) | Data available from NCI | [9] |
| Compound 16k | 3.62 | [8] |
| Compound 21d | 3.51 (Leukemia Subpanel) | [8] |
| 5.15 (Prostate Cancer Subpanel) | [8] |
Interpretation: Both Compound 16k and 21d demonstrate broad-spectrum anti-proliferative activity across various cancer cell lines. Compound 21d shows some selectivity towards leukemia and prostate cancer cell lines. A direct comparison with Sunitinib's GI50 values for specific cell lines would provide more granular insights into their relative cellular potencies and spectra of activity.
Experimental Protocols for Comparative Evaluation
To facilitate further research and direct comparison, we provide detailed, step-by-step methodologies for key in vitro assays.
In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol is designed to determine the IC50 values of test compounds against VEGFR-2 kinase. A luminescence-based assay that measures ATP consumption is a common and robust method.
Caption: Workflow for a luminescence-based in vitro VEGFR-2 kinase assay.
Methodology:
-
Reagent Preparation:
-
Prepare a 1x kinase buffer from a concentrated stock.
-
Prepare stock solutions of ATP and a suitable substrate (e.g., poly(Glu,Tyr) 4:1).
-
Dilute the recombinant human VEGFR-2 enzyme to the desired concentration in 1x kinase buffer.
-
Rationale: Proper reagent preparation is critical for assay consistency and reproducibility. The use of a generic tyrosine kinase substrate like poly(Glu,Tyr) allows for a versatile assay setup.
-
-
Compound Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in 1x kinase buffer to create a range of concentrations for testing.
-
Rationale: A wide range of concentrations is necessary to generate a complete dose-response curve for accurate IC50 determination.
-
-
Assay Procedure:
-
In a 96-well white plate, add the kinase reaction mixture (kinase buffer, ATP, and substrate) to each well.
-
Add the diluted test compounds to the appropriate wells. Include wells for a positive control (no inhibitor) and a blank (no enzyme).
-
Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to all wells except the blank.
-
Incubate the plate at 30°C for 45 minutes.
-
Rationale: The incubation step allows for the enzymatic reaction to proceed. The use of positive and negative controls is essential for data normalization and quality control.
-
-
Signal Detection (using a luminescence-based kit like Kinase-Glo®):
-
Stop the kinase reaction and deplete the remaining ATP by adding the appropriate reagent from the kit.
-
Add the detection reagent, which generates a luminescent signal proportional to the amount of ADP formed (and thus, kinase activity).
-
Incubate at room temperature as per the kit instructions.
-
Measure the luminescence using a plate reader.
-
Rationale: Luminescence-based detection offers high sensitivity and a wide dynamic range for measuring kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Rationale: Non-linear regression analysis provides a robust and accurate method for calculating the IC50, a key parameter for quantifying compound potency.
-
Cell Viability (MTT) Assay
This colorimetric assay is a widely used method to assess the anti-proliferative effects of compounds on cancer cell lines.
Methodology:
-
Cell Seeding:
-
Culture the desired cancer cell lines (e.g., MCF-7, A549, HCT-116) in appropriate media.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Rationale: Seeding an appropriate number of cells is crucial to ensure they are in the exponential growth phase during the assay.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cell plate and add the medium containing the various concentrations of the test compounds. Include wells for a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Rationale: A 72-hour incubation period is typically sufficient to observe the anti-proliferative effects of the compounds.
-
-
MTT Addition and Incubation:
-
Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add the MTT solution to each well and incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Rationale: The reduction of MTT to formazan is dependent on the activity of mitochondrial dehydrogenases, which serves as an indicator of cell viability.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Rationale: The amount of formazan produced is directly proportional to the number of viable cells, and its absorbance can be quantified to determine cell viability.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration and determine the GI50 value.
-
Rationale: This allows for the quantification of the cytotoxic/cytostatic effects of the compounds on the cancer cell lines.
-
Concluding Remarks for the Research Professional
This guide provides a foundational comparison between the established multi-targeted inhibitor, Sunitinib, and the emerging class of this compound derivatives, represented by compounds 16k and 21d.
-
Potency and Selectivity: While Sunitinib exhibits higher in vitro potency against VEGFR-2, the phthalazine derivatives demonstrate promising sub-micromolar activity. A key area for future investigation is the broader kinase selectivity profile of these novel compounds. A more selective inhibitor of VEGFR-2 could potentially offer a better-tolerated therapeutic option by minimizing off-target effects.
-
Anti-proliferative Activity: The NCI-60 data suggests that the this compound scaffold is a viable starting point for developing compounds with broad-spectrum anti-cancer activity. Further studies are warranted to explore their efficacy in in vivo models and to identify potential predictive biomarkers of response.
-
Future Directions: The detailed experimental protocols provided herein offer a standardized framework for researchers to directly compare these and other novel inhibitors. Future studies should focus on comprehensive kinase profiling, evaluation in a wider range of cancer cell lines, and assessment in in vivo tumor models to fully characterize the therapeutic potential of the this compound class of compounds.
This comparative analysis underscores the continuous evolution of kinase inhibitor discovery. While Sunitinib remains a valuable therapeutic agent, the exploration of novel scaffolds like this compound holds the promise of developing more refined and potentially more effective cancer therapies.
References
-
Amin, K. M., et al. (2016). 1-Piperazinylphthalazines as potential VEGFR-2 inhibitors and anticancer agents: Synthesis and in vitro biological evaluation. European Journal of Medicinal Chemistry, 107, 165-179. [Link]
- El-Gamal, M. I., et al. (2024).
- Abdel-Maksoud, M. S., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Scientific Reports, 13(1), 12183.
- Faivre, S., et al. (2007). Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies. Molecular Cancer Therapeutics, 6(12), 3147-3154.
-
National Cancer Institute. (n.d.). Developmental Therapeutics Program. Retrieved from [Link]
- Rini, B. I., et al. (2009). Sunitinib in renal cell carcinoma. Clinical Cancer Research, 15(23), 7086-7092.
-
U.S. Food and Drug Administration. (2021). Sutent (sunitinib malate) Prescribing Information. Retrieved from [Link]
- Amin, K. M., et al. (2016). 1-Piperazinylphthalazines as potential VEGFR-2 inhibitors and anticancer agents: Synthesis and in vitro biological evaluation. European Journal of Medicinal Chemistry, 107, 165-179.
-
National Cancer Institute. (2006). Sunitinib Malate. Retrieved from [Link]
Sources
- 1. CellMiner - Release Notes | Genomics and Pharmacology Facility [discover.nci.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sunitinib Malate - NCI [cancer.gov]
- 5. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Bridging the Gap: Validating the In Vitro to In Vivo Efficacy of 1-(piperazin-1-yl)phthalazine Derivatives as PARP Inhibitors
In the landscape of targeted cancer therapy, the journey from a promising molecule in a lab dish to an effective treatment in a patient is fraught with challenges. One of the most critical hurdles is ensuring that a compound's performance in vitro translates to efficacy in vivo—a process known as In Vitro to In Vivo Correlation (IVIVC).[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously validate the therapeutic potential of a class of compounds exemplified by 1-(piperazin-1-yl)phthalazine, which belongs to the potent phthalazinone class of Poly(ADP-ribose) polymerase (PARP) inhibitors.[3][4][5][6]
The phthalazine core is a well-established pharmacophore in the design of PARP inhibitors, a class of drugs that has revolutionized treatment for cancers with specific DNA repair deficiencies, such as those with BRCA mutations.[3][5] This guide will use the this compound scaffold as a central example to detail the necessary experimental cascades, from initial cell-based assays to preclinical animal models, ensuring a robust and translatable data package. We will compare its hypothetical performance against Olaparib, the first FDA-approved PARP inhibitor, to provide context and a benchmark for success.
The Molecular Target: PARP Inhibition and Synthetic Lethality
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for repairing single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[7] In cancers with mutations in BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is already compromised. When a PARP inhibitor like a this compound derivative is introduced, SSBs are not repaired. During DNA replication, these unresolved SSBs collapse the replication fork, creating DSBs. The cell, lacking a functional HR pathway, cannot repair these DSBs, leading to genomic instability and cell death. This concept, where a defect in two genes or pathways simultaneously results in cell death while a defect in either one alone does not, is known as synthetic lethality.
Caption: Mechanism of synthetic lethality via PARP inhibition in BRCA-deficient cells.
Comparative In Vitro Profiling: Potency and Target Engagement
The first step is to quantify the compound's potency against cancer cells and confirm it engages its intended target. For our example, we'll use a BRCA2-deficient pancreatic cancer cell line, Capan-1, which is highly sensitive to PARP inhibitors.[3]
A. Cell Viability Assay
This assay determines the concentration of the drug required to inhibit cell growth by 50% (IC50).
Experimental Protocol: MTT-Based Cell Viability Assay
-
Cell Seeding: Seed Capan-1 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and the benchmark, Olaparib (e.g., from 0.1 nM to 10 µM). Add the compounds to the wells and incubate for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[3] The MTT is reduced by metabolically active cells to form purple formazan crystals.
-
Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to untreated controls and plot a dose-response curve to calculate the IC50 value.
Table 1: Comparative In Vitro Potency (IC50 Values)
| Compound | Cell Line | Genotype | IC50 (nM) |
|---|---|---|---|
| This compound | Capan-1 | BRCA2-deficient | 0.9 |
| Olaparib (Benchmark) | Capan-1 | BRCA2-deficient | 5.2 |
| This compound | MDA-MB-231 | BRCA-proficient | 2500 |
| Olaparib (Benchmark) | MDA-MB-231 | BRCA-proficient | >5000 |
Data are hypothetical but representative.
B. Target Engagement Assay
To prove the compound works by inhibiting PARP, we measure the levels of poly(ADP-ribose) (PAR), the product of PARP activity.
Experimental Protocol: Intracellular PARylation Assay (Western Blot)
-
Treatment: Treat Capan-1 cells with the test compound at concentrations around its IC50 (e.g., 1 nM, 10 nM, 100 nM) for 2 hours.
-
DNA Damage: Induce DNA damage by adding 10 mM H₂O₂ for 10 minutes to activate PARP.
-
Cell Lysis: Immediately lyse the cells and quantify total protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody against PAR, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and image the blot. A reduction in the PAR signal indicates successful PARP inhibition.
Bridging the Gap: Pharmacokinetics and Pharmacodynamics (PK/PD)
Excellent in vitro potency is meaningless if the drug cannot reach its target in a living organism at a sufficient concentration and for a sufficient duration. This is where pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential.
A. In Vivo Pharmacokinetic (PK) Study
This study measures how the body absorbs, distributes, metabolizes, and excretes the drug (ADME).
Experimental Protocol: Mouse PK Study
-
Animal Model: Use female BALB/c mice (n=3 per time point).
-
Dosing: Administer a single dose of this compound (e.g., 10 mg/kg) via oral gavage (PO) and intravenous (IV) injection.
-
Sample Collection: Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Analysis: Process the blood to plasma and use liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the drug concentration.
-
Data Analysis: Calculate key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t1/2), and total drug exposure (Area Under the Curve, AUC). Oral bioavailability (%F) is calculated as (AUC_PO / AUC_IV) * 100.
Table 2: Comparative Pharmacokinetic Parameters in Mice
| Compound | Dose (mg/kg, PO) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) | Bioavailability (%F) |
|---|---|---|---|---|---|
| This compound | 10 | 850 | 4200 | 4.5 | 45 |
| Olaparib | 10 | 600 | 2800 | 3.0 | 30 |
Data are hypothetical but representative.
B. In Vivo Pharmacodynamic (PD) Study
This study confirms that the drug is hitting its target in the tumor tissue at concentrations achieved in vivo.
Experimental Protocol: Tumor PARylation Assay
-
Model: Use nude mice bearing Capan-1 tumor xenografts.
-
Dosing: Once tumors reach ~200 mm³, administer a single oral dose of the compound.
-
Tissue Collection: At various time points post-dose (e.g., 2, 8, 24 hours), euthanize the mice and excise the tumors.
-
Analysis: Prepare tumor lysates and perform a Western blot for PAR levels as described in section 2B.
-
Correlation: Correlate the degree of PAR inhibition with the plasma concentration of the drug at the corresponding time points from the PK study. A successful result shows strong PAR inhibition at time points where drug exposure is high.
The Ultimate Test: In Vivo Efficacy
The final preclinical validation step is to demonstrate that the compound can inhibit tumor growth in an animal model.
Caption: Workflow for validating in vitro to in vivo efficacy.
Experimental Protocol: Capan-1 Xenograft Efficacy Study
-
Tumor Implantation: Subcutaneously implant Capan-1 cells into the flank of female athymic nude mice.
-
Group Formation: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle (control)
-
Group 2: this compound (e.g., 25 mg/kg, daily oral gavage)
-
Group 3: Olaparib (50 mg/kg, daily oral gavage)
-
-
Treatment & Monitoring: Administer the treatment daily for 21-28 days. Measure tumor volume with calipers twice weekly and monitor animal body weight as a measure of toxicity.
-
Endpoint Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = (1 - (ΔT / ΔC)) * 100, where ΔT is the change in tumor volume for the treated group and ΔC is for the control group.
Table 3: Comparative In Vivo Efficacy in Capan-1 Xenograft Model
| Treatment Group | Dose (mg/kg/day) | Final Tumor Volume (mm³) | TGI (%) | Body Weight Change (%) |
|---|---|---|---|---|
| Vehicle | - | 1550 ± 210 | - | +2.5 |
| This compound | 25 | 350 ± 95 | 82 | -1.5 |
| Olaparib | 50 | 580 ± 130 | 65 | -3.0 |
Data are hypothetical but representative.
Synthesis and Conclusion
The successful translation from in vitro discovery to in vivo efficacy hinges on a logical, multi-step validation process. This guide demonstrates that a hypothetical this compound derivative, by showing superior in vitro potency (Table 1), favorable pharmacokinetics (Table 2), and ultimately, more potent tumor growth inhibition at a lower dose in vivo (Table 3) compared to a benchmark like Olaparib, presents a strong case for further development.
The causality is clear: potent target inhibition in a cellular context (in vitro) is the prerequisite. However, only when combined with a drug profile that allows for sufficient exposure at the tumor site to engage the target (PK/PD bridge) can this initial promise be converted into tangible anti-tumor activity (in vivo efficacy). This self-validating system, moving from cellular potency to organismal efficacy, is the cornerstone of modern drug discovery and provides the necessary confidence to advance a compound toward clinical investigation.
References
-
Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. PubMed. Available at: [Link]
-
Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors. PubMed. Available at: [Link]
-
Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. ResearchGate. Available at: [Link]
- Phthalazine derivatives as inhibitors of parp1, parp2 and/or tubulin useful for the treatment of cancer.Google Patents.
-
How is in vitro–in vivo correlation (IVIVC) established?. Patsnap Synapse. Available at: [Link]
-
Design and Synthesis of Novel Phthalazinone Derivatives As Potent poly(ADP-ribose)polymerase 1 Inhibitors. OUCI. Available at: [Link]
-
Harnessing the In-Vitro-In-Vivo Correlation in Drug Development. Pharma Models. Available at: [Link]
-
Establishment of in vivo - in vitro Correlation: a Cogent Strategy in Product Development Process. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
-
CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Premier Consulting. Available at: [Link]
-
In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Walsh Medical Media. Available at: [Link]
Sources
- 1. How is in vitro–in vivo correlation (IVIVC) established? [synapse.patsnap.com]
- 2. Harnessing the In-Vitro-In-Vivo Correlation in Drug Development [pharmamodels.net]
- 3. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PT3475272T - Phthalazine derivatives as inhibitors of parp1, parp2 and/or tubulin useful for the treatment of cancer - Google Patents [patents.google.com]
- 7. Design and Synthesis of Novel Phthalazinone Derivatives As Potent poly(ADP-ribose)polymerase 1 Inhibitors [ouci.dntb.gov.ua]
The Double-Edged Sword: A Comparative Guide to the Kinase Selectivity of 1-(Piperazin-1-yl)phthalazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of signal transduction, protein kinases stand as central regulators, orchestrating a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The 1-(piperazin-1-yl)phthalazine scaffold has emerged as a privileged structure in kinase inhibitor design, demonstrating potent activity against a range of kinase targets. However, the true measure of a kinase inhibitor's therapeutic potential lies not only in its on-target potency but also in its selectivity across the kinome. Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[1][2]
This guide provides an in-depth comparative analysis of the cross-reactivity and kinase selectivity of this compound-based inhibitors, with a focus on three key kinase families: Protein Kinase D (PKD), Interleukin-2-inducible T-cell Kinase (ITK), and Cyclin-Dependent Kinase 1 (CDK1). By examining experimental data and the underlying principles of selectivity, we aim to equip researchers with the critical insights needed to navigate the complexities of kinase inhibitor development.
Understanding the Kinase Selectivity Landscape
The human kinome comprises over 500 kinases, many of which share significant structural homology within their ATP-binding pockets.[3] This conservation presents a formidable challenge in the design of selective inhibitors.[3] A lack of selectivity can result in a cascade of off-target effects, potentially leading to adverse drug reactions.[1][2] Conversely, a well-characterized, multi-targeted inhibitor can sometimes offer a therapeutic advantage by modulating multiple disease-relevant pathways.
The assessment of kinase inhibitor selectivity is therefore a cornerstone of modern drug discovery.[4][5] This is typically achieved by screening the compound against a large panel of kinases, a process known as kinome scanning. The resulting data, often expressed as half-maximal inhibitory concentrations (IC50) or dissociation constants (Ki), provides a quantitative measure of the inhibitor's potency and selectivity profile.
Comparative Analysis of this compound-Based Inhibitors
Case Study 1: Protein Kinase D (PKD) Inhibition
The this compound scaffold has given rise to potent inhibitors of the PKD family, which are implicated in cancer cell proliferation, survival, and invasion. A prime example is CRT0066101 , a highly potent, orally bioavailable pan-PKD inhibitor.[6][7][8][9][10][11]
Table 1: Comparative in vitro Potency of PKD Inhibitors
| Compound | PKD1 IC50 (nM) | PKD2 IC50 (nM) | PKD3 IC50 (nM) |
| CRT0066101 | 1 | 2.5 | 2 |
| BPKDi | 1 | 9 | 1 |
| CID755673 | 182 | 280 | 227 |
Data compiled from multiple sources.[12][13][14]
While CRT0066101 demonstrates impressive low-nanomolar potency against all three PKD isoforms, its selectivity is a critical parameter. It has been shown to be highly selective for PKD when screened against a panel of over 90 other protein kinases.[8] This high degree of selectivity is crucial for minimizing off-target effects and providing a clear therapeutic window. In contrast, other PKD inhibitors with different scaffolds may exhibit a broader range of off-target activities.
Case Study 2: Interleukin-2-inducible T-cell Kinase (ITK) Inhibition
ITK, a member of the Tec family of kinases, is a key signaling node in T-cells and a target for autoimmune diseases and T-cell malignancies. The this compound core has been explored for the development of ITK inhibitors. A significant challenge in targeting ITK is achieving selectivity over other Tec family kinases, such as Bruton's tyrosine kinase (BTK).
For comparison, we can examine the selectivity profile of Ibrutinib , a clinically approved irreversible inhibitor of BTK that also potently inhibits ITK.[17][18]
Table 2: Comparative Selectivity of Ibrutinib
| Kinase | IC50 (nM) |
| BTK | 0.5 |
| ITK | 10 |
| TEC | 78 |
| EGFR | >1000 |
| SRC | >1000 |
Data is illustrative and compiled from publicly available information.
Ibrutinib's off-target activity against other Tec family kinases and EGFR is thought to contribute to some of its observed side effects.[2][3][19] The development of next-generation ITK inhibitors based on the this compound scaffold will likely focus on exploiting unique features of the inactive ITK state to achieve a more favorable selectivity profile.
Case Study 3: Cyclin-Dependent Kinase 1 (CDK1) Inhibition
CDK1 is a master regulator of the cell cycle, and its inhibition is a promising strategy for cancer therapy. A novel series of 1-piperazinyl-4-benzylphthalazine derivatives has been identified as potent and selective CDK1 inhibitors.[20][21][22] To understand their selectivity, we can compare them to RO-3306 , a well-characterized and selective CDK1 inhibitor.[1][4][15][16][23]
Table 3: Comparative in vitro Potency and Selectivity of CDK1 Inhibitors
| Compound | CDK1/cyclin B1 Ki (nM) | CDK2/cyclin E Ki (nM) | Selectivity (CDK2/CDK1) |
| Phthalazine Derivative (representative) | ~40 | >1000 (weak inhibition) | >25-fold |
| RO-3306 | 35 | 340 | ~10-fold |
Data for the phthalazine derivative is an approximation based on published IC50 values.[20][21] Data for RO-3306 is from published Ki values.[1][4][15]
The representative phthalazine-based CDK1 inhibitor demonstrates promising selectivity against CDK2. RO-3306 also shows good selectivity, and it has been profiled against a broader panel of kinases, showing more than 15-fold selectivity against a diverse set of human kinases.[1][15] This highlights the potential of the this compound scaffold to yield highly selective CDK1 inhibitors.
Experimental Methodologies for Kinase Selectivity Profiling
The data presented in this guide is generated through rigorous experimental protocols. Below are representative methodologies for key assays used in kinase selectivity profiling.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the amount of light generated by a coupled luciferase reaction.
Objective: To determine the IC50 of a test compound against a panel of protein kinases.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
Test compound (e.g., this compound derivative)
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the kinase, substrate, and test compound to the wells of the 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for 1 hour.
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell-Based Target Engagement Assay (Western Blot)
This assay determines if the inhibitor can engage and inhibit its target kinase within a cellular context by measuring the phosphorylation of a downstream substrate.
Objective: To confirm target engagement of a kinase inhibitor in cells.
Materials:
-
Cancer cell line expressing the target kinase
-
Test compound
-
Cell lysis buffer
-
Primary antibody against the phosphorylated substrate
-
Primary antibody against the total protein (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Culture the cells to 70-80% confluency.
-
Treat the cells with various concentrations of the test compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal and quantify the band intensities.
-
Normalize the phosphorylated substrate signal to the total protein signal.
Visualizing Key Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: A typical workflow for identifying and characterizing selective kinase inhibitors.
Caption: Simplified schematic of the Protein Kinase D (PKD) signaling pathway and the point of intervention for CRT0066101.
Conclusion
The this compound scaffold represents a versatile platform for the design of potent kinase inhibitors. As demonstrated with CRT0066101, this chemical starting point can lead to compounds with exceptional potency and selectivity for specific kinase targets like PKD. However, as the case of ITK inhibitors illustrates, achieving selectivity within highly homologous kinase families remains a significant challenge that may be addressed by targeting less conserved inactive kinase conformations.
For researchers in drug discovery, a thorough understanding of a compound's kinase selectivity profile is not merely an academic exercise but a critical step in predicting its therapeutic potential and potential liabilities. The comparative data and experimental protocols provided in this guide serve as a valuable resource for making informed decisions in the development of the next generation of kinase-targeted therapies.
References
-
Vassilev, L. T., et al. (2006). Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1. Proceedings of the National Academy of Sciences, 103(28), 10660-10665. [Link]
-
Bamborough, P., et al. (2011). A Targeted Library Screen Reveals a New Inhibitor Scaffold for Protein Kinase D. Journal of Medicinal Chemistry, 54(23), 8151-8164. [Link]
-
Vesely, J., et al. (2009). Cyclin-dependent kinase 1 inhibitor RO-3306 enhances p53-mediated Bax activation and mitochondrial apoptosis in AML. Cancer Science, 100(6), 1128-1136. [Link]
-
Xiao, L., et al. (2020). Ibrutinib-mediated atrial fibrillation is dependent on off-target inhibition of C-terminal Src kinase. Circulation, 142(25), 2432-2446. [Link]
-
Lee, S. S., & Rhee, J. C. (2021). Ibrutinib's off-target mechanism: cause for dose optimization. Cancer Biology & Therapy, 22(10-12), 537-539. [Link]
-
Stephens, D. M., et al. (2016). Comparison of Acalabrutinib, A Selective Bruton Tyrosine Kinase Inhibitor, with Ibrutinib in Chronic Lymphocytic Leukemia Cells. Clinical Cancer Research, 23(14), 3734-3743. [Link]
-
Barf, T., et al. (2018). Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies. Blood, 132(Supplement 1), 4478. [Link]
-
American Association for Cancer Research. (2020). Second-Generation BTK Inhibitors Hit the Treatment Bullseye With Fewer Off-Target Effects. The ASCO Post. [Link]
-
Harikumar, K. B., et al. (2010). A novel small-molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo. Molecular Cancer Therapeutics, 9(5), 1115-1126. [Link]
-
Li, Q., et al. (2018). Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M. Cellular and Molecular Life Sciences, 75(5), 939-963. [Link]
-
Amer, L. A., et al. (2022). Identification of novel piperazine-tethered phthalazines as selective CDK1 inhibitors endowed with in vitro anticancer activity toward the pancreatic cancer. European Journal of Medicinal Chemistry, 243, 114704. [Link]
-
Mader, M. M., et al. (2012). Identification and characterization of NVP-BKM120, an orally available pan-class I PI3-kinase inhibitor. Molecular Cancer Therapeutics, 11(2), 317-328. [Link]
-
Dubovsky, J. A., et al. (2013). Ibrutinib is an irreversible molecular inhibitor of ITK driving a Th1-selective pressure in T lymphocytes. Blood, 122(15), 2539-2549. [Link]
-
Johnson, A. R., et al. (2020). Selective Inhibition of Bruton's Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors. Journal of Medicinal Chemistry, 63(23), 14755-14774. [Link]
-
Meredith, E. L., et al. (2015). Small-Molecule Inhibitors of Protein Kinase D: Early Development, Current Approaches, and Future Directions. Journal of Medicinal Chemistry, 58(1), 112-127. [Link]
-
Byrd, J. C., et al. (2021). BTK Inhibition in Hematology: From CLL/SLL to Emerging Applications Across B-Cell and Immune Disorders. Cancers, 13(21), 5344. [Link]
-
Bendell, J. C., et al. (2015). Phase I, dose-escalation study of buparlisib (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors. Cancer Chemotherapy and Pharmacology, 76(6), 1273-1281. [Link]
-
Geng, F., et al. (2020). Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy. Frontiers in Oncology, 10, 589. [Link]
-
Harikumar, K. B., et al. (2010). A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo. Molecular Cancer Research, 8(8), 1115-1126. [Link]
-
ResearchGate. (2022). Identification of novel piperazine-tethered phthalazines as selective CDK1 inhibitors endowed with in vitro anticancer activity toward the pancreatic cancer. [https://www.researchgate.net/publication/362744723_Identification_of_novel_piperazine-tethered_phthalazines_as_selective_CDK1_inhibitors_endowed_with_in_vitro_anticancer_activity_toward_the_pancreatic_cancer]([Link]_ anticancer_activity_toward_the_pancreatic_cancer)
-
Naymagon, L., et al. (2020). Preclinical and clinical evaluation of Buparlisib (BKM120) In Recurrent/Refractory Central Nervous System Lymphoma. Blood, 136(Supplement 1), 23-24. [Link]
-
Maira, S. M., et al. (2012). Identification and characterization of NVP-BKM120, an orally available pan-class I PI3-kinase inhibitor. Molecular Cancer Therapeutics, 11(2), 317-28. [Link]
-
BioKB. Relationship - phthalazine - inhibits - CDK1. [Link]
-
Olson, E. R., et al. (2018). Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation. Nature Chemical Biology, 14(2), 163-170. [Link]
-
Harikumar, K. B., et al. (2010). A novel small-molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo. Molecular Cancer Therapeutics, 9(5), 1115-1126. [Link]
-
Li, Q., et al. (2018). Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M. Cellular and Molecular Life Sciences, 75(5), 939-963. [Link]
-
Bendell, J. C., et al. (2015). Phase I dose-escalation study of buparlisib (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors. Cancer Chemotherapy and Pharmacology, 76(6), 1273-1281. [Link]
-
Li, H., et al. (2021). Discovery and biological evaluation of phthalazines as novel non-kinase TGFβ pathway inhibitors. European Journal of Medicinal Chemistry, 223, 113660. [Link]
-
Li, H., et al. (2021). Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors. European Journal of Medicinal Chemistry, 223, 113660. [Link]
Sources
- 1. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ibrutinib’s off-target mechanism: cause for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajmc.com [ajmc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A novel small-molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. Cyclin‐dependent kinase 1 inhibitor RO‐3306 enhances p53‐mediated Bax activation and mitochondrial apoptosis in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ibrutinib is an irreversible molecular inhibitor of ITK driving a Th1-selective pressure in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Ibrutinib's off-target mechanism: cause for dose optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Small Molecule Inhibitors of Protein Kinase D: Early Development, Current Approaches, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. biokb.lcsb.uni.lu [biokb.lcsb.uni.lu]
- 23. selleck.co.jp [selleck.co.jp]
A Comparative Analysis of 1-(Piperazin-1-yl)phthalazine Derivatives as Kinase Inhibitors in Oncology Research
The 1-(piperazin-1-yl)phthalazine scaffold has emerged as a privileged structure in medicinal chemistry, yielding a multitude of derivatives with potent and selective inhibitory activity against various protein kinases implicated in cancer progression. This guide provides a comprehensive comparative analysis of different classes of these derivatives, focusing on their performance as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinase 1 (CDK1), and Epidermal Growth Factor Receptor (EGFR). We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for their evaluation, offering researchers, scientists, and drug development professionals a robust resource for their own investigations.
The this compound Scaffold: A Versatile Core for Kinase Inhibition
The phthalazine ring system, a bicyclic heteroaromatic compound, provides a rigid and planar core that can be strategically functionalized. The addition of a piperazine moiety at the 1-position introduces a flexible linker that can be further substituted to explore and optimize interactions within the ATP-binding pockets of various kinases. This modular design has allowed for the development of derivatives with high affinity and selectivity for specific kinase targets, leading to their investigation as potential anticancer therapeutics.
Comparative Performance of this compound Derivatives
The therapeutic potential of these derivatives is best understood through a direct comparison of their in vitro and cellular activities. The following tables summarize key performance metrics for representative compounds targeting VEGFR-2, CDK1, and EGFR.
VEGFR-2 Inhibitors
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1] Inhibition of VEGFR-2 is a well-established anti-cancer strategy.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | GI50 (µM) | Reference |
| Vatalanib (PTK787) | VEGFR-2 | 20 | - | - | [2][3][4] |
| Sorafenib | VEGFR-2 | 90 | - | - | [5] |
| Compound 16k | VEGFR-2 | 350 | Full NCI-60 Panel | 3.62 | [6][7] |
| Compound 21d | VEGFR-2 | 400 | Leukemia & Prostate Cancer Subpanels | 3.51 & 5.15 | [6][7] |
| Compound 2g | VEGFR-2 | 148 | - | - | [3][8] |
| Compound 4a | VEGFR-2 | 196 | - | - | [3][8] |
CDK1 Inhibitors
CDK1, in complex with Cyclin B, is a crucial regulator of the G2/M transition in the cell cycle.[9][10] Its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line (Pancreatic Cancer) | IC50 (µM) | Selectivity | Reference |
| Compound 8g | CDK1 | 36.80 | MDA-PATC53 / PL45 | 0.51 / 0.74 | Weak inhibition of CDK2, CDK5, AXL, etc. | [11][12][13] |
| Compound 10d | CDK1 | 44.52 | MDA-PATC53 / PL45 | 0.88 / 1.14 | Weak inhibition of CDK2, CDK5, AXL, etc. | [11][12][13] |
| Compound 10h | CDK1 | 41.25 | MDA-PATC53 / PL45 | 0.73 / 1.00 | Weak inhibition of CDK2, CDK5, AXL, etc. | [11][12][13] |
EGFR Inhibitors
EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation, survival, and migration.[12][14][15] Overexpression or mutation of EGFR is common in many cancers.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line (Breast Cancer) | IC50 (µM) | Reference |
| Erlotinib | EGFR | 80 | MDA-MB-231 | 1.02 | [1][2] |
| Compound 12d | EGFR | 21.4 | MDA-MB-231 | 0.57 | [1][2][16] |
| Compound 11d | EGFR | 79.6 | MDA-MB-231 | 0.92 | [1][2][16] |
| Compound 12c | EGFR | 65.4 | MDA-MB-231 | 1.89 | [1][2][16] |
Mechanism of Action and Signaling Pathways
The efficacy of these inhibitors stems from their ability to specifically interrupt key signaling cascades within cancer cells.
VEGFR-2 Signaling Pathway Inhibition
VEGF binding to VEGFR-2 induces receptor dimerization and autophosphorylation, initiating downstream pathways like the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which promote endothelial cell proliferation, migration, and survival.[2][17] this compound derivatives targeting VEGFR-2 act as ATP-competitive inhibitors, preventing this initial phosphorylation event and thereby blocking angiogenesis.
Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.
CDK1/Cyclin B Signaling Pathway Inhibition
The CDK1/Cyclin B complex is the master regulator of the G2/M transition. Its activation triggers a cascade of phosphorylation events that lead to chromosome condensation, nuclear envelope breakdown, and spindle formation.[9][10][18][19] this compound derivatives targeting CDK1 bind to its ATP-binding site, preventing the phosphorylation of downstream substrates and causing cell cycle arrest at the G2/M phase.
Caption: Inhibition of the CDK1/Cyclin B pathway leading to G2/M cell cycle arrest.
EGFR Signaling Pathway Inhibition
Ligand binding to EGFR leads to receptor dimerization and autophosphorylation, activating downstream pathways such as the RAS/RAF/MAPK and PI3K/AKT pathways, which are critical for cancer cell proliferation and survival.[6][11][12][14][15] EGFR-targeting this compound derivatives compete with ATP for binding to the EGFR kinase domain, thereby blocking downstream signaling and inducing apoptosis.[1]
Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.
Experimental Protocols
To facilitate the evaluation of novel this compound derivatives, we provide detailed, step-by-step methodologies for key in vitro assays. The rationale behind each step is explained to ensure a thorough understanding of the experimental design.
In Vitro VEGFR-2 Kinase Assay (Luminescence-based)
This assay quantifies the inhibitory activity of a compound by measuring the amount of ATP remaining after a kinase reaction. A higher luminescence signal indicates less ATP consumption and therefore greater inhibition of the kinase.
Caption: Workflow for a luminescence-based in vitro VEGFR-2 kinase assay.
Methodology:
-
Reagent Preparation:
-
Prepare 1x Kinase Buffer by diluting a 5x stock solution with sterile deionized water. The buffer provides the optimal pH and ionic strength for enzyme activity.
-
Prepare a master mix containing ATP (the phosphate donor) and a suitable substrate (e.g., Poly (Glu,Tyr 4:1)). This ensures consistent concentrations of these reactants across all wells.
-
Prepare serial dilutions of the this compound derivative in 1x Kinase Buffer. A range of concentrations is necessary to determine the IC50 value.
-
Dilute the recombinant human VEGFR-2 enzyme to the desired concentration in 1x Kinase Buffer. The enzyme concentration should be optimized to yield a robust signal in the absence of an inhibitor.
-
-
Assay Procedure:
-
To a 96-well white plate, add the master mix to each well.
-
Add the diluted test compounds to the appropriate wells. Include a positive control (no inhibitor) and a blank (no enzyme).
-
Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to all wells except the blank.
-
Incubate the plate at 30°C for 45-60 minutes to allow the enzymatic reaction to proceed.
-
-
Signal Detection and Data Analysis:
-
Stop the reaction and detect the remaining ATP by adding a luminescence-based reagent (e.g., Kinase-Glo® MAX). This reagent contains luciferase, which catalyzes the production of light from ATP and luciferin.
-
Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control and determine the IC50 value by fitting the data to a dose-response curve.[15][20][21]
-
MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell viability. It is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Caption: Workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding and Treatment:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight. The seeding density should be optimized to ensure logarithmic growth during the assay period.
-
Treat the cells with various concentrations of the this compound derivative. Include a vehicle control (e.g., DMSO).
-
-
MTT Incubation and Formazan Solubilization:
-
After the desired incubation period (typically 48-72 hours), add MTT solution (e.g., 0.5 mg/mL in serum-free media) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT to formazan by metabolically active cells.
-
Carefully remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the purple formazan crystals.
-
-
Absorbance Measurement and Data Analysis:
Western Blotting for CDK1 Protein Levels
Western blotting is a technique used to detect specific proteins in a sample. This protocol can be used to assess the effect of this compound derivatives on the expression levels of CDK1 in treated cancer cells.
Methodology:
-
Cell Lysis and Protein Quantification:
-
Treat cells with the test compound for the desired time.
-
Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.
-
Quantify the protein concentration of the lysates using a standard method (e.g., BCA assay) to ensure equal loading of protein for each sample.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). This separates proteins based on their molecular weight.
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting and Detection:
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for CDK1.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. A loading control (e.g., β-actin or GAPDH) should be used to confirm equal protein loading.[11][13][19][25][26][[“]][28]
-
Clinically Relevant Phthalazine-Based Drugs: A Benchmark for Comparison
Several drugs containing the phthalazine scaffold have been approved for clinical use or are in late-stage clinical trials, providing a valuable benchmark for the development of new derivatives.
-
Olaparib (Lynparza®): An FDA-approved PARP inhibitor used for the treatment of certain types of ovarian, breast, and prostate cancers, particularly those with BRCA1/2 mutations.[20][23][29][30][31] Olaparib's mechanism involves trapping PARP on DNA single-strand breaks, leading to the formation of lethal double-strand breaks in cancer cells with deficient homologous recombination repair.[20][29][30]
-
Vatalanib (PTK787): An orally active inhibitor of all known VEGF receptors, as well as PDGFR-β and c-Kit.[26][28][32][33][34] It has been extensively studied in clinical trials for various cancers, including colorectal cancer and glioblastoma.[26][28][32]
-
Sorafenib (Nexavar®): A multi-kinase inhibitor that targets VEGFR, PDGFR, and Raf kinases.[21][22][24][25][35] It is approved for the treatment of advanced renal cell carcinoma and unresectable hepatocellular carcinoma.[21][25]
Conclusion and Future Directions
The this compound scaffold has proven to be a highly fruitful starting point for the development of potent and selective kinase inhibitors. The derivatives discussed in this guide demonstrate significant promise as anticancer agents, with distinct profiles against key oncogenic kinases. The provided experimental protocols offer a standardized framework for the evaluation of new analogues, enabling robust and reproducible data generation.
Future research in this area will likely focus on optimizing the selectivity of these compounds to minimize off-target effects, enhancing their pharmacokinetic properties for improved in vivo efficacy, and exploring their potential in combination therapies to overcome drug resistance. The continued exploration of the chemical space around the this compound core holds great promise for the discovery of next-generation targeted cancer therapeutics.
References
-
Olaparib: Mechanism of Action, Adverse Effects, and Contraindications. (n.d.). Urology Textbook. Retrieved from [Link]
-
Olaparib. (n.d.). National Cancer Institute - Division of Cancer Treatment and Diagnosis. Retrieved from [Link]
-
The Role of Sorafenib in the Treatment of Advanced Hepatocellular Carcinoma: An Update. (n.d.). Retrieved from [Link]
-
Olaparib. (n.d.). Wikipedia. Retrieved from [Link]
-
Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. (n.d.). American Association for Cancer Research. Retrieved from [Link]
-
PharmGKB summary: Sorafenib Pathways. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
The Role of EREG/EGFR Pathway in Tumor Progression. (n.d.). MDPI. Retrieved from [Link]
-
The Mechanism of Action of Olaparib. (2013, July 30). Targeted Oncology. Retrieved from [Link]
-
What is the mechanism of action of Sorafenib (Sorafenib)? (2025, November 21). Dr.Oracle. Retrieved from [Link]
-
PharmGKB summary: sorafenib pathways. (2025, August 10). ResearchGate. Retrieved from [Link]
-
Targeting the EGFR signaling pathway in cancer therapy. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Olaparib research update: mechanism, structure and clinical trials. (n.d.). Semantic Scholar. Retrieved from [Link]
-
EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]
-
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (n.d.). Semantic Scholar. Retrieved from [Link]
-
EGFR signaling pathway occupies an important position in cancer-related downstream signaling pathways of Pyk2. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
- Akl, L., et al. (2022). Identification of novel piperazine-tethered phthalazines as selective CDK1 inhibitors endowed with in vitro anticancer activity toward the pancreatic cancer. European Journal of Medicinal Chemistry, 243, 114704.
- Ali, A. A., et al. (2016). 1-Piperazinylphthalazines as potential VEGFR-2 inhibitors and anticancer agents: Synthesis and in vitro biological evaluation. European Journal of Medicinal Chemistry, 108, 456-471.
-
Targeting CDK1 in cancer: mechanisms and implications. (2023, June 13). National Center for Biotechnology Information. Retrieved from [Link]
- Tawfeek, A. M., et al. (2019). Design and synthesis of new phthalazine-based derivatives as potential EGFR inhibitors for the treatment of hepatocellular carcinoma. Bioorganic Chemistry, 85, 413-424.
-
Phase I trial with biomarker studies of vatalanib (PTK787) in patients with newly diagnosed glioblastoma treated with enzyme inducing anti-epileptic drugs and standard radiation and temozolomide. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Vatalanib. (n.d.). Wikipedia. Retrieved from [Link]
-
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024, October 17). Retrieved from [Link]
-
A Phase II Study of the Oral VEGF Receptor Tyrosine Kinase Inhibitor Vatalanib (PTK787/ZK222584) in Myelodysplastic Syndrome: Cancer and Leukemia Group B Study 10105 (Alliance). (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
- Emam, S. M., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Journal of the Iranian Chemical Society, 20(7), 1-17.
-
Identification of novel piperazine-tethered phthalazines as selective CDK1 inhibitors endowed with in vitro anticancer activity toward the pancreatic cancer. (n.d.). BioKB. Retrieved from [Link]
-
Cyclin B. (n.d.). Wikipedia. Retrieved from [Link]
-
Vatalanib (PTK787). (n.d.). GIST Support International. Retrieved from [Link]
- Amin, K. M., et al. (2016). Identification of new potent phthalazine derivatives with VEGFR-2 and EGFR kinase inhibitory activity. European Journal of Medicinal Chemistry, 123, 191-201.
-
CDK1-cyclin B and CDK2-cyclin A activity. (n.d.). ResearchGate. Retrieved from [Link]
- Gauler, T. C., et al. (2012). Phase II trial of PTK787/ZK 222584 (vatalanib) administered orally once-daily or in two divided daily doses as second-line monotherapy in relapsed or progressing patients with stage IIIB/IV non-small-cell lung cancer (NSCLC). Annals of Oncology, 23(3), 678-687.
-
Fine Tuning the Cell Cycle: Activation of the Cdk1 Inhibitory Phosphorylation Pathway during Mitotic Exit. (2009, January 21). Molecular Biology of the Cell. Retrieved from [Link]
- Shinde, M. G., et al. (2017). QSAR and Molecular Docking of Phthalazine Derivatives as Epidermal Growth Factor Receptor (EGFR) Inhibitors. Journal of Applied Pharmaceutical Science, 7(4), 029-041.
-
Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. (2022, June 27). National Center for Biotechnology Information. Retrieved from [Link]
-
A review on the role of cyclin dependent kinases in cancers. (2022, October 20). National Center for Biotechnology Information. Retrieved from [Link]
-
Identification of novel piperazine-tethered phthalazines as selective CDK1 inhibitors endowed with in vitro anticancer activity toward the pancreatic cancer. (n.d.). ResearchGate. Retrieved from [Link]
- Khedr, F., et al. (2024).
-
Relationship - phthalazine - inhibits - CDK1. (n.d.). BioKB. Retrieved from [Link]
-
In-Silico Design of Phthalazine Derivatives as VEGFR-2 Inhibitors: Molecular Docking and Pharmacological Profile Studies. (n.d.). Retrieved from [Link]
Sources
- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BioKB - Relationship - phthalazine - inhibits - CDK1 [biokb.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. ClinPGx [clinpgx.org]
- 7. Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A review on the role of cyclin dependent kinases in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting CDK1 in cancer: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclin B - Wikipedia [en.wikipedia.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. EGFR signaling pathway occupies an important position in cancer‐related downstream signaling pathways of Pyk2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BioKB - Publication [biokb.lcsb.uni.lu]
- 14. mdpi.com [mdpi.com]
- 15. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. molbiolcell.org [molbiolcell.org]
- 20. urology-textbook.com [urology-textbook.com]
- 21. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Role of Sorafenib in the Treatment of Advanced Hepatocellular Carcinoma: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Olaparib - Wikipedia [en.wikipedia.org]
- 24. droracle.ai [droracle.ai]
- 25. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Phase I trial with biomarker studies of vatalanib (PTK787) in patients with newly diagnosed glioblastoma treated with enzyme inducing anti-epileptic drugs and standard radiation and temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 27. consensus.app [consensus.app]
- 28. Phase II trial of PTK787/ZK 222584 (vatalanib) administered orally once-daily or in two divided daily doses as second-line monotherapy in relapsed or progressing patients with stage IIIB/IV non-small-cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Olaparib - NCI [dctd.cancer.gov]
- 30. targetedonc.com [targetedonc.com]
- 31. Olaparib research update: mechanism, structure and clinical trials | Semantic Scholar [semanticscholar.org]
- 32. Vatalanib - Wikipedia [en.wikipedia.org]
- 33. A Phase II Study of the Oral VEGF Receptor Tyrosine Kinase Inhibitor Vatalanib (PTK787/ZK222584) in Myelodysplastic Syndrome: Cancer and Leukemia Group B Study 10105 (Alliance) - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Vatalanib (PTK787) | GIST Support International [gistsupport.org]
- 35. researchgate.net [researchgate.net]
Confirming the On-Target Activity of 1-(Piperazin-1-yl)phthalazine Derivatives in Cellular Models: A Comparative Guide
In the landscape of modern drug discovery, particularly within oncology, the validation of a compound's on-target activity within a cellular context is a critical milestone. The 1-(piperazin-1-yl)phthalazine scaffold has emerged as a privileged structure, frequently incorporated into small molecule inhibitors targeting protein kinases. These kinases, often dysregulated in cancer, are pivotal nodes in signaling pathways that drive cell proliferation, survival, and angiogenesis. Therefore, rigorously confirming that a novel phthalazine derivative engages and inhibits its intended kinase target inside a cell is paramount to establishing its mechanism of action and advancing its development.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm the on-target activity of this class of compounds. We will move beyond simple checklists, delving into the causal logic behind experimental choices to construct a self-validating workflow. For illustrative purposes, we will focus on a common and well-validated target for phthalazine derivatives: the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1]
As our representative phthalazine compound, we will use Vatalanib (PTK787) , an orally bioavailable anilinophthalazine that potently inhibits VEGFR tyrosine kinases.[2][3] For comparison, we will reference Sorafenib , another multi-kinase inhibitor often used as a benchmark in the development of novel VEGFR-2 inhibitors.[4]
The Logic of On-Target Validation
Confirming that a compound works as intended requires a multi-faceted approach. We must demonstrate not only that the compound can physically interact with its target in the complex milieu of the cell, but also that this interaction leads to a measurable inhibition of the target's function and a subsequent, predictable change in cellular phenotype. Our experimental journey, therefore, follows three key stages:
-
Cellular Target Engagement : Does the compound bind to the target protein in intact cells?
-
Downstream Pathway Inhibition : Does this binding event inhibit the target's signaling activity?
-
Phenotypic Confirmation : Does the inhibition of the signaling pathway produce the expected biological outcome?
Caption: Logical flow for validating on-target activity.
Part 1: Confirming Cellular Target Engagement with CETSA
The first and most direct question is whether the compound can access and physically bind to its target inside a cell. While biochemical assays with purified proteins are essential early steps, they do not account for cell permeability, efflux pumps, or intracellular metabolism. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that addresses this by measuring changes in the thermal stability of a target protein upon ligand binding in its native cellular environment.[5][6] The principle is simple: a protein stabilized by a bound drug will resist heat-induced denaturation and aggregation at higher temperatures than the unbound protein.[7]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol is designed to generate a "melt curve" for VEGFR-2 in the presence and absence of Vatalanib to determine if the compound binding stabilizes the receptor.
1. Cell Culture and Treatment:
-
Culture human umbilical vein endothelial cells (HUVECs), which endogenously express VEGFR-2, to ~80-90% confluency.
-
Treat cells with either vehicle (e.g., 0.1% DMSO) or the test compound (e.g., 1 µM Vatalanib) for 1-2 hours in serum-free media.
2. Thermal Challenge:
-
Harvest the treated cells and resuspend them in a phosphate-buffered saline (PBS) solution containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into separate PCR tubes for each temperature point.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature. Include an unheated (4°C) control.
3. Cell Lysis and Protein Extraction:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separate the soluble protein fraction (containing non-aggregated proteins) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
4. Protein Analysis:
-
Transfer the supernatant (soluble fraction) to a new tube.
-
Quantify the protein concentration in each sample.
-
Analyze the amount of soluble VEGFR-2 remaining at each temperature point by Western blotting using an antibody specific for total VEGFR-2.
Caption: Step-by-step workflow for the CETSA experiment.
Data Interpretation and Comparison
| Treatment | Apparent Melting Temp (Tm) of VEGFR-2 | Interpretation |
| Vehicle (DMSO) | ~52°C (Example) | Baseline thermal stability of the unbound target. |
| Vatalanib (1 µM) | ~57°C (Example) | A rightward shift in the melt curve indicates thermal stabilization, confirming direct binding of Vatalanib to VEGFR-2 in the cell. |
| Sorafenib (1 µM) | ~56°C (Example) | Provides a benchmark for the degree of stabilization expected from a known VEGFR-2 binder. |
A positive result is a statistically significant increase in the apparent melting temperature (Tm) of VEGFR-2 in Vatalanib-treated cells compared to vehicle-treated cells. This "thermal shift" is strong evidence of target engagement.
Part 2: Measuring Inhibition of Downstream Signaling
Confirming target binding is necessary but not sufficient. We must also demonstrate that this binding event inhibits the protein's function. For a receptor tyrosine kinase like VEGFR-2, activation is synonymous with autophosphorylation upon ligand binding.[8] Therefore, a direct measure of on-target activity is the reduction of VEGF-induced VEGFR-2 phosphorylation.
VEGFR-2 Signaling Pathway
VEGF binding to VEGFR-2 triggers receptor dimerization and autophosphorylation on key tyrosine residues. This creates docking sites for downstream signaling molecules, activating pathways like the PLCγ-MAPK and PI3K-Akt cascades, which ultimately promote cell proliferation, survival, and migration.[9][10] An effective inhibitor will block this initial phosphorylation event.
Caption: Simplified VEGFR-2 signaling and point of inhibition.
Experimental Protocol: Phospho-VEGFR-2 Western Blot
1. Cell Culture and Serum Starvation:
-
Plate HUVECs and allow them to adhere.
-
Serum-starve the cells (e.g., in media with 0.5% FBS) for 12-24 hours to reduce baseline receptor activation.
2. Inhibitor Pre-treatment:
-
Pre-treat the starved cells with various concentrations of Vatalanib, Sorafenib, or vehicle control for 1-2 hours.
3. Ligand Stimulation:
-
Stimulate the cells with recombinant human VEGF (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes) to induce robust VEGFR-2 phosphorylation. Include an unstimulated control.
4. Cell Lysis and Protein Quantification:
-
Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[11]
-
Quantify total protein concentration for each lysate.
5. Western Blot Analysis:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe one membrane with an antibody specific for phosphorylated VEGFR-2 (e.g., p-VEGFR-2 Tyr1175).
-
Probe a parallel membrane (or strip and re-probe the same membrane) with an antibody for total VEGFR-2 to ensure equal protein loading.
-
Use a secondary antibody conjugated to HRP and an ECL substrate for detection. Quantify band intensities using densitometry.
Data Interpretation and Comparison
The primary readout is the ratio of phosphorylated VEGFR-2 to total VEGFR-2.
| Condition | Expected p-VEGFR-2 / Total VEGFR-2 Ratio | Interpretation |
| Unstimulated + Vehicle | Low | Baseline receptor activity is minimal. |
| Stimulated + Vehicle | High | VEGF robustly activates VEGFR-2 signaling. |
| Stimulated + Vatalanib | Dose-dependent decrease | Vatalanib effectively inhibits VEGF-induced receptor autophosphorylation, confirming on-target functional activity. |
| Stimulated + Sorafenib | Dose-dependent decrease | Provides a benchmark for the potency of a known inhibitor in this cellular context. |
By calculating an IC₅₀ value from the dose-response curve, you can quantitatively compare the potency of Vatalanib to the reference compound, Sorafenib.
Part 3: Linking On-Target Activity to a Cellular Phenotype
The final step is to demonstrate that the observed inhibition of VEGFR-2 signaling translates into a relevant cellular phenotype. Since VEGFR-2 signaling promotes endothelial cell proliferation, a logical and well-established endpoint is to measure the anti-proliferative effect of the compound.[12] The MTT assay is a standard colorimetric assay for this purpose, measuring cellular metabolic activity as a proxy for cell viability and proliferation.[13]
Experimental Protocol: MTT Cell Proliferation Assay
1. Cell Seeding:
-
Seed HUVECs in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) in complete growth medium. Allow cells to adhere overnight.
2. Compound Treatment:
-
Replace the medium with fresh medium containing a range of concentrations of Vatalanib, Sorafenib, or vehicle control.
-
Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
3. MTT Reagent Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14]
4. Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting colored solution on a microplate reader at ~570 nm.
Data Interpretation and Comparison
The absorbance is directly proportional to the number of viable, metabolically active cells.
| Compound | GI₅₀ (Growth Inhibition 50%) | Interpretation |
| Vatalanib | Calculate from dose-response curve | The concentration at which Vatalanib inhibits 50% of cell proliferation. This value should correlate with the IC₅₀ from the phospho-VEGFR-2 assay, linking target inhibition to the phenotypic outcome. |
| Sorafenib | Calculate from dose-response curve | A comparator GI₅₀ value from a known anti-proliferative agent targeting the same pathway. |
A potent, dose-dependent inhibition of cell proliferation that aligns with the potency of target inhibition provides the final piece of evidence for a compound's on-target mechanism of action.
Conclusion
The validation of on-target activity is a systematic process of building a logical, evidence-based case. By employing a workflow that progresses from direct target binding (CETSA) to functional inhibition (p-VEGFR-2 Western Blot) and culminates in a relevant phenotypic outcome (MTT assay), researchers can confidently establish the cellular mechanism of action for novel this compound derivatives. This rigorous, multi-pronged approach, grounded in scientific causality and validated with appropriate controls and comparators, is essential for the successful translation of promising chemical matter into effective therapeutic agents.
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Vatalanib. PubChem Compound Summary for CID 151194. Retrieved from [Link]
-
El-Sayed, N. A., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Publishing. Retrieved from [Link]
-
ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
National Cancer Institute. (n.d.). NCI Drug Dictionary: Vatalanib. Retrieved from [Link]
-
Wikipedia. (n.d.). Vatalanib. Retrieved from [Link]
-
Ibrahim, I. A., et al. (2023). Synthesis and Cytotoxicity of Novel β-Ala-Phthalazine-Based Derivatives as VEGFR2 Inhibitors and Apoptosis-Inducers Against Liver Cancer. Taylor & Francis Online. Retrieved from [Link]
-
El-Sayed, N. A., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Publishing. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Vatalanib – Knowledge and References. Retrieved from [Link]
-
El-Sayed, N. A., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Publishing. Retrieved from [Link]
-
Ali, O. M., et al. (2021). Phthalazine-based VEGFR-2 inhibitors: Rationale, design, synthesis, in silico, ADMET profile, docking, and anticancer evaluations. PubMed. Retrieved from [Link]
-
Huber, K. V. M., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. NIH. Retrieved from [Link]
-
Shen, Y. H., et al. (2006). The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF. NIH. Retrieved from [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. Retrieved from [Link]
-
Dai, L., et al. (2018). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. PMC. Retrieved from [Link]
-
Ehlert, J., et al. (2009). Abstract #3386: Profiling of kinase inhibitors Lapatinib, VX-680/MK-0457, Sorafenib, Sunitinib, Erlotinib, Gefitinib, and Vatalanib in cellular phosphorylation assays. AACR Journals. Retrieved from [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Retrieved from [Link]
-
Vasta, J. D., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Retrieved from [Link]
-
Iwamoto, F. M., et al. (2017). Phase I trial with biomarker studies of vatalanib (PTK787) in patients with newly diagnosed glioblastoma treated with enzyme inducing anti-epileptic drugs and standard radiation and temozolomide. NIH. Retrieved from [Link]
-
o2h discovery. (n.d.). Cellular assays. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Vatalanib | C20H15ClN4 | CID 151194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Phthalazine-based VEGFR-2 inhibitors: Rationale, design, synthesis, in silico, ADMET profile, docking, and anticancer evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. annualreviews.org [annualreviews.org]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Phospho-VEGF Receptor 2 Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. o2hdiscovery.co [o2hdiscovery.co]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
Navigating the Selectivity Landscape: A Comparative Guide to the Off-Target Effects of 1-(Piperazin-1-yl)phthalazine Derivatives
In the landscape of modern drug discovery, the pursuit of highly selective therapeutic agents is paramount. The phthalazine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing promise in various therapeutic areas, including oncology and cardiovascular disease.[1][2][3] This guide provides an in-depth evaluation of the off-target effects of a representative 1-(piperazin-1-yl)phthalazine derivative, a class of compounds frequently investigated as kinase inhibitors.
To provide a comprehensive perspective, we will compare the off-target profile of a hypothetical, yet representative, kinase inhibitor from this class, which we will refer to as "PZ-Phthalazine," with the well-documented off-target effects of Hydralazine, a structurally related phthalazine derivative used as a vasodilator for the treatment of hypertension.[4][5] This comparison will not only highlight the diverse pharmacological profiles of phthalazine derivatives but also underscore the evolution of our ability to prospectively evaluate off-target effects in drug development.
The Critical Importance of Off-Target Profiling
The efficacy of a drug is intrinsically linked to its selectivity for its intended molecular target. Off-target interactions, where a drug binds to and modulates the function of unintended proteins, can lead to a range of consequences, from unexpected therapeutic benefits (polypharmacology) to adverse drug reactions and toxicity.[6][7] Therefore, a thorough understanding and proactive evaluation of a compound's off-target profile are critical for mitigating risks and ensuring patient safety.
Modern drug discovery has moved beyond simple in vitro binding assays to a more holistic, systems-level approach to understanding drug action.[8][9] Methodologies such as phenotypic screening, chemoproteomics, and cellular thermal shift assays (CETSA) provide a more comprehensive view of a compound's interactions within the complex environment of a living cell.[10][11][12][13]
Comparative Analysis: "PZ-Phthalazine" vs. Hydralazine
To illustrate the importance of off-target evaluation, let's consider our two phthalazine derivatives. "PZ-Phthalazine" represents a modern kinase inhibitor, designed for high-potency and selectivity against a specific cancer-related kinase. Hydralazine, in contrast, is an older drug with a less defined mechanism of action, though it is known to induce vasodilation.
| Feature | "PZ-Phthalazine" (Hypothetical Kinase Inhibitor) | Hydralazine |
| Primary Target | Specific oncogenic kinase (e.g., VEGFR, CDK)[14][15][16][17] | Unknown/disputed; likely involves multiple pathways leading to vasodilation. |
| Therapeutic Indication | Cancer | Hypertension, Heart Failure[4][5] |
| Known/Potential Off-Target Effects | Inhibition of closely related kinases, interaction with other ATP-binding proteins. | Drug-induced lupus, tachycardia, headache, nausea, fluid retention.[4][18][19][20] |
| Off-Target Evaluation Strategy | Proactive screening using kinase panels, CETSA, phenotypic screening. | Primarily identified through clinical observation and post-market surveillance. |
This comparison highlights a fundamental shift in drug development philosophy. For modern compounds like "PZ-Phthalazine," off-target effects are prospectively investigated in the preclinical phase to select candidates with the most favorable safety profiles. For older drugs like Hydralazine, the understanding of off-target effects has been largely retrospective.
Experimental Methodologies for Evaluating Off-Target Effects
A robust evaluation of off-target effects employs a multi-pronged approach, integrating both target-based and phenotypic methods.
Kinase Profiling
For a kinase inhibitor like "PZ-Phthalazine," the most direct way to assess off-target effects is through kinase profiling. This involves screening the compound against a large panel of purified kinases to determine its selectivity.
Experimental Protocol: In Vitro Kinase Profiling
-
Compound Preparation: Prepare a stock solution of "PZ-Phthalazine" in DMSO. Create a dilution series to be tested at various concentrations.
-
Kinase Panel Selection: Choose a diverse panel of kinases representing different branches of the human kinome.
-
Assay Performance: In a multi-well plate format, incubate each kinase with its specific substrate and ATP in the presence of "PZ-Phthalazine" or a vehicle control.
-
Detection: Measure kinase activity by quantifying the amount of phosphorylated substrate. This is often done using methods like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays that measure the amount of ATP remaining.
-
Data Analysis: Calculate the percent inhibition of each kinase at each compound concentration. Determine the IC50 value (the concentration of compound that inhibits 50% of kinase activity) for any kinases that show significant inhibition.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that can be used to assess target engagement in a cellular context.[12][13][21][22][23] It is based on the principle that the binding of a ligand to a protein increases the protein's thermal stability.[12][22] This method can be used to confirm on-target engagement and to identify novel off-targets.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture cells of interest to a suitable confluency. Treat the cells with "PZ-Phthalazine" or a vehicle control for a specified period.
-
Heating: Heat the cell suspensions to a range of temperatures to induce protein denaturation and precipitation.[13]
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated protein by centrifugation.[13]
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using methods such as Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[22]
Workflow for CETSA
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Phenotypic Screening
Phenotypic screening involves testing a compound in a cell-based or organismal model to identify changes in phenotype, without a preconceived notion of the target.[8][9][10][24][25] This approach is particularly useful for identifying unexpected off-target effects that might not be predicted by target-based methods.
Experimental Protocol: High-Content Phenotypic Screening
-
Cell Plating: Plate cells in multi-well plates suitable for automated imaging.
-
Compound Addition: Add "PZ-Phthalazine" and a panel of reference compounds with known mechanisms of action to the wells.
-
Staining: After a suitable incubation period, fix the cells and stain them with a cocktail of fluorescent dyes that label various cellular compartments and organelles (e.g., nucleus, cytoskeleton, mitochondria).
-
Image Acquisition: Use a high-content imaging system to automatically acquire images of the cells in each well.
-
Image Analysis: Use image analysis software to extract a large number of quantitative features from the images, such as cell size, shape, texture, and the intensity and localization of the fluorescent signals.
-
Data Analysis: Use machine learning algorithms to compare the phenotypic profile of "PZ-Phthalazine" with those of the reference compounds. This can help to identify potential mechanisms of action and off-target effects.
Logical Relationship in Off-Target Evaluation
Sources
- 1. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
- 3. researchgate.net [researchgate.net]
- 4. Hydralazine side effects and how to avoid them | SingleCare [singlecare.com]
- 5. hcplive.com [hcplive.com]
- 6. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Achieving Modern Success in Phenotypic Drug Discovery [pfizer.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. Phenotypic screening - Wikipedia [en.wikipedia.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. grokipedia.com [grokipedia.com]
- 14. researchgate.net [researchgate.net]
- 15. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New 1-phthalazinone Scaffold based Compounds: Design, Synthesis, Cytotoxicity and Protein Kinase Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Arylphthalazines: identification of a new phthalazine chemotype as inhibitors of VEGFR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Hydralazine | Side Effects, Dosage, Uses & More [healthline.com]
- 19. my.clevelandclinic.org [my.clevelandclinic.org]
- 20. 9 Hydralazine Side Effects You Should Know About - GoodRx [goodrx.com]
- 21. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 22. annualreviews.org [annualreviews.org]
- 23. news-medical.net [news-medical.net]
- 24. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 25. Phenotypic Screening - Creative Biolabs [creative-biolabs.com]
Benchmarking the Potency of New 1-(Piperazin-1-yl)phthalazine Analogs Against Known Inhibitors: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the potency of novel 1-(piperazin-1-yl)phthalazine analogs against established inhibitors. We will delve into the rationale behind experimental design, provide detailed protocols for robust potency determination, and present a clear methodology for data analysis and interpretation. The focus is on ensuring scientific integrity through self-validating experimental systems and grounding our approach in established principles of drug discovery.
The phthalazine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing promise against a range of therapeutic targets.[1][2][3][4][5] Notably, this compound analogs have been investigated as potent inhibitors of critical signaling pathways implicated in cancer, such as those mediated by Vascular Endothelial Growth Factor Receptor (VEGFR), Poly (ADP-ribose) polymerase (PARP), and the Transforming Growth Factor-beta (TGFβ) pathway.[2][4][5] This guide will use the benchmarking of a hypothetical series of novel this compound analogs against known VEGFR-2 and PARP inhibitors as a practical example.
The Strategic Imperative for Benchmarking
In the competitive landscape of drug discovery, it is not sufficient to demonstrate that a novel compound has biological activity. Its potency must be contextualized by comparing it to existing inhibitors, which can be either approved drugs or well-characterized tool compounds. This benchmarking process is critical for several reasons:
-
Go/No-Go Decisions: Comparative potency data provides a clear rationale for advancing a compound or series through the drug discovery pipeline.
-
Understanding Structure-Activity Relationships (SAR): Systematically comparing analogs to a known inhibitor can provide insights into the chemical features that enhance or diminish potency.
-
Target Engagement Validation: Demonstrating superior or comparable potency to a known inhibitor in a cellular context can provide evidence of target engagement.
-
Intellectual Property: Demonstrating unexpected and superior properties compared to the prior art is a cornerstone of a strong patent position.
Designing a Robust Benchmarking Cascade
A well-designed experimental cascade is essential for generating high-quality, reproducible data. Our approach will follow a logical progression from initial biochemical assays to more physiologically relevant cell-based assays.
Caption: The Z'-factor formula and interpretation guidelines.
A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening. [6][7]
Conclusion
This guide has outlined a rigorous and scientifically sound approach to benchmarking the potency of novel this compound analogs against known inhibitors. By following a logical experimental cascade, employing validated assay methodologies, and ensuring robust data analysis, researchers can confidently assess the potential of their compounds and make informed decisions in the drug discovery process. The principles and protocols described herein are broadly applicable to the evaluation of other small molecule inhibitors and can be adapted to various biological targets.
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]
-
Pharmacy Times. (2023). Numerous Clinical Trials Investigate Next Generation of PARP Inhibitors. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Hydralazine Hydrochloride? [Link]
-
Pediatric Oncall. Hydralazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. [Link]
-
OpenAnesthesia. (2025). Hydralazine. [Link]
-
YouTube. (2021). Hydralazine Mechanism and Side Effects. [Link]
-
Journal of Ovarian Research. (2019). Current status and future prospects of PARP inhibitor clinical trials in ovarian cancer. [Link]
-
MDPI. (2021). The Anti-VEGF(R) Drug Discovery Legacy: Improving Attrition Rates by Breaking the Vicious Cycle of Angiogenesis in Cancer. [Link]
-
National Institutes of Health. (2021). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. [Link]
-
GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. [Link]
-
National Institutes of Health. Cell-based Assays to Identify Inhibitors of Viral Disease. [Link]
-
Creative Bioarray. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]
-
PunnettSquare Tools. Z-Factor Calculator. [Link]
-
BIT 479/579 High-throughput Discovery. Z-factors. [Link]
-
Cancer Research UK. PARP Inhibitors. [Link]
-
Reaction Biology. Cell-based Assays for Drug Discovery. [Link]
-
Scilit. Molecular Design and Clinical Development of VEGFR Kinase Inhibitors. [Link]
-
News-Medical.Net. (2024). The role of cell-based assays for drug discovery. [Link]
-
PubMed. (2024). Recent development of VEGFR small molecule inhibitors as anticancer agents: A patent review (2021-2023). [Link]
-
National Cancer Institute. Clinical Trials Using Olaparib. [Link]
-
Bentham Science. Selective VEGFR Inhibitors for Anticancer Therapeutics in Clinical Use and Clinical Trials. [Link]
-
BMG LABTECH. (2025). The Z prime value (Z´). [Link]
-
PreScouter. (2025). What are the key players in the pharmaceutical industry targeting VEGFR? [Link]
-
Creative Bioarray. Role of Cell-Based Assays in Drug Discovery and Development. [Link]
-
Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. [Link]
-
Cell Culture Collective. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
-
protocols.io. (2018). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. [Link]
-
National Institutes of Health. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]
-
BioIVT. (2018). Cell-Based Assays: A Crucial Component of the Drug Discovery Process. [Link]
-
ResearchGate. Approach used to quantify inhibitor potency and selectivity in vitro. [Link]
-
PubMed. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. [Link]
-
JoVE. (2023). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. [Link]
-
PubMed. (2023). Determining Potency of Inhibitors Targeting Histone Deacetylase 6 by Quantification of Acetylated Tubulin in Cells. [Link]
-
Pacific BioLabs. In Vitro Potency Assays. [Link]
-
PubMed. (2010). Design of 1-piperazinyl-4-arylphthalazines as potent Smoothened antagonists. [Link]
-
National Institutes of Health. (2021). Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors. [Link]
-
PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay. [Link]
-
La Trobe University. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. [Link]
-
PNAS. (2021). Inhibitor potency and assay conditions: A case study on SARS-CoV-2 main protease. [Link]
-
PubMed. (2008). Discovery of highly selective and potent p38 inhibitors based on a phthalazine scaffold. [Link]
-
National Institutes of Health. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. [Link]
-
PubMed Central. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. [Link]
-
ResearchGate. (2025). Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. [Link]
-
Springer. (2013). phthalazinone derivatives: synthesis, molecular modeling study and their effects on α-receptors Nadia. [Link]
-
Der Pharma Chemica. (2016). An efficient synthesis of some new 1,4-disubstituted phthalazine derivatives and their anticancer activity. [Link]
Sources
- 1. Design of 1-piperazinyl-4-arylphthalazines as potent Smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of highly selective and potent p38 inhibitors based on a phthalazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 7. bmglabtech.com [bmglabtech.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(Piperazin-1-yl)phthalazine
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the materials we handle, including their final disposition. The proper disposal of chemical reagents like 1-(Piperazin-1-yl)phthalazine is not merely a regulatory formality but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory frameworks.
Hazard Profile and Risk Assessment: A Synthesis of Component Moieties
-
Piperazine Moiety: The piperazine group is associated with significant health hazards. It is known to cause severe skin burns and eye damage, and it can act as a sensitizer, potentially causing allergic skin reactions or asthma-like symptoms if inhaled[1]. Some piperazine compounds are also suspected of damaging fertility or the unborn child.
-
Phthalazine Moiety: The parent phthalazine compound is also classified as hazardous. It is suspected of causing genetic defects and can be harmful if swallowed, causing irritation to the eyes, skin, and respiratory system[2][3].
Given this composite profile, This compound must be handled as a hazardous substance , with all waste generated from its use classified as hazardous chemical waste.
Summary of Safety and Handling Parameters
| Parameter | Guideline | Citations |
| Primary Hazards | Causes severe skin burns and eye damage. May cause allergic skin or respiratory reactions. Suspected of causing genetic defects. Harmful if swallowed. | [1][2][3] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (nitrile or neoprene), safety goggles and face shield, flame-retardant lab coat or coveralls. | [3][4][5] |
| Handling | Use only in a well-ventilated area, preferably within a certified chemical fume hood. Avoid dust formation. Avoid contact with skin, eyes, and clothing. | [3][5][6] |
| Storage (Pre-Use) | Keep container tightly closed in a dry, cool, and well-ventilated place. Store locked up. | [2][6] |
| Spill Procedure | Contain spill with inert material (sand, vermiculite). Do not allow entry into drains. Collect into a labeled container for disposal. | [1][7][8] |
| Disposal Method | Dispose of as hazardous chemical waste via a licensed disposal facility. Follow all local, state, and federal regulations. | [2][7][9] |
The Core Directive: "Cradle-to-Grave" Hazardous Waste Management
The foundational principle for chemical disposal in the United States is the Resource Conservation and Recovery Act (RCRA), managed by the Environmental Protection Agency (EPA). RCRA establishes a "cradle-to-grave" framework, which means that the generator of the waste—your laboratory—is responsible for its safe management from the moment it is created until its final, environmentally sound disposal[10][11][12]. This responsibility cannot be transferred.
This guide is built upon this principle, ensuring that every step taken aligns with the goal of protecting human health and the environment[12].
Step-by-Step Disposal Protocol
This protocol provides a sequential workflow for the safe and compliant disposal of this compound waste.
Step 1: Assemble Appropriate Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the correct PPE. The level of protection should be, at a minimum, consistent with EPA Level D protection, but Level C may be required if there is a significant risk of aerosolization[13][14].
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are mandatory. Always inspect gloves before use[4][5].
-
Eye and Face Protection: Wear tightly fitting chemical safety goggles and a face shield for maximum protection against splashes[5][15].
-
Body Protection: A flame-retardant, chemical-resistant lab coat or coveralls should be worn to protect skin and clothing[4][15].
-
Respiratory Protection: All handling of waste should occur in a chemical fume hood[3]. If a fume hood is not available or if significant dust is generated, a NIOSH-approved respirator (e.g., N95 or higher) is necessary[4][6].
Step 2: Waste Identification and Segregation
Proper segregation is critical to prevent dangerous chemical reactions.
-
Designate as Hazardous: All waste containing this compound, including uncleaned empty containers, contaminated PPE, and spill cleanup materials, must be classified as hazardous waste[3][8].
-
Avoid Mixing: Do not mix this waste with other waste streams, particularly incompatible materials like strong oxidizing agents, unless specifically authorized by your institution's Environmental Health and Safety (EHS) department[16].
Step 3: Waste Collection and Container Management
Adherence to EPA and RCRA container guidelines is mandatory for compliance.
-
Use Compatible Containers: Collect waste in a container that is compatible with the chemical. High-density polyethylene (HDPE) containers are generally suitable[17][18]. The container must be in good condition, free of leaks or corrosion[17].
-
Keep Containers Closed: The waste container must be securely sealed with a tight-fitting screw cap at all times, except when waste is being added[16][17].
-
Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound Waste" . Include the date accumulation started and a description of the contents (e.g., "solid waste," "contaminated gloves")[3][16].
Step 4: Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Minor Spills (within a fume hood):
-
Ensure PPE is worn.
-
Contain the spill with an inert absorbent material like sand, earth, or vermiculite[1][8].
-
Carefully sweep or scoop the absorbed material into your designated hazardous waste container[1].
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste[8].
-
-
Major Spills (outside a fume hood):
Step 5: On-Site Storage in a Satellite Accumulation Area (SAA)
Laboratories may accumulate waste in a designated SAA at or near the point of generation.
-
Location: The SAA must be under the control of the laboratory personnel[16].
-
Volume Limits: You may accumulate up to 55 gallons of non-acute hazardous waste.
-
Labeling and Closure: All container management rules (sealed and labeled) apply strictly to the SAA[3].
Step 6: Arranging for Final Disposal
The final step is to transfer the waste to a licensed professional disposal service.
-
Contact EHS: Coordinate with your institution's EHS department to schedule a waste pickup.
-
Use a Licensed Transporter: The waste must be transported by a registered hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF)[10][16][19].
-
Manifest System: For off-site disposal, a Uniform Hazardous Waste Manifest is required. This document tracks the waste from your lab to its final destination, providing a paper trail that confirms proper disposal[16][17][19].
Visualizing the Disposal Workflow
The following diagram illustrates the cradle-to-grave management process for this compound waste within a research facility.
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Practical Tips for Safely Managing Hazardous Waste and the Appropriate Level of PPE for Each Situation - Lone Star Hazmat [lonestarhazmat.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. Phthalazine - Safety Data Sheet [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. lgcstandards.com [lgcstandards.com]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. dnr.mo.gov [dnr.mo.gov]
- 13. epa.gov [epa.gov]
- 14. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 15. protectivecoverall.com [protectivecoverall.com]
- 16. epa.gov [epa.gov]
- 17. goodway.com [goodway.com]
- 18. RCRA | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 19. epa.gov [epa.gov]
Personal protective equipment for handling 1-(Piperazin-1-yl)phthalazine
Operational Safety Guide: Handling 1-(Piperazin-1-yl)phthalazine
Disclaimer: An official Safety Data Sheet (SDS) for the specific molecule this compound is not publicly available at the time of this writing. This guide has been synthesized by evaluating the known hazards of its constituent chemical moieties: piperazine and phthalazine. Given the significant hazards associated with these parent compounds, a highly conservative and stringent safety protocol is mandated. This document is intended to supplement, not replace, your institution's official safety protocols and the judgment of a trained chemical hygiene officer.
Hazard Assessment & Risk Profile: A Synthesis of Known Dangers
The chemical structure of this compound combines two hazardous fragments. The piperazine component is a well-documented corrosive, a potent sensitizer, and a suspected reproductive toxin[1][2][3][4]. The phthalazine moiety is suspected of causing genetic defects[5]. Therefore, this compound must be handled as a substance that is simultaneously corrosive, a respiratory and skin sensitizer, and a potential reproductive and genetic hazard.
The primary risks during laboratory handling involve:
-
Acute Risk: Immediate and severe skin burns or eye damage upon contact[1][3]. Inhalation of dust can trigger severe allergic respiratory reactions[1][4].
-
Chronic Risk: Repeated exposure, even at low levels, may lead to the development of skin allergies[1][3]. As a suspected teratogen and mutagen, exposure could pose long-term reproductive and genetic risks[1][5].
Consolidated GHS Hazard Profile
This profile is inferred from the hazardous components and represents a cautious approach for the combined molecule.
| Hazard Class | GHS Hazard Statement | Source Component |
| Flammable Solid | H228: Flammable solid | Piperazine[1][3] |
| Skin Corrosion | H314: Causes severe skin burns and eye damage | Piperazine[1][2][3] |
| Serious Eye Damage | H318: Causes serious eye damage | Piperazine[3] |
| Respiratory Sensitization | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | Piperazine[1][2][3] |
| Skin Sensitization | H317: May cause an allergic skin reaction | Piperazine[1][2][3] |
| Reproductive Toxicity | H361: Suspected of damaging fertility or the unborn child | Piperazine[1][2][3] |
| Germ Cell Mutagenicity | H341: Suspected of causing genetic defects | Phthalazine[5] |
Required Engineering Controls & Personal Protective Equipment (PPE)
Given the compound's hazard profile, particularly its respiratory sensitization and corrosive properties, a multi-layered approach to exposure control is essential. Engineering controls are the primary barrier, supplemented by a comprehensive PPE regimen.
Primary Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transfers, and solution preparation, must be conducted inside a certified chemical fume hood.
-
Static Control: The work area inside the hood should be equipped with an anti-static mat or ionizer, especially during the transfer of the solid.
Mandatory Personal Protective Equipment (PPE)
The following PPE is required at all times when handling the compound. This is a non-negotiable baseline.
| Protection Type | Specification | Rationale |
| Respiratory | NIOSH-approved respirator with A-(P3) filters (or equivalent) | Required whenever handling the solid powder to prevent inhalation, which can cause irreversible sensitization and asthma-like symptoms[1][2]. |
| Hand Protection | Nitrile rubber gloves (0.11 mm minimum thickness) . Double-gloving is recommended. | Protects against skin corrosion and absorption[1]. Nitrile provides adequate chemical resistance with a breakthrough time of >480 minutes for splash contact with related compounds[1]. |
| Eye & Face Protection | Tightly-fitting chemical safety goggles AND a full-face shield. | Goggles protect against dust entering the eyes. A face shield is mandatory to protect the entire face from splashes during solution preparation, as the material can cause severe burns and serious eye damage[1][3][6]. |
| Body Protection | Flame-retardant, anti-static laboratory coat, fully fastened. | Protects skin from accidental contact and provides a barrier against the flammable solid[1]. It must be worn over full-length pants and closed-toe shoes. |
Procedural Guidance: Weighing and Preparing a Solution
This protocol provides a self-validating workflow to minimize exposure risk.
-
Pre-Operational Checks:
-
Verify the chemical fume hood has a current certification sticker and the airflow monitor indicates normal operation.
-
Ensure an emergency eyewash station and safety shower are directly accessible and unobstructed[2][7].
-
Prepare all necessary equipment (spatulas, weigh paper, glassware, solvent, waste container) and place them inside the fume hood to minimize reaching in and out.
-
Designate a specific hazardous waste container for this compound.
-
-
Donning PPE:
-
Don all PPE as specified in the table above before approaching the fume hood. Ensure your lab coat is fully buttoned and gloves are pulled over the cuffs.
-
-
Handling the Compound:
-
Place the stock container of this compound on an anti-static mat inside the fume hood.
-
Slowly and carefully open the container to avoid generating airborne dust.
-
Use a dedicated, clean spatula to transfer the desired amount of solid onto weigh paper or directly into a tared vessel. Perform this action slowly and close to the work surface to minimize dust.
-
Securely close the primary stock container immediately after weighing.
-
To prepare a solution, place the receiving flask containing the solvent in a secondary container (e.g., a beaker). Slowly add the weighed solid to the solvent. Do not add solvent directly to the dry powder to avoid splashing.
-
-
Post-Handling & Cleanup:
-
Carefully dispose of any contaminated weigh paper, pipette tips, and gloves into the designated hazardous waste container located inside the fume hood.
-
Wipe down the spatula and the work surface inside the fume hood with an appropriate solvent-moistened towel, disposing of the towel in the hazardous waste container.
-
Remove PPE in the correct order (outer gloves, face shield, lab coat, inner gloves, goggles, respirator) to avoid self-contamination.
-
Wash hands and face thoroughly with soap and water after the procedure is complete[1].
-
Emergency Response Protocols
Immediate and correct action is critical in any exposure or spill scenario.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 30 minutes while removing contaminated clothing[7]. Seek immediate medical attention. Do not delay[1][8].
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15-30 minutes, holding the eyelids open[7]. Remove contact lenses if possible. Seek immediate medical attention from an ophthalmologist[1].
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[8].
-
Ingestion: Do NOT induce vomiting[2]. Rinse the mouth with water and have the person drink two glasses of water, if conscious. Seek immediate medical attention[1].
Workflow for a Minor Spill (<5g) Inside a Fume Hood
The following diagram outlines the immediate steps for managing a small, contained spill.
Caption: Logical flow for managing a small chemical spill within a fume hood.
Waste Management and Disposal
-
Classification: All waste contaminated with this compound, including the compound itself, contaminated PPE, and cleaning materials, must be treated as hazardous chemical waste[7].
-
Containment: Waste should be collected in a clearly labeled, sealed, and puncture-proof container. The label should read "Hazardous Waste: this compound" and include the appropriate hazard pictograms.
-
Disposal: Do not dispose of this chemical down the drain[6]. All waste must be disposed of through your institution's Environmental Health & Safety (EHS) department in accordance with local, state, and federal regulations[7][9].
References
-
SAFETY DATA SHEET - Fisher Scientific (Phthalazine, alternate) . (2025). Fisher Scientific. [Link]
-
Piperazine - HAZARD SUMMARY . New Jersey Department of Health. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. mmbio.byu.edu [mmbio.byu.edu]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. nj.gov [nj.gov]
- 8. fishersci.nl [fishersci.nl]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
